Product packaging for Chlorobenzene(Cat. No.:CAS No. 50717-45-8)

Chlorobenzene

Cat. No.: B10858422
CAS No.: 50717-45-8
M. Wt: 112.55 g/mol
InChI Key: MVPPADPHJFYWMZ-UHFFFAOYSA-N
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Description

Chlorobenzene is a colorless, flammable liquid with an aromatic, almond-like odor. Some of it will dissolve in water, but it readily evaporates into air. It does not occur naturally in the environment. This compound production in the United States has declined by more than 60% from its peak in 1960. It was used in the past to make other chemicals, such as phenol and DDT. Now this compound is used as a solvent for some pesticide formulations, to degrease automobile parts, and as a chemical intermediate to make several other chemicals.
This compound appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals.
This compound is the simplest member of the class of monochlorobenzenes, that is benzene in which a single hydrogen has been substituted by a chlorine. It has a role as a solvent.
This compound is used primarily as a solvent, a degreasing agent, and a chemical intermediate. Limited information is available on the acute (short-term) effects of this compound. Acute inhalation exposure of animals to this compound produced narcosis, restlessness, tremors, and muscle spasms. Chronic (long- term) exposure of humans to this compound affects the central nervous system (CNS). Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms. No information is available on the carcinogenic effects of this compound in humans. EPA has classified this compound as a Group D, not classifiable as to human carcinogenicity.
This compound is an aromatic organic compound with the chemical formula C6H5Cl. This colorless, flammable liquid is a common solvent and a widely used intermediate in the manufacture of other chemicals. Rhodococcus phenolicus is a bacterium species able to degrade this compound as sole carbon sources. This compound exhibits low to moderate toxicity as indicated by its LD50 of 2.9 g/kg. Chronic (long-term) exposure of humans to this compound affects the central nervous system (CNS). Signs of neurotoxicity in humans include numbness, cyanosis, hyperesthesia (increased sensation), and muscle spasms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl B10858422 Chlorobenzene CAS No. 50717-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

chlorobenzene
Source PubChem
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InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H
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Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Record name CHLOROBENZENE
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Related CAS

25053-25-2
Record name Benzene, chloro-, homopolymer
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DSSTOX Substance ID

DTXSID4020298
Record name Chlorobenzene
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Molecular Weight

112.55 g/mol
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Physical Description

Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor.
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name CHLOROBENZENE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorobenzene
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F
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Record name Chlorobenzene
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Record name CHLOROBENZENE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0121.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05%
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Record name CHLOROBENZENE
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Record name Chlorobenzene
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Record name Chlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0121.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11
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Record name CHLOROBENZENE
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0121.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
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Record name CHLOROBENZENE
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg
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Record name Chlorobenzene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Record name CHLOROBENZENE
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URL https://www.osha.gov/chemicaldata/90
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorobenzene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0121.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Impurities

Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes.
Record name CHLOROBENZENE
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Color/Form

Colorless liquid, Clear volatile liquid

CAS No.

108-90-7, 68411-45-0
Record name CHLOROBENZENE
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Melting Point

-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F
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Foundational & Exploratory

chlorobenzene synthesis and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of Chlorobenzene (B131634)

Introduction

This compound (C₆H₅Cl) is an aromatic organic compound that serves as a fundamental building block in the chemical industry. It is a colorless, flammable liquid characterized by a distinctive almond-like odor.[1][2] First described in 1851, this compound's unique combination of an aromatic ring and a halogen substituent imparts a specific set of physical and chemical properties that make it a versatile solvent and a crucial intermediate in the synthesis of numerous products, including pesticides, dyes, pharmaceuticals, and high-performance plastics.[2][3][4] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The production of this compound can be broadly categorized into industrial-scale manufacturing and laboratory-scale synthesis, each employing distinct methodologies.

Industrial Production Methods

The primary industrial method for this compound production is the direct chlorination of benzene (B151609).

  • Direct Chlorination of Benzene: This method involves the electrophilic substitution of benzene with chlorine gas. The reaction is conducted in the liquid phase in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or sulfur dichloride.[2][3][5] The catalyst polarizes the chlorine molecule, increasing its electrophilicity and facilitating the attack on the benzene ring. To maximize the yield of monothis compound and minimize the formation of dithis compound isomers, the reaction is typically run as a continuous process at moderate temperatures (around 40°C) and with a specific benzene-to-chlorine ratio.[2][6] A typical product mixture might contain 73% monothis compound, 22-23% dichlorobenzenes, and 4-5% unreacted benzene.[2][7]

  • Raschig-Hooker Process: An alternative industrial route, the Raschig-Hooker process, involves the oxychlorination of benzene. In this two-stage process, a mixture of benzene, hydrogen chloride (HCl), and air (as a source of oxygen) is passed over a copper-based catalyst at high temperatures to produce this compound and water.[5][8]

Laboratory Synthesis Methods

In a laboratory setting, this compound is often synthesized from aniline (B41778) via the Sandmeyer reaction, which is particularly useful for preparing specific aryl halides.[3][5][9]

  • Sandmeyer Reaction: This two-step procedure begins with the diazotization of aniline. Aniline is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at temperatures between 0-5°C.[5][10] This forms an unstable benzenediazonium (B1195382) chloride salt (C₆H₅N₂⁺Cl⁻). In the second step, the freshly prepared diazonium salt is warmed with a solution of copper(I) chloride (CuCl), which catalyzes the replacement of the diazonium group with a chlorine atom, releasing nitrogen gas and forming this compound.[5][9][10]

Properties of this compound

Physical Properties

This compound is a volatile liquid under standard conditions. It is practically insoluble in water but is miscible with most organic solvents like ethanol (B145695) and diethyl ether.[1][2][4][11] Its key physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₅Cl
Molecular Weight 112.56 g/mol [12][13]
Appearance Colorless to clear, yellowish liquid[1][2]
Odor Almond-like, aromatic[1][2]
Melting Point -45.6 °C (-50.1 °F)[11][12]
Boiling Point 132 °C (270 °F)[11][12]
Density 1.11 g/cm³ at 20°C[12]
Vapor Pressure 8.8 mmHg at 20°C[12][14]
Flash Point 29 °C (84 °F)[1][2]
Solubility in Water 0.5 g/L at 20°C[12]
Refractive Index (n²⁰/D) 1.521 - 1.523[12]
Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay between the aromatic benzene ring and the chlorine substituent.

  • Electrophilic Aromatic Substitution: The chlorine atom is an ortho-, para-directing group, yet it deactivates the benzene ring towards electrophilic attack. This is due to two opposing effects: the electron-withdrawing inductive effect (-I) of the electronegative chlorine atom, which decreases the electron density of the ring, and the electron-donating resonance effect (+R) of chlorine's lone pairs, which increases electron density, particularly at the ortho and para positions.[15][16] The inductive effect is stronger, making this compound less reactive than benzene.[15][16] For instance, nitration of this compound with a mixture of nitric and sulfuric acids proceeds at a slower rate than the nitration of benzene and yields a mixture of primarily 4-nitrothis compound (para-isomer) and 2-nitrothis compound (ortho-isomer).[3][12]

  • Nucleophilic Aromatic Substitution: this compound is highly resistant to nucleophilic substitution reactions under normal laboratory conditions.[17][18] The carbon-chlorine bond is strengthened by resonance interaction between the chlorine's lone pairs and the ring's pi-electron system.[12][18] Furthermore, the electron-rich benzene ring repels incoming nucleophiles.[18] However, substitution can be achieved under extreme conditions. A notable example is the Dow process , where this compound is hydrolyzed to phenol (B47542) using fused sodium hydroxide (B78521) at 350°C and high pressure.[3] This reaction proceeds through a benzyne (B1209423) intermediate.

Spectroscopic Properties

Spectroscopic data is crucial for the identification and characterization of this compound.

SpectroscopyKey Data
¹H NMR Multiplets in the range of δ 7.14 - 7.43 ppm corresponding to the aromatic protons.[19]
¹³C NMR Signals corresponding to the aromatic carbons, with the carbon attached to chlorine appearing at a distinct chemical shift.
Infrared (IR) C-H stretching (aromatic) at 3030-3080 cm⁻¹; C=C stretching (aromatic ring) around 1500-1600 cm⁻¹; C-Cl stretching vibrations between 550-880 cm⁻¹. The region from 400-1500 cm⁻¹ serves as a unique fingerprint region.[20]
UV-Vis Absorption maximum at approximately 265 nm in cyclohexane.[21]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 112 and a characteristic (M+2)⁺ peak at m/z = 114 with an intensity ratio of approximately 3:1, indicative of the presence of one chlorine atom.

Experimental Protocols

Industrial Synthesis: Direct Chlorination of Benzene (Conceptual Workflow)
  • Feed Preparation: Liquid benzene and gaseous chlorine are fed into a reactor. Unreacted benzene from the purification stage is recycled back into the feed stream.[7]

  • Catalysis: A Lewis acid catalyst, typically ferric chloride (FeCl₃), is introduced into the reactor. The catalyst can be formed in situ by the reaction of chlorine with iron.[22]

  • Reaction: The chlorination reaction is carried out continuously in the liquid phase at a controlled temperature of approximately 40-60°C. The exothermic reaction generates hydrogen chloride (HCl) gas as a byproduct.[6]

  • Neutralization: The crude product mixture is passed through a neutralizer where it is washed with an aqueous caustic solution (e.g., NaOH) to remove HCl and residual catalyst.

  • Purification: The neutralized organic phase is then sent to a series of distillation columns. The first column separates unreacted benzene, which is recycled.[7] Subsequent columns separate the desired monothis compound from the higher-boiling dithis compound and trithis compound fractions.[6]

Laboratory Synthesis: Sandmeyer Reaction

Part A: Preparation of Copper(I) Chloride Solution

  • Dissolve 25 g of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and 12 g of sodium chloride (NaCl) in 100 mL of water in a flask and heat until a clear green solution is obtained.[10]

  • In a separate beaker, dissolve 7 g of sodium bisulfite (NaHSO₃) and 5 g of sodium hydroxide (NaOH) in 50 mL of water.

  • Slowly add the bisulfite-hydroxide solution to the hot copper(II) solution with stirring. A precipitate of copper(I) chloride will form.

  • Allow the white precipitate to settle, decant the supernatant liquid, and wash the precipitate several times with water by decantation.

  • Dissolve the copper(I) chloride precipitate in 50 mL of concentrated hydrochloric acid. Keep this solution cold.

Part B: Diazotization of Aniline

  • In a 600 mL beaker, mix 20 mL of aniline with 57 mL of distilled water.[9]

  • Slowly add 57 mL of concentrated hydrochloric acid to the aniline mixture while stirring.[9]

  • Cool the resulting aniline hydrochloride solution to 0-5°C in an ice-salt bath.[9]

  • Prepare a solution of 16 g of sodium nitrite (NaNO₂) in 33 mL of distilled water.[9]

  • Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5°C.[10] The formation of the benzenediazonium chloride is complete when the solution gives a positive test with starch-iodide paper.

Part C: Synthesis and Purification of this compound

  • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.[10]

  • A vigorous evolution of nitrogen gas will occur, and an oily layer of crude this compound will form.

  • After the addition is complete, gently warm the mixture on a water bath until the evolution of nitrogen ceases.

  • Set up for steam distillation and distill the mixture. Collect the distillate, which will consist of this compound and water.[9]

  • Transfer the distillate to a separatory funnel and discard the lower aqueous layer.

  • Wash the crude this compound layer sequentially with 25 mL of 10% sodium hydroxide solution (to remove any phenol byproduct) and then with 30 mL of water.[9]

  • Dry the this compound over anhydrous calcium chloride.[9]

  • Decant the dried liquid and purify by fractional distillation, collecting the fraction that boils at 131-132°C.

Mandatory Visualizations

G Industrial Synthesis of this compound via Direct Chlorination Benzene Benzene (C₆H₆) Reactor Chlorination Reactor (40-60°C) Benzene->Reactor Chlorine Chlorine (Cl₂) Chlorine->Reactor Catalyst Catalyst (FeCl₃) Catalyst->Reactor Neutralizer Neutralization (NaOH wash) Reactor->Neutralizer Crude Product HCl_Byproduct HCl Gas Reactor->HCl_Byproduct Byproduct Distillation1 Distillation 1 (Benzene Recovery) Neutralizer->Distillation1 Distillation2 Distillation 2 (Product Purification) Distillation1->Distillation2 Bottoms Recycled_Benzene Recycled Benzene Distillation1->Recycled_Benzene Chlorobenzene_Product This compound (C₆H₅Cl) Distillation2->Chlorobenzene_Product Overhead Dichlorobenzenes Dichlorobenzenes Distillation2->Dichlorobenzenes Bottoms Recycled_Benzene->Benzene

Caption: Industrial synthesis of this compound via direct chlorination.

G Laboratory Synthesis of this compound via Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction cluster_2 Purification Aniline Aniline Diazonium Benzenediazonium Chloride Aniline->Diazonium NaNO2_HCl NaNO₂ + HCl (0-5°C) NaNO2_HCl->Diazonium Crude_Product Crude this compound Diazonium->Crude_Product CuCl Copper(I) Chloride (CuCl) CuCl->Crude_Product N2_gas N₂ Gas Crude_Product->N2_gas Purification Steam Distillation & Washing Crude_Product->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: Laboratory synthesis of this compound via the Sandmeyer reaction.

G Electrophilic Nitration of this compound This compound This compound Intermediate Sigma Complex (Resonance Stabilized) This compound->Intermediate Reagents Mixed Acid (HNO₃ + H₂SO₄) Reagents->Intermediate Electrophile: NO₂⁺ Products Product Mixture Intermediate->Products Deprotonation Ortho_Product 2-Nitrothis compound (ortho) Products->Ortho_Product ~30% Para_Product 4-Nitrothis compound (para) Products->Para_Product ~70%

Caption: Reaction pathway for the electrophilic nitration of this compound.

Applications

This compound's primary role is as a chemical intermediate and a high-boiling solvent.[3]

  • Chemical Intermediate: It is a precursor in the manufacturing of other chemicals. For example, it is nitrated on a large scale to produce 2-nitrothis compound and 4-nitrothis compound, which are intermediates for dyes, herbicides, and pharmaceuticals.[3][12] Historically, it was a major precursor for phenol via the Dow process and for the pesticide DDT.[2][3]

  • Solvent: Due to its high boiling point and ability to dissolve various organic materials like oils, waxes, and resins, it is used as a solvent in industrial applications, including in pesticide formulations and to degrease automobile parts.[2][3][4]

  • Other Uses: It also finds application as a heat transfer medium in industrial installations.[4]

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards: It is a flammable liquid, and its vapors can form explosive mixtures with air.[23] It is harmful if inhaled or swallowed and causes skin irritation.[24] Chronic exposure can have detrimental effects on the central nervous system, liver, and kidneys.[2][25] It is also toxic to aquatic life with long-lasting effects.[24]

  • Handling: Work should be conducted in a well-ventilated area, and personal protective equipment (gloves, safety glasses, protective clothing) should be worn. Keep away from heat, sparks, open flames, and other ignition sources. Store in a tightly closed container in a cool, dry, and well-ventilated place.[23]

This guide provides a foundational understanding of this compound, covering its synthesis, chemical and physical properties, and primary applications, tailored for professionals in the chemical and pharmaceutical sciences.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) (C₆H₅Cl) is a significant aromatic organic compound, serving as a vital intermediate in the synthesis of various chemicals, including pesticides, dyes, and pharmaceuticals.[1] First synthesized in 1851, this colorless, flammable liquid possesses a characteristic almond-like odor.[2][3] Its utility in diverse applications stems from its unique physical and chemical properties, which are a direct consequence of the interplay between the benzene (B151609) ring and the chlorine substituent. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, complete with detailed experimental protocols and visual representations of its reactive behavior.

Physical Properties of this compound

This compound is a colorless, mobile liquid at room temperature.[1][2] It is practically insoluble in water but is miscible with most organic solvents, such as ethanol, ether, and benzene.[2][4] This solubility profile makes it a useful solvent in various organic reactions. The key physical properties of this compound are summarized in the tables below.

General and Physical Properties
PropertyValueReferences
Molecular Formula C₆H₅Cl[1]
Molecular Weight 112.56 g/mol [5]
Appearance Colorless liquid[1][2]
Odor Almond-like[3]
Density 1.106 g/cm³ at 20°C[5]
Melting Point -45.6 °C[6]
Boiling Point 131.7 °C[5][6]
Flash Point 28 °C (82.4 °F)[4]
Vapor Pressure 8.8 mmHg at 20°C[4]
Refractive Index (n_D^20) 1.5248[4]
Solubility in Water 0.5 g/L at 20°C[5]
Solubility in Organic Solvents Miscible with most organic solvents[2]
Thermodynamic Properties
PropertyValueReferences
Heat of Vaporization 39.5 kJ/mol at boiling point[5]
Specific Heat Capacity (liquid) 1.29 J/g·K at 25°C[5]
Enthalpy of Formation (liquid) 11.5 kJ/mol[5]
Enthalpy of Formation (gas) 52.5 kJ/mol[5]
Entropy of Vaporization 87.5 J/mol·K at boiling point[5]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the application of this compound in research and industry. Standardized methods ensure reproducibility and comparability of data.

Determination of Boiling Point (ASTM D850)

This method covers the distillation of industrial aromatic hydrocarbons with relatively narrow boiling ranges.[7][8][9]

Methodology:

  • Apparatus: A standard distillation flask, condenser, receiver, and a calibrated thermometer are required.

  • Procedure:

    • A 100 mL sample of this compound is placed in the distillation flask.

    • The flask is heated, and the vapor is passed through the condenser.

    • The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

    • The temperature is continuously monitored as the distillation proceeds.

    • The final boiling point is the temperature at which the last of the liquid evaporates from the bottom of the flask.

  • Data Analysis: The boiling range is reported, which provides an indication of the purity of the substance.[9]

Determination of Refractive Index (ASTM D1218)

This test method is used for the measurement of the refractive index of liquid hydrocarbons.

Methodology:

  • Apparatus: A calibrated refractometer with a sodium light source and a constant temperature bath.

  • Procedure:

    • The refractometer is calibrated using a standard liquid of known refractive index.

    • A small sample of this compound is placed on the prism of the refractometer.

    • The temperature is maintained at 20°C using the constant temperature bath.

    • The refractive index is read directly from the instrument's scale.

  • Data Analysis: The refractive index is reported to four decimal places.

Chemical Properties and Reactivity of this compound

The chemical behavior of this compound is dictated by the electronic effects of the chlorine atom on the benzene ring. The chlorine atom exhibits a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). The inductive effect deactivates the benzene ring towards electrophilic attack, making this compound less reactive than benzene.[10][11] However, the resonance effect directs incoming electrophiles to the ortho and para positions.

Electrophilic Aromatic Substitution Reactions

This compound undergoes typical electrophilic aromatic substitution reactions, albeit at a slower rate than benzene.[10][12] The major products are a mixture of ortho and para isomers.

Electrophilic_Substitution This compound This compound Reaction_Conditions Reaction Conditions This compound->Reaction_Conditions Electrophile Electrophile (E+) Electrophile->Reaction_Conditions Ortho_Product ortho-substituted product Para_Product para-substituted product Reaction_Conditions->Ortho_Product ortho attack Reaction_Conditions->Para_Product para attack

Electrophilic Aromatic Substitution of this compound.

Nitration: The nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene.[13]

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group onto the benzene ring, predominantly at the para position, to form 4-chlorobenzenesulfonic acid.[14]

Nucleophilic Aromatic Substitution Reactions

Due to the strength of the carbon-chlorine bond, which has partial double bond character due to resonance, this compound is highly resistant to nucleophilic substitution reactions under normal conditions.[12][15] However, these reactions can be forced to occur under drastic conditions of high temperature and pressure.[16]

Nucleophilic_Substitution This compound This compound Drastic_Conditions High Temperature & High Pressure This compound->Drastic_Conditions Nucleophile Nucleophile (Nu-) Nucleophile->Drastic_Conditions Substituted_Product Substituted Product Drastic_Conditions->Substituted_Product

Nucleophilic Aromatic Substitution of this compound.

Dow Process: This industrial process involves the hydrolysis of this compound with aqueous sodium hydroxide (B78521) at 350°C and 300 bar to produce phenol (B47542).[17][18] The reaction proceeds through a benzyne (B1209423) intermediate.[17]

Reaction with Ammonia (B1221849): Under high pressure and temperature, this compound reacts with ammonia to produce aniline.[2]

Other Key Reactions

Wurtz-Fittig Reaction: This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal in dry ether to form an alkyl-substituted aromatic compound.[19][20] For example, this compound can react with an alkyl halide to produce an alkylbenzene.[21]

Experimental Protocols for Chemical Reactions

The following protocols provide a general framework for conducting key reactions of this compound in a laboratory setting.

Nitration of this compound

Objective: To synthesize a mixture of ortho- and para-nitrothis compound.

Materials:

  • This compound

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice bath

  • Beakers, test tubes, and filtration apparatus

Methodology:

  • Carefully prepare a nitrating mixture by adding 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid in a test tube, cooling the mixture in an ice bath.

  • Slowly add 1.5 mL of this compound dropwise to the cold nitrating mixture with constant shaking. Maintain the temperature below 35°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for 10 minutes to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice in a beaker to precipitate the product.

  • Isolate the solid product by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol.

Sulfonation of this compound

Objective: To synthesize chlorobenzenesulfonic acid.

Materials:

  • This compound

  • Fuming Sulfuric Acid (Oleum)

  • Reaction flask with a stirrer and reflux condenser

  • Heating mantle

Methodology:

  • Place this compound in a reaction flask equipped with a stirrer and a reflux condenser.

  • Slowly add fuming sulfuric acid to the this compound with constant stirring. The reaction is exothermic and may require cooling.

  • After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 100°C) for a specified period to ensure the reaction proceeds to completion.[22]

  • After cooling, the reaction mixture can be carefully poured into cold water to precipitate the sulfonic acid.

  • The product can be isolated by filtration and purified by recrystallization.

Dow Process (Laboratory Scale Simulation)

Objective: To demonstrate the hydrolysis of this compound to phenol.

Materials:

  • This compound

  • Sodium Hydroxide (concentrated solution)

  • High-pressure autoclave

  • Hydrochloric acid

Methodology:

  • Place this compound and a concentrated solution of sodium hydroxide into a high-pressure autoclave.

  • Heat the autoclave to a high temperature (e.g., 350°C) and pressure (e.g., 300 bar).[17]

  • Maintain these conditions for a sufficient time to allow for the hydrolysis to occur, forming sodium phenoxide.

  • After cooling and depressurizing the autoclave, carefully transfer the reaction mixture to a beaker.

  • Acidify the solution with dilute hydrochloric acid to precipitate the phenol.

  • The phenol can then be isolated and purified.

Wurtz-Fittig Reaction

Objective: To synthesize an alkylbenzene from this compound.

Materials:

  • This compound

  • An alkyl halide (e.g., methyl iodide)

  • Sodium metal

  • Dry ether (anhydrous)

  • Reaction flask with a reflux condenser and dropping funnel

Methodology:

  • Set up a reaction flask with a reflux condenser and a dropping funnel. Ensure all glassware is dry.

  • Place small pieces of sodium metal in the flask containing dry ether.

  • A mixture of this compound and the alkyl halide is added dropwise from the dropping funnel to the sodium suspension with stirring.

  • The reaction is often initiated by gentle warming and then proceeds exothermically. The reaction rate can be controlled by the rate of addition and cooling.

  • After the reaction is complete, the excess sodium is carefully destroyed (e.g., by the slow addition of ethanol).

  • The reaction mixture is then washed with water, and the organic layer is separated, dried, and distilled to isolate the alkylbenzene product.

Logical Workflow for Property Determination

The determination of the physical and chemical properties of a compound like this compound follows a systematic workflow to ensure accurate and reliable data.

Property_Determination_Workflow cluster_0 Preparation cluster_1 Physical Property Measurement cluster_2 Chemical Property Analysis cluster_3 Data Analysis & Reporting Sample_Procurement Sample Procurement Purification Purification (e.g., Distillation) Sample_Procurement->Purification Purity_Analysis Purity Analysis (e.g., GC) Purification->Purity_Analysis Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Density Density Measurement Purity_Analysis->Density Refractive_Index Refractive Index Measurement Purity_Analysis->Refractive_Index Solubility Solubility Testing Purity_Analysis->Solubility Reaction_Setup Reaction Setup Purity_Analysis->Reaction_Setup Data_Compilation Data Compilation Boiling_Point->Data_Compilation Density->Data_Compilation Refractive_Index->Data_Compilation Solubility->Data_Compilation Reaction_Monitoring Reaction Monitoring (e.g., TLC, GC) Reaction_Setup->Reaction_Monitoring Product_Isolation Product Isolation & Purification Reaction_Monitoring->Product_Isolation Product_Characterization Product Characterization (e.g., NMR, IR) Product_Isolation->Product_Characterization Product_Characterization->Data_Compilation Error_Analysis Error Analysis Data_Compilation->Error_Analysis Report_Generation Report Generation Error_Analysis->Report_Generation

General Experimental Workflow for Property Determination.

Conclusion

This technical guide has provided a detailed examination of the physical and chemical properties of this compound, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the detailed experimental protocols provide practical guidance for laboratory work. The included diagrams visually summarize the reactivity patterns and a logical workflow for property determination. A thorough understanding of these properties is essential for the safe and effective use of this compound in research, development, and industrial applications.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the principal reaction mechanisms of chlorobenzene (B131634), a vital precursor and solvent in the synthesis of numerous organic compounds, including pharmaceuticals, herbicides, and dyes. The unique interplay of inductive and resonance effects of the chlorine substituent governs its reactivity, leading to distinct pathways for electrophilic and nucleophilic substitutions. This document outlines these mechanisms, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and development applications.

Electrophilic Aromatic Substitution (EAS)

This compound undergoes electrophilic aromatic substitution more slowly than benzene (B151609). The chlorine atom is an electron-withdrawing group due to its inductive effect (-I), which deactivates the benzene ring towards electrophilic attack. However, the lone pairs of electrons on the chlorine atom can be delocalized into the ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. The inductive effect is stronger than the resonance effect, resulting in overall deactivation but with ortho, para- direction.[1][2][3]

Key Electrophilic Aromatic Substitution Reactions of this compound

Common EAS reactions for this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

  • Nitration: The reaction with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of o-nitrothis compound and p-nitrothis compound.

  • Halogenation: Further chlorination of this compound in the presence of a Lewis acid catalyst like ferric chloride (FeCl₃) produces mainly o-dithis compound and p-dithis compound.[4]

  • Sulfonation: Treatment with fuming sulfuric acid results in the formation of o-chlorobenzenesulfonic acid and p-chlorobenzenesulfonic acid.[5][6]

  • Friedel-Crafts Acylation: The reaction with an acyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl₃) gives a mixture of ortho- and para-chloro-substituted ketones, with the para isomer being the major product due to less steric hindrance.[7][8]

  • Friedel-Crafts Alkylation: Similar to acylation, alkylation introduces an alkyl group at the ortho and para positions.

Quantitative Data for Electrophilic Aromatic Substitution

The following tables summarize key quantitative data for various EAS reactions of this compound.

Table 1: Relative Rates of Nitration Compared to Benzene

CompoundRelative Rate of Nitration
Benzene1.0
Fluorobenzene (B45895)0.11
This compound0.02
Bromobenzene0.06
Iodobenzene0.13

Source:[2][9]

Table 2: Product Distribution in the Friedel-Crafts Benzoylation of this compound

ProductPercentage Yield
o-chlorobenzophenone3–12%
m-chlorobenzophenone0.1–4%
p-chlorobenzophenone84–97%
Benzophenone0–8%

Source:[4]

Table 3: Isomer Distribution in the Sulfonation of this compound

IsomerPercentage
para98.8%
ortho0.8%
meta0.4%

Source:[6]

Experimental Protocols for Key EAS Reactions

This protocol describes the synthesis of 4-chloroacetophenone.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Acetyl chloride (CH₃COCl)

  • Dry carbon disulfide (CS₂) or other suitable dry, non-polar solvent

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Set up a reaction flask with a dropping funnel, a condenser, and a magnetic stirrer. Protect the apparatus from atmospheric moisture with drying tubes.

  • In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 1.2 molar equivalents) in dry carbon disulfide and cool the mixture in an ice bath.

  • Add this compound (1 molar equivalent) to the dropping funnel and add it slowly to the stirred AlCl₃ suspension.

  • Add acetyl chloride (1 molar equivalent) to the dropping funnel and add it dropwise to the reaction mixture, maintaining a gentle reflux. The reaction can be gently warmed if necessary.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with water, then with saturated sodium bicarbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent by rotary evaporation.

  • Purify the crude product, a mixture of ortho and para isomers, by recrystallization or column chromatography to isolate 4-chloroacetophenone.[1]

This protocol details the laboratory-scale synthesis of dithis compound isomers.

Materials:

  • This compound

  • Anhydrous ferric chloride (FeCl₃)

  • Chlorine gas

  • Inert gas (e.g., nitrogen)

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap.

  • Add this compound and a catalytic amount of anhydrous ferric chloride (approx. 0.05 mol %) to the flask.

  • Begin stirring and gently bubble chlorine gas through the solution.

  • Maintain the reaction temperature between 40-50°C, using a water bath for cooling as the reaction is exothermic.

  • Continue chlorination for 2-4 hours, monitoring the progress by gas chromatography (GC).

  • Once the desired conversion is achieved, stop the chlorine flow and purge the system with an inert gas to remove residual chlorine and HCl.

  • The crude product containing a mixture of dithis compound isomers can be purified by fractional distillation.[10]

Signaling Pathway for Electrophilic Aromatic Substitution

EAS_Pathway This compound This compound PiComplex π-Complex This compound->PiComplex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->PiComplex SigmaComplex Arenium Ion (σ-Complex) Resonance Stabilized PiComplex->SigmaComplex Formation of σ-bond OrthoProduct ortho-Substituted Product SigmaComplex->OrthoProduct Deprotonation ParaProduct para-Substituted Product SigmaComplex->ParaProduct Deprotonation H_ion H+ SigmaComplex->H_ion

Caption: General mechanism for electrophilic aromatic substitution of this compound.

Nucleophilic Aromatic Substitution (NAS)

This compound is generally unreactive towards nucleophilic substitution due to the strong C-Cl bond, which has partial double-bond character from resonance, and the electron-rich nature of the aromatic ring which repels nucleophiles. However, NAS can occur under specific conditions through two primary mechanisms: the SₙAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.[11][12]

SₙAr (Addition-Elimination) Mechanism

This mechanism is favored when strong electron-withdrawing groups (e.g., -NO₂) are present at the ortho and/or para positions to the chlorine atom. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. For this compound itself, which lacks such activating groups, this pathway is not readily observed.

Signaling Pathway for SₙAr Mechanism

SNAr_Pathway ArylHalide Activated Aryl Halide (e.g., p-nitrothis compound) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Elimination of Leaving Group LeavingGroup Leaving Group (Cl-) Meisenheimer->LeavingGroup

Caption: The SₙAr mechanism, favored by electron-withdrawing groups.

Elimination-Addition (Benzyne) Mechanism

Under harsh reaction conditions, such as high temperatures and pressures with a strong base, this compound can undergo nucleophilic substitution via a highly reactive benzyne (B1209423) intermediate.

A classic industrial example is the Dow process, where this compound is hydrolyzed to phenol (B47542).

  • Reaction: this compound is treated with aqueous sodium hydroxide (B78521) at 350°C and 300 atm.[11][13][14][15][16]

  • Mechanism:

    • Elimination: A strong base (hydroxide ion) abstracts a proton from the carbon atom adjacent to the one bearing the chlorine. This is followed by the elimination of the chloride ion, forming a benzyne intermediate.

    • Addition: The nucleophile (hydroxide ion) then attacks one of the carbons of the triple bond in the benzyne intermediate, followed by protonation to yield phenol.

Aniline (B41778) can be synthesized from this compound using sodium amide (NaNH₂) in liquid ammonia (B1221849).

  • Reaction: this compound reacts with NaNH₂ in liquid ammonia.[17][18][19][20]

  • Mechanism: Similar to the Dow process, the reaction proceeds through a benzyne intermediate, which is then attacked by the amide anion (NH₂⁻).

Quantitative Data for Nucleophilic Aromatic Substitution

Table 4: Conditions for Nucleophilic Substitution of this compound

ReactionReagentsTemperature (°C)Pressure (atm)CatalystProduct
Dow ProcessNaOH (aq)350300-320-Phenol
Aniline SynthesisNaNH₂ / liq. NH₃---Aniline
Aniline SynthesisNH₃ (aq)~200HighCopper OxideAniline

Sources:[11][13][15][21]

Experimental Protocols for Key NAS Reactions

This protocol outlines the industrial conditions for the synthesis of phenol from this compound.

Materials:

  • This compound

  • Concentrated sodium hydroxide (NaOH) solution

  • Dilute hydrochloric acid (HCl)

Procedure:

  • This compound is treated with a concentrated solution of sodium hydroxide.

  • The mixture is heated to approximately 350°C under a pressure of 300-320 atm in a suitable industrial reactor.[11][13]

  • Under these conditions, the initial product formed is sodium phenoxide.

  • The reaction mixture is then cooled.

  • The resulting sodium phenoxide solution is acidified with dilute hydrochloric acid to produce phenol.

  • Phenol, being less soluble in water, separates and can be isolated by distillation.[13]

This protocol describes two laboratory-scale methods for aniline synthesis.

Method A: Using Ammonia and a Catalyst

  • Charge a high-pressure reactor with this compound and aqueous ammonia.

  • Add copper oxide (CuO) as a catalyst.

  • Heat the mixture to approximately 200°C under high pressure.

  • The reaction yields aniline, copper(I) chloride, and water.

  • After the reaction, the products are cooled, and aniline is separated and purified.[21]

Method B: Using Sodium Amide (Benzyne Mechanism)

  • In a flask equipped for reactions in liquid ammonia, dissolve sodium amide (NaNH₂) in liquid ammonia.

  • Add this compound to the solution.

  • The strong base (amide ion) initiates the formation of the benzyne intermediate.

  • The amide ion then acts as a nucleophile, attacking the benzyne to form aniline after protonation by the solvent.

  • Aniline is isolated upon evaporation of the ammonia and appropriate work-up.[17][21]

Signaling Pathway for the Benzyne Mechanism

Benzyne_Pathway This compound This compound Carbanion Carbanion Intermediate This compound->Carbanion Proton Abstraction Base Strong Base (B-) Base->Carbanion Benzyne Benzyne Intermediate Carbanion->Benzyne Elimination of Cl- LeavingGroup Cl- AnionicAdduct Anionic Adduct Benzyne->AnionicAdduct Nucleophilic Addition Nucleophile Nucleophile (Nu-) Nucleophile->AnionicAdduct Product Substituted Product AnionicAdduct->Product Protonation ProtonSource Proton Source (BH) ProtonSource->Product

Caption: The elimination-addition (benzyne) mechanism for NAS of this compound.

Conclusion

The reactivity of this compound is dictated by a delicate balance of inductive and resonance effects, leading to distinct and predictable reaction pathways. While deactivated towards electrophilic aromatic substitution, it is an effective ortho, para- director, enabling the synthesis of a variety of disubstituted benzene derivatives. Conversely, its inertness to common nucleophilic substitution is overcome under forcing conditions, proceeding through a unique benzyne intermediate, or in the presence of activating groups via the SₙAr mechanism. A thorough understanding of these mechanisms, supported by the quantitative data and protocols presented, is essential for the effective utilization of this compound as a versatile building block in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Electrophilic Substitution of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorobenzene (B131634) is a pivotal substrate in organic synthesis, frequently employed in the pharmaceutical and agrochemical industries. Its reactivity in electrophilic aromatic substitution (EAS) reactions is a cornerstone of synthetic strategy, yet it presents a nuanced case study in substituent effects. The chlorine atom, while deactivating the aromatic ring towards electrophilic attack, directs incoming electrophiles to the ortho and para positions. This guide provides a comprehensive technical overview of the electrophilic substitution of this compound, detailing the underlying electronic principles, quantitative reactivity data, and robust experimental protocols for key transformations. The content herein is intended to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to effectively utilize this compound in synthetic applications.

The Dual Role of the Chlorine Substituent: A Mechanistic Overview

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of two opposing electronic effects of the chlorine atom: the inductive effect and the resonance effect.

  • Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the benzene (B151609) ring through the sigma bond.[1] This effect reduces the overall electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[2] This deactivating nature is a general characteristic of halogens in electrophilic aromatic substitution.[2]

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring through resonance.[1] This donation of electron density partially counteracts the inductive effect. Crucially, the resonance effect increases the electron density at the ortho and para positions, as illustrated by the resonance structures of the carbocation intermediate (sigma complex) formed during electrophilic attack.[1]

The stronger inductive effect dominates the overall reactivity, making this compound less reactive than benzene.[2] However, the resonance effect controls the regioselectivity, directing the incoming electrophile to the electron-rich ortho and para positions.[1]

Signaling Pathway of Electrophilic Aromatic Substitution on this compound

The general mechanism of electrophilic aromatic substitution on this compound proceeds through a two-step pathway involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

G cluster_start Reactants cluster_intermediate Reaction Intermediate cluster_product Products This compound This compound Sigma_Complex Sigma Complex (Arenium Ion) This compound->Sigma_Complex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Ortho_Product Ortho-substituted This compound Sigma_Complex->Ortho_Product Deprotonation Para_Product Para-substituted This compound Sigma_Complex->Para_Product Proton Proton (H+) Sigma_Complex->Proton

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Resonance Structures of the Sigma Complex

The stability of the sigma complex determines the regiochemical outcome of the reaction. Attack at the ortho and para positions allows for resonance structures where the positive charge is delocalized onto the carbon atom bearing the chlorine, which can then be stabilized by the lone pairs of the chlorine atom. This stabilization is not possible for meta attack.

G cluster_ortho Ortho Attack cluster_meta Meta Attack cluster_para Para Attack o1 [Resonance Structure 1] o2 [Resonance Structure 2] o1->o2 o3 [Resonance Structure 3] o2->o3 o4 [Stabilized by Cl] o3->o4 m1 [Resonance Structure 1] m2 [Resonance Structure 2] m1->m2 m3 [Resonance Structure 3] m2->m3 p1 [Resonance Structure 1] p2 [Resonance Structure 2] p1->p2 p3 [Resonance Structure 3] p2->p3 p4 [Stabilized by Cl] p3->p4

Caption: Resonance stabilization of sigma complexes in this compound.

Quantitative Data: Reactivity and Isomer Distribution

The following table summarizes the relative reaction rates and isomer distributions for various electrophilic substitution reactions of this compound. The data is presented in comparison to benzene, where the relative rate of benzene is normalized to 1.

ReactionRelative Rate (this compound vs. Benzene)Ortho (%)Meta (%)Para (%)Reference(s)
Nitration 0.0230169[3]
Chlorination -39160-
Bromination -11-87-
Sulfonation 0.0870.950.0998.96[4]
Friedel-Crafts Alkylation (Methylation) -Minor-Major[5]
Friedel-Crafts Acylation (Benzoylation) 0.0263-120.1-484-97[4]

Note: Quantitative data for the isomer distribution of chlorination, bromination, and Friedel-Crafts alkylation of this compound can vary with reaction conditions and are not consistently reported in the literature. The values presented for chlorination and bromination are typical but should be considered illustrative. For Friedel-Crafts alkylation and acylation, the para isomer is consistently the major product due to steric hindrance at the ortho position.

Experimental Protocols

Detailed methodologies for key electrophilic substitution reactions of this compound are provided below. These protocols are intended for use by trained professionals in a controlled laboratory setting.

Nitration of this compound

Objective: To synthesize a mixture of ortho- and para-nitrothis compound.

Materials:

  • This compound

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Ethanol (B145695)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 15 mL of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 10 mL of this compound dropwise from the dropping funnel over a period of 30 minutes. The temperature of the reaction mixture should be maintained between 25-30 °C.

  • After the addition is complete, continue stirring for an additional 30 minutes at room temperature.

  • Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of cold water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The individual isomers can be separated by fractional distillation or column chromatography. The para isomer, having a higher melting point, may also be isolated by recrystallization from ethanol.

Halogenation (Chlorination) of this compound

Objective: To synthesize a mixture of ortho- and para-dithis compound.

Materials:

  • This compound

  • Anhydrous Ferric Chloride (FeCl₃) or Iron filings

  • Chlorine gas

  • Sodium Hydroxide (B78521) solution (10%)

Procedure:

  • Set up a three-necked round-bottom flask with a reflux condenser, a gas inlet tube, and a gas outlet connected to a trap containing sodium hydroxide solution to neutralize excess chlorine and HCl gas.

  • Place 25 mL of this compound and 1 g of anhydrous ferric chloride (or a small amount of iron filings) in the flask.

  • Gently bubble dry chlorine gas through the stirred mixture at room temperature. The reaction is exothermic and may require occasional cooling in a water bath to maintain the temperature around 20-30 °C.

  • Monitor the reaction progress by observing the evolution of HCl gas.

  • Once the desired degree of chlorination is achieved (this can be monitored by GC analysis), stop the chlorine flow.

  • Wash the reaction mixture with 50 mL of water, followed by 50 mL of 10% sodium hydroxide solution, and finally with 50 mL of water.

  • Dry the organic layer over anhydrous calcium chloride.

  • The mixture of dithis compound isomers can be separated by fractional distillation.

Sulfonation of this compound

Objective: To synthesize chlorobenzenesulfonic acid.

Materials:

  • This compound

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

  • Sodium Chloride

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 20 mL of fuming sulfuric acid.

  • Slowly add 10 mL of this compound dropwise with vigorous stirring. The reaction is exothermic and the temperature should be controlled by an ice bath if necessary.

  • After the addition is complete, heat the mixture to 80-100 °C for one hour with continuous stirring.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 100 g of crushed ice.

  • To precipitate the sodium salt of the sulfonic acid, add sodium chloride to the solution until saturation.

  • Filter the precipitated sodium chlorobenzenesulfonate and wash it with a saturated sodium chloride solution.

  • The free sulfonic acid can be obtained by treating the sodium salt with a strong mineral acid. The para isomer is the major product.

Friedel-Crafts Acylation of this compound

Objective: To synthesize 4-chloroacetophenone.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Dry Carbon Disulfide (or Dichloromethane)

  • Ice

  • Concentrated Hydrochloric Acid

  • Diethyl Ether

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, suspend 13.3 g (0.1 mol) of anhydrous aluminum chloride in 50 mL of dry carbon disulfide.[6]

  • Cool the suspension in an ice bath.

  • Place a solution of 7.85 g (0.1 mol) of acetyl chloride in 11.25 g (0.1 mol) of this compound in the dropping funnel.

  • Add the acetyl chloride-chlorobenzene solution dropwise to the stirred AlCl₃ suspension over 30 minutes.[6]

  • After the addition is complete, reflux the mixture gently on a water bath until the evolution of HCl gas ceases (approximately 1 hour).

  • Distill off the carbon disulfide.

  • Cool the flask and decompose the reaction complex by slowly adding 100 g of crushed ice followed by 20 mL of concentrated hydrochloric acid.[6]

  • Extract the product with two 50 mL portions of diethyl ether.

  • Combine the ether extracts and wash them with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of water.[6]

  • Dry the ether solution over anhydrous magnesium sulfate.

  • Remove the ether by distillation and purify the resulting 4-chloroacetophenone by recrystallization from ethanol or by vacuum distillation.

Predictive Workflow for Electrophilic Aromatic Substitution

For drug development professionals and synthetic chemists, a logical workflow for predicting the outcome of an electrophilic aromatic substitution on a substituted benzene ring is invaluable. The following diagram illustrates this decision-making process.

G cluster_input Input cluster_analysis Analysis of Substituent(s) cluster_prediction Prediction cluster_output Output Start Substituted Benzene Identify_Substituent Identify Substituent(s) Start->Identify_Substituent Activating_Deactivating Activating or Deactivating? Identify_Substituent->Activating_Deactivating Multiple_Substituents Multiple Substituents? Identify_Substituent->Multiple_Substituents Directing_Effect Ortho/Para or Meta Directing? Activating_Deactivating->Directing_Effect Predict_Reactivity Predict Relative Reactivity Activating_Deactivating->Predict_Reactivity Reactivity Predict_Regioselectivity Predict Regioselectivity Directing_Effect->Predict_Regioselectivity Directing Effect Multiple_Substituents->Directing_Effect Synergistic or Antagonistic? Final_Product Major Product(s) Predict_Reactivity->Final_Product Consider_Sterics Consider Steric Hindrance Predict_Regioselectivity->Consider_Sterics Consider_Sterics->Final_Product

Caption: Workflow for predicting products of electrophilic aromatic substitution.

Conclusion

The electrophilic substitution of this compound is a classic yet fundamentally important area of organic chemistry with significant implications for industrial synthesis. The deactivating but ortho, para-directing nature of the chlorine substituent provides a valuable tool for the regioselective functionalization of aromatic rings. A thorough understanding of the interplay between inductive and resonance effects, coupled with access to reliable quantitative data and experimental protocols, is essential for leveraging this compound effectively in the design and execution of synthetic routes for pharmaceuticals and other high-value chemical entities. This guide has provided a detailed technical overview to support researchers and professionals in this endeavor.

References

Nucleophilic Substitution in Chlorobenzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of nucleophilic substitution reactions involving chlorobenzene (B131634). Due to the inherent stability of the aromatic ring and the strength of the carbon-chlorine bond, this compound is generally resistant to nucleophilic attack under standard conditions.[1][2] However, under specific and often forcing conditions, or with the aid of catalysts, nucleophilic substitution on the this compound ring can be achieved through several distinct mechanisms. This document details these mechanisms, presents quantitative data for key reactions, provides experimental protocols, and illustrates the relevant pathways and workflows.

Core Mechanisms of Nucleophilic Substitution in this compound

Nucleophilic substitution in this compound primarily proceeds through two major pathways: the Nucleophilic Aromatic Substitution (SNAr) mechanism and the Elimination-Addition (Benzyne) mechanism. Additionally, modern catalytic methods have been developed to facilitate these transformations under milder conditions.

The SNAr (Addition-Elimination) Mechanism

The SNAr mechanism is favored when the this compound ring is activated by strong electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), positioned ortho or para to the chlorine atom.[3][4] These groups are crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The mechanism proceeds in two main steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion intermediate. The presence of EWGs at the ortho and/or para positions allows for the delocalization of the negative charge, thereby stabilizing this intermediate.[3]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.

The reactivity of substituted chlorobenzenes in SNAr reactions is directly related to the number and position of the electron-withdrawing groups. As the number of EWGs increases, the reaction proceeds under milder conditions.[3][5]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Chlorobenzene_EWG This compound with EWG Meisenheimer Meisenheimer Complex (Resonance Stabilized) Chlorobenzene_EWG->Meisenheimer + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer->Product - Cl⁻ Leaving_Group Chloride Ion (Cl⁻)

The Elimination-Addition (Benzyne) Mechanism

In the absence of activating electron-withdrawing groups, nucleophilic substitution on this compound can occur under harsh conditions of high temperature and pressure, or in the presence of a very strong base, via a highly reactive and unstable intermediate known as benzyne (B1209423).[6] This mechanism involves two steps:

  • Elimination: A strong base, such as the hydroxide (B78521) ion (OH⁻) or amide ion (NH₂⁻), abstracts a proton from the carbon atom adjacent (ortho) to the chlorine-bearing carbon. This is followed by the elimination of the chloride ion, resulting in the formation of a triple bond within the benzene (B151609) ring, creating the benzyne intermediate.[6]

  • Addition: The nucleophile then attacks either of the two carbons of the triple bond in the benzyne intermediate. Subsequent protonation yields the final substituted product.[6]

A key piece of evidence for the benzyne mechanism comes from isotopic labeling studies. For instance, the reaction of ¹⁴C-labeled this compound (with the label at the chlorine-bearing carbon) with potassium amide in liquid ammonia (B1221849) results in a nearly 50:50 mixture of aniline (B41778) with the amino group attached to the labeled carbon and aniline with the amino group on the adjacent carbon.[7] This indicates the involvement of a symmetrical intermediate, the benzyne, where the nucleophile can attack at two different positions.[7]

Benzyne_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Benzyne Benzyne Intermediate This compound->Benzyne + Strong Base - HX Strong_Base Strong Base Product Substituted Product Benzyne->Product + Nucleophile + H⁺

Quantitative Data on Nucleophilic Substitution Reactions of this compound

The following tables summarize quantitative data for key nucleophilic substitution reactions of this compound and its derivatives.

Table 1: The Dow Process for Phenol Synthesis

The Dow process is a classic example of nucleophilic substitution on unactivated this compound, proceeding via the benzyne mechanism under harsh conditions.

ParameterValueReference
Reactants This compound, aqueous NaOH[8]
Temperature 350 °C[8]
Pressure 300 bar[8]
Product Phenol[8]
¹⁴C-Labeling Study (395 °C)
1-[¹⁴C]-phenol (ipso-substitution)54% yield[8]
2-[¹⁴C]-phenol (cine-substitution)43% yield[8]

Table 2: SNAr Reactions of Nitro-Substituted Chlorobenzenes

The presence of nitro groups significantly facilitates nucleophilic aromatic substitution, allowing for milder reaction conditions.

SubstrateNucleophileConditionsProductYieldReference
1-Chloro-2,4-dinitrobenzeneHydrazine (B178648)Reflux in ethanol (B145695)2,4-Dinitrophenylhydrazine81-85%
1-Chloro-4-nitrobenzeneNaOH130 °C4-Nitrophenol-[5]
1-Chloro-2,4-dinitrobenzeneNaOH100 °C2,4-Dinitrophenol-[5]
1-Chloro-2,4,6-trinitrobenzeneNaOHRoom Temperature2,4,6-Trinitrophenol (Picric Acid)-[3]

Modern Catalytic Methods

Modern organic synthesis has largely moved away from the harsh conditions of the Dow process, favoring palladium- and copper-catalyzed cross-coupling reactions for the formation of C-N and C-O bonds with aryl chlorides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of aryl amines from aryl halides.[9] This reaction offers a significant advantage over traditional methods due to its broad substrate scope and tolerance of various functional groups.[9]

Table 3: Representative Buchwald-Hartwig Amination of Aryl Chlorides

Aryl ChlorideAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
This compoundAnilineγ-Fe₂O₃@MBD/Pd-Cot-BuONaWater80-
4-ChlorotolueneMorpholinePd(dba)₂ / XPhosNaOtBuTolueneReflux94
3-Chloro-5-(4-fluorophenyl)anilineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene80-110High
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples aryl halides with alcohols, thiols, and amines.[10] While traditional Ullmann reactions often require high temperatures, modern variations with specialized ligands can proceed under milder conditions.[10] Electron-withdrawing groups on the aryl halide can accelerate the reaction.[10]

Table 4: Representative Ullmann Condensation with this compound Derivatives

Aryl ChlorideNucleophileCatalystSolventTemp. (°C)ProductReference
4-ChloronitrobenzenePhenolCopper-Highp-Nitrophenyl phenyl ether[10]
2-Chlorobenzoic acidAnilineCuI / Phenanthroline-HighN-phenylanthranilic acid[10]

Experimental Protocols

The following are representative experimental protocols for key nucleophilic substitution reactions of this compound.

Synthesis of 2,4-Dinitrophenylhydrazine (SNAr Reaction)

Materials:

Procedure:

  • Prepare a solution of hydrazine by suspending hydrazine sulfate (0.27 mol) in hot water (125 mL) and adding potassium acetate (0.87 mol). Boil for 5 minutes, cool to approximately 70 °C, add ethanol (75 mL), and filter the solid.

  • Dissolve 2,4-dinitrothis compound (0.25 mol) in ethanol (250 mL) in a flask equipped with a stirrer and reflux condenser.

  • Add the filtered hydrazine solution to the 2,4-dinitrothis compound solution.

  • Reflux the mixture with stirring for one hour. The product will begin to separate within the first ten minutes.

  • Cool the reaction mixture thoroughly, filter the product, and wash with warm ethanol (50 mL at 60 °C) followed by hot water (50 mL).

  • The resulting solid is 2,4-dinitrophenylhydrazine, which can be further purified by recrystallization from n-butyl alcohol if necessary. The expected yield is 81-85%.

General Protocol for Buchwald-Hartwig Amination of Aryl Chlorides

Materials:

  • Aryl chloride (e.g., 4-chlorotoluene)

  • Amine (e.g., morpholine)

  • Palladium precatalyst (e.g., Pd(dba)₂)

  • Phosphine (B1218219) ligand (e.g., XPhos)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Add the base (1.2-1.5 equivalents), the aryl chloride (1.0 equivalent), and the amine (1.1-1.2 equivalents).

  • Add the anhydrous solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl chloride.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water or saturated aqueous ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Charge Schlenk tube with Pd precatalyst and ligand under inert atmosphere Add_Reagents 2. Add base, aryl chloride, and amine Setup->Add_Reagents Add_Solvent 3. Add anhydrous solvent Add_Reagents->Add_Solvent Heat_Stir 4. Heat and stir for 2-24 hours Add_Solvent->Heat_Stir Quench 5. Cool and quench with H₂O or NH₄Cl(aq) Heat_Stir->Quench Extract 6. Extract with organic solvent Quench->Extract Purify 7. Wash, dry, concentrate, and purify by chromatography Extract->Purify

Conclusion

While this compound is inherently unreactive towards nucleophilic substitution, this transformation is achievable through distinct mechanistic pathways. The SNAr mechanism is effective for activated substrates containing electron-withdrawing groups, while the benzyne mechanism allows for the substitution of unactivated this compound under harsh conditions. Modern palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Ullmann condensation, have emerged as powerful and versatile methods for the formation of C-N and C-O bonds with this compound and its derivatives, often under significantly milder conditions. The choice of reaction pathway is dictated by the substitution pattern of the this compound, the nature of the nucleophile, and the desired reaction conditions. This guide provides the foundational knowledge and practical protocols for researchers and professionals in the fields of chemical synthesis and drug development to effectively utilize nucleophilic substitution reactions of this compound.

References

An In-depth Technical Guide to Chlorobenzene Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) is a prevalent environmental contaminant originating from its extensive use as an industrial solvent and a chemical intermediate in the synthesis of pesticides and dyes. Its persistence and toxicity necessitate a thorough understanding of its biodegradation pathways for the development of effective bioremediation strategies. This technical guide provides a comprehensive overview of the aerobic and anaerobic degradation of this compound, detailing the enzymatic reactions, intermediate compounds, and genetic regulation. The guide also includes detailed experimental protocols for studying these pathways and presents quantitative data in a comparative format.

Aerobic Degradation of this compound

Under aerobic conditions, microorganisms, primarily bacteria from the genera Pseudomonas, Burkholderia, Ralstonia, and Pandoraea, can utilize this compound as a sole source of carbon and energy.[1][2] The initial attack on the aromatic ring is an oxidative process catalyzed by dioxygenase enzymes, leading to the formation of chlorocatechols. These intermediates are then channeled into one of two main ring-cleavage pathways: the ortho-cleavage pathway or the meta-cleavage pathway.

Initial Oxidation to Chlorocatechol

The aerobic degradation of this compound is initiated by a multi-component enzyme system, this compound dioxygenase, which catalyzes the dihydroxylation of the aromatic ring to produce a cis-dihydrodiol. This is subsequently dehydrogenated to form a chlorocatechol, most commonly 3-chlorocatechol.[3]

Ortho-Cleavage Pathway

The ortho-cleavage pathway, also known as the modified ortho-pathway, is a common route for the degradation of chlorocatechols.[4]

aerobic_ortho_pathway This compound This compound cis_Chlorobenzene_Dihydrodiol cis-1,2-Dihydroxy-1-chloro- cyclohexa-3,5-diene This compound->cis_Chlorobenzene_Dihydrodiol This compound dioxygenase Chlorocatechol 3-Chlorocatechol cis_Chlorobenzene_Dihydrodiol->Chlorocatechol cis-Chlorobenzene dihydrodiol dehydrogenase Chloromuconate 2-Chloro-cis,cis-muconate Chlorocatechol->Chloromuconate Chlorocatechol 1,2-dioxygenase Intermediates Further Intermediates Chloromuconate->Intermediates Chloromuconate cycloisomerase TCA_Cycle TCA Cycle Intermediates->TCA_Cycle Various Enzymes aerobic_meta_pathway This compound This compound cis_Chlorobenzene_Dihydrodiol cis-1,2-Dihydroxy-1-chloro- cyclohexa-3,5-diene This compound->cis_Chlorobenzene_Dihydrodiol This compound dioxygenase Chlorocatechol 3-Chlorocatechol cis_Chlorobenzene_Dihydrodiol->Chlorocatechol cis-Chlorobenzene dihydrodiol dehydrogenase HMS 5-Chloro-2-hydroxymuconic semialdehyde Chlorocatechol->HMS Catechol 2,3-dioxygenase Intermediates Further Intermediates HMS->Intermediates Various Enzymes TCA_Cycle TCA Cycle Intermediates->TCA_Cycle Various Enzymes anaerobic_degradation This compound This compound Benzene Benzene This compound->Benzene Reductive Dechlorinase (e.g., in Dehalococcoides) CH4_CO2 CH4 + CO2 Benzene->CH4_CO2 Methanogenic Consortium aerobic_culture_workflow Inoculation Inoculate Minimal Salt Medium with P. putida Growth Incubate at 30°C with shaking Inoculation->Growth Substrate_Addition Add this compound as sole carbon source Growth->Substrate_Addition Monitoring Monitor growth (OD600) and degradation (HPLC/GC-MS) Substrate_Addition->Monitoring

References

Microbial Degradation of Chlorobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorobenzene (B131634) is a persistent environmental pollutant originating from its use in chemical manufacturing, pesticide production, and as a degreasing agent.[1] Its chemical stability and toxicity necessitate effective remediation strategies. Bioremediation, leveraging the metabolic capabilities of microorganisms, presents a sustainable and cost-effective approach for the detoxification of this compound-contaminated sites. This technical guide provides an in-depth overview of the microbial degradation of this compound, detailing the core biochemical pathways, key microbial players, quantitative degradation data, and comprehensive experimental protocols relevant to the field.

Core Degradation Pathways

Microorganisms have evolved distinct metabolic strategies to degrade this compound under both aerobic and anaerobic conditions. The prevailing pathway is largely determined by the local environmental conditions, particularly the availability of oxygen.

Aerobic Degradation

Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to initiate the breakdown of the aromatic ring.[2] This process typically converts this compound into chlorocatechols, which are key intermediates funneled into one of two primary ring-cleavage pathways: the ortho-cleavage pathway or the meta-cleavage pathway.[3][4]

  • Initial Attack: The process begins with dioxygenase enzymes hydroxylating the benzene (B151609) ring to form a dihydrodiol.[2][5] This is followed by dehydrogenation to yield a substituted catechol, such as 3-chlorocatechol.[6]

  • Ortho-Cleavage Pathway: In the modified ortho-cleavage pathway, chlorocatechol 1,2-dioxygenase cleaves the bond between the two hydroxylated carbons of the aromatic ring.[7] This leads to the formation of intermediates like 2-chloro-cis,cis-muconate, which are further metabolized to central metabolic intermediates, such as those in the Krebs cycle, ultimately releasing the chlorine atom as a chloride ion.[6]

  • Meta-Cleavage Pathway: Alternatively, catechol 2,3-dioxygenase can cleave the aromatic ring at the bond adjacent to the hydroxyl groups.[4] This pathway is notable as it can be susceptible to inactivation by reactive acylchloride intermediates formed from 3-chlorocatechol.[4] However, certain bacterial strains, like Pseudomonas putida GJ31, possess a resistant catechol 2,3-dioxygenase, enabling them to successfully utilize this pathway for both this compound and toluene (B28343) degradation.[4]

Aerobic_Degradation_Pathways cluster_initial Initial Oxidation cluster_ortho Ortho-Cleavage Pathway cluster_meta Meta-Cleavage Pathway CB This compound Dihydrodiol 3-Chloro-cis-1,2-dihydroxy- cyclohexa-3,5-diene CB->Dihydrodiol Dioxygenase CC 3-Chlorocatechol Dihydrodiol->CC Dehydrogenase Muconate 2-Chloro-cis,cis-muconate CC->Muconate Chlorocatechol 1,2-dioxygenase HMS 2-Hydroxy-5-chloro- muconic semialdehyde CC->HMS Catechol 2,3-dioxygenase Lactone trans-4-Carboxymethylene- but-2-en-4-olide Muconate->Lactone Maleylacetate Maleylacetate Lactone->Maleylacetate Krebs_O Krebs Cycle Intermediates Maleylacetate->Krebs_O + Cl⁻ Intermediates Further Intermediates HMS->Intermediates Krebs_M Krebs Cycle Intermediates Intermediates->Krebs_M + Cl⁻

Anaerobic Degradation

In the absence of oxygen, the primary mechanism for this compound transformation is reductive dechlorination.[1] This process is particularly effective for more highly chlorinated benzenes, such as hexathis compound (B1673134) and pentathis compound, which are reduced to lower chlorinated congeners.[2]

  • Halorespiration: Certain anaerobic bacteria, such as species from the genus Dehalobacter, can use chlorinated compounds as electron acceptors in a process known as halorespiration.[1]

  • Stepwise Dechlorination: Reductive dechlorination typically occurs in a stepwise manner. For example, dichlorobenzenes (DCBs) can be reduced to this compound (CB), and CB can be further reduced to benzene.[1] While less favorable than for higher chlorinated benzenes, this process has been documented. Monothis compound is often considered relatively recalcitrant under anaerobic conditions.[2]

Anaerobic_Degradation_Pathway HCB Hexathis compound (HCB) PeCB Pentathis compound (PeCB) HCB->PeCB + e⁻ - Cl⁻ TeCB Tetrathis compound (TeCB) PeCB->TeCB + e⁻ - Cl⁻ TCB Trithis compound (TCB) TeCB->TCB + e⁻ - Cl⁻ DCB Dithis compound (DCB) TCB->DCB + e⁻ - Cl⁻ CB This compound (CB) DCB->CB + e⁻ - Cl⁻ Benzene Benzene CB->Benzene + e⁻ - Cl⁻

Key Microorganisms and Quantitative Data

A variety of microorganisms capable of degrading this compound have been isolated, primarily from contaminated sites.[8] Genera such as Pseudomonas, Burkholderia, Acidovorax, and Ochrobactrum are prominent aerobic degraders.[2][3][5] The degradation efficiency is highly dependent on the specific strain and environmental conditions.

Quantitative Degradation Data
Microbial StrainConditionParameterValueReference
Ochrobactrum sp. ZJUTCB-1AerobicMax. Degradation Rate170.9 µmol L⁻¹ h⁻¹[5]
Ochrobactrum sp. ZJUTCB-1MicroaerobicDegradation Rate210.4 µmol L⁻¹ h⁻¹[5]
Ochrobactrum sp. ZJUTCB-1AerobicOptimal Temperature30-40 °C[5][9]
Ochrobactrum sp. ZJUTCB-1AerobicOptimal pH6.0-7.0[5][9]
Pseudomonas putida mt-2Whole CellK_m (for Catechol)34.67 µmol L⁻¹[10]
Pseudomonas putida mt-2Whole CellV_max0.29 µmol min⁻¹ (mg dry cell)⁻¹[10]
Indigenous ConsortiumAerobicMineralization (7 days)~54% of initial CB[7]
Immobilized ConsortiumColumn StudyRemoval Efficiency>99% after 181 days[11]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biodegradation.

Isolation of this compound-Degrading Microorganisms

This protocol uses an enrichment culture technique to selectively isolate bacteria capable of utilizing this compound as a sole carbon and energy source.[12]

Isolation_Workflow start 1. Collect Soil/Water Sample from Contaminated Site enrich 2. Inoculate Basal Salt Medium (BSM) + 5 mM this compound start->enrich incubate 3. Incubate with Shaking (e.g., 30°C, 120 rpm, 1 week) enrich->incubate transfer 4. Serial Transfer to Fresh Medium incubate->transfer Repeat 3-5 times plate 5. Plate Dilutions on BSM-Agar with this compound Vapor transfer->plate isolate 6. Pick Distinct Colonies for Purification plate->isolate identify 7. Identify Isolates (e.g., 16S rRNA sequencing) isolate->identify

Methodology:

  • Medium Preparation: Prepare a carbon-free basal salt medium (BSM). A typical composition includes phosphates, ammonium (B1175870) salts, magnesium sulfate, and trace elements. Autoclave to sterilize.

  • Enrichment: In a sterile flask, add 100 mL of BSM. Inoculate with 1 gram of soil or 1 mL of water from a contaminated site.[12] Add this compound to a final concentration of approximately 5 mM as the sole carbon source.[12]

  • Incubation: Incubate the flask at 30°C with shaking (e.g., 120 rpm) for one week to enrich for microbes that can utilize this compound.[12]

  • Subculturing: After the incubation period, transfer an aliquot (e.g., 1-5% v/v) of the culture to a fresh flask of BSM with this compound. Repeat this process 3-5 times to select for the most efficient degraders.

  • Isolation: Perform serial dilutions of the final enrichment culture in sterile BSM. Spread the dilutions onto BSM agar (B569324) plates. Place the plates in a sealed container with a small, open vial of this compound to provide the substrate via the vapor phase.

  • Purification: Incubate the plates until colonies appear. Pick morphologically distinct colonies and streak them onto fresh plates to obtain pure cultures.

  • Identification: Characterize the pure isolates through methods such as 16S rRNA gene sequencing.

Analysis of this compound and Metabolites by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the separation, identification, and quantification of this compound and its metabolic intermediates.[13]

Methodology:

  • Sample Preparation (Liquid Culture):

    • Take a 1-2 mL aliquot of the microbial culture.

    • Centrifuge to pellet the cells.

    • Transfer the supernatant to a clean vial.

    • Perform a liquid-liquid extraction by adding an equal volume of a non-polar solvent (e.g., hexane (B92381) or dichloromethane).[13] Vortex vigorously for 1-2 minutes.

    • Allow the phases to separate. Carefully transfer the organic (top) layer containing the this compound and metabolites to a new vial for analysis.

  • GC-MS Instrumentation and Conditions:

    • Instrument: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole or triple quadrupole system).[14][15]

    • Column: A capillary column suitable for semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., Equity-5, DB-5).

    • Injector: Operate in splitless mode at a temperature of ~250°C.

    • Oven Program: A typical temperature program starts at a low temperature (e.g., 40-50°C), holds for a few minutes, then ramps at a controlled rate (e.g., 10-15°C/min) to a final temperature of ~280-300°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[13] For identification of unknown metabolites, use full scan mode.[15][16]

  • Data Analysis:

    • Identification: Compare the retention times and mass spectra of peaks in the sample chromatogram to those of authentic standards. Use mass spectral libraries (e.g., NIST) for tentative identification of unknown metabolites.

    • Quantification: Generate a calibration curve using standards of known concentrations. Calculate the concentration of this compound and its metabolites in the samples by comparing their peak areas to the calibration curve.

Enzyme Assay: Catechol 2,3-Dioxygenase (Meta-Cleavage)

This assay measures the activity of catechol 2,3-dioxygenase (C23O), a key enzyme in the meta-cleavage pathway, by monitoring the formation of its product, 2-hydroxymuconic semialdehyde, which has a strong absorbance at 375 nm.[10][17][18]

Methodology:

  • Crude Extract Preparation:

    • Grow the bacterial strain of interest in a suitable medium with an inducer (e.g., this compound or benzoate).

    • Harvest cells in the exponential growth phase by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5).

    • Resuspend the cells in the same buffer and lyse them using methods such as sonication or a French press.

    • Centrifuge the lysate at high speed (e.g., 9000 x g for 30 min at 4°C) to remove cell debris.[18] The resulting supernatant is the crude cell extract.

  • Assay Procedure:

    • Reaction Mixture: In a 1 mL cuvette, combine 960 µL of 50 mM phosphate buffer (pH 7.5), 20 µL of the crude cell extract, and allow it to equilibrate to the desired temperature (e.g., 25-40°C).[18][19]

    • Initiate Reaction: Start the reaction by adding 20 µL of 50 mM catechol stock solution (final concentration 1 mM).[18][19]

    • Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 375 nm over time.

  • Calculation of Activity:

    • Calculate the rate of change in absorbance per minute (ΔA₃₇₅/min) from the linear portion of the curve.

    • Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where:

      • A is the absorbance

      • ε is the molar extinction coefficient of 2-hydroxymuconic semialdehyde (36,000 M⁻¹ cm⁻¹).[18][19]

      • c is the concentration

      • l is the path length of the cuvette (typically 1 cm).

    • One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of product per minute.[19]

Conclusion

The microbial degradation of this compound is a complex process involving diverse metabolic pathways and a range of specialized microorganisms. Aerobic degradation via dioxygenase-initiated pathways leading to ortho or meta cleavage of chlorocatechol intermediates is a primary mechanism for complete mineralization.[2][7] Anaerobic reductive dechlorination also plays a crucial role, particularly in anoxic environments and for higher chlorinated benzenes.[1] Understanding these core mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for developing and optimizing bioremediation technologies. The methods and data presented in this guide serve as a foundational resource for researchers aiming to harness microbial catabolism for the effective cleanup of this compound-contaminated environments.

References

Chlorobenzene: A Comprehensive Technical Guide to its Environmental Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) is a volatile organic compound (VOC) widely used as a solvent and an intermediate in the synthesis of various chemicals, including pesticides and dyes.[1][2] Its prevalence in industrial applications has led to its release into the environment, raising concerns about its fate, transport, and potential impact on ecosystems and human health. This technical guide provides an in-depth analysis of the environmental behavior of this compound, focusing on its physicochemical properties, degradation pathways, and transport mechanisms across different environmental compartments.

Physicochemical Properties of this compound

Understanding the environmental fate of this compound begins with its fundamental physical and chemical properties. These parameters govern its partitioning between air, water, and soil, as well as its susceptibility to various degradation processes.

PropertyValueReference
Molecular Formula C6H5Cl[2]
Molecular Weight 112.56 g/mol [3]
Appearance Colorless liquid[4]
Odor Almond-like[4]
Density 1.11 g/cm³ at 20°C[2]
Melting Point -45.58 °C[3]
Boiling Point 131.70 °C[3]
Water Solubility 466.3 - 500 mg/L at 25°C[5]
Vapor Pressure 11.7 - 12 mm Hg at 25°C[4][5]
Henry's Law Constant 3.11 x 10⁻³ atm-m³/mol at 25°C[4]
Log Octanol-Water Partition Coefficient (Log Kow) 2.9[4]
Organic Carbon-Water Partition Coefficient (Koc) 126[5]

Environmental Fate and Transport

This compound's journey through the environment is dictated by a combination of transport and transformation processes. Its high volatility and moderate water solubility are key drivers of its distribution.

Transport in the Environment

The primary transport mechanisms for this compound are volatilization and leaching.

  • Atmospheric Transport : Due to its high vapor pressure and Henry's Law constant, this compound readily volatilizes from contaminated soil and water into the atmosphere.[4][5] It is estimated that a significant portion of industrially produced this compound is released directly to the atmosphere.[6] Once in the air, it can be transported over long distances.

  • Transport in Water : In aquatic systems, volatilization is a major removal process.[5] The volatilization half-life from a model river is estimated to be around 3.4 hours, while from a model lake, it is approximately 4.3 days.[4] this compound has a moderate tendency to adsorb to organic matter in sediment, which can act as a reservoir.[5]

  • Transport in Soil : In soil, the fate of this compound is influenced by soil type and moisture content. In moist soils, volatilization is a dominant process, especially from the surface.[5] For instance, in one study, 86.5% of this compound applied at a depth of 1 cm disappeared in a day.[5] Due to its relatively low Koc value, this compound is considered to be mobile in soil and can leach into groundwater, particularly in sandy soils.[5]

Degradation Pathways

This compound is subject to both abiotic and biotic degradation processes in the environment.

  • Atmospheric Degradation : The primary degradation pathway for this compound in the atmosphere is its reaction with photochemically produced hydroxyl radicals.[5] This process is relatively rapid, with an estimated atmospheric half-life of about 3.5 days.[2][7] Direct photolysis also occurs but is a much slower process, with a half-life of around a month.[5]

  • Aquatic Degradation : Direct photolysis in water is not a significant degradation pathway, with a very long estimated half-life.[5] Hydrolysis is also not a significant fate process for this compound under normal environmental conditions.

Biodegradation is a key process for the removal of this compound from soil and water.

  • Aerobic Biodegradation : Under aerobic conditions, several microorganisms can utilize this compound as a source of carbon and energy.[8] The initial step in aerobic degradation is typically the oxidation of the benzene (B151609) ring by oxygenase enzymes.[8] The degradation proceeds through the formation of chlorocatechols, which are then further metabolized.[9] The rate of aerobic biodegradation can be significant, with half-lives in water reported to be as short as a few hours to days, depending on conditions and microbial adaptation.[5] In deeper soils, biodegradation can be rapid, occurring within one to two weeks.[7]

  • Anaerobic Biodegradation : Under anaerobic conditions, the degradation of this compound is generally slower and occurs primarily through reductive dechlorination, where the chlorine atom is removed from the benzene ring.[8] This process is particularly important for more highly chlorinated benzenes, but has also been observed for this compound, leading to the formation of benzene.[6][8]

Experimental Protocols

Analysis of this compound in Environmental Samples

The accurate quantification of this compound in environmental matrices is crucial for fate and transport studies. Gas chromatography (GC) is the most common analytical technique.

Sample Preparation for Sediment Analysis:

  • Objective : To extract this compound from sediment samples for GC analysis.

  • Method : Solvent extraction followed by clean-up.[10][11]

  • Procedure :

    • A known weight of a wet sediment sample (e.g., 1 g) is mixed with a solvent mixture, typically acetone (B3395972) and hexane.[10]

    • The mixture is shaken overnight to ensure efficient extraction.[11]

    • The extract is separated from the sediment by centrifugation or filtration.

    • The extract is then passed through a clean-up column containing activated silica (B1680970) gel and copper to remove interfering substances.[11]

    • The cleaned extract is carefully concentrated to a small volume (e.g., 0.3 mL) under a gentle stream of nitrogen.[11]

    • An internal standard (e.g., deuterated 1,2-dibromobenzene) is added before analysis.[11]

  • Analysis : The final extract is analyzed by GC coupled with a mass spectrometer (MS) or an electron capture detector (ECD).[10][12]

Biodegradation Studies

Microcosm studies are frequently used to assess the biodegradation potential of this compound in soil and water.

Aerobic Biodegradation Microcosm Study:

  • Objective : To determine the rate of aerobic biodegradation of this compound in a specific environmental matrix (e.g., groundwater).

  • Method : Incubation of contaminated media with indigenous microbial communities under controlled aerobic conditions.[13]

  • Procedure :

    • Groundwater samples are collected from the contaminated site.

    • Microcosms are set up in glass vials with Teflon-lined septa.

    • The vials are filled with the groundwater, leaving a headspace.

    • This compound is added to the microcosms at a known concentration.

    • The microcosms are incubated in the dark at a constant temperature.

    • Headspace or aqueous samples are periodically taken and analyzed for this compound concentration using GC.

    • Control microcosms (e.g., sterile controls) are included to account for abiotic losses.

  • Data Analysis : The disappearance of this compound over time in the live microcosms, corrected for any losses in the control microcosms, is used to calculate the biodegradation rate.

Mandatory Visualizations

Logical Relationship of this compound's Environmental Fate

Chlorobenzene_Fate cluster_transport Transport Processes cluster_degradation Degradation Processes This compound This compound Water Water This compound->Water Moderate Solubility Soil Soil This compound->Soil Volatilization Volatilization This compound->Volatilization High Vapor Pressure Air Air Atmospheric_Degradation Atmospheric Degradation (Hydroxyl Radicals) Air->Atmospheric_Degradation Water->Volatilization Adsorption Adsorption Water->Adsorption Biodegradation_Aerobic Aerobic Biodegradation Water->Biodegradation_Aerobic Biodegradation_Anaerobic Anaerobic Biodegradation Water->Biodegradation_Anaerobic Soil->Volatilization Leaching Leaching Soil->Leaching Soil->Adsorption Soil->Biodegradation_Aerobic Sediment Sediment Groundwater Groundwater Groundwater->Biodegradation_Aerobic Groundwater->Biodegradation_Anaerobic Volatilization->Air Leaching->Groundwater Adsorption->Sediment

Caption: Interconnected pathways of this compound's environmental fate and transport.

Experimental Workflow for this compound Biodegradation Analysis

Biodegradation_Workflow Collect_Sample Collect Environmental Sample (Water/Soil) Setup_Microcosms Set up Microcosms Collect_Sample->Setup_Microcosms Spike_this compound Spike with this compound Setup_Microcosms->Spike_this compound Incubate Incubate under Controlled Conditions Spike_this compound->Incubate Periodic_Sampling Periodic Sampling Incubate->Periodic_Sampling Extraction Solvent Extraction Periodic_Sampling->Extraction GC_Analysis GC-MS/ECD Analysis Extraction->GC_Analysis Calculate_Rate Calculate Degradation Rate GC_Analysis->Calculate_Rate Identify_Metabolites Identify Metabolites GC_Analysis->Identify_Metabolites

Caption: Workflow for assessing this compound biodegradation in environmental samples.

Aerobic Biodegradation Pathway of this compound

Aerobic_Degradation This compound This compound Dihydrodiol This compound dihydrodiol This compound->Dihydrodiol Dioxygenase Chlorocatechol Chlorocatechol Dihydrodiol->Chlorocatechol Dehydrogenase Ring_Cleavage Ring Cleavage (Dioxygenase) Chlorocatechol->Ring_Cleavage Intermediates Metabolic Intermediates Ring_Cleavage->Intermediates CO2_H2O CO2 + H2O + Biomass Intermediates->CO2_H2O

Caption: Simplified aerobic biodegradation pathway of this compound.

References

Toxicological Profile of Chlorobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) (C₆H₅Cl) is a monocyclic aromatic organic compound, appearing as a colorless, flammable liquid with a characteristic almond-like odor. It is primarily utilized as a solvent in various industrial applications, including the production of pesticides, dyes, and other chemicals, as well as a degreasing agent.[1] Due to its widespread use, there is a potential for human and environmental exposure, necessitating a thorough understanding of its toxicological profile. This guide provides a comprehensive overview of the toxicology of this compound, with a focus on its toxicokinetics, mechanisms of toxicity, and adverse health effects observed in humans and animal models.

Toxicokinetics

Absorption

This compound is readily absorbed following inhalation and oral exposure.[2] Dermal absorption is also possible, though less studied.[3]

Distribution

Following absorption, this compound is distributed throughout the body via the bloodstream. Due to its lipophilic nature, it has a tendency to accumulate in adipose tissue.[4]

Metabolism

The primary site of this compound metabolism is the liver, where it is oxidized by cytochrome P450 enzymes, primarily CYP2E1, to form reactive epoxide intermediates, this compound-3,4-oxide and this compound-2,3-oxide.[2] These epoxides can then undergo several metabolic pathways:

  • Glutathione (B108866) Conjugation: The epoxides can be conjugated with glutathione (GSH) to form mercapturic acid derivatives, which are then excreted in the urine.[2]

  • Epoxide Hydrolase Pathway: The epoxides can be hydrolyzed by epoxide hydrolase to form dihydrodiols, which are further metabolized to chlorophenols and chlorocatechols.[2] These phenolic metabolites can then be conjugated with glucuronic acid or sulfate (B86663) for urinary excretion.[2]

Excretion

The majority of absorbed this compound is eliminated from the body as metabolites in the urine.[2] A smaller portion may be excreted unchanged in the exhaled air.[5]

Mechanism of Toxicity

The toxicity of this compound is largely attributed to its reactive epoxide metabolites. These epoxides can covalently bind to cellular macromolecules such as proteins and nucleic acids, leading to cellular damage and dysfunction.[4] The liver and kidneys are the primary target organs for this compound toxicity, which is consistent with their roles in its metabolism and excretion.[6]

Acute Toxicity

Acute exposure to high concentrations of this compound can lead to central nervous system (CNS) depression, with symptoms including drowsiness, dizziness, headache, and narcosis.[1][7] Irritation of the eyes, nose, and throat can also occur.[8]

Table 1: Acute Toxicity of this compound

SpeciesRouteParameterValueReference
RatOralLD501,110 - 2,990 mg/kg[9]
MouseOralLD501,445 - 2,910 mg/kg[9]
RabbitOralLD502,250 - 2,830 mg/kg[9]
RatInhalationLC50 (6 hr)2,968 ppm[9]
MouseInhalationLC50 (6 hr)1,889 ppm[9]

Chronic Toxicity

Long-term exposure to this compound has been associated with effects on the liver, kidneys, and central nervous system.[1] In animal studies, chronic exposure has resulted in increased liver and kidney weights, as well as histopathological changes in these organs.[10][11]

Table 2: Chronic Toxicity of this compound (NOAEL and LOAEL Values)

SpeciesRouteDurationNOAELLOAELEffectsReference
RatGavage103 weeks60 mg/kg/day120 mg/kg/dayNeoplastic nodules in the liver (males)[12]
MouseGavage103 weeks60 mg/kg/day (males), 120 mg/kg/day (females)-No evidence of carcinogenicity[12]
RatInhalation2-generation50 ppm150 ppmIncreased liver and kidney weights, hepatocellular hypertrophy, renal lesions (males)[10][12]
DogOral (capsule)13 weeks28 mg/kg/day55 mg/kg/dayIncreased liver weight, bile duct hyperplasia[8][11]

Carcinogenicity

There is no conclusive evidence of this compound's carcinogenicity in humans.[1] In a two-year gavage study conducted by the National Toxicology Program (NTP), there was some evidence of carcinogenic activity in male rats, based on an increased incidence of neoplastic nodules in the liver at the highest dose.[12][13] However, there was no evidence of carcinogenicity in female rats or in male or female mice.[12] The U.S. Environmental Protection Agency (EPA) has classified this compound in Group D, not classifiable as to human carcinogenicity.[1]

Genotoxicity

This compound has generally tested negative in a variety of in vitro and in vivo genotoxicity assays.[9] This suggests that it is unlikely to be a direct mutagen.

Reproductive and Developmental Toxicity

There is no information on the reproductive or developmental effects of this compound in humans.[10] Animal studies have shown mixed results. In a two-generation inhalation study in rats, there were degenerative changes in the testes of males at higher concentrations, but no adverse effects on fertility or reproductive performance were observed.[12][13] Developmental toxicity studies in rats and rabbits exposed via inhalation did not show any teratogenic effects, although fetal skeletal variations were observed at maternally toxic doses in rats.[9][13]

Immunotoxicity

Limited evidence from animal studies suggests that this compound may have immunotoxic potential. In a 13-week oral study in rats and mice, lymphoid depletion in the thymus and spleen, and myeloid depletion in the bone marrow were observed at high doses.[3]

Neurotoxicity

Occupational exposure to this compound has been associated with neurotoxic effects in humans, including numbness, hyperesthesia (increased sensation), and muscle spasms.[1] Animal studies have also demonstrated CNS effects such as narcosis, tremors, and restlessness following acute inhalation exposure.[1][7]

Experimental Protocols

NTP (1985) Carcinogenesis Bioassay (Gavage)
  • Objective: To evaluate the carcinogenic potential of this compound in F344/N rats and B6C3F1 mice.

  • Test Substance: this compound (in corn oil).

  • Animals: 50 male and 50 female F344/N rats and B6C3F1 mice per dose group.

  • Administration: Gavage, 5 days/week for 103 weeks.

  • Dose Levels (Rats): 0 (vehicle control), 60, and 120 mg/kg/day.

  • Dose Levels (Mice): 0 (vehicle control), 30 and 60 mg/kg/day for males, and 60 and 120 mg/kg/day for females.

  • Endpoints: Survival, body weight, clinical observations, and comprehensive histopathological examination of all major tissues and organs.[14]

Nair et al. (1987) Two-Generation Reproduction Study (Inhalation)
  • Objective: To assess the effects of this compound on reproduction and fertility in rats over two generations. This study followed protocols similar to the OECD Test Guideline 416.[5][15]

  • Test Substance: this compound vapor.

  • Animals: Sprague-Dawley rats (F0 and F1 generations).

  • Administration: Whole-body inhalation, 6 hours/day, 7 days/week.

  • Exposure Period: F0 generation exposed for 10 weeks prior to mating, and during mating, gestation, and lactation. F1 generation exposed from weaning through mating and production of F2 litters.

  • Concentrations: 0, 50, 150, and 450 ppm.

  • Endpoints: Mating and fertility indices, litter size, pup survival, pup growth and development, and histopathology of reproductive organs.[12]

John et al. (1984) Developmental Toxicity Study (Inhalation)
  • Objective: To evaluate the developmental toxicity of this compound in rats and rabbits. This study followed protocols similar to the OECD Test Guideline 414.[4][6]

  • Test Substance: this compound vapor.

  • Animals: Pregnant F344 rats and New Zealand white rabbits.

  • Administration: Whole-body inhalation, 6 hours/day.

  • Exposure Period: Gestation days 6-15 for rats and 6-18 for rabbits.

  • Concentrations (Rats and Rabbits): 0, 75, 210, and 590 ppm.

  • Endpoints: Maternal toxicity (body weight, clinical signs), and fetal evaluations for external, visceral, and skeletal malformations and variations.[9][13]

Visualizations

This compound Metabolic Pathway This compound This compound Epoxides This compound-3,4-oxide This compound-2,3-oxide This compound->Epoxides CYP450 (CYP2E1) GSH_Conjugates Glutathione Conjugates (Mercapturic Acids) Epoxides->GSH_Conjugates Glutathione S-transferase Dihydrodiols Dihydrodiols Epoxides->Dihydrodiols Epoxide Hydrolase Macromolecular_Binding Covalent Binding to Macromolecules Epoxides->Macromolecular_Binding Urinary_Excretion1 Urinary Excretion GSH_Conjugates->Urinary_Excretion1 Phenolic_Metabolites Chlorophenols Chlorocatechols Dihydrodiols->Phenolic_Metabolites Urinary_Excretion2 Urinary Excretion Phenolic_Metabolites->Urinary_Excretion2 Glucuronidation/ Sulfation Cellular_Damage Cellular Damage Macromolecular_Binding->Cellular_Damage

Caption: Metabolic pathway of this compound.

Two-Generation Reproductive Toxicity Study Workflow cluster_F0 F0 Generation cluster_F1 F1 Generation F0_Selection Select Parental Animals (F0) F0_Premating Premating Exposure Period F0_Selection->F0_Premating F0_Mating Mating F0_Premating->F0_Mating F0_Gestation Gestation F0_Mating->F0_Gestation F0_Lactation Lactation F0_Gestation->F0_Lactation F1_Selection Select Offspring (F1) for F1 Generation F0_Lactation->F1_Selection F1_Premating Premating Exposure Period F1_Selection->F1_Premating F1_Mating Mating F1_Premating->F1_Mating F1_Gestation Gestation F1_Mating->F1_Gestation F1_Lactation Lactation F1_Gestation->F1_Lactation F2_Pups F2 Pups Weaned and Examined F1_Lactation->F2_Pups Endpoints Endpoints Assessed: - Mating & Fertility - Litter size & survival - Pup growth & development - Reproductive organ pathology

Caption: Workflow for a two-generation reproductive toxicity study.

Prenatal Developmental Toxicity Study Workflow Select_Animals Select Time-Mated Pregnant Females Exposure Exposure during Organogenesis Select_Animals->Exposure Maternal_Eval Maternal Evaluation (Body weight, clinical signs) Exposure->Maternal_Eval C_Section Caesarean Section (Day before parturition) Maternal_Eval->C_Section Fetal_Eval Fetal Evaluation C_Section->Fetal_Eval Fetal_Endpoints Fetal Endpoints: - External malformations - Visceral malformations - Skeletal malformations & variations - Fetal weight

Caption: Workflow for a prenatal developmental toxicity study.

References

A Technical Guide to the History and Discovery of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) (C₆H₅Cl) is a significant aromatic organochlorine compound that has played a pivotal role in the advancement of industrial chemistry. This colorless, flammable liquid with a characteristic almond-like odor has been instrumental as a solvent and a key intermediate in the synthesis of a wide array of chemicals, including pesticides, dyes, and pharmaceuticals. This technical guide provides an in-depth exploration of the history of this compound, from its initial discovery and synthesis to the development of industrial production methods. The document details the experimental protocols of its foundational syntheses, presents its physicochemical properties in a structured format, and illustrates the key reaction pathways and production workflows.

Historical Timeline and Key Discoveries

The journey of this compound from a laboratory curiosity to an industrial staple spans over half a century, marked by key milestones in synthetic organic chemistry.

  • 1851: First Preparation The first synthesis of this compound was documented in 1851.[1] This pioneering work involved the reaction of phenol (B47542) with phosphorus pentachloride. While the exact yield and reaction conditions of this initial synthesis are not extensively detailed in historical records, it marked the first instance of this halogenated aromatic compound being created.

  • 1868: Synthesis via Benzene (B151609) Chlorination A more direct and ultimately more scalable method for synthesizing this compound was observed in 1868 through the chlorination of benzene. This electrophilic aromatic substitution reaction laid the groundwork for future industrial production.

  • Early 20th Century: Dawn of Industrial Production The turn of the 20th century witnessed the commencement of large-scale industrial manufacturing of this compound. The United Alkali Company in England is credited with beginning commercial production in 1909.[2] This was shortly followed by the Hooker Electrochemical Company in 1915 and The Dow Chemical Company in the United States, which also began production in the same year.[2] These early industrial processes were continuous, a method chosen to minimize the formation of dithis compound byproducts.[1]

  • World War I and Beyond: Expanding Applications The demand for this compound surged during World War I, where it was a critical precursor for the production of picric acid, a military explosive.[2] In the 1920s, The Dow Chemical Company developed two significant processes that consumed large quantities of this compound: one for the production of aniline (B41778) and another for the synthesis of phenol, known as the Dow process.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application in research and industry.

PropertyValue
Molecular Formula C₆H₅Cl
Molar Mass 112.56 g/mol
Appearance Colorless liquid
Odor Almond-like
Density 1.11 g/cm³
Melting Point -45.6 °C
Boiling Point 132 °C
Solubility in Water 0.5 g/L at 20 °C
Vapor Pressure 9 mmHg at 20 °C
Refractive Index (nD) 1.52138
Viscosity 0.7232 cP

Experimental Protocols

Laboratory Synthesis via Chlorination of Benzene (Historical Method)

This protocol outlines a laboratory-scale synthesis of this compound based on the historical method of direct chlorination of benzene using a Lewis acid catalyst.

Materials:

  • Benzene (anhydrous)

  • Chlorine gas (dry)

  • Iron filings or anhydrous ferric chloride (FeCl₃)

  • Round-bottom flask

  • Condenser

  • Gas inlet tube

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Sodium hydroxide (B78521) solution (10%)

  • Anhydrous calcium chloride

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a gas inlet tube extending below the surface of the reaction mixture.

  • Place 78 g (1 mole) of anhydrous benzene and a catalytic amount of iron filings or anhydrous ferric chloride (approximately 1-2 g) in the flask.

  • Gently heat the mixture to about 40°C.

  • Slowly bubble dry chlorine gas through the benzene. The reaction is exothermic and the temperature should be maintained between 40-60°C.

  • Continue the chlorination until the desired weight increase corresponding to the formation of monothis compound is achieved.

  • Stop the chlorine flow and allow the reaction mixture to cool.

  • Wash the crude product with a 10% sodium hydroxide solution in a separatory funnel to remove unreacted chlorine and hydrogen chloride.

  • Wash with water until the washings are neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Fractionally distill the dried product. Collect the fraction boiling at approximately 132°C as pure this compound.

Synthesis from Phenol and Phosphorus Pentachloride (First Reported Method)

This protocol describes the first reported synthesis of this compound.

Materials:

  • Phenol

  • Phosphorus pentachloride (PCl₅)

  • Distillation apparatus

  • Reaction flask

Procedure:

  • In a reaction flask, carefully and slowly add phosphorus pentachloride to phenol in a 1:1 molar ratio. The reaction is vigorous and produces hydrogen chloride gas.

  • Once the initial reaction subsides, gently heat the mixture to drive the reaction to completion.

  • The products of the reaction are this compound, phosphoryl chloride (POCl₃), and hydrogen chloride.

  • Separate the this compound from the phosphoryl chloride and any unreacted starting materials by fractional distillation.

Reaction Mechanisms and Production Workflows

The synthesis of this compound primarily proceeds via electrophilic aromatic substitution. The industrial production involves a carefully controlled continuous process to optimize the yield of the desired monochlorinated product.

Electrophilic Aromatic Substitution: Chlorination of Benzene

The mechanism involves the generation of an electrophile, which then attacks the benzene ring.

Chlorination_of_Benzene cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Proton Removal and Product Formation Cl2 Cl₂ Cl+ Cl⁺ (electrophile) Cl2->Cl+ + FeCl₃ FeCl3 FeCl₃ FeCl4- FeCl₄⁻ FeCl3->FeCl4- HCl HCl FeCl3_regen FeCl₃ (regenerated) Benzene Benzene (C₆H₆) SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Cl⁺ This compound This compound (C₆H₅Cl) SigmaComplex->this compound + FeCl₄⁻

Caption: Mechanism of benzene chlorination.

Industrial Production of this compound

The industrial process is a continuous one designed for high throughput and purity.

Industrial_Chlorobenzene_Production Benzene_Feed Benzene Feed Reactor Chlorination Reactor (Continuous Stirred-Tank) Benzene_Feed->Reactor Chlorine_Feed Chlorine Feed Chlorine_Feed->Reactor Catalyst_Feed Catalyst (e.g., FeCl₃) Catalyst_Feed->Reactor Neutralizer Neutralization (NaOH wash) Reactor->Neutralizer HCl_Scrubber HCl Scrubber Reactor->HCl_Scrubber Off-gas (HCl, Cl₂) Drying Drying Unit Neutralizer->Drying Fractional_Distillation Fractional Distillation Column Drying->Fractional_Distillation Chlorobenzene_Product This compound Product Fractional_Distillation->Chlorobenzene_Product Overhead Dichlorobenzene_Byproduct Dithis compound Byproduct Fractional_Distillation->Dichlorobenzene_Byproduct Bottoms HCl_Product HCl Product HCl_Scrubber->HCl_Product

Caption: Industrial production workflow.

The Role of Key Scientists

While the initial synthesis of this compound is attributed to the reaction of phenol with phosphorus pentachloride in 1851, the broader context of organic chemistry at the time was shaped by numerous scientists.

  • Charles Adolphe Wurtz (1817-1884): A prominent French chemist, Wurtz is renowned for the Wurtz reaction, which involves the coupling of alkyl halides.[3][4][5] While not directly involved in the initial discovery of this compound, his work on alkyl and aryl halides, particularly the Wurtz-Fittig reaction (an extension of the Wurtz reaction for synthesizing substituted aromatic compounds), was significant in the developing field of synthetic organic chemistry that provided the foundation for understanding reactions involving compounds like this compound.[4]

  • Etienne-Louis Malus (1775-1812): Malus was a French physicist and mathematician whose work was primarily in the field of optics.[6][7][8] He is credited with the discovery of the polarization of light by reflection.[6][7][8] There is no direct historical evidence linking Etienne-Louis Malus to the discovery or synthesis of this compound.

Conclusion

The history of this compound is a testament to the progress of organic chemistry, from its empirical beginnings to the sophisticated industrial processes of today. Its discovery through early synthetic methods and the subsequent development of large-scale production have had a lasting impact on the chemical industry. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and historical context of foundational molecules like this compound is invaluable for the innovation of new chemical entities and processes.

References

An In-Depth Technical Guide to Chlorobenzene and its Derivatives in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of chlorobenzene (B131634) and its key derivatives. It includes detailed experimental protocols, quantitative data for key reactions, and visualizations of important reaction mechanisms and synthetic pathways.

This compound: Synthesis and Properties

This compound (C₆H₅Cl) is a colorless, flammable liquid with an almond-like odor, serving as a crucial solvent and intermediate in the synthesis of numerous organic compounds.[1][2]

Synthesis of this compound

Industrial Production: Direct Chlorination of Benzene (B151609)

The most common industrial method for producing this compound is the direct chlorination of benzene in the liquid phase, using a Lewis acid catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃).[3][4] This electrophilic aromatic substitution reaction is typically carried out at moderate temperatures.[4] The process can be run continuously to manage the exothermic reaction and control the formation of dithis compound byproducts.[2]

Laboratory Synthesis: Sandmeyer Reaction

In a laboratory setting, this compound can be synthesized from aniline (B41778) via the Sandmeyer reaction. This two-step process involves the diazotization of aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a benzenediazonium (B1195382) salt, which is then treated with copper(I) chloride to yield this compound.[5][6]

Experimental Protocol: Sandmeyer Reaction for this compound Synthesis [5]

  • Diazotization of Aniline:

    • In a beaker, combine 20 mL of aniline and 57 mL of distilled water.

    • Slowly add 57 mL of concentrated hydrochloric acid while stirring.

    • Cool the mixture to 0°C or below in a salt-ice bath, at which point aniline hydrochloride will precipitate.

    • Slowly add a solution of 16 g of sodium nitrite in 33 mL of distilled water, ensuring the temperature does not exceed 5°C. The precipitate will dissolve as it reacts to form benzenediazonium chloride.

  • Preparation of Copper(I) Chloride Solution:

    • Dissolve 27.72 g of copper(I) chloride in 113 mL of concentrated hydrochloric acid in a separate flask.

    • Cool this solution to 0°C or below in a salt-ice bath.

  • Sandmeyer Reaction:

    • Slowly add the cold diazonium salt solution to the cold copper(I) chloride solution with stirring.

    • Allow the mixture to warm to room temperature, and then heat to 60°C to ensure the complete decomposition of the diazonium salt, which is observed by the cessation of nitrogen gas evolution.

  • Work-up and Purification:

    • Perform steam distillation to separate the crude this compound.

    • Wash the collected organic layer sequentially with a dilute sodium hydroxide (B78521) solution and then water.

    • Dry the this compound over anhydrous calcium chloride.

    • Purify the final product by distillation.

Reaction Reactants Catalyst/Reagents Typical Yield Reference
Benzene ChlorinationBenzene, ChlorineFeCl₃ or AlCl₃83-98% (industrial)[7]
Sandmeyer ReactionAniline, NaNO₂, HClCuCl~40% (lab scale)[8]

Reactivity of this compound

The chlorine atom in this compound influences its reactivity in two key ways:

  • Electrophilic Aromatic Substitution (EAS): The chlorine atom is an electron-withdrawing group due to its inductive effect, which deactivates the benzene ring towards electrophilic attack, making this compound less reactive than benzene.[9][10] However, the lone pairs on the chlorine atom can be donated to the ring through resonance, which directs incoming electrophiles to the ortho and para positions.[9][10]

  • Nucleophilic Aromatic Substitution (NAS): this compound is generally unreactive towards nucleophilic substitution due to the strong carbon-chlorine bond and the electron-rich nature of the aromatic ring.[11] However, substitution can occur under harsh conditions (high temperature and pressure) or if the ring is activated by strong electron-withdrawing groups at the ortho and/or para positions.[11]

Key Reactions of this compound

Nitration

Nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of ortho- and para-nitrothis compound.[3][12]

Experimental Protocol: Nitration of this compound [3]

  • In a flask, cool a mixture of concentrated nitric and sulfuric acids.

  • Slowly add this compound to the acid mixture while maintaining a controlled temperature (e.g., 60°C).

  • After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

  • Pour the reaction mixture onto crushed ice to precipitate the product mixture.

  • Filter the solid product, wash with water, and dry.

  • The isomers can be separated by fractional crystallization, taking advantage of their different melting points.

Reaction Reagents Product Distribution Overall Yield Reference
NitrationHNO₃, H₂SO₄63-65% para, 34-36% ortho, ~1% meta~98%[1]

Dow Process for Phenol (B47542) Synthesis

Historically, phenol was produced industrially from this compound via the Dow process, which involves hydrolysis with sodium hydroxide at high temperature and pressure.[13][14]

Reaction Reagents/Conditions Product Yield Reference
Dow Process1. NaOH, 350°C, 300 bar 2. HClPhenol54% ipso-substitution

Major Derivatives of this compound

Dichlorobenzenes

Further chlorination of this compound produces a mixture of dithis compound isomers. The ortho and para isomers are the major products.

Derivative Synthesis Key Applications
o-Dithis compoundChlorination of this compoundSynthesis of 3,4-dichloroaniline (B118046) (for herbicides), solvent
p-Dithis compoundChlorination of this compoundMothballs, room deodorants, synthesis of polyphenylene sulfide (B99878) resins
Chloronitrobenzenes

As discussed, nitration of this compound yields primarily ortho- and para-chloronitrobenzene. These are important intermediates for the synthesis of other compounds.

Derivative Synthesis Key Applications
o-ChloronitrobenzeneNitration of this compoundIntermediate for dyes, synthesis of 2-chloroaniline
p-ChloronitrobenzeneNitration of this compoundIntermediate for dyes, pesticides, and pharmaceuticals (e.g., dapsone)
Chloroanilines

Chloroanilines are synthesized by the reduction of the corresponding chloronitrobenzenes.

Derivative Synthesis Key Applications
o-ChloroanilineReduction of o-chloronitrobenzeneDye intermediate
m-ChloroanilineReduction of m-chloronitrobenzeneIntermediate for dyes, pharmaceuticals, and agrochemicals
p-ChloroanilineReduction of p-chloronitrobenzeneIntermediate for dyes, pesticides, and pharmaceuticals
Chlorophenols

Chlorophenols can be synthesized by the hydrolysis of the corresponding dichlorobenzenes or by the direct chlorination of phenol.

Derivative Synthesis Key Applications
o-ChlorophenolHydrolysis of o-dithis compoundAntiseptic, disinfectant
p-ChlorophenolHydrolysis of p-dithis compoundAntiseptic, disinfectant
Dichlorodiphenyltrichloroethane (DDT)

DDT is synthesized by the reaction of this compound with chloral (B1216628) (trichloroacetaldehyde) in the presence of concentrated sulfuric acid.

Spectroscopic Data

The following tables summarize key spectroscopic data for this compound and some of its derivatives.

Spectroscopic Data for this compound

Technique Key Signals/Features Reference
IR (cm⁻¹)3080-3030 (C-H stretch, aromatic), ~1500 & 1600 (C=C stretch, aromatic), 880-550 (C-H and C-Cl vibrations)[15]
¹H NMR (CDCl₃, ppm)~7.2-7.4 (multiplet, aromatic protons)[16]
¹³C NMR (CDCl₃, ppm)~134, 129, 128, 126[17]
Mass Spec (m/z)112 (M⁺, ³⁵Cl), 114 (M+2, ³⁷Cl), 77 ([C₆H₅]⁺)[6]

Spectroscopic Data for Selected Derivatives

Compound Technique Key Signals/Features Reference
o-Dithis compoundIR (cm⁻¹)3071 (C-H stretch), 1409 (C-C stretch), 1236 (C-Cl stretch)[5]
p-Dithis compound¹H NMR (CDCl₃, ppm)~7.26 (singlet)[6]
p-Chloronitrobenzene¹H NMR (CDCl₃, ppm)8.18 (d), 7.53 (d)[7]
p-ChloroanilineMass Spec (m/z)127 (M⁺, ³⁵Cl), 129 (M+2, ³⁷Cl)[18]
o-ChlorophenolIR (cm⁻¹)Characteristic peaks for O-H, C-O, and C-Cl bonds[19][20]
p-Chlorophenol¹H NMR (D₂O, ppm)7.27 (d), 6.86 (d)[21]

Reaction Mechanisms and Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate key reaction mechanisms and a representative drug synthesis workflow involving this compound derivatives.

Electrophilic_Aromatic_Substitution cluster_step1 Step 1: Formation of Electrophile cluster_step2 Step 2: Nucleophilic Attack and Formation of Sigma Complex cluster_step3 Step 3: Deprotonation and Restoration of Aromaticity E-Y E-Y E+ E+ E-Y->E+ Y-Lewis_Acid [Y-Lewis Acid]- Lewis_Acid Lewis Acid (e.g., FeCl3) This compound This compound Sigma_Complex Sigma Complex (Resonance Stabilized) This compound->Sigma_Complex E+ Sigma_Complex2 Sigma Complex Product Substituted this compound Sigma_Complex2->Product -H+

Caption: Electrophilic Aromatic Substitution on this compound.

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination of Leaving Group Activated_Aryl_Halide Activated Aryl Halide (e.g., p-nitrothis compound) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) Activated_Aryl_Halide->Meisenheimer_Complex Nu- Nu- Meisenheimer_Complex2 Meisenheimer Complex Product Substituted Product Meisenheimer_Complex2->Product -X-

Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.

Benzyne_Mechanism cluster_step1 Step 1: Elimination cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation This compound This compound Benzyne Benzyne Intermediate This compound->Benzyne -H+, -Cl- Strong_Base Strong Base (e.g., NaNH2) Benzyne2 Benzyne Intermediate Anionic_Intermediate Anionic Intermediate Benzyne2->Anionic_Intermediate Nu- Nu- Anionic_Intermediate2 Anionic Intermediate Product Substituted Product Anionic_Intermediate2->Product +H+

Caption: Benzyne Mechanism for Nucleophilic Aromatic Substitution.

Sandmeyer_Reaction cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Substitution Aniline Aniline Diazonium_Salt Benzenediazonium Chloride Aniline->Diazonium_Salt NaNO2_HCl NaNO2, HCl (0-5°C) Diazonium_Salt2 Benzenediazonium Chloride This compound This compound Diazonium_Salt2->this compound -N2 CuCl CuCl

Caption: The Sandmeyer Reaction for this compound Synthesis.

Diclofenac_Synthesis 2_6_Dichloroaniline 2,6-Dichloroaniline N_Phenyl_Acylation N-Phenyl-2,6-dichloroaniline (Acylation with Chloroacetyl Chloride) 2_6_Dichloroaniline->N_Phenyl_Acylation Chloroacetyl Chloride, AlCl3 Indolinone 1-(2,6-dichlorophenyl)-2-indolinone (Friedel-Crafts Cyclization) N_Phenyl_Acylation->Indolinone AlCl3 Diclofenac Diclofenac (Hydrolysis) Indolinone->Diclofenac NaOH, H2O

Caption: Simplified Synthetic Workflow for Diclofenac.[10]

References

theoretical studies on chlorobenzene reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Studies of Chlorobenzene (B131634) Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key aromatic compound used as a solvent and an intermediate in the synthesis of various chemicals, including pesticides and pharmaceuticals. A thorough understanding of its reactivity is paramount for optimizing existing synthetic routes and designing novel molecular entities. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the complex reactivity of this compound. We delve into its electronic structure, the governing principles behind its reaction pathways, and the computational methodologies used to model its behavior. This document summarizes key quantitative data, details computational protocols, and visualizes reaction mechanisms to serve as an essential resource for professionals in chemistry and drug development.

Electronic Structure: The Duality of the Chlorine Substituent

The reactivity of this compound is fundamentally governed by the electronic properties of the chlorine atom attached to the benzene (B151609) ring. The chlorine atom exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond.[1][2] This effect reduces the overall electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene.[1][2][3] This electron withdrawal is the dominant factor controlling the overall reaction rate for electrophilic substitutions.[1][4]

  • Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its 3p orbitals, which can be delocalized into the π-system of the benzene ring.[4][5] This donation of electron density increases the electron density at the ortho and para positions.[4][6] While the +R effect in chlorine is weaker than its -I effect, it is responsible for directing incoming electrophiles to the ortho and para positions.[3][4]

This interplay deactivates the ring towards electrophilic attack while still directing substitution to the ortho and para positions.[1] Furthermore, the delocalization of the lone pair strengthens the C-Cl bond by giving it partial double-bond character, making nucleophilic substitution difficult under normal conditions.[5][7]

Key Reaction Pathways: A Theoretical Perspective

Theoretical studies, primarily using Density Functional Theory (DFT), have provided profound insights into the mechanisms of this compound's primary reactions.

Electrophilic Aromatic Substitution (EAS)

This compound undergoes electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions, albeit more slowly than benzene.[6][8] The mechanism involves the attack of an electrophile on the electron-rich aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate.[9][10] The subsequent loss of a proton restores the ring's aromaticity.[11] The chlorine atom's resonance effect stabilizes the intermediates formed from ortho and para attack more effectively than the intermediate from meta attack, explaining the observed regioselectivity.[4]

EAS Mechanism on this compound
Nucleophilic Aromatic Substitution (NAS)

This compound is generally unreactive towards nucleophilic substitution due to the strong C-Cl bond and the electron-rich nature of the aromatic ring.[5][6] However, reactions can proceed under specific conditions through two primary mechanisms:

  • SNAr (Addition-Elimination) Mechanism: This pathway becomes viable when strong electron-withdrawing groups (like -NO₂) are present at the ortho or para positions.[6][12] The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14] The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate.[12][13] The reaction completes with the elimination of the chloride ion.

SNAr_Mechanism SNAr (Addition-Elimination) Mechanism Start p-Nitrothis compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance-Stabilized Carbanion) Start->Intermediate Step 1: Nucleophilic Attack (Rate-determining) Product Substituted Product + Cl⁻ Intermediate->Product Step 2: Elimination of Leaving Group

SNAr Mechanism Pathway
  • Elimination-Addition (Benzyne) Mechanism: In the absence of activating groups, this compound can react with very strong bases (e.g., NaOH at 350°C, or NaNH₂) under harsh conditions.[7][12] The mechanism involves the initial elimination of HCl to form a highly reactive, strained intermediate called benzyne (B1209423), which contains a formal triple bond in the aromatic ring.[8][12] This is followed by the rapid addition of a nucleophile to the benzyne intermediate.

Benzyne_Mechanism Elimination-Addition (Benzyne) Mechanism Start This compound + Strong Base (B⁻) Benzyne Benzyne Intermediate Start->Benzyne Elimination of HCl Addition Nucleophilic Addition (NuH) Benzyne->Addition Addition of NuH Product Product (e.g., Phenol, Aniline) Addition->Product Protonation

Benzyne Mechanism Pathway
Oxidation and Radical Reactions

The atmospheric oxidation of this compound is typically initiated by hydroxyl (OH) radicals.[15] Theoretical investigations at levels like M06-2X/6-311++G(2df, 2p) show that the OH radical primarily adds to the ortho (~50%) and para (~33%) positions of the this compound ring, forming CB-OH adducts.[15] These adducts can then react with atmospheric oxygen (O₂) via H-abstraction to form chlorophenols or undergo addition and cyclization.[15]

Oxidation_Workflow Workflow for OH-Initiated Atmospheric Oxidation of this compound Start This compound + •OH Adducts CB-OH Adducts (ortho, para, meta) Start->Adducts Radical Addition ReactionO2 + O₂ Adducts->ReactionO2 Chlorophenols Chlorophenols + HO₂ ReactionO2->Chlorophenols H-abstraction OtherProducts Bicyclic Radicals & Other Products ReactionO2->OtherProducts Addition/Cyclization

Atmospheric Oxidation Workflow

Quantitative Theoretical Data

Computational chemistry provides crucial quantitative data that predicts and corroborates experimental findings.

Table 1: Calculated C-Cl Bond Dissociation Enthalpies (BDEs)

BDE is a critical parameter for understanding thermal and photochemical stability. DFT methods have been extensively used to calculate this value.[16][17] The B3P86/6-311G** level of theory has been shown to provide results in excellent agreement with experimental values.[17]

CompoundComputational MethodBasis SetCalculated BDE (kJ/mol)Experimental BDE (kcal/mol)
This compoundB3P866-311G 393.59 (deviation of 1.92)-
3-Chlorothis compoundB3P866-311G- (deviation of 15.01)-
4-Chlorothis compoundB3P866-311G**393.59-
This compoundG4 (Composite Method)--95.5 ± 1.5
This compoundωB97X-D6-311++G(d, p)(Best performance in study)95.5 ± 1.5

Data sourced from multiple theoretical studies.[17][18][19] Note: Direct comparison between kJ/mol and kcal/mol requires conversion (1 kcal = 4.184 kJ).

Table 2: Relative Rates of Electrophilic Nitration

This table highlights the deactivating effect of halogens compared to hydrogen in electrophilic substitution.

ReactantRelative Rate (Benzene = 1.0)
Benzene (Ar-H)1.0
Fluorobenzene (Ar-F)0.11
This compound (Ar-Cl) 0.02
Bromobenzene (Ar-Br)0.06
Iodobenzene (Ar-I)0.13

Data indicates that the inductive withdrawal of chlorine significantly slows the reaction compared to benzene.[1]

Table 3: Predicted Product Yields in OH-initiated Atmospheric Oxidation

RRKM-ME simulations predict the yields of chlorophenols from the reaction of different CB-OH adducts with O₂ at atmospheric pressure.[15]

Reactant AdductProductPredicted Yield at 1 atmHigh-Pressure Limit Yield
ortho-CB-OH + O₂ortho-chlorophenol93%95%
meta-CB-OH + O₂meta-chlorophenol38%48%
para-CB-OH + O₂para-chlorophenol74%80%
Overall Total Chlorophenols 72% -

Source: Atmospheric oxidation mechanism of this compound study.[15]

Computational Methodologies

The theoretical insights presented in this guide are derived from sophisticated computational protocols.

  • Density Functional Theory (DFT): This is the most widely used quantum chemical method for studying this compound reactivity.[16]

    • Functionals: Hybrid functionals like B3LYP, B3P86, B3PW91, and M06-2X are commonly employed.[15][16][17] B3P86 has been noted for its accuracy in computing C-Cl BDEs.[17]

    • Basis Sets: Pople-style basis sets such as 6-31G** and 6-311G** are frequently used to describe the atomic orbitals.[16][17] For higher accuracy, diffuse functions and polarization functions are included, as in 6-311++G(d,p).[19]

  • Composite Methods: For highly accurate energy and enthalpy calculations, composite methods like G3, G4, and CBS-QB3 are used.[18][19] These methods approximate a high-level calculation by combining results from several lower-level calculations. The G4 method is often considered a benchmark for BDE calculations.[19]

  • Reaction Rate Theory (RRKM-ME): To model the kinetics of complex reactions, such as atmospheric oxidation, Rice–Ramsperger–Kassel–Marcus (RRKM) theory coupled with a master equation (ME) simulation is used.[15] This approach accounts for pressure dependence and competing unimolecular reaction pathways of energized intermediates.[15]

  • Solvent Modeling: To simulate reactions in solution, implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) are utilized to account for the effect of the medium on the reaction energetics.

Conclusion

Theoretical and computational studies have been indispensable in building a detailed, quantitative, and mechanistic understanding of this compound reactivity. The foundational principle is the dual electronic role of the chlorine substituent, which deactivates the ring to electrophilic attack while directing it to the ortho and para positions. DFT calculations have successfully quantified bond energies, mapped reaction energy profiles for electrophilic and nucleophilic substitutions, and elucidated complex radical-driven oxidation pathways. The methodologies outlined herein represent the standard toolkit for computational chemists investigating halogenated aromatic compounds, providing predictive power that is crucial for applications ranging from environmental science to the rational design of pharmaceuticals.

References

A Technical Guide to the Spectroscopic Properties of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorobenzene (B131634) (C₆H₅Cl) is a significant aromatic organic compound utilized as an intermediate in the synthesis of various chemicals, including pesticides and dyes. It also serves as a high-boiling solvent in industrial and laboratory settings. A thorough understanding of its spectroscopic properties is fundamental for its identification, quantification, and the analysis of its purity. This guide provides an in-depth overview of the key spectroscopic characteristics of this compound, including UV-Visible, Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to facilitate the replication of these analyses.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, corresponding to electronic transitions within the molecule. For this compound, the absorption bands are attributed to π → π* transitions within the benzene (B151609) ring.

Data Presentation: UV-Vis Absorption of this compound
Wavelength (λmax)Molar Absorptivity (ε)SolventTransition
~264 nm~282 L mol⁻¹ cm⁻¹Ethanol (B145695)π → π* (B-band)
~210 nm~7943 L mol⁻¹ cm⁻¹Ethanolπ → π* (E-band)

Note: Exact values can vary slightly depending on the solvent used.[1]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or hexane (B92381). A typical concentration is around 1 mg/mL, which can be further diluted to ensure the maximum absorbance is within the optimal instrumental range (0.2 - 0.8 a.u.).[2]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement : Fill a quartz cuvette with the pure solvent to record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.[3]

  • Sample Measurement : Rinse the cuvette with the this compound solution before filling it. Place the cuvette in the sample holder.

  • Data Acquisition : Scan the sample across the UV range (typically 200-400 nm). The instrument software will automatically subtract the baseline from the sample spectrum to generate the final absorbance spectrum.[3]

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a unique "fingerprint" for the compound.

Data Presentation: Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹)IntensityVibrational Assignment
3100-3000MediumAromatic C-H Stretch[4][5]
1585-1600StrongAromatic C=C Ring Stretch[4]
1500-1400StrongAromatic C=C Ring Stretch[5]
~741StrongC-H Out-of-plane Bend (Monosubstituted)[6]
~707StrongC-Cl Stretch[6]

Note: Spectra are often obtained from a liquid film of the sample.[4]

Data Presentation: Key Raman Shifts for this compound
Raman Shift (cm⁻¹)IntensityVibrational Assignment
~3063StrongAromatic C-H Stretch[7]
~1586StrongC=C Ring Stretch[7]
~1229MediumRing Breathing Mode[7]
~1000StrongRing Breathing Mode
~650MediumC-Cl Deformation
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For liquid this compound, the simplest method is to place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.[4]

  • Background Spectrum : Run a background scan with no sample in the beam path to account for atmospheric CO₂ and H₂O, as well as instrumental artifacts.[8]

  • Sample Analysis : Place the prepared salt plates into the spectrometer's sample holder.

  • Data Acquisition : Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is commonly 4000-400 cm⁻¹.[8] The resulting data is presented as a plot of transmittance or absorbance versus wavenumber.

Experimental Protocol: Raman Spectroscopy
  • Instrumentation : A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) is used.[9][10]

  • Sample Preparation : Place liquid this compound into a glass vial or a quartz cuvette.[11]

  • Data Acquisition : Focus the laser beam onto the liquid sample. The scattered light is collected, typically at a 90° or 180° (backscattering) angle, and directed into the spectrometer.[9][12]

  • Data Processing : The acquired spectrum is processed to remove background fluorescence and is plotted as intensity versus Raman shift (in cm⁻¹).[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), which is crucial for structural elucidation.

Data Presentation: ¹H NMR of this compound
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.28Multiplet2HH-2, H-6 (ortho)[14]
~7.23Multiplet2HH-3, H-5 (meta)[14]
~7.16Multiplet1HH-4 (para)[14]

Note: Solvent is CDCl₃. Chemical shifts are referenced to TMS at 0.0 ppm.[14] The aromatic protons appear as complex multiplets due to spin-spin coupling.

Data Presentation: ¹³C NMR of this compound
Chemical Shift (δ, ppm)Assignment
134.3C-1 (ipso)[15]
129.7C-3, C-5 (meta)[15]
128.6C-2, C-6 (ortho)[15]
126.4C-4 (para)[15]

Note: Solvent is CDCl₃. Chemical shifts are referenced to TMS at 0.0 ppm.[15]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[16][17] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.[14][15]

  • Instrument Tuning : Place the NMR tube in the spectrometer probe. The instrument is then tuned to the appropriate frequency, and the magnetic field is "shimmed" to maximize its homogeneity, ensuring high spectral resolution.[17]

  • ¹H NMR Acquisition : A standard proton NMR experiment is run. Key parameters include the spectral width, acquisition time, and relaxation delay. Typically, 8 to 16 scans are sufficient.

  • ¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required to achieve a good signal-to-noise ratio.[18]

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and referenced to the TMS signal.[18]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments, allowing for the determination of molecular weight and structural features.

Data Presentation: Key Mass Fragments of this compound
m/zRelative IntensityIon AssignmentDescription
112100% (Base Peak)[C₆H₅³⁵Cl]⁺Molecular Ion (M⁺)[19]
114~33%[C₆H₅³⁷Cl]⁺Molecular Ion (M+2) Isotope Peak[19][20]
77~68%[C₆H₅]⁺Loss of Chlorine radical (•Cl)[19]
51~26%[C₄H₃]⁺Loss of acetylene (B1199291) (C₂H₂) from [C₆H₅]⁺[1]
50~25%[C₄H₂]⁺Further fragmentation[1]

The characteristic ~3:1 ratio of the M⁺ to M+2 peaks is a definitive indicator of the presence of a single chlorine atom, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[19]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent like dichloromethane (B109758) or hexane (e.g., 1 mg/mL).[21]

  • GC Separation : Inject a small volume (e.g., 1-2 µL) of the solution into the GC.[22] The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5). The column temperature is programmed to ramp up, separating this compound from other components based on boiling point and column affinity.[22]

  • Ionization : As this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is typically used, which bombards the molecules with electrons, causing them to ionize and fragment.[1]

  • Mass Analysis : The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection : An electron multiplier detects the ions, and the software generates a mass spectrum, plotting relative abundance against the m/z ratio.

Visualized Workflows and Relationships

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical sample like this compound.

G General Spectroscopic Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_interp Interpretation Sample Obtain Sample (this compound) Prep Sample Preparation (Dilution, Film, etc.) Sample->Prep UV UV-Vis Spectroscopy Prep->UV IR IR/Raman Spectroscopy Prep->IR NMR NMR Spectroscopy Prep->NMR MS Mass Spectrometry Prep->MS Data Data Acquisition & Processing UV->Data IR->Data NMR->Data MS->Data Interp Spectral Interpretation Data->Interp Confirm Structure Confirmation & Purity Assessment Interp->Confirm

Caption: A generalized workflow for chemical analysis.

Integrated Spectroscopic Data Relationship

This diagram shows how data from different spectroscopic techniques are integrated to confirm the structure of this compound.

G Integrated Analysis for this compound Structure cluster_UV UV-Vis cluster_Vib Vibrational cluster_NMR NMR cluster_MS Mass Spec This compound This compound (C₆H₅Cl) UV_Data λmax ~264 nm π → π* Transition This compound->UV_Data Confirms Aromatic System IR_Data IR: C-H, C=C, C-Cl Stretches This compound->IR_Data Identifies Functional Groups Raman_Data Raman: Ring Breathing Modes This compound->Raman_Data Confirms Skeletal Structure H_NMR ¹H NMR: 3 Aromatic Signals (2:2:1 ratio) This compound->H_NMR Shows Proton Environments C_NMR ¹³C NMR: 4 Aromatic Signals This compound->C_NMR Shows Carbon Symmetry MS_Data MS: m/z 112/114 (M⁺/M+2, ~3:1) This compound->MS_Data Confirms MW & Presence of Cl Frag_Data Fragment: m/z 77 (Loss of Cl) MS_Data->Frag_Data

Caption: Relationship between spectra and molecular structure.

References

An In-depth Technical Guide to the Polarity and Solubility of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the polarity and solubility of chlorobenzene (B131634) (C₆H₅Cl), a common solvent and synthetic intermediate. A thorough understanding of these fundamental properties is critical for its effective application in research, chemical synthesis, and pharmaceutical development. This document summarizes key quantitative data, outlines the underlying molecular principles governing its behavior, and presents a visual representation of the interplay between its structure and physicochemical properties.

Introduction

This compound is an aromatic organic compound in which a single chlorine atom is substituted for a hydrogen atom on the benzene (B151609) ring.[1][2] Its utility as a solvent and a building block in the synthesis of pesticides, dyes, and pharmaceuticals necessitates a detailed understanding of its polarity and solubility characteristics.[2][3] This guide explores these properties in-depth, providing quantitative data and theoretical explanations relevant to laboratory and industrial applications.

Polarity of this compound

The polarity of a molecule is a critical determinant of its physical and chemical properties, including its solubility and interactions with other substances. The polarity of this compound arises from the difference in electronegativity between the carbon and chlorine atoms and the overall molecular geometry.

Dipole Moment

The C-Cl bond in this compound is polar due to the higher electronegativity of chlorine compared to carbon. This results in a net molecular dipole moment. However, the sp² hybridized carbon of the benzene ring is more electronegative than an sp³ hybridized carbon, which slightly reduces the electronegativity difference between the carbon and chlorine atoms compared to alkyl chlorides.[4][5][6] Additionally, the delocalization of lone pair electrons from the chlorine atom into the benzene ring through resonance further reduces the bond polarity.[4][7]

Dielectric Constant

The dielectric constant is a measure of a solvent's ability to separate ions and is another indicator of its polarity. This compound possesses a moderate dielectric constant, classifying it as a non-polar to weakly polar solvent.

Solubility of this compound

The solubility of a substance is dictated by the principle of "like dissolves like," which is governed by the nature and strength of intermolecular forces between the solute and solvent molecules.

Solubility in Water

This compound exhibits very limited solubility in water.[1][3][8] This is because the strong hydrogen bonds between water molecules are energetically more favorable than the weak van der Waals forces (specifically, London dispersion forces and dipole-dipole interactions) that would form between this compound and water molecules.[7] For this compound to dissolve, it would need to disrupt the existing hydrogen bonding network of water, which is not energetically favorable.[7]

Solubility in Organic Solvents

Conversely, this compound is readily soluble in a wide range of organic solvents.[3] This is due to the similar nature of the intermolecular forces between this compound and many organic solvents, which are primarily London dispersion forces and dipole-dipole interactions.[8] It is miscible with solvents like ethanol, acetone, diethyl ether, benzene, and toluene.[3]

Quantitative Data

The following tables summarize the key quantitative data related to the polarity and solubility of this compound.

Table 1: Physical and Polarity Properties of this compound

PropertyValueTemperature (°C)Reference
Molecular FormulaC₆H₅Cl-[8]
Molar Mass112.56 g/mol -[2][8]
Dipole Moment1.69 D-[8]
Dielectric Constant5.6225[9][10][11][12]
Polarity Index2.7-[9][12]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Reference
Water0.5 g/L20[2][8]
Water0.05%20[9]
EthanolSoluble-[3]
Diethyl EtherSoluble-[3]
AcetoneSoluble-[3]
Most Organic SolventsHigh Miscibility-[8]

Table 3: Solubility of Water in this compound

PropertyValueTemperature (°C)Reference
Solubility of Water in this compound0.04%20[9]

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a sparingly soluble substance like this compound in water is the shake-flask method followed by quantification.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

  • Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the aqueous and organic phases. Centrifugation can be used to expedite this process.

  • Sampling: A sample of the aqueous phase is carefully withdrawn using a syringe, ensuring no undissolved this compound is collected.

  • Quantification: The concentration of this compound in the aqueous sample is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).[13][14]

  • Standard Curve: A standard curve is generated using solutions of known this compound concentrations to quantify the amount in the experimental sample.

Visualization of Polarity and Solubility Relationships

The following diagram illustrates the relationship between the molecular structure of this compound, its resulting polarity, and its solubility behavior in polar and non-polar solvents.

Chlorobenzene_Polarity_Solubility cluster_structure Molecular Structure cluster_polarity Polarity cluster_solubility Solubility Behavior This compound This compound (C₆H₅Cl) Structure_Details Benzene Ring + Electronegative Cl atom This compound->Structure_Details consists of Polarity Weakly Polar Structure_Details->Polarity determines Dipole Permanent Dipole Moment (C-Cl bond polarity) Polarity->Dipole due to Solubility_Water Low Solubility in Water Polarity->Solubility_Water leads to Solubility_Organic High Solubility in Organic Solvents Polarity->Solubility_Organic leads to Resonance Resonance with Benzene Ring (delocalization of Cl lone pairs) Dipole->Resonance moderated by Intermolecular_Forces_Water Weak van der Waals forces vs. Strong H-bonds in water Solubility_Water->Intermolecular_Forces_Water explained by Intermolecular_Forces_Organic Similar van der Waals forces (like dissolves like) Solubility_Organic->Intermolecular_Forces_Organic explained by

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of chlorobenzene (B131634) and its congeners. The methodologies outlined are suitable for various matrices and are aimed at providing accurate and reliable quantitative data for research, quality control, and environmental monitoring purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of chlorobenzenes. Its high sensitivity and selectivity make it ideal for trace-level analysis in complex matrices.

Application Note

This protocol is applicable for the determination of twelve this compound congeners in water (surface water, groundwater, drinking water, seawater, industrial wastewater, and domestic sewage) and sediment samples. The method involves extraction of chlorobenzenes, followed by analysis using a gas chromatograph equipped with a mass spectrometer. The use of selected ion monitoring (SIM) mode in the mass spectrometer enhances the sensitivity and specificity of the detection.

Quantitative Data
AnalyteLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Reference
Monothis compound--58[1][2]
1,2-Dithis compound0.070.2>78[3]
1,3-Dithis compound0.070.2>78[3]
1,4-Dithis compound0.070.2>78[3]
1,2,3-Trithis compound-->78[1][2]
1,2,4-Trithis compound-->78[1][2]
1,3,5-Trithis compound-->78[1][2]
1,2,3,4-Tetrathis compound0.00030.001>78[3]
1,2,3,5-Tetrathis compound-->78[1][2]
1,2,4,5-Tetrathis compound-->78[1][2]
Pentathis compound-->78[1][2]
Hexathis compound-->78[1][2]

Note: Dashes indicate data not explicitly provided in the cited sources for the specific analyte.

Experimental Protocol

Sample Preparation (Water Samples) [4]

  • Sample Collection and Preservation: Collect water samples in glass bottles. If not analyzed immediately, preserve the sample by adding concentrated sulfuric acid (1.0 ml per liter of water sample) and store at 2-5°C for up to 7 days.

  • Extraction:

    • Measure 1000 ml of the water sample into a 2000 ml separatory funnel.

    • Add 30 g of sodium chloride and dissolve.

    • Perform a two-step extraction with carbon disulfide (20 ml followed by 10 ml). Shake gently at first, releasing pressure frequently. Then, shake vigorously on a mechanical shaker for 5 minutes.

  • Purification (for highly contaminated samples):

    • Transfer the extract to a 125 ml separatory funnel.

    • Add 5 ml of concentrated sulfuric acid and shake gently. Allow the layers to separate and discard the acid layer. Repeat until the sulfuric acid layer is colorless.

    • Wash the extract with 25 ml of a 20 g/L sodium sulfate (B86663) solution to remove residual acid. Discard the aqueous phase.

  • Drying and Concentration:

    • Dry the extract by passing it through anhydrous sodium sulfate.

    • Collect the dried extract in a 100 ml round-bottom flask.

    • Concentrate the extract to 1.0 ml using a rotary evaporator (water bath at 25°C) and a gentle stream of nitrogen.

    • Transfer the concentrated extract to a sample vial for GC-MS analysis.

Sample Preparation (Sediment Samples) [1][2]

  • Spiking and Drying: Spike the wet sediment sample with a deuterated internal standard (e.g., 1,2-dithis compound-d4). Dry the sample by adding anhydrous sodium sulfate.

  • Extraction: Extract the dried sediment with a 4:1 (v/v) mixture of pentane (B18724) and acetone (B3395972) on a shaker for 24 hours at room temperature.

  • Cleanup:

    • Decant the extract.

    • Clean the extract using a short silica (B1680970) gel column with a top layer of activated copper powder to remove sulfur.

    • Elute the analytes with pentane.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen to a final volume of approximately 0.3 ml.

  • Internal Standard Addition: Add a second internal standard (e.g., 4-bromo-1-fluorobenzene) before GC-MS analysis for quantification.

GC-MS Instrumental Parameters [1][4]

  • Gas Chromatograph: Equipped with a capillary column (e.g., Rtx-624, 60 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 2 cm³/min).

  • Injection: 1-2 µL of the extract in splitless or on-column injection mode.

  • Oven Temperature Program:

    • Initial temperature: 40-60°C, hold for 4 minutes.

    • Ramp 1: 5-10°C/min to 200-220°C, hold for 3-5 minutes.

    • Ramp 2: 10°C/min to 250°C, hold for 9 minutes.

  • Mass Spectrometer: Quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Two characteristic ions for each this compound congener should be monitored.[1]

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water or Sediment Sample Extraction Solvent Extraction Sample->Extraction Cleanup Extract Cleanup (Silica Gel/Copper) Extraction->Cleanup Concentration Concentration (Rotary Evaporation/Nitrogen Stream) Cleanup->Concentration Injection Sample Injection Concentration->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: Workflow for this compound Analysis using GC-MS.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

High-Performance Liquid Chromatography (HPLC) offers an alternative method for the determination of this compound, particularly in industrial samples where concentrations may be higher.

Application Note

This protocol describes a reversed-phase HPLC method for the determination of this compound in industrial benzene (B151609) sulfonylchloride.[5][6] The method is rapid, accurate, and suitable for quality control analysis.[5][6]

Quantitative Data
ParameterValueReference
ColumnKromasil C18[5][6]
Mobile Phase Option 1Methanol:Water (65:35, v/v)[5][6]
Mobile Phase Option 2Acetonitrile:Water (60:40, v/v)[5][6]
Detection Wavelength215 nm[5][6]
Recovery (Methanol:Water)96.0 - 102.0%[7]
Recovery (Acetonitrile:Water)97.0 - 101.0%[7]
Experimental Protocol

Sample Preparation

  • Accurately weigh the benzene sulfonylchloride sample.

  • Dissolve the sample in the mobile phase (either methanol:water or acetonitrile:water) to a known concentration.

  • Filter the sample solution through a 0.45 µm filter before injection.

HPLC Instrumental Parameters [5][6]

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Kromasil C18 column.

  • Mobile Phase:

    • Option A: Methanol:Water (65:35, v/v).

    • Option B: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 215 nm.

  • Injection Volume: 20 µL.

Calibration

  • Prepare a series of standard solutions of this compound in the mobile phase at different concentrations.

  • Inject each standard solution and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of this compound.

  • Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Industrial Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Sample Injection Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification (External Standard) Data_Acquisition->Quantification

Caption: Workflow for this compound Analysis using HPLC.

Electrochemical Sensing of this compound

Electrochemical sensors offer a promising approach for the rapid and sensitive detection of this compound. These sensors are typically based on modified electrodes that catalyze the electrochemical oxidation or reduction of this compound.

Application Note

This section describes a novel electrochemical sensor for this compound based on a glassy carbon electrode (GCE) modified with ternary oxide RuO₂/ZnO/TiO₂ nanocomposites.[8][9] This sensor demonstrates high sensitivity and a low detection limit for this compound in aqueous solutions.

Quantitative Data
ParameterValueReference
SensorRuO₂/ZnO/TiO₂ NC-GCE[8][9]
Linear Dynamic Range (LDR)0.1 nM to 1.0 µM[8][9]
Limit of Detection (LOD)98.70 ± 4.90 pM[8][9]
Sensitivity32.02 µA µM⁻¹ cm⁻²[8][9]
Experimental Protocol

Sensor Fabrication

  • Synthesize RuO₂/ZnO/TiO₂ nanocomposites using a wet-chemical method.[8][9]

  • Modify a glassy carbon electrode (GCE) by drop-casting a suspension of the nanocomposites onto its surface.

Electrochemical Measurement

  • Prepare a series of this compound solutions with concentrations ranging from 0.1 nM to 0.1 mM by diluting a stock solution.[8]

  • Use a standard three-electrode electrochemical cell containing the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

  • Record the electrochemical response (e.g., current) by applying a potential scan from 0.0 to +1.5 V.[8]

  • Maintain a constant pH (e.g., 7) and solution volume (e.g., 10 mL).[8]

  • Construct a calibration curve by plotting the current response versus the concentration of this compound.

Signaling Pathway Diagram

Electrochemical_Sensing CBZ This compound (CBZ) Electrode RuO₂/ZnO/TiO₂ NC-GCE CBZ->Electrode interacts with Oxidation Electrochemical Oxidation Electrode->Oxidation catalyzes Current Measurable Current Signal Oxidation->Current generates

Caption: Principle of Electrochemical this compound Detection.

References

Application Notes and Protocols for Gas Chromatography Analysis of Chlorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of chlorobenzenes using gas chromatography (GC). It covers various sample matrices and analytical techniques, offering a comprehensive resource for researchers, scientists, and professionals in drug development who may encounter these compounds as environmental contaminants, impurities, or in other analytical contexts.

Introduction to Chlorobenzene (B131634) Analysis by GC

Chlorobenzenes are a group of aromatic organic compounds that are widely used as solvents, intermediates in chemical synthesis, and in the production of pesticides and other products. Due to their persistence and potential toxicity, their presence in the environment, raw materials, and finished products is a significant concern, necessitating sensitive and reliable analytical methods for their detection and quantification. Gas chromatography is the premier technique for this purpose, offering high resolution and sensitivity, especially when coupled with detectors like the Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

This guide details several robust GC methods for this compound analysis, including protocols for sample preparation from various matrices such as soil and water, and different injection techniques like liquid injection, headspace, and purge and trap.

Analytical Methodologies and Protocols

Method 1: Analysis of Chlorobenzenes in Soil by GC-ECD

This method is suitable for the determination of a wide range of chlorobenzenes in soil samples, from monothis compound to hexathis compound. The use of an Electron Capture Detector (ECD) provides high sensitivity for these halogenated compounds.

Experimental Protocol:

2.1.1. Sample Preparation: Accelerated Solvent Extraction (ASE)

  • Sample Pre-treatment: Air-dry the soil sample, pulverize it, and pass it through a 2 mm sieve.

  • Extraction:

    • Mix 50 g of the prepared soil with acetone (B3395972) to form a slurry.

    • Spike the sample with an appropriate internal standard if required.

    • Allow the bulk of the solvent to evaporate at room temperature with thorough mixing.

    • The sample is then ready for Accelerated Solvent Extraction (ASE). The ASE technique has shown high recoveries for chlorobenzenes from soil.[1]

    • Alternatively, solvent extraction can be performed by shaking the sample with a mixture of pentane (B18724) and acetone (4:1 v/v) overnight.[2]

  • Extract Clean-up:

    • Concentrate the extract using a Kuderna-Danish apparatus.

    • Pass the concentrated extract through a Florisil® solid-phase extraction (SPE) column for clean-up to remove interfering substances.[2] Elute the chlorobenzenes with n-hexane.

    • Further concentrate the eluate under a gentle stream of nitrogen to a final volume of 1 mL.

2.1.2. GC-ECD Analysis:

  • Gas Chromatograph: A system equipped with an Electron Capture Detector (ECD).

  • Column: DB-5 capillary column (30 m x 0.32 mm ID, 0.25 µm film thickness).[1]

  • Injector: Splitless mode, 240°C.[3]

  • Oven Temperature Program: 60°C for 2 min, then ramp at 5°C/min to 190°C, then at 20°C/min to 280°C, and hold for 7 min.[1]

  • Detector: ECD at 290°C.[1]

  • Carrier Gas: Helium or Nitrogen.[1][3]

Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis A Soil Sample Collection B Air Drying & Sieving A->B C Solvent Extraction (e.g., ASE with Hexane/Acetone) B->C D Extract Concentration C->D E SPE Cleanup (Florisil) D->E F Final Concentration E->F G Injection into GC-ECD F->G 1 µL Injection H Separation on DB-5 Column G->H I Detection by ECD H->I J Data Acquisition & Analysis I->J

Workflow for Soil Analysis by GC-ECD
Method 2: Analysis of Chlorobenzenes in Water by Purge and Trap GC-MS

This method is based on the principles of EPA Method 524.2 and is highly effective for the analysis of volatile organic compounds (VOCs), including chlorobenzenes, in drinking water and other aqueous samples.[4][5]

Experimental Protocol:

2.2.1. Sample Preparation: Purge and Trap

  • Sample Collection: Collect water samples in vials with zero headspace.

  • Purging:

    • Place a 5 mL water sample into the purging vessel of a purge and trap system.

    • Add internal standards and surrogates.

    • Bubble an inert gas (e.g., helium) through the sample at ambient temperature. Volatile chlorobenzenes are purged from the water and carried into a sorbent trap.

  • Desorption:

    • After purging, the trap is rapidly heated, and the trapped analytes are desorbed and backflushed with helium onto the GC column.

2.2.2. GC-MS Analysis:

  • Gas Chromatograph: A system coupled to a Mass Spectrometer (MS).

  • Column: Rtx-624 capillary column (60 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent.[2]

  • Injector: The outlet of the purge and trap system is directly coupled to the GC injector.

  • Oven Temperature Program: 60°C, then ramp at 5°C/min to 200°C (hold for 3 min), then at 10°C/min to 250°C (hold for 9 min).[2]

  • Detector: Mass Spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[2][6]

  • Carrier Gas: Helium.[2]

Workflow Diagram:

cluster_prep Sample Preparation (Purge & Trap) cluster_analysis GC-MS Analysis A Water Sample (5 mL) B Purge with Inert Gas A->B C Trap Analytes on Sorbent B->C D Thermal Desorption C->D E Transfer to GC-MS D->E Backflush F Separation on Rtx-624 Column E->F G Detection by MS (SIM Mode) F->G H Data Analysis G->H

Workflow for Water Analysis by Purge and Trap GC-MS
Method 3: Analysis of Chlorobenzenes by Headspace GC-FID

Static headspace analysis is a solvent-free technique suitable for the determination of volatile chlorobenzenes in various matrices, including water.[7]

Experimental Protocol:

2.3.1. Sample Preparation: Static Headspace

  • Sample Preparation:

    • Place a 10 mL water sample into a 20 mL headspace vial.

    • Add 20% (w/v) sodium chloride to increase the partitioning of chlorobenzenes into the headspace.[7]

  • Incubation:

    • Seal the vial and incubate at 70°C for 43 minutes with stirring to allow for equilibration between the liquid and vapor phases.[7]

  • Injection:

    • A heated gas-tight syringe is used to withdraw a known volume of the headspace and inject it into the GC.

2.3.2. GC-FID Analysis:

  • Gas Chromatograph: A system equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating this compound isomers.

  • Injector: Split mode.

  • Oven Temperature Program: An initial temperature of 30°C, ramped to 125°C at 5°C/min, then to 275°C at 20°C/min.[8]

  • Detector: FID at 395°C.[8]

  • Carrier Gas: Hydrogen or Helium.[8]

Logical Relationship Diagram:

cluster_equilibrium Headspace Equilibrium cluster_analysis GC-FID Analysis A Water Sample + NaCl in Vial B Heating & Stirring A->B C Analyte Partitioning (Liquid to Headspace) B->C D Headspace Injection C->D Equilibrated Headspace E GC Separation D->E F FID Detection E->F G Quantification F->G

Headspace GC-FID Analysis Logic

Quantitative Data Summary

The following tables summarize key quantitative data from various published methods for this compound analysis.

Table 1: Detection Limits for Chlorobenzenes in Soil

CompoundGC-ECD Detection Limit (pg/µL)[1]Method Detection Limit (µg/kg)[1]
Monothis compound (MCB)250.00765.31
Hexathis compound (HCB)0.380.14

Table 2: Recoveries of Chlorobenzenes from Sediment

CompoundRecovery (%)[2]
Monothis compound58
1,2-Dithis compound78 - 107
1,3-Dithis compound78 - 107
1,4-Dithis compound78 - 107
1,2,3-Trithis compound78 - 107
1,2,4-Trithis compound78 - 107
1,3,5-Trithis compound78 - 107
1,2,3,4-Tetrathis compound78 - 107
1,2,3,5-Tetrathis compound78 - 107
1,2,4,5-Tetrathis compound78 - 107
Pentathis compound78 - 107
Hexathis compound78 - 107

Table 3: Detection Limits for Chlorobenzenes in Water

CompoundHeadspace GC-FID LOD (µg/L)[7]Headspace Solvent Microextraction GC-ECD LOD (µg/L)[9]Purge & Trap GC-MS MDL (µg/L)[5]
Monothis compound0.15 - 0.45.0 - 20.0 (Linear Range)~0.02 - 1.6
1,2-Dithis compound0.15 - 0.40.5 - 3.0 (Linear Range)~0.02 - 1.6
1,3-Dithis compound0.15 - 0.40.1~0.02 - 1.6
1,4-Dithis compound0.15 - 0.43.0~0.02 - 1.6
1,2,3-Trithis compound0.15 - 0.4-~0.02 - 1.6
1,2,4-Trithis compound0.15 - 0.4-~0.02 - 1.6

Conclusion

The selection of an appropriate gas chromatography method for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. For solid samples like soil, solvent extraction followed by GC-ECD analysis provides excellent sensitivity for a broad range of chlorobenzenes. For aqueous samples, purge and trap GC-MS is a highly sensitive and specific method for volatile chlorobenzenes, while static headspace GC-FID offers a simpler, solvent-free alternative for less demanding applications. The protocols and data presented in these application notes provide a solid foundation for developing and implementing robust analytical methods for this compound determination in various research and industrial settings.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Chlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of chlorobenzene (B131634) derivatives using High-Performance Liquid Chromatography (HPLC). The methods outlined are suitable for quality control, environmental monitoring, and metabolic studies.

Introduction

Chlorobenzenes are a group of aromatic organic compounds that find use as intermediates in the synthesis of pesticides, dyestuffs, and pharmaceuticals.[1] Due to their potential toxicity and persistence in the environment, their accurate detection and quantification are of significant importance.[1] HPLC is a versatile and reliable technique for the separation and determination of this compound and its derivatives.[2][3] This application note details a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, dithis compound isomers, and related compounds.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions have been shown to provide good separation and quantification of this compound derivatives.

Table 1: HPLC Instrumentation and General Conditions

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column Kromasil C18, 5 µm, 150 x 4.6 mm[1]
Column Temperature 30°C[1]
Mobile Phase A: Acetonitrile or Methanol (B129727) (HPLC Grade)[1][2] B: Water (HPLC Grade)[1][2]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
UV Detection 215 nm[1][2] or 254 nm[4]
Standard and Sample Preparation

2.2.1. Standard Preparation

  • Prepare a stock solution of 1000 µg/mL of each this compound derivative in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

2.2.2. Sample Preparation (Industrial Wastewater) [3]

For the analysis of chlorobenzenes in industrial wastewater, a sample enrichment step may be necessary to achieve the required detection limits.[3]

  • Solid-Phase Extraction (SPE): Use a C18 cartridge to extract chlorobenzenes from water samples.[5]

  • Elution: Elute the retained compounds with a suitable organic solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

2.2.3. Sample Preparation (Sediment) [6]

  • Drying: Dry the wet sediment sample by adding anhydrous sodium sulfate.[6]

  • Extraction: Extract the dried sediment with a mixture of pentane (B18724) and acetone (B3395972) (4:1, v/v) on a shaker for 24 hours.[6]

  • Cleanup: Clean the extract using a silica (B1680970) gel column to remove interferences.[6]

  • Concentration: Evaporate the cleaned extract to a smaller volume under a slow stream of nitrogen before injection.[6]

Method Validation and Performance

The described HPLC method has been validated for its linearity, accuracy, and precision.

Table 2: Method Performance for this compound Analysis [1]

ParameterMethanol-Water (65:35, v/v)Acetonitrile-Water (60:40, v/v)
Linear Range 0.0004 - 0.1 mg/mL0.00004 - 0.1 mg/mL
Correlation Coefficient (r) > 0.999> 0.999
Recovery 96.0 - 102.0%97.0 - 101.0%
Limit of Detection (S/N=3) 0.02 µg/mL0.008 µg/mL

Separation of Dithis compound Isomers

The separation of positional isomers of dithis compound can be achieved using a specialized stationary phase or by optimizing the mobile phase composition. A metal-organic framework (MOF) based column, MIL-53(Fe), has demonstrated successful separation of dithis compound isomers using an acetonitrile-water (80:20, v/v) mobile phase.[4] Standard C8 or C18 columns can also be used, with the mobile phase composition adjusted to achieve baseline separation.[4]

Table 3: HPLC Conditions for Dithis compound Isomer Separation [4]

ParameterSpecification
Column MIL-53(Fe) packed column or standard C8/C18
Mobile Phase Acetonitrile/Water (80:20, v/v) for MIL-53(Fe)[4] Acetonitrile/Water (70:30, v/v) for C8/C18[4]
Flow Rate 0.6 mL/min for MIL-53(Fe)[4] 1.0 mL/min for C8/C18[4]
Detection UV at 254 nm[4]

Analysis of this compound Metabolites

The analysis of this compound metabolites, such as p-chloronitrobenzene and its derivatives in biological matrices like urine, can be performed using RP-HPLC with UV detection.[7] A method has been developed for the determination of p-chloronitrobenzene and seven of its metabolites.[7] The metabolites were divided into three groups for analysis using different mobile phases and detection wavelengths to achieve optimal separation and sensitivity.[7]

Table 4: HPLC Conditions for p-Chloronitrobenzene and its Metabolites [7]

Analyte GroupMobile PhaseDetection Wavelength
p-CNB and 2,4-dichloroanilineWater-Methanol (60:40, v/v)250 nm
p-chloroaniline, 2-chloro-5-nitrophenol, 2-amino-5-chlorophenol, p-chloroacetanilide, 4-chloro-2-hydroxyacetanilide0.005 M phosphate (B84403) buffer (pH 3.6)-methanol (76:24, v/v) containing 1.2 mM sodium 1-octanesulphonate240 nm
N-acetyl-S-(4-nitrophenyl)-L-cysteine0.005 M phosphate buffer (pH 6.0)-methanol (80:20, v/v)340 nm

Experimental Workflow and Diagrams

The general workflow for the HPLC analysis of this compound derivatives is depicted below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Wastewater, Sediment) Extraction Extraction (LLE or SPE) Sample->Extraction Cleanup Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration Injection Sample Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for HPLC analysis of this compound derivatives.

The logical relationship for method development and validation follows a structured approach to ensure reliable results.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation Selectivity Selectivity & Specificity (Column & Mobile Phase) Optimization Optimization (Flow Rate, Temperature) Selectivity->Optimization Linearity Linearity & Range Optimization->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ

Caption: Logical flow for HPLC method development and validation.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of Chlorobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of solid-phase microextraction (SPME) for the sampling and analysis of chlorobenzenes in various environmental matrices. The protocols detailed below are based on established scientific literature and are intended to assist in the development and implementation of robust analytical methods.

Introduction to SPME for Chlorobenzene (B131634) Analysis

Solid-phase microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[1][2][3] It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds like chlorobenzenes from water, soil, and air samples.[4][5][6] The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber.[1] After a defined extraction time, the fiber is transferred to the injection port of a gas chromatograph (GC) for thermal desorption and subsequent analysis.[7]

SPME offers several advantages over traditional extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE), including reduced solvent consumption, simplicity, and the potential for automation.[1][2]

Selecting the Appropriate SPME Fiber

The choice of SPME fiber coating is critical for the efficient extraction of chlorobenzenes. The selection depends on the polarity and volatility of the target analytes. For chlorobenzenes, which are nonpolar to semi-polar volatile compounds, the following fibers are generally recommended:

  • Carboxen/Polydimethylsiloxane (CAR/PDMS): This fiber is ideal for the adsorption of volatile compounds and is often recommended for trace-level analysis due to its high retention capacity for small molecules.[2][6] It has been successfully used for the analysis of this compound in air.[6]

  • Polydimethylsiloxane/Divinylbenzene (PDMS/DVB): This is a versatile, semi-polar fiber suitable for a broad range of volatile and semi-volatile compounds, including chlorobenzenes.[8] It has been shown to be effective in extracting a high number of volatile organic compounds.[8]

  • Polydimethylsiloxane (PDMS): Available in various thicknesses (e.g., 7 µm, 30 µm, 100 µm), this non-polar fiber is suitable for non-polar volatile and semi-volatile compounds.[7] The 100 µm thickness is often used for more volatile compounds, while thinner films are better for less volatile ones.

Experimental Protocols

Two primary modes of SPME are used for this compound sampling: Headspace (HS-SPME) and Direct Immersion (DI-SPME).

Headspace SPME (HS-SPME) Protocol for Water and Soil Samples

HS-SPME is the most common method for volatile compounds as it minimizes matrix effects.[7]

Materials:

  • SPME fiber holder and appropriate fiber (e.g., 75 µm CAR/PDMS or 65 µm PDMS/DVB)

  • 20 mL headspace vials with PTFE-lined septa

  • Heating and stirring module (optional but recommended)

  • Gas chromatograph with a suitable detector (e.g., Mass Spectrometer (MS) or Electron Capture Detector (ECD))

  • Standard solutions of chlorobenzenes

Procedure:

  • Sample Preparation:

    • For water samples, place a known volume (e.g., 10 mL) into a 20 mL headspace vial.

    • For soil samples, weigh a specific amount (e.g., 5 g) into a 20 mL headspace vial. A small amount of high-purity water may be added to moisten the sample and facilitate the release of volatiles.

  • Spiking (for calibration and quality control): Add a known amount of this compound standard solution to the sample.

  • Vial Sealing: Immediately seal the vial with a PTFE-lined septum and cap.

  • Equilibration: Place the vial in a heating block or water bath and allow the sample to equilibrate at a set temperature (e.g., 50-65 °C) for a specific time (e.g., 15-30 minutes).[8] Agitation or stirring can accelerate this process.

  • Extraction:

    • Manually or automatically, expose the SPME fiber to the headspace above the sample.

    • Keep the fiber in the headspace for a predetermined extraction time (e.g., 20-40 minutes) to allow for the partitioning of chlorobenzenes onto the fiber coating.[2][8]

  • Desorption and Analysis:

    • Retract the fiber into the needle and withdraw it from the vial.

    • Immediately insert the SPME device into the heated injection port of the GC (e.g., 250 °C).[1][2]

    • Expose the fiber for a set desorption time (e.g., 2-5 minutes) to thermally desorb the analytes onto the GC column.

    • Start the GC-MS or GC-ECD analysis.

Direct Immersion SPME (DI-SPME) Protocol for Water Samples

DI-SPME can be more sensitive for less volatile or more polar compounds.

Materials:

  • Same as for HS-SPME.

Procedure:

  • Sample Preparation: Place a known volume of the water sample into a vial.

  • Extraction:

    • Immerse the SPME fiber directly into the water sample.

    • Stir the sample at a constant rate for a defined period (e.g., 30 minutes) to facilitate extraction.

  • Desorption and Analysis:

    • After extraction, retract the fiber, gently remove any water droplets by dabbing the outside of the needle, and immediately introduce it into the GC injector for thermal desorption and analysis as described in the HS-SPME protocol.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of chlorobenzenes using SPME-GC methods.

Table 1: SPME Fiber Selection and Performance for this compound Analysis

Analyte ClassRecommended FiberSampling ModeTypical ApplicationsReference
Volatile Halogenated Compounds75 µm CAR/PDMSHeadspace (HS)Water, Sewage[2]
Chlorobenzenes75 µm CAR/PDMSHeadspace (HS)Air[6]
Volatile Organic Compounds65 µm PDMS/DVBHeadspace (HS)Fruits[8]
ChlorobenzenesToluene (as solvent)Headspace Liquid-Phase MicroextractionSoil[9]

Table 2: Method Detection Limits (MDLs) and Linearity for this compound Analysis

CompoundMethodDetection Limit (LOD)Linearity RangeCorrelation Coefficient (r²)Reference
Volatile Halogenated CompoundsHS-SPME-GC/ECD0.005 - 0.8 µg/LNot Specified> 0.98[2]
Dithis compound isomersSPDE-GC-ECD4 ng/L0.02 - 0.4 µg/L0.9991 - 0.9999[10][11]
Trithis compound isomersSPDE-GC-ECD0.05 - 4 ng/L0.0022 - 0.044 µg/L0.9991 - 0.9999[10][11]
Tetrathis compound isomersSPDE-GC-ECD0.05 - 4 ng/L0.005 - 0.01 µg/L0.9991 - 0.9999[10][11]
Pentathis compound & Hexathis compoundSPDE-GC-ECD0.05 ng/L0.00025 - 0.005 µg/L0.9991 - 0.9999[10][11]
ChlorobenzenesHS-LPME-GC-ECD6 - 14 ng/gNot SpecifiedNot Specified[9]
ChlorobenzenesMEPS-PTV-GC-MS0.0003 - 0.07 µg/LNot SpecifiedNot Specified[12]

Visualized Workflows

The following diagrams illustrate the key workflows for SPME sampling of chlorobenzenes.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis Analysis Sample Aqueous or Soil Sample Vial Transfer to Headspace Vial Sample->Vial Spike Spike with Standard (Optional) Vial->Spike Seal Seal Vial Spike->Seal Equilibrate Equilibrate at Controlled Temperature Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Extract Analyte Partitioning onto Fiber Expose->Extract Desorb Thermal Desorption in GC Injector Extract->Desorb Separate GC Separation Desorb->Separate Detect MS or ECD Detection Separate->Detect Data Data Acquisition and Analysis Detect->Data

Caption: Headspace SPME workflow for this compound analysis.

SPME_Decision_Tree start Start: this compound Analysis matrix Select Sample Matrix start->matrix water Water matrix->water soil Soil/Solid matrix->soil air Air matrix->air volatility Consider Analyte Volatility & Concentration water->volatility hs_spme Headspace SPME (HS-SPME) soil->hs_spme air->hs_spme volatility->hs_spme High Volatility / Trace Levels di_spme Direct Immersion SPME (DI-SPME) volatility->di_spme Lower Volatility / Higher Concentration fiber Select Fiber (e.g., CAR/PDMS, PDMS/DVB) hs_spme->fiber di_spme->fiber optimize Optimize Parameters (Time, Temp.) fiber->optimize analyze GC-MS / GC-ECD Analysis optimize->analyze

Caption: Decision tree for selecting an SPME method.

References

Applications of Chlorobenzene in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) is a versatile aromatic organic compound with the chemical formula C₆H₅Cl. It is a colorless, flammable liquid with a characteristic almond-like odor.[1] Due to its unique chemical properties, including a high boiling point and its ability to serve as a precursor for various functional groups, this compound is a widely utilized building block in organic synthesis. It serves as a key intermediate in the manufacturing of numerous industrial chemicals, including pesticides, dyes, pharmaceuticals, and rubber.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.

Physical and Spectroscopic Properties of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its safe handling and for monitoring reactions.

Physical Properties
PropertyValue
Molecular Formula C₆H₅Cl
Molecular Weight 112.56 g/mol [4]
Appearance Colorless liquid[1]
Odor Almond-like[1]
Boiling Point 132.0 °C[4]
Melting Point -45.0 °C[4]
Density 1.11 g/cm³[4]
Solubility in water 0.5 g/L at 20 °C[4]
Vapor Pressure 9 mmHg at 20 °C[4]
Spectroscopic Data
Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃)δ 7.14 - 7.43 ppm (m, 5H). The protons on the benzene (B151609) ring appear as a complex multiplet.[5]
¹³C NMR (CDCl₃)δ 134.3 (C-Cl), 129.7 (C3, C5), 128.6 (C2, C6), 126.4 (C4) ppm. Four distinct signals are observed due to the symmetry of the molecule.[6]
Infrared (IR) ~3080-3030 cm⁻¹ (C-H stretch, aromatic), ~1500-1600 cm⁻¹ (C=C stretch, aromatic ring), ~880-550 cm⁻¹ (C-H and C-Cl vibrations).[7]
Mass Spectrometry Molecular ion peaks at m/z 112 ([C₆H₅³⁵Cl]⁺) and 114 ([C₆H₅³⁷Cl]⁺) in an approximate 3:1 ratio. A prominent fragment at m/z 77 ([C₆H₅]⁺) due to the loss of a chlorine radical.[8]

Applications in Organic Synthesis

This compound is a key starting material and solvent in a variety of important organic reactions.

Synthesis of Phenol (B47542) (Dow Process)

The Dow process is an industrial method for the synthesis of phenol from this compound. It involves the hydrolysis of this compound with a strong base at high temperature and pressure.[9][10] The reaction proceeds through a benzyne (B1209423) intermediate.[8]

dow_process This compound This compound phenol Phenol This compound->phenol 1. NaOH, H₂O, 350°C, 300 atm 2. H₃O⁺ naoh NaOH, H₂O conditions 350°C, 300 atm hcl HCl (aq) nacl + NaCl

Caption: Overall reaction for the Dow Process.

Warning: This reaction involves high pressure and temperature and should only be performed by trained professionals in a suitable high-pressure reactor (autoclave).

  • Reaction Setup: A high-pressure autoclave is charged with this compound (e.g., 1.0 mol, 112.56 g) and a 10% aqueous solution of sodium hydroxide (B78521) (e.g., 2.5 mol, 100 g in 900 mL of water). A copper salt, such as copper(II) chloride, can be added as a catalyst.[8]

  • Reaction Conditions: The autoclave is sealed and heated to approximately 350°C. The pressure will rise to around 300 atmospheres.[9] The reaction mixture is stirred under these conditions for a specified time (e.g., 1-2 hours).

  • Work-up: After cooling the reactor to room temperature and carefully venting any excess pressure, the reaction mixture is transferred to a beaker. The aqueous solution, containing sodium phenoxide, is carefully acidified with dilute hydrochloric acid until the solution is acidic to litmus (B1172312) paper.[8]

  • Isolation and Purification: The phenol, which separates as an oily layer, is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude phenol can be further purified by distillation.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
This compound112.561.0112.56-
Sodium Hydroxide40.002.5100-
Phenol94.11--Typically high (e.g., >90% in industrial settings)
Synthesis of Aniline (B41778)

Aniline can be synthesized from this compound by reaction with ammonia (B1221849) at high temperature and pressure, typically using a copper-based catalyst.[11][12]

aniline_synthesis This compound This compound aniline Aniline This compound->aniline NH₃, Cu₂O, 200°C, Pressure nh3 NH₃ (aq) catalyst Cu₂O conditions 200°C, High Pressure byproducts + CuCl + H₂O

Caption: Synthesis of aniline from this compound.

Warning: This reaction involves high pressure and temperature and should only be performed in a suitable high-pressure reactor.

  • Reaction Setup: A high-pressure autoclave is charged with this compound (e.g., 1.0 mol, 112.56 g), aqueous ammonia (e.g., 5-10 molar excess), and a catalytic amount of copper(I) oxide.[11]

  • Reaction Conditions: The autoclave is sealed and heated to approximately 200°C. The pressure will increase significantly. The reaction is stirred at this temperature for several hours.[11]

  • Work-up: After cooling and venting the reactor, the reaction mixture is transferred to a separatory funnel. The organic layer is separated.

  • Isolation and Purification: The organic layer is washed with water to remove any remaining ammonia and salts. The solution is then dried over a suitable drying agent (e.g., anhydrous potassium carbonate). Aniline is then isolated by fractional distillation.

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
This compound112.561.0112.56-
Ammonia17.035.0-10.085.15-170.3-
Aniline93.13--Variable, depends on conditions
Synthesis of DDT (Dichlorodiphenyltrichloroethane)

DDT, a well-known insecticide, is synthesized by the reaction of this compound with chloral (B1216628) (trichloroacetaldehyde) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[4][13]

ddt_synthesis This compound 2 this compound ddt DDT This compound->ddt chloral Chloral chloral->ddt h2so4 conc. H₂SO₄ water + H₂O

Caption: Synthesis of DDT from this compound and chloral.

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place this compound (2 moles, 225.12 g). Cool the flask in an ice bath.

  • Addition of Reactants: Slowly add chloral (1 mole, 147.39 g) to the stirred this compound.[13] Following this, slowly and carefully add concentrated sulfuric acid (e.g., 150-200 mL) while maintaining the temperature below 20°C.

  • Reaction: After the addition is complete, continue to stir the mixture at room temperature for several hours (e.g., 4-6 hours). A solid precipitate of DDT will form.[14]

  • Work-up: Pour the reaction mixture onto crushed ice. The crude DDT will solidify.[15]

  • Isolation and Purification: Filter the solid DDT and wash it thoroughly with cold water to remove the acid. The crude product can be further purified by washing with cold methanol (B129727) and then recrystallized from a suitable solvent like ethanol (B145695) to yield a purified product with a melting point of 106-107°C.[16]

Reactant/ProductMolecular Weight ( g/mol )MolesMass (g)Yield (%)
This compound112.562.0225.12-
Chloral147.391.0147.39-
DDT354.49--65-70% (purified)[16]
Wurtz-Fittig Reaction

The Wurtz-Fittig reaction is a coupling reaction between an aryl halide and an alkyl halide in the presence of sodium metal in a dry ether solvent to form an alkyl-substituted aromatic compound.[17]

wurtz_fittig This compound This compound product Alkylbenzene This compound->product alkyl_halide R-X alkyl_halide->product sodium 2 Na, Dry Ether solvent Dry Ether salt + 2 NaX

Caption: The Wurtz-Fittig reaction.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place sodium metal (e.g., 2.2 equivalents) cut into small pieces in anhydrous diethyl ether.

  • Addition of Reactants: A mixture of this compound (1.0 equivalent) and methyl iodide (1.0 equivalent) is added dropwise from the dropping funnel to the stirred suspension of sodium in ether.[17]

  • Reaction: The reaction is often initiated by gentle warming. Once started, the reaction can be exothermic and may require cooling to maintain a controlled reflux. The mixture is stirred and refluxed for several hours until the sodium metal is consumed.

  • Work-up: After the reaction is complete, the mixture is cooled, and any unreacted sodium is carefully destroyed by the slow addition of ethanol. Water is then added to dissolve the sodium salts.

  • Isolation and Purification: The ether layer is separated, washed with water, dried over anhydrous calcium chloride, and the ether is distilled off. The resulting toluene (B28343) can be purified by fractional distillation.

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTypical Yield (%)
This compound112.561.0-
Methyl Iodide141.941.0-
Sodium22.992.2-
Toluene92.14-Moderate to Good
Ullmann Reaction

The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl. For this compound, this reaction yields biphenyl (B1667301).[18]

ullmann_reaction This compound 2 this compound biphenyl Biphenyl This compound->biphenyl Cu, Heat copper Cu, Δ cucl + 2 CuCl

Caption: The Ullmann reaction of this compound.

  • Reaction Setup: In a flask, mix this compound (1.0 equivalent) with activated copper powder (e.g., 2-3 equivalents).[18]

  • Reaction Conditions: Heat the mixture to a high temperature, typically around 200-250°C, with vigorous stirring.[18] The reaction is usually carried out without a solvent.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled, and the solid is extracted with a hot organic solvent (e.g., toluene).

  • Isolation and Purification: The copper and copper salts are removed by filtration. The solvent is then removed from the filtrate under reduced pressure. The crude biphenyl can be purified by recrystallization or sublimation.

Reactant/ProductMolecular Weight ( g/mol )EquivalentsTypical Yield (%)
This compound112.561.0-
Copper63.552.0-3.0-
Biphenyl154.21-Variable, often moderate

Conclusion

This compound remains a cornerstone of industrial and laboratory-scale organic synthesis. Its utility as a high-boiling solvent and as a versatile precursor for a range of important aromatic compounds, including phenols, anilines, and the biaryl structures, ensures its continued relevance in the fields of chemical research and drug development. The protocols provided herein offer a guide for the practical application of this compound in key synthetic transformations. Adherence to appropriate safety precautions is paramount when working with this and all chemicals mentioned.

References

Application Notes: Chlorobenzene as a High-Boiling Solvent in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorobenzene (B131634) (C₆H₅Cl) is an aromatic organic compound that serves as a versatile high-boiling solvent and a key intermediate in the synthesis of a wide range of chemicals.[1][2] Its high boiling point (132 °C), ability to dissolve a wide array of organic compounds, and relative stability under harsh reaction conditions make it a valuable solvent choice for applications in chemical synthesis, particularly in the pharmaceutical and polymer industries.[1] These application notes provide an overview of the properties, applications, and safety considerations for the use of this compound as a high-boiling solvent in a research and drug development setting.

Properties and Advantages as a High-Boiling Solvent

This compound's utility as a high-boiling solvent stems from its unique combination of physical and chemical properties:

  • High Boiling Point: With a boiling point of 132 °C, this compound is suitable for reactions that require elevated temperatures to proceed at a reasonable rate. This is particularly advantageous for cross-coupling reactions, condensations, and other transformations that often have high activation energies.

  • Excellent Solvating Power: As a non-polar solvent, this compound effectively dissolves a wide range of non-polar and moderately polar organic compounds, including oils, waxes, resins, and many active pharmaceutical ingredients (APIs) and their intermediates.[1][3]

  • Chemical Inertness: this compound is relatively inert under many reaction conditions, making it a stable medium for a variety of chemical transformations without participating in side reactions.

  • Azeotropic Water Removal: this compound can form an azeotrope with water, which can be beneficial for driving reactions to completion by removing water as it is formed.

Applications in Drug Development and Chemical Synthesis

This compound is employed as a high-boiling solvent in the synthesis of numerous pharmaceutical intermediates and active ingredients. Its applications span a range of reaction types:

  • Cross-Coupling Reactions: High temperatures are often required for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and copper-catalyzed Ullmann condensations. This compound's high boiling point makes it a suitable solvent for these reactions, which are fundamental in the synthesis of complex organic molecules, including many drug candidates.[4][5]

  • Condensation Reactions: The synthesis of various heterocyclic compounds and other complex molecules often involves condensation reactions that are facilitated by high temperatures to drive off water or other small molecules.

  • Synthesis of Pharmaceutical Intermediates: this compound is a key solvent in the industrial synthesis of several important pharmaceutical intermediates. For example, it is used in the synthesis of intermediates for drugs like Zoledronic acid, an osteoporosis medication, as well as in the manufacturing pathways for Sertraline, an antidepressant, and Loratadine (B1675096), an antihistamine.[6][7][8][9]

  • Polymer Synthesis: In the polymer industry, this compound is used as a solvent for the synthesis and processing of various polymers due to its ability to dissolve high molecular weight compounds and its high boiling point, which is necessary for certain polymerization processes.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₅Cl
Molecular Weight 112.56 g/mol
Boiling Point 132 °C
Melting Point -45 °C
Density 1.106 g/cm³
Flash Point 28 °C (82 °F)
Solubility in Water 0.05 g/100 mL (20 °C)[10]
Solubility Miscible with most organic solvents[10]
Vapor Pressure 8.8 mmHg at 20 °C[10]

Safety and Handling Information

Hazard InformationPrecautionary MeasuresReference(s)
Flammable liquid and vapor.Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10]
Harmful if swallowed or inhaled.Avoid breathing fumes, mist, vapors, or spray. Use only in a well-ventilated area.[10]
Causes skin and eye irritation.Wear protective gloves, protective clothing, eye protection, and face protection.[10]
Toxic to aquatic life with long-lasting effects.Avoid release to the environment.[10]

Experimental Protocols

1. General Protocol for a High-Temperature Suzuki-Miyaura Coupling Reaction

This protocol provides a general guideline for performing a Suzuki-Miyaura coupling reaction using this compound as a high-boiling solvent.

  • Materials:

    • Aryl halide (e.g., aryl chloride or bromide)

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • This compound (anhydrous)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (0.01-0.05 eq), and base (2.0-3.0 eq).

    • Add anhydrous this compound to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

    • Stir the mixture at room temperature for 10-15 minutes to ensure proper mixing.

    • Heat the reaction mixture to reflux (approximately 132 °C) and maintain for the required reaction time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

2. Synthesis of Zoledronic Acid Intermediate using this compound

This protocol outlines a key step in the synthesis of Zoledronic acid where this compound is used as the solvent.[7]

  • Materials:

    • Imidazol-1-yl-acetic acid hydrochloride

    • Phosphorous acid

    • Phosphorous oxychloride

    • This compound

    • Three-necked round-bottom flask with a dropping funnel, thermometer, and mechanical stirrer

  • Procedure:

    • In a three-necked round-bottom flask, suspend imidazol-1-yl-acetic acid hydrochloride (7.0 g, 0.043 mol) and phosphorous acid (9.5 g, 0.116 mol) in this compound (50 mL).[7]

    • Heat the mixture to 80-85 °C with stirring.[7]

    • Slowly add phosphorous oxychloride (9.6 mL, 0.103 mol) to the suspension over a period of 2 hours, maintaining the temperature at 80-85 °C.[7]

    • After the addition is complete, heat the reaction mixture to 90-95 °C for 2.5 hours.[7]

    • Cool the reaction mass to 60-65 °C and carefully add water (100 mL) at this temperature.[7]

    • Separate the aqueous layer, which contains the product precursor, for further processing.[7]

3. General Considerations for Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that often requires high temperatures, making this compound a suitable solvent.[5]

  • Typical Reaction Conditions:

    • Reactants: Aryl halide and an alcohol, amine, or thiol.

    • Catalyst: Copper powder or a copper(I) salt (e.g., CuI).

    • Solvent: A high-boiling polar aprotic solvent like DMF or NMP is traditional, but this compound can be used, especially in modified procedures.[5]

    • Temperature: Typically high, often exceeding 150 °C.[5]

Mandatory Visualization

G General Workflow for High-Temperature Synthesis Using this compound cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep_reagents Prepare Reactants & Catalyst charge Charge Flask with Solids prep_reagents->charge prep_solvent Dry this compound add_solvent Add this compound prep_solvent->add_solvent prep_glassware Dry Glassware setup Assemble Flask, Condenser & Inert Gas Line prep_glassware->setup setup->charge charge->add_solvent heat Heat to Reflux (132°C) add_solvent->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction (if necessary) cool->quench extract Extract with Organic Solvent quench->extract wash Wash with Water/Brine extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify

Caption: General workflow for a high-temperature reaction using this compound.

G Applications of this compound as a High-Boiling Solvent cluster_reactions Key Reaction Classes cluster_products Resulting Products This compound This compound (High-Boiling Solvent) suzuki Suzuki-Miyaura Coupling This compound->suzuki ullmann Ullmann Condensation This compound->ullmann buchwald Buchwald-Hartwig Amination This compound->buchwald other Other Condensation & High-Temp Reactions This compound->other apis Active Pharmaceutical Ingredients (APIs) suzuki->apis fine_chem Fine Chemicals suzuki->fine_chem intermediates Pharmaceutical Intermediates ullmann->intermediates ullmann->fine_chem buchwald->apis polymers Polymers other->polymers other->fine_chem

Caption: Applications of this compound in chemical synthesis.

G Simplified Synthesis of Zoledronic Acid Intermediate start Imidazol-1-yl-acetic acid HCl + Phosphorous acid reagents 1. This compound (Solvent) 2. Heat (80-95°C) start->reagents Suspend in addition Add POCl₃ reagents->addition During heating product Zoledronic Acid Precursor (in aqueous layer after workup) addition->product Leads to

Caption: Key step in Zoledronic acid synthesis using this compound.

References

Application Notes and Protocols: Chlorobenzene in Pesticide Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) is a key aromatic intermediate in the synthesis of a variety of pesticides. Its reactivity allows for the introduction of functional groups onto the benzene (B151609) ring, forming the backbone of several historically significant and specialty pesticides. This document provides detailed application notes and experimental protocols for the synthesis of three major pesticides derived from this compound: Dichlorodiphenyltrichloroethane (DDT), Dicofol (B1670483), and Pentachloronitrobenzene (B1680406) (PCNB).

Dichlorodiphenyltrichloroethane (DDT) Synthesis

DDT, a potent insecticide, is synthesized via the condensation reaction of this compound with chloral (B1216628) (trichloroacetaldehyde) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2]

Reaction Pathway

The synthesis of DDT from this compound is an electrophilic aromatic substitution reaction.[3]

DDT_Synthesis This compound This compound (2 moles) intermediate Carbocation Intermediate This compound->intermediate Electrophilic attack chloral Chloral catalyst Conc. H₂SO₄ chloral->catalyst Protonation catalyst->intermediate DDT DDT intermediate->DDT Deprotonation water H₂O

Caption: Synthesis pathway of DDT from this compound and chloral.

Experimental Protocol

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve chloral hydrate in this compound.

  • Cool the mixture in an ice bath to 0-5°C.[4]

  • Slowly add concentrated sulfuric acid to the mixture while maintaining the temperature between 0-20°C.[2]

  • After the addition of sulfuric acid, continue stirring the mixture for 3 to 6 hours, allowing the temperature to slowly rise to 20-25°C.[2]

  • Pour the reaction mixture over chipped ice to quench the reaction.[5]

  • Filter the crude solid DDT and wash it thoroughly with cold water to remove any remaining acid.[2]

  • Purify the crude DDT by recrystallization from cold methanol or a 2:1 mixture of ethanol and methylene chloride.[5][6]

  • Dry the purified DDT crystals.

Quantitative Data
ParameterValueReference
Reactant Molar Ratio2 moles this compound : 1 mole Chloral[1]
CatalystConcentrated H₂SO₄ or Chlorosulfonic acid[2][7]
Reaction Temperature0 - 25°C[2][4]
Reaction Time3 - 6 hours[2]
Reported Yield65 - 83%[4][7]
Melting Point (purified)108.5 - 109°C

Dicofol Synthesis

Dicofol is a miticide that is structurally similar to DDT and is synthesized from it. The process involves the chlorination of DDT followed by hydrolysis.

Reaction Pathway

The synthesis of dicofol involves a two-step process starting from DDT.

Dicofol_Synthesis DDT DDT Cl2 Cl₂ DDT->Cl2 Chlorination Cl_DDT Cl-DDT Intermediate Cl2->Cl_DDT hydrolysis Hydrolysis (e.g., NaOH) Cl_DDT->hydrolysis Dicofol Dicofol hydrolysis->Dicofol

Caption: Synthesis pathway of Dicofol from DDT.

Experimental Protocol

Materials:

  • Technical grade DDT

  • Chlorine gas

  • Sodium hydroxide (B78521) solution (46%)

  • p-Toluenesulfonic acid

  • Isobutanol (for recrystallization)

  • Glacial acetic acid (for recrystallization)

  • Polyethylene glycol

Procedure:

  • Purification of DDT: Recrystallize technical DDT from isobutanol to obtain purified p,p'-DDT.[8]

  • Chlorination of DDT: The purified p,p'-DDT is chlorinated to form p,p'-ClDDT.

  • Hydrolysis to Dicofol: To the p,p'-ClDDT, add p-toluenesulfonic acid and heat the mixture to 145-148°C for 8-9 hours.[8] Alternatively, heat the chlorinated intermediate with a 46% sodium hydroxide solution.[8]

  • Purification of Dicofol: The crude dicofol can be purified by recrystallization from glacial acetic acid.[8]

Quantitative Data
ParameterValueReference
Starting MaterialTechnical DDT[8]
Hydrolysis AgentNaOH or Acid Catalyst[8]
Hydrolysis Temperature145 - 148°C (acid)[8]
Hydrolysis Time8 - 9 hours (acid)[8]
Purification SolventGlacial Acetic Acid[8]
Purity after Recrystallization>99% p,p'-dicofol[8]

Pentachloronitrobenzene (PCNB) Synthesis

PCNB is a fungicide that can be synthesized by the chlorination of nitrobenzene (B124822) or the nitration of pentathis compound (B41901).

Reaction Pathway

The synthesis of PCNB from nitrobenzene involves exhaustive chlorination.

PCNB_Synthesis nitrobenzene Nitrobenzene chlorine Cl₂ (excess) nitrobenzene->chlorine Chlorination catalyst Chlorosulfuric Acid, Iodine chlorine->catalyst PCNB Pentachloronitrobenzene (PCNB) catalyst->PCNB HCl HCl

Caption: Synthesis pathway of PCNB from nitrobenzene.

Experimental Protocol (from Nitrobenzene)

Materials:

  • Nitrobenzene

  • Chlorine gas

  • Chlorosulfuric acid

  • Iodine (catalyst)

Procedure:

  • In a suitable reactor, charge nitrobenzene and chlorosulfuric acid.

  • Add a catalytic amount of iodine.

  • Introduce chlorine gas into the stirred mixture.

  • Maintain the reaction temperature between 60-70°C.[9]

  • Continue the chlorination until the desired degree of chlorination is achieved.

  • The product, PCNB, can be recovered by cooling the reaction mixture to 0-20°C to precipitate the solid, followed by filtration.[10]

Experimental Protocol (from Pentathis compound)

Materials:

  • Pentathis compound

  • Mixed nitration acid (Nitric acid and Sulfuric acid)

Procedure:

  • Mix pentathis compound with the mixed nitration acid at an initial temperature of 100-120°C.[11]

  • Heat the reaction mixture to a temperature between 130°C and the melting point of PCNB.[11]

  • Maintain this temperature until the nitric acid concentration is depleted to less than 1% by weight.[11]

  • Cool the mixture to 20-80°C to recrystallize the PCNB product.[11]

  • Recover the solid PCNB by filtration.[11]

Quantitative Data
ParameterChlorination of NitrobenzeneNitration of Pentathis compoundReference
Starting MaterialNitrobenzenePentathis compound[9][11]
Key ReagentsCl₂, Chlorosulfuric Acid, I₂Mixed Nitration Acid[9][11]
Reaction Temperature60 - 70°C100 - 140°C[9][11]
Product RecoveryPrecipitation by coolingRecrystallization by cooling[10][11]
Reported Yield->95% by weight[11]

Safety Precautions

The synthesis of these pesticides involves the use of hazardous materials. This compound, chloral, concentrated acids, and chlorine gas are toxic and corrosive. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. The pesticides themselves are toxic and should be handled with extreme care. Due to the environmental persistence and health concerns associated with DDT and related compounds, their synthesis and use are highly regulated in many countries.[1] Researchers should be aware of and comply with all applicable regulations.

References

The Versatile Role of Chlorobenzene in Pharmaceutical Synthesis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorobenzene (B131634) is a key aromatic compound that serves as a versatile solvent and a fundamental building block in the synthesis of a wide array of pharmaceutical agents. Its unique properties, including its high boiling point and ability to dissolve a range of organic compounds, make it a valuable medium for various chemical reactions. Furthermore, the chlorine substituent on the benzene (B151609) ring provides a reactive site for nucleophilic and electrophilic substitution reactions, enabling the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of several key pharmaceuticals where this compound plays a pivotal role, either as a starting material or as a crucial solvent.

Applications of this compound in Pharmaceutical Synthesis

This compound is implicated in the synthesis of a diverse range of pharmaceuticals, including analgesics, anti-infective agents, and drugs for bone-related disorders. Its utility stems from its role as a precursor to essential intermediates and as a high-boiling solvent that facilitates reactions at elevated temperatures.

Paracetamol (Acetaminophen)

Paracetamol, a widely used analgesic and antipyretic, can be synthesized from intermediates derived from this compound. A common industrial route involves the nitration of this compound to p-nitrothis compound, followed by hydrolysis to 4-nitrophenol (B140041). Subsequent reduction of the nitro group yields 4-aminophenol, the direct precursor to paracetamol.

Sulfanilamide (B372717)

Sulfanilamide, a sulfonamide antibacterial agent, can be synthesized directly from this compound. The process involves the chlorosulfonation of this compound to produce p-chlorobenzenesulfonyl chloride, which is then subjected to amination to yield the final product.

Zoledronic Acid

Zoledronic acid, a potent bisphosphonate used to treat osteoporosis and cancer-related bone conditions, is synthesized using this compound as a high-boiling point solvent. The key reaction involves the phosphorylation of an imidazole-containing carboxylic acid.

Chlorphenoxamine

Chlorphenoxamine, a first-generation antihistamine with anticholinergic properties, is synthesized from precursors that can be derived from this compound. A key intermediate, 4-chlorobenzhydrol, is synthesized from 4-chlorobenzaldehyde, which can be obtained from the oxidation of 4-chlorotoluene, a derivative of this compound.

Pyridoxine (B80251) (Vitamin B6)

While direct synthesis from this compound is not a common route, the complex synthesis of Pyridoxine (Vitamin B6) involves intermediates whose synthesis can potentially utilize this compound derivatives in multi-step pathways. However, more common industrial syntheses start from other precursors.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of key intermediates and final pharmaceutical products involving this compound.

Table 1: Synthesis of 4-Aminophenol (Paracetamol Precursor) from this compound

StepReactionKey ReagentsTemperature (°C)PressureYield (%)Purity (%)Reference
1Nitration of this compoundConc. HNO₃, Conc. H₂SO₄50-70Atmospheric~95 (p-isomer)High[1]
2Hydrolysis of p-Nitrothis compoundNaOH, H₂O160-170High>90High[1]
3Reduction of 4-NitrophenolH₂, Pd/C or Fe/HCl25-100Atmospheric~90>99[2]

Table 2: Synthesis of Sulfanilamide from this compound

StepReactionKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
1ChlorosulfonationChlorosulfonic acid, Ethylene (B1197577) dichloride, Ammonium (B1175870) chloride50-602-5--[3]
2AminationAmmonia (B1221849), Copper catalyst160-20010-1295.6-97.599.0-99.5[3]

Table 3: Synthesis of Zoledronic Acid using this compound as a Solvent

StepReactionKey ReagentsTemperature (°C)Reaction Time (h)Yield (%)Reference
1PhosphorylationImidazol-1-yl-acetic acid hydrochloride, Phosphorous acid, Phosphorous oxychloride80-954.5~79[4][5]

Table 4: Synthesis of Chlorphenoxamine Intermediates

StepReactionKey ReagentsTemperature (°C)Yield (%)Purity (%ee)Reference
1Synthesis of 4-Chlorobenzhydrol4-Chlorobenzaldehyde, Phenylmagnesium bromide206193[6]
2Synthesis of 2-chloro-N,N-dimethylethanamineDimethylethanolamine, Thionyl chloride5-45--[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Aminophenol from this compound

Step 1: Nitration of this compound to p-Nitrothis compound [1]

  • To a stirred mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add this compound while maintaining the temperature between 50-70 °C.

  • After the addition is complete, continue stirring for 1-2 hours.

  • Pour the reaction mixture onto crushed ice and water.

  • Separate the organic layer, wash with water, then with a dilute sodium carbonate solution, and finally with water again.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and distill to obtain p-nitrothis compound.

Step 2: Hydrolysis of p-Nitrothis compound to 4-Nitrophenol [1]

  • Heat p-nitrothis compound with an aqueous solution of sodium hydroxide (B78521) under pressure at 160-170 °C.

  • After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to precipitate 4-nitrophenol.

  • Filter the precipitate, wash with cold water, and dry.

Step 3: Reduction of 4-Nitrophenol to 4-Aminophenol [2]

  • In a suitable reactor, dissolve 4-nitrophenol in a solvent such as ethanol.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 4.5 hours.

  • Filter the catalyst and concentrate the filtrate under reduced pressure to obtain 4-aminophenol.

Protocol 2: Synthesis of Sulfanilamide from this compound[3]
  • In a reactor, add ethylene dichloride and ammonium chloride.

  • Drip in chlorosulfonic acid, then heat the mixture to 50-60 °C.

  • Slowly instill this compound and continue the reaction for 2-5 hours.

  • Cool the resulting mixture to 15-20 °C.

  • Add this mixture dropwise to a 22-25% aqueous ammonia solution.

  • Heat the mixture to 40-42 °C and stir for 1-2 hours.

  • Transfer the mixture to an autoclave, add a copper catalyst (e.g., cupric chloride), and heat to 160-200 °C for 10-12 hours.

  • After cooling and pressure release, steam out excess ammonia.

  • Adjust the pH to 6.5-6.7 to precipitate sulfanilamide.

  • Filter, wash, and dry the product. The total yield is reported to be between 95.6% and 97.5% with a purity of 99.0% to 99.5%.[3]

Protocol 3: Synthesis of Zoledronic Acid[4]
  • To a suspension of imidazol-1-yl-acetic acid hydrochloride (7.0 g, 0.043 mol) and phosphorous acid (9.5 g, 0.116 mol) in this compound (50 mL), add phosphorous oxychloride (9.6 mL, 0.103 mol) at 80–85 °C over a period of 2 hours.

  • Heat the reaction mixture to 90–95 °C for 2.5 hours.

  • Cool the reaction mass to 60–65 °C and add water (100 mL).

  • Separate the aqueous layer and reflux it for 18 hours.

  • Cool to room temperature and dilute with methanol (B129727) (140 mL).

  • Cool the mixture to 0–5 °C and stir for 3 hours to precipitate zoledronic acid.

  • Filter, wash with cold methanol, and dry the product.

Signaling Pathways and Mechanisms of Action

Paracetamol (Acetaminophen)

The exact mechanism of action of paracetamol is still not fully understood but is thought to involve multiple pathways. It is a weak inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, in the periphery, which accounts for its limited anti-inflammatory effects. Its primary analgesic and antipyretic effects are believed to be centrally mediated through the inhibition of COX enzymes in the central nervous system, potentiation of descending serotonergic pathways, and interaction with the endocannabinoid system.

Paracetamol_Pathway Paracetamol Paracetamol CNS Central Nervous System Paracetamol->CNS COX_Inhibition COX Inhibition (Central) CNS->COX_Inhibition Serotonergic_Pathway Potentiation of Serotonergic Pathway CNS->Serotonergic_Pathway Endocannabinoid_System Interaction with Endocannabinoid System CNS->Endocannabinoid_System Analgesia Analgesia COX_Inhibition->Analgesia Antipyresis Antipyresis COX_Inhibition->Antipyresis Serotonergic_Pathway->Analgesia Endocannabinoid_System->Analgesia

Mechanism of Action of Paracetamol
Sulfanilamide

Sulfanilamide is a competitive inhibitor of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and some amino acids in bacteria. By blocking this pathway, sulfanilamide inhibits bacterial growth and replication.

Sulfanilamide_Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid_Synthesis Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid_Synthesis Sulfanilamide Sulfanilamide Sulfanilamide->Inhibition Inhibition->DHPS

Mechanism of Action of Sulfanilamide
Zoledronic Acid

Zoledronic acid is a nitrogen-containing bisphosphonate that inhibits farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway in osteoclasts. This inhibition prevents the prenylation of small GTPases, which are essential for osteoclast function, survival, and bone resorption activity.

Zoledronic_Acid_Pathway Mevalonate_Pathway Mevalonate Pathway FPPS Farnesyl Pyrophosphate Synthase (FPPS) Mevalonate_Pathway->FPPS FPP_GGPP Farnesyl Pyrophosphate (FPP) & Geranylgeranyl Pyrophosphate (GGPP) FPPS->FPP_GGPP GTPase_Prenylation Prenylation of Small GTPases (e.g., Ras, Rho, Rab) FPP_GGPP->GTPase_Prenylation Osteoclast_Function Osteoclast Function (Cytoskeletal organization, trafficking) GTPase_Prenylation->Osteoclast_Function Osteoclast_Survival Osteoclast Survival GTPase_Prenylation->Osteoclast_Survival Bone_Resorption Bone Resorption Osteoclast_Function->Bone_Resorption Zoledronic_Acid Zoledronic_Acid Zoledronic_Acid->Inhibition Inhibition->FPPS Chlorphenoxamine_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor G_Protein_Activation Gq/11 Protein Activation H1_Receptor->G_Protein_Activation PLC_Activation Phospholipase C (PLC) Activation G_Protein_Activation->PLC_Activation IP3_DAG IP3 and DAG Production PLC_Activation->IP3_DAG Allergic_Symptoms Allergic Symptoms IP3_DAG->Allergic_Symptoms Chlorphenoxamine Chlorphenoxamine Chlorphenoxamine->Inhibition Inhibition->H1_Receptor

References

Application Notes and Protocols: Formation of Grignard Reagents from Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents is a cornerstone of synthetic organic chemistry, enabling the creation of carbon-carbon bonds. While aryl bromides and iodides are commonly used precursors, the economic and environmental advantages of using aryl chlorides, such as chlorobenzene (B131634), are significant. However, the inherent inertness of the C-Cl bond in this compound presents a challenge for the standard Grignard reaction. This document provides detailed application notes and protocols for the successful formation of phenylmagnesium chloride, the Grignar`d reagent derived from this compound. It is intended for researchers, scientists, and professionals in drug development who are looking to optimize this important transformation.

The protocols outlined below address the challenges associated with the reactivity of this compound through the use of specific solvents, initiators, and controlled reaction conditions. Adherence to these methodologies will facilitate reliable and high-yield synthesis of phenylmagnesium chloride for downstream applications.

Data Presentation

The following table summarizes various reported methods for the formation of phenylmagnesium chloride, highlighting the reaction conditions and corresponding yields. This allows for a direct comparison of different approaches to assist in selecting the most suitable method for a given application.

Method Solvent(s) Initiator/Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
1Tetrahydrofuran (THF)None specified45 - 50595[1]
2Toluene / THF (1:1 v/v)Phenylmagnesium chloride95 - 100ContinuousNot specified[2]
3Excess this compoundNone160 - 170Not specified~70[2]
4This compound / Ethyl BromideNot applicableNot specifiedNot specified39[2]
5Inert Diluent (e.g., Toluene, Xylene)Inorganic/Organic Nitrates (0.5-5 wt%)130 - 13510 - 2075 - 95[3][4]
6Inert DiluentCopper Sulfide (0.5-5 wt%)130 - 132Not specifiedHigh[5]
7Tetrahydrofuran (THF)Iodine, Ethyl BromideReflux295 (of subsequent product)[6]
8Diethyl EtherBromobenzene Grignard or 1,2-Dibromoethane GrignardReflux2 - 492[7]

Experimental Protocols

Protocol 1: Synthesis of Phenylmagnesium Chloride in Tetrahydrofuran

This protocol is a widely used and high-yielding method for the laboratory-scale synthesis of phenylmagnesium chloride.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine crystal (as initiator, optional)

  • Nitrogen or Argon gas supply

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer (all oven-dried)

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus (round-bottom flask, reflux condenser, and dropping funnel) and flame-dry under a stream of inert gas (nitrogen or argon) to ensure all components are scrupulously dry.[8][9]

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the reaction flask. If desired, add a single crystal of iodine as an initiator.[10]

  • Initial Reagent Addition: Add a small amount of anhydrous THF to the flask to cover the magnesium turnings.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium turnings. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color (if used) and the formation of a cloudy solution.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and an ice-water bath should be kept on hand to control the reaction rate if it becomes too vigorous.[8][11]

  • Completion of Reaction: After the addition of the this compound solution is complete, continue to stir the reaction mixture at 45-50°C for 5 hours to ensure complete consumption of the starting materials.[1]

  • Storage: Once the reaction is complete, cool the flask to room temperature. The resulting phenylmagnesium chloride solution should be used immediately for subsequent reactions. If storage is necessary, it should be kept under an inert atmosphere.

Protocol 2: Catalytic Formation of Phenylmagnesium Chloride at Elevated Temperatures

This method is suitable for larger-scale preparations and utilizes a catalyst to overcome the inertness of this compound at higher temperatures.

Materials:

  • Magnesium turnings

  • This compound

  • Inert, high-boiling solvent (e.g., Toluene, Xylene)

  • Catalyst (e.g., inorganic nitrate (B79036) or copper sulfide, 1-2% by weight of magnesium)

  • Nitrogen or Argon gas supply

  • Reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer

Procedure:

  • Apparatus Setup: Ensure the reaction vessel and all associated glassware are thoroughly dried and purged with an inert gas.

  • Charging of Reagents: To the reaction vessel, add magnesium turnings (1.0 equivalent), the chosen catalyst, and the inert solvent.

  • Reaction Initiation and Execution: Heat the mixture to reflux (approximately 130-135°C).[4] Slowly add this compound (1.0 equivalent) to the refluxing mixture. The reaction is not strongly exothermic, and external heating is required to maintain the reflux.[4]

  • Reaction Time: Maintain the reaction at reflux for 10-20 hours to ensure complete reaction.[4] The reaction mixture may become viscous, and efficient stirring is crucial.[4]

  • Completion and Use: After the reaction period, cool the mixture to a safe handling temperature. The resulting slurry contains the phenylmagnesium chloride and can be used in subsequent synthetic steps.

Mandatory Visualization

Experimental Workflow for Grignard Reagent Formation from this compound

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction cluster_safety Safety Precautions prep_glass Dry Glassware add_mg Charge Mg Turnings prep_glass->add_mg prep_reagents Prepare Anhydrous Reagents add_solvent Add Anhydrous Solvent prep_reagents->add_solvent add_mg->add_solvent initiation Initiate Reaction (Heat/Initiator) add_solvent->initiation add_phcl Slow Addition of This compound initiation->add_phcl reflux Maintain Reaction (Reflux/Stirring) add_phcl->reflux cooling Cool to Room Temp. reflux->cooling use Use Grignard Reagent Immediately cooling->use inert_atm Inert Atmosphere (N2 or Ar) cluster_reaction cluster_reaction inert_atm->cluster_reaction anhydrous Anhydrous Conditions anhydrous->cluster_reaction exotherm Control Exotherm exotherm->add_phcl

Caption: Workflow for the synthesis of phenylmagnesium chloride from this compound.

Safety and Handling

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be oven or flame-dried, and anhydrous solvents must be used. The reaction should be carried out under a positive pressure of an inert gas like nitrogen or argon.[8][9]

  • Exothermic Reaction: The formation of Grignard reagents can be highly exothermic, particularly during the initiation phase. An ice-water bath should always be readily available to control the reaction temperature and prevent a runaway reaction.[8]

  • Flammable Solvents: Ethereal solvents such as THF and diethyl ether are highly flammable. Ensure that there are no open flames or ignition sources in the vicinity of the reaction.

  • Magnesium Metal: Magnesium turnings are flammable. Handle with care and avoid creating dust.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling the reagents and performing the reaction.

References

Application Notes and Protocols for Suzuki Coupling Reactions Involving Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with chlorobenzene (B131634), a readily available but less reactive aryl halide. The information presented herein is intended to guide researchers in developing efficient and high-yielding synthetic routes for the formation of biaryl compounds, which are crucial intermediates in pharmaceuticals and functional materials.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a transition metal complex, most commonly palladium.[1][2] While aryl iodides and bromides are highly reactive substrates, the use of more economical and widely available aryl chlorides, such as this compound, presents a greater challenge due to the strength of the C-Cl bond.[3] Overcoming this hurdle requires carefully optimized catalytic systems, often employing specialized ligands and reaction conditions to achieve high efficiency.[3]

This document outlines various successful protocols for the Suzuki coupling of this compound derivatives, presenting quantitative data in a clear, tabular format for easy comparison. Detailed experimental procedures for key examples are also provided.

I. Comparative Data of Catalytic Systems for Suzuki Coupling of this compound

The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields in Suzuki coupling reactions with this compound. Below is a summary of different catalytic systems and their performance with various this compound derivatives.

Aryl ChlorideArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene (B28343) / H₂O802>95[4]
4-ChloroanisolePhenylboronic acidPd(OAc)₂ / P(t-Bu)₃K₃PO₄Dioxane802498[5]
2-ChloronitrobenzenePhenylboronic acidPd/CK₂CO₃Water100199
This compoundPhenylboronic acidPATP-stabilized Pd NPsK₂CO₃Water800.596[6]
1-Bromo-4-chlorobenzenep-Tolylboronic acidPd(OAc)₂ / PCy₃·HBF₄Cs₂CO₃Toluene / H₂O802>99 (selective for C-Br)[4][7]

Note: Yields are typically isolated yields unless otherwise specified.

II. Experimental Protocols

Detailed methodologies for selected Suzuki coupling reactions involving this compound are provided below. These protocols are adapted from peer-reviewed literature and serve as a starting point for reaction optimization.

Protocol 1: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid

This protocol is adapted from a procedure utilizing a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand, which is effective for a range of this compound derivatives.[4]

Materials:

  • This compound

  • Phenylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.2 mol%)

  • Tricyclohexylphosphine tetrafluoroborate (B81430) (PCy₃·HBF₄) (0.4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2 equivalents)

  • Toluene

  • Water

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), Pd(OAc)₂ (0.002 mmol, 0.45 mg), PCy₃·HBF₄ (0.004 mmol, 1.5 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Add toluene (3.3 mL) and water (0.33 mL) to the tube.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired biaryl product.

Protocol 2: Suzuki Coupling of an Activated this compound using a Heterogeneous Catalyst

This protocol describes a ligandless Suzuki coupling of an activated aryl chloride using palladium on activated carbon (Pd/C) in water, highlighting a more environmentally benign approach.

Materials:

  • 4-Chloronitrobenzene

  • Phenylboronic acid (1.2 equivalents)

  • 10% Palladium on activated carbon (Pd/C) (1 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Water

Procedure:

  • In a round-bottom flask, combine 4-chloronitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), 10% Pd/C (10.6 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Add 5 mL of deionized water to the flask.

  • Fit the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 1 hour.

  • After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Separate the organic layer from the aqueous layer.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or silica gel chromatography. The catalyst can often be recovered and reused.

III. Visualizing the Suzuki Coupling Reaction

To better understand the process, the following diagrams illustrate the general workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification ArylChloride Aryl Chloride (e.g., this compound) Reaction Suzuki Coupling ArylChloride->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction Ligand Ligand (e.g., PCy₃) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Biaryl Biaryl Product Reaction->Biaryl Byproducts Boron Byproducts Reaction->Byproducts Purification Workup & Purification Biaryl->Purification

Caption: General workflow of a Suzuki coupling reaction.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)(Cl)L₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'L₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' (Product) RedElim->ArAr ArCl Ar-Cl ArCl->OxAdd ArBOH Ar'-B(OH)₂ ArBOH->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Heck Coupling of Chlorobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Heck coupling reaction of various chlorobenzene (B131634) derivatives. The Mizoroki-Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted alkenes that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2][3] Due to the lower reactivity of aryl chlorides compared to their bromide and iodide counterparts, specific catalytic systems and reaction conditions are often required to achieve high yields and selectivity. These notes are intended to serve as a practical guide for chemists in research and development.

Introduction to the Heck Coupling of Chlorobenzenes

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, has become a cornerstone of modern organic synthesis.[2] While aryl iodides and bromides are traditionally used, the economic and environmental advantages of using more abundant and less expensive this compound derivatives have driven the development of highly active catalyst systems. The primary challenge in coupling chlorobenzenes lies in the strength of the C-Cl bond, which makes the initial oxidative addition to the palladium(0) center more difficult.[4]

To overcome this hurdle, specialized ligands, palladium precatalysts, and optimized reaction conditions have been developed. Bulky and electron-rich phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and palladacycles are commonly employed to enhance the catalytic activity.[5] Additionally, techniques such as microwave irradiation can significantly accelerate these reactions.[6]

General Reaction Mechanism

The catalytic cycle of the Heck reaction is generally accepted to proceed through the following key steps:

  • Oxidative Addition: A palladium(0) species inserts into the aryl-chlorine bond of the this compound derivative to form a palladium(II) complex.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium(II) center, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, forming a palladium-hydride species and the substituted alkene product.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst and a salt byproduct.[4]

Heck_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd_complex alkene_coordination Alkene Coordination & Insertion pd_complex->alkene_coordination R-CH=CH₂ insertion_intermediate R-CH₂-CH(Ar)-Pd(II)-Cl(L₂) alkene_coordination->insertion_intermediate beta_elimination β-Hydride Elimination insertion_intermediate->beta_elimination product_complex [HPd(II)Cl(L₂)] • (Ar-CH=CH-R) beta_elimination->product_complex product Product (Ar-CH=CH-R) product_complex->product reductive_elimination Reductive Elimination (Base) product_complex->reductive_elimination reductive_elimination->pd0 + HB⁺X⁻

Caption: General catalytic cycle of the Heck reaction.

Experimental Protocols and Data

This section provides detailed protocols for the Heck coupling of various this compound derivatives with different alkenes. The quantitative data is summarized in the tables for easy comparison.

General Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Heck coupling reaction.

Experimental_Workflow start Start reagents Weigh and add Palladium Catalyst, Ligand, and Base to reaction vessel start->reagents degas Degas the vessel (e.g., with Argon or Nitrogen) reagents->degas add_reactants Add this compound derivative, Alkene, and Solvent degas->add_reactants heat Heat the reaction mixture (Conventional or Microwave) add_reactants->heat monitor Monitor reaction progress (TLC, GC, or LC-MS) heat->monitor workup Aqueous Workup (e.g., extraction with an organic solvent) monitor->workup Reaction Complete purify Purify the product (e.g., Column Chromatography) workup->purify characterize Characterize the product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for a Heck coupling reaction.

Protocol 1: Heck Coupling of this compound with Styrene (B11656)

This protocol describes the synthesis of stilbene (B7821643) through the coupling of this compound and styrene.

Experimental Procedure: [1]

  • To a reaction vessel, add palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.1 mmol), triphenylphosphine (B44618) (PPh₃, 0.4 mmol), and potassium carbonate (K₂CO₃, 15 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add this compound (10 mmol), styrene (12 mmol), and N,N-dimethylformamide (DMF, 5 mL).

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired stilbene.

Quantitative Data Summary:

This compound DerivativeAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF1001251[1]
4-ChlorotolueneStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O1201275[1]
4-ChloroanisoleStyrenePdCl{C₆H₃-2,6-(OPiPr₂)₂}K₂CO₃DMF/H₂O1201268[1]
Protocol 2: Heck Coupling of Activated Chlorobenzenes with n-Butyl Acrylate (B77674)

This protocol is suitable for electron-deficient this compound derivatives, which are generally more reactive in the Heck coupling.

Experimental Procedure: [5]

  • In a reaction tube, combine the palladium catalyst (e.g., a palladacycle, 1 mol%), tetrabutylammonium (B224687) bromide (TBAB, 1 mmol), and a base such as sodium acetate (NaOAc, 1.2 mmol).

  • Add the activated this compound derivative (e.g., 4-chloroacetophenone, 1 mmol), n-butyl acrylate (1.2 mmol), and N-methyl-2-pyrrolidone (NMP, 3 mL).

  • Seal the tube and heat the mixture to 140°C for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic extracts with brine, dry over magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography to obtain the cinnamate (B1238496) product.

Quantitative Data Summary:

This compound DerivativeAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Chloroacetophenonen-Butyl AcrylateHerrmann's Catalyst / TBABNaOAcNMP14024High[5]
4-ChlorobenzonitrileStyrenePd₂(dba)₃ / P(t-Bu)₃Cy₂NMeToluene252495[7]
This compoundButyl MethacrylatePd[P(t-Bu)₃]₂Cy₂NMeToluene1001682[7]
Protocol 3: Microwave-Assisted Heck Coupling of Substituted Chlorobenzenes

Microwave irradiation can significantly reduce reaction times and improve yields for the Heck coupling of less reactive chlorobenzenes.[6]

Experimental Procedure: [3]

  • In a microwave reaction vial, place palladium(II) acetate (Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 4 mol%), and cesium carbonate (Cs₂CO₃, 2 mmol).

  • Add the substituted this compound (1 mmol), the alkene (e.g., styrene, 1.5 mmol), and a solvent such as dimethylacetamide (DMAc, 4 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30 minutes).

  • After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the product by column chromatography.

Quantitative Data Summary:

This compound DerivativeAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (min)Yield (%)Reference
4-ChlorotolueneStyrenePd(OAc)₂ / PPh₃Cs₂CO₃DMAc150 (MW)3075[3]
3-ChlorotolueneStyrenePd(OAc)₂ / PPh₃Cs₂CO₃DMAc150 (MW)3063[3]
4-Chloroanisolen-Butyl AcrylatePd/CNa₂CO₃NMP180 (MW)2085[6]

Applications in Drug Development

The products of Heck coupling reactions, particularly substituted styrenes, stilbenes, and cinnamic acid derivatives, are important pharmacophores and building blocks in the synthesis of various therapeutic agents. For example, the Heck reaction has been utilized in the synthesis of anti-inflammatory drugs, anticancer agents, and other biologically active molecules.[8] The ability to use readily available this compound derivatives in these syntheses is of significant interest to the pharmaceutical industry for developing cost-effective and sustainable manufacturing processes.

Troubleshooting and Optimization

  • Low or No Conversion: For unreactive chlorobenzenes, consider using more electron-rich and bulky phosphine ligands (e.g., tri-tert-butylphosphine (B79228) or Buchwald-type ligands), higher temperatures, or microwave heating. Ensure the catalyst is active and the reaction is performed under strictly anhydrous and anaerobic conditions.

  • Formation of Side Products: The formation of homocoupled products (biphenyls) can occur, especially at high temperatures. Lowering the reaction temperature or using a more efficient catalyst system can mitigate this. Dehalogenation of the this compound can also be a side reaction.

  • Poor Regioselectivity: With unsymmetrical alkenes, a mixture of regioisomers can be formed. The choice of ligand and solvent can influence the regioselectivity.

Safety Precautions

  • Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine ligands are often air-sensitive and can be toxic. Handle them under an inert atmosphere.

  • High-pressure reactions, including those in sealed microwave vials, should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these protocols and considering the factors that influence the Heck coupling of this compound derivatives, researchers can effectively synthesize a wide range of valuable olefinic compounds for various applications in science and industry.

References

Application Notes and Protocols: Nitration of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the nitration of chlorobenzene (B131634), a classic example of electrophilic aromatic substitution. The procedure outlines the synthesis of mononitrothis compound isomers and the subsequent isolation and purification of the major p-nitrothis compound product. This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis. Safety precautions, data analysis, and reaction mechanisms are also discussed.

Introduction

The nitration of this compound is a fundamental reaction in organic chemistry, demonstrating the principles of electrophilic aromatic substitution on a deactivated ring. This compound reacts with a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid, to yield primarily a mixture of ortho- and para-nitrothis compound, with a minimal amount of the meta isomer.[1] The chlorine atom, while being an electron-withdrawing group that deactivates the ring towards substitution, directs incoming electrophiles to the ortho and para positions.[2][3][4] The resulting nitrochlorobenzenes are valuable intermediates in the synthesis of dyes, pharmaceuticals, pesticides, and other fine chemicals.[5][6][7] This protocol details a standard laboratory procedure for this reaction, including the separation of isomers based on their differential physical properties.

Quantitative Data Summary

The nitration of this compound yields a predictable distribution of isomers under controlled conditions. The following table summarizes typical quantitative data reported for this reaction.

ParameterValueReference(s)
Overall Product Yield ~98%
Isomer Distribution
p-nitrothis compound63 - 65%
o-nitrothis compound34 - 36%
m-nitrothis compound~1%[1]
Reaction Temperature 40 - 70 °C (typical); can range from 25-100 °C depending on method[8][9]
Melting Points of Isomers
p-nitrothis compound83.6 °C[5][9]
o-nitrothis compound34 - 35 °C[5]
m-nitrothis compound46 °C[5]

Experimental Protocol

This protocol describes the mononitration of this compound and the isolation of p-nitrothis compound via recrystallization.

3.1. Materials and Reagents

  • This compound (C₆H₅Cl)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice (from deionized water)

  • Ethanol (B145695) (for recrystallization)

  • Dichloromethane (for extraction, optional)

  • Sodium Bicarbonate (NaHCO₃) solution (5%, aqueous)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Beaker (400 mL)

  • Büchner funnel and filter flask

  • Filter paper

  • Apparatus for melting point determination

  • TLC plates (silica gel) and developing chamber

3.2. Safety Precautions

  • Hazardous Chemicals: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Maintain strict temperature control to prevent overheating, which can lead to the formation of dinitrated byproducts, such as 1-chloro-2,4-dinitrobenzene, a known skin irritant.[10]

  • Waste Disposal: Dispose of all chemical waste, including acidic aqueous layers and organic solvents, according to institutional guidelines.

3.3. Procedure

Part A: Nitration Reaction

  • Carefully add 12 mL of concentrated sulfuric acid to a 100 mL round-bottom flask containing a magnetic stir bar.

  • Cool the flask in an ice-water bath to below 10 °C.

  • Slowly add 4 mL of concentrated nitric acid dropwise to the cold sulfuric acid while stirring. This creates the nitrating mixture. Allow the mixture to cool.

  • In a separate dropping funnel, place 4.0 mL of this compound.

  • Add the this compound dropwise to the stirred nitrating mixture over a period of about 15-20 minutes. It is critical to monitor the temperature and maintain it between 25-35 °C.[9] Use the ice bath to control the temperature as needed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes to ensure the reaction goes to completion.

Part B: Product Isolation and Work-up

  • Pour the reaction mixture slowly and carefully over approximately 50 g of crushed ice in a 400 mL beaker. This will quench the reaction and cause the crude product mixture to precipitate as a yellowish, oily solid.

  • Stir the ice-slurry mixture until all the ice has melted.

  • Isolate the crude solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid product in the funnel with several portions of cold deionized water to remove residual acid. Check the pH of the filtrate to ensure it is neutral. If necessary, wash with a small amount of cold 5% sodium bicarbonate solution, followed by more cold water.

  • Press the solid as dry as possible on the filter paper.

Part C: Purification by Recrystallization

  • Transfer the crude solid to a beaker.

  • Perform recrystallization using a minimal amount of hot ethanol. The o-nitrothis compound isomer is more soluble in ethanol and will tend to remain in the mother liquor, while the less soluble p-nitrothis compound will crystallize upon cooling.[1]

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals of p-nitrothis compound by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol and allow them to air dry.

3.4. Characterization

  • Weigh the final, dry product and calculate the percentage yield.

  • Determine the melting point of the crystals. Pure p-nitrothis compound has a melting point of 83-84 °C.[1][5]

  • (Optional) Analyze the purity of the product and the composition of the crude mixture using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Reaction Mechanism and Workflow Diagrams

The following diagrams illustrate the chemical logic and experimental procedure for the nitration of this compound.

reaction_mechanism cluster_0 Step 1: Generation of Electrophile (Nitronium Ion) cluster_1 Step 2: Electrophilic Attack and Formation of Sigma Complex cluster_2 Step 3: Deprotonation and Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + 2H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ This compound This compound NO2_plus->this compound sigma_ortho Ortho Sigma Complex (Resonance Stabilized) This compound->sigma_ortho + NO₂⁺ sigma_para Para Sigma Complex (Resonance Stabilized) This compound->sigma_para + NO₂⁺ ortho_product o-nitrothis compound sigma_ortho->ortho_product - H⁺ para_product p-nitrothis compound (Major Product) sigma_para->para_product - H⁺

Caption: Reaction mechanism for the electrophilic aromatic nitration of this compound.

experimental_workflow prep 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) reaction 2. Add this compound Dropwise (Control Temp: 25-35°C) prep->reaction stir 3. Stir at Room Temperature (30 min) reaction->stir quench 4. Quench Reaction on Ice stir->quench filter1 5. Isolate Crude Product (Vacuum Filtration) quench->filter1 wash 6. Wash with H₂O (and NaHCO₃ if needed) filter1->wash recrystallize 7. Recrystallize from Hot Ethanol wash->recrystallize filter2 8. Isolate Pure Crystals (Vacuum Filtration) recrystallize->filter2 analyze 9. Dry and Characterize (Yield, Melting Point, TLC) filter2->analyze

Caption: Step-by-step experimental workflow for the synthesis of p-nitrothis compound.

References

Application Notes and Protocols for the Chlorination of Benzene to Produce Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of chlorobenzene (B131634) via the electrophilic chlorination of benzene (B151609). The information compiled herein is intended for use by qualified professionals in a laboratory or industrial setting.

Introduction

The chlorination of benzene is a classic example of an electrophilic aromatic substitution reaction, a fundamental process in organic synthesis.[1][2][3] This reaction is of significant industrial importance, as this compound is a key intermediate in the production of pesticides (like DDT), herbicides, dyestuffs, rubbers, and various pharmaceuticals.[2][4] It also serves as a high-boiling point solvent in many chemical processes.[2][4] The reaction proceeds by substituting a hydrogen atom on the benzene ring with a chlorine atom, typically in the presence of a Lewis acid catalyst.[5][6]

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorination of benzene follows a well-established three-step electrophilic aromatic substitution mechanism.[2][5] A Lewis acid catalyst, most commonly ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential to activate the chlorine molecule, making it a more potent electrophile.[7][8][9][10][11][12]

Step 1: Generation of the Electrophile The Lewis acid catalyst polarizes the chlorine molecule, creating a highly reactive chloronium ion (Cl⁺) electrophile.[5][11]

Step 2: Attack of the Electrophile and Formation of the Sigma Complex The electron-rich π system of the benzene ring attacks the chloronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][5][8] This step is the rate-determining step of the reaction.[8]

Step 3: Deprotonation and Regeneration of Aromaticity A weak base, typically the FeCl₄⁻ formed in the first step, removes a proton from the sigma complex.[5][13] This restores the aromaticity of the ring, yielding this compound and regenerating the Lewis acid catalyst.[8][13]

Reaction_Mechanism cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Cl2 Cl₂ Electrophile Cl⁺ (Chloronium ion) + FeCl₄⁻ Cl2->Electrophile Reaction FeCl3 FeCl₃ (Catalyst) FeCl3->Electrophile Catalyzes Sigma_Complex Sigma Complex (Arenium Ion) Electrophile->Sigma_Complex Benzene Benzene (C₆H₆) Benzene->Sigma_Complex Attacks This compound This compound (C₆H₅Cl) Sigma_Complex->this compound Loses H⁺ HCl HCl FeCl3_regen FeCl₃ (Regenerated) FeCl4_minus->HCl FeCl4_minus->FeCl3_regen

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials:

  • Benzene (C₆H₆)

  • Chlorine gas (Cl₂)

  • Ferric chloride (FeCl₃), anhydrous, or steel wool[14]

  • Sodium hydroxide (B78521) (NaOH) solution, 10%

  • Concentrated sulfuric acid (H₂SO₄)

  • Distilled water

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Condenser

  • Gas inlet tube

  • Dropping funnel

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Distillation apparatus

  • Fume hood

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. Place 30 g of dry benzene and a small piece of steel wool (as a catalyst precursor) into the three-necked flask.[14] The flask should be equipped with a condenser, a gas inlet tube extending below the surface of the benzene, and a dropping funnel.[14]

  • Chlorine Generation: Generate chlorine gas by reacting potassium permanganate (B83412) (40 g) with concentrated hydrochloric acid (200 mL) in a separate flask.[14] The generated chlorine gas should be dried by bubbling it through concentrated sulfuric acid before being introduced into the reaction flask.[14]

  • Reaction: Bubble the dry chlorine gas through the benzene. The reaction is exothermic and will become vigorous as the ferric chloride catalyst is formed in situ from the reaction of chlorine with the steel wool.[14] Control the rate of chlorine addition to maintain a steady reaction and prevent excessive boiling.[14] The reaction mixture will turn dark.[14]

  • Completion: After the addition of chlorine is complete, gently heat the mixture to about 70°C for 30 minutes to ensure the reaction goes to completion.[14]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the contents to a separatory funnel and wash twice with distilled water.[14]

    • Wash the organic layer with 30 mL of 10% sodium hydroxide solution to remove unreacted chlorine and hydrogen chloride.[14]

    • Separate the organic layer and wash again with distilled water.

  • Drying and Purification:

    • Dry the crude this compound over anhydrous calcium chloride or magnesium sulfate.

    • Filter to remove the drying agent.

    • Purify the product by fractional distillation. Collect the fraction boiling at approximately 131-133°C.[14]

Experimental_Workflow start Start setup Assemble Apparatus in Fume Hood start->setup reactants Charge Flask with Benzene and Catalyst setup->reactants chlorine Generate and Bubble Chlorine Gas reactants->chlorine reaction Exothermic Reaction Occurs chlorine->reaction completion Heat to 70°C for 30 min reaction->completion workup Wash with Water and NaOH Solution completion->workup drying Dry with Anhydrous CaCl₂ workup->drying purification Fractional Distillation drying->purification product Collect this compound (131-133°C) purification->product

Industrial Production Considerations

Industrial production of this compound is typically a continuous process.[15] The reaction is carried out in a liquid phase with gaseous chlorine bubbled through liquid benzene in the presence of a catalyst.[15]

  • Catalyst: Ferric chloride is the most commonly used catalyst in large-scale production.[15]

  • Temperature: The reaction is maintained at a moderate temperature, often around 40°C, to favor the formation of monothis compound and minimize the production of dithis compound byproducts.[16]

  • Reactant Ratio: The ratio of benzene to chlorine is carefully controlled. A higher benzene to chlorine ratio favors monothis compound formation, while a higher chlorine ratio leads to increased formation of dichlorobenzenes.[4][15] To achieve high yields of monothis compound, the complete conversion of benzene is often not intended, and unreacted benzene is recycled.[4][16]

  • Purification: The product stream is a mixture of this compound, dichlorobenzenes, unreacted benzene, and hydrogen chloride. This mixture is separated through a series of distillation columns to obtain high-purity this compound (typically 94-95%).[4][16]

Data Presentation

Product Distribution in Benzene Chlorination

The selectivity of the chlorination reaction is highly dependent on the reaction conditions.

ProductTypical Yield (%)
Monothis compound73
Dichlorobenzenes (ortho- and para-)22-23
Unreacted Benzene4-5
(Data sourced from literature reports under suitable conditions)[4]
Effect of Catalyst Concentration on this compound Purity

A study investigating the effect of ferric chloride catalyst concentration on the chlorination of benzene provided the following results.

FeCl₃ Catalyst (mol %)This compound Purity (%)
0.1349.94
0.1951.72
0.2551.69
(Data from a specific laboratory investigation)[17]
Industrial Process Stream Composition (Simulated)

The following table presents simulated data for key streams in a continuous this compound production process.

StreamComponentMolar CompositionTemperature (K)Pressure (Pa)
S1 (Benzene Feed) Benzene1.0313.15101325
S2 (Chlorine Feed) Chlorine1.0313.15101325
S11 (Final Product) Monothis compound0.956406.38101325
o-dithis compound0.011
p-dithis compound0.033
(Simulated data for a continuous process)[4]

Safety Precautions

Handle all chemicals with extreme care, using appropriate personal protective equipment (PPE), and work in a well-ventilated fume hood.

  • Benzene: Benzene is a highly flammable liquid and a known carcinogen.[18][19] Avoid inhalation of vapors and contact with skin and eyes.[18][19] All sources of ignition must be eliminated from the work area.[18][19]

  • Chlorine Gas: Chlorine is a toxic and corrosive gas. Inhalation can cause severe respiratory distress. A proper gas scrubbing system should be in place to neutralize any excess chlorine.

  • This compound: this compound is a flammable liquid and is harmful if inhaled or absorbed through the skin.[20] It can cause irritation to the skin, eyes, and respiratory tract.[21]

  • Lewis Acid Catalysts (FeCl₃, AlCl₃): These are corrosive and moisture-sensitive solids. Handle them in a dry environment and avoid contact with skin and eyes.

  • Reaction Hazards: The chlorination of benzene is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions. The flammability limits of benzene in chlorine are reported to be between 8% and 52% by volume, highlighting the explosion hazard.[22]

Always consult the Safety Data Sheets (SDS) for all chemicals used in this procedure before commencing any work.[19][20]

References

Protocols for the Safe Handling and Disposal of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: These protocols are intended for researchers, scientists, and drug development professionals who handle chlorobenzene (B131634) in a laboratory setting. This document provides detailed guidelines for the safe handling, storage, and disposal of this compound to minimize exposure risks and ensure a safe working environment. Adherence to these protocols is essential due to the flammable, toxic, and environmentally hazardous nature of this compound.

Hazard Identification and Properties

This compound is a colorless to yellowish, flammable liquid with an almond-like odor.[1] It poses several hazards, including:

  • Flammability: It is a flammable liquid and vapor, with the potential to form explosive mixtures with air.[2][3][4][5] Vapors are heavier than air and may travel to ignition sources.[2][6]

  • Health Hazards: Harmful if inhaled and causes skin irritation.[2][4][5] High concentrations can lead to headaches, dizziness, and lightheadedness.[1] Chronic exposure may damage the lungs, liver, and kidneys.[1]

  • Environmental Hazards: Toxic to aquatic life with long-lasting effects.[4][5][7]

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC6H5Cl[4][5][7]
Molecular Weight112.56 g/mol [7]
AppearanceColorless to yellowish liquid[1]
OdorAlmond-like[1]
Boiling Point132 °C (270 °F)[3][7]
Melting Point-45 °C (-49 °F)[3][7]
Flash Point28 °C (82 °F)[7]
Vapor Pressure15.7 hPa (11.8 mmHg) at 25 °C (77 °F)[7]
Solubility in WaterInsoluble[8]
Specific Gravity1.11[6]
Occupational Exposure Limits
OrganizationLimitReference
OSHA (PEL)75 ppm (8-hour TWA)[1][3]
ACGIH (TLV)10 ppm (8-hour TWA)[1][3]
NIOSH (REL)10 ppm (TWA)[3]

Safe Handling Protocols

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] Local exhaust ventilation should be used to control the release of vapors.

  • Ignition Sources: Eliminate all sources of ignition, including open flames, sparks, and hot surfaces.[2][4][5][6][8] Use non-sparking tools and ground all equipment during transfer.[2][8]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

PPESpecificationReference
Eye Protection Chemical safety goggles and/or a full face shield where splashing is possible.[1][4][7][10]
Skin Protection Chemical-resistant gloves (e.g., Polyvinyl Alcohol, Silver Shield). Wear a lab coat, apron, or coveralls.[1][4][7][9][10]
Respiratory Protection For concentrations exceeding exposure limits, use a NIOSH-approved respirator with an organic vapor cartridge. For high concentrations (above 1,000 ppm), a self-contained breathing apparatus (SCBA) is required.[1][10]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Conduct Risk Assessment prep_2 Ensure Fume Hood is Certified and Functioning prep_1->prep_2 prep_3 Gather all necessary PPE prep_2->prep_3 prep_4 Inspect PPE for damage prep_3->prep_4 prep_5 Locate and ensure accessibility of safety equipment (eyewash, safety shower, fire extinguisher) prep_4->prep_5 prep_6 Prepare spill kit prep_5->prep_6 handle_1 Don appropriate PPE prep_6->handle_1 Proceed to Handling handle_2 Work within the chemical fume hood handle_1->handle_2 handle_3 Ground and bond containers during transfer handle_2->handle_3 handle_4 Use non-sparking tools handle_3->handle_4 handle_5 Keep containers closed when not in use handle_4->handle_5 post_1 Securely close all containers handle_5->post_1 Proceed to Post-Handling post_2 Decontaminate work area post_1->post_2 post_3 Properly remove and dispose of contaminated PPE post_2->post_3 post_4 Wash hands thoroughly post_3->post_4

Caption: Experimental workflow for handling this compound.

Storage Protocols

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[7] Keep away from heat, sparks, and open flames.[2][4][5]

  • Containers: Keep containers tightly closed and upright to prevent leakage.[2][7]

  • Incompatibilities: Store away from oxidizing agents, powdered sodium, and phosphorus trichloride (B1173362) with sodium, as these can cause violent or explosive reactions.[1][6][8]

Spill and Emergency Procedures

Small Spills (in a fume hood)
  • Alert personnel in the immediate area.

  • Contain the spill with an absorbent material such as vermiculite, dry sand, or earth.[1][8]

  • Use non-sparking tools to collect the absorbed material.[8]

  • Place the waste in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the area with soap and water.[1][10]

Large Spills (outside a fume hood)
  • Evacuate all non-essential personnel from the area and control access.[1]

  • Eliminate all ignition sources. [8]

  • If safe to do so, stop the leak.

  • Ventilate the area.

  • Contact the institution's emergency response team or environmental health and safety office.

  • Isolate the spill area for at least 50 meters (150 feet) in all directions.[8]

First Aid
  • Inhalation: Move the person to fresh air. If breathing has stopped, begin artificial respiration.[1]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with large amounts of soap and water.[1][10]

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give 1 or 2 glasses of water to dilute the chemical.[8]

  • In all cases of exposure, seek immediate medical attention. [4][10]

Disposal Protocols

This compound and materials contaminated with it must be disposed of as hazardous waste.[1][11]

Waste Collection
  • Use a designated, labeled, and sealed container for this compound waste.

  • Do not mix this compound waste with other incompatible waste streams.

  • Store waste containers in a designated satellite accumulation area.[12]

Disposal Procedure
  • Contact your institution's environmental health and safety office to arrange for the pickup and disposal of hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1][5][13]

  • Do not dispose of this compound down the drain or by evaporation. [1][11][14]

Empty Container Disposal

Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11][14] After rinsing, the container labels should be defaced before disposal as regular trash.[11][14]

G cluster_collection Waste Collection cluster_disposal Disposal cluster_container Empty Container Disposal collect_1 Use designated, labeled, and sealed containers collect_2 Segregate from incompatible waste streams collect_1->collect_2 collect_3 Store in a satellite accumulation area collect_2->collect_3 dispose_1 Contact Environmental Health and Safety for pickup collect_3->dispose_1 Initiate Disposal dispose_2 Follow all applicable regulations dispose_1->dispose_2 dispose_3 Prohibited Disposal Methods: - Drain Disposal - Evaporation container_1 Triple-rinse with a suitable solvent container_2 Collect rinsate as hazardous waste container_1->container_2 container_3 Deface container labels container_2->container_3 container_4 Dispose of container as regular trash container_3->container_4

Caption: Logical workflow for the disposal of this compound.

References

Application Notes and Protocols: Chlorobenzene as a Heat Transfer Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of chlorobenzene's use as a heat transfer medium, including its physical and thermal properties, material compatibility, safety protocols, and a generalized experimental procedure for its evaluation.

Introduction

This compound (B131634) (C6H5Cl) is an aromatic organic compound that can be employed as a heat transfer fluid in various industrial and laboratory settings.[1][2][3][4][5] Its thermal properties make it suitable for applications requiring a stable medium for heat exchange in a moderate temperature range. However, its use necessitates strict adherence to safety protocols due to its flammability and toxicity.[6][7][8][9][10]

Physicochemical and Thermal Properties

A thorough understanding of this compound's properties is crucial for its effective and safe use as a heat transfer medium. The following tables summarize key quantitative data.

Table 1: General Physicochemical Properties of this compound

Property Value
Molecular Weight 112.56 g/mol [11][12][13]
Boiling Point (at 1 atm) 131.5 - 132°C[12][14]
Freezing Point -45.21 to -45.6°C[12][14]
Density (at 20°C) 1.106 g/mL[12][13]
Flash Point (Closed Cup) 23 - 29°C[1][6]
Autoignition Temperature 590 - 638°C[1][6]
Vapor Pressure (at 20°C) 8.8 Torr[13]

| Solubility in Water (at 20°C) | 0.05%[13] |

Table 2: Thermal Properties of Liquid this compound

Temperature (°C) Specific Heat Capacity (kJ/kg·K) Thermal Conductivity (W/m·K) Dynamic Viscosity (mPa·s or cP)
20 ~1.33 ~0.132 0.80[13]
25 1.34[15] ~0.130 0.75[12]
50 ~1.40 ~0.125 ~0.58
75 ~1.46 ~0.120 ~0.46

| 100 | ~1.52 | ~0.115 | ~0.37 |

Note: Values are derived from multiple sources and may vary slightly based on experimental conditions. Some values are interpolated from available data.[14][16][17][18]

Table 3: Flammability Limits in Air

Parameter Value (%)
Lower Explosive Limit (LEL) 1.3[13]

| Upper Explosive Limit (UEL) | 9.6[6][13] |

Applications in Research and Drug Development

This compound's primary role as a heat transfer medium is in processes where precise temperature control is necessary.[19]

  • Chemical Synthesis: It can be used in heating and cooling loops for reactor vessels, particularly in the synthesis of intermediates for dyes, herbicides, and pharmaceuticals.[3][4][5]

  • Solvent Processes: In some applications, it serves a dual role as both a high-boiling solvent and a heat transfer fluid.[2][5]

  • Calorimetry and Thermal Analysis: Its well-defined thermal properties allow for its use in calibrating and operating certain types of calorimeters.

Material Compatibility

Proper material selection for equipment is critical to prevent corrosion and degradation.

Table 4: Material Compatibility with this compound

Material Compatibility Rating Notes
Metals
Stainless Steel (316) Recommended[20] Excellent resistance.
Hastelloy C Recommended[20] Suitable for corrosive environments.
Monel Recommended[20] Good resistance.
Aluminum Recommended[20] Generally good resistance.
Carbon Steel Not Recommended[20] Prone to corrosion.
Copper - Conflicting data; testing recommended.
Plastics & Elastomers
PTFE Good
FKM (Viton®) Fair to Good[20] Temperature dependent.[20]
EPDM Not Recommended[20] Significant swelling and degradation.

| Buna-N (Nitrile) | Not Recommended[20] | Poor resistance. |

Compatibility ratings are general guidelines. It is imperative to consult specific manufacturer's data and perform compatibility testing under operational conditions.[21][22][23]

Safety and Handling Protocols

This compound is a hazardous substance and requires strict safety measures.[7][8]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®), safety goggles or a face shield, and a lab coat.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Fire Safety: this compound is a flammable liquid.[1][6][7] Keep away from open flames, sparks, and other ignition sources.[6][7][8][9] Use explosion-proof electrical equipment.[7][9] Ensure fire extinguishers (e.g., dry chemical, CO2, or foam) are readily available.[6]

  • Health Hazards: this compound is harmful if inhaled and can cause irritation to the skin, eyes, and respiratory tract.[6][7] It may also cause liver damage with prolonged exposure.[6] Avoid breathing vapors.[9]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[6][8] Keep containers tightly closed and properly grounded.[6][7][8][9]

  • Spill & Disposal: In case of a spill, remove all ignition sources and ventilate the area.[6][10] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[6] Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols outline a generalized workflow for evaluating the performance of this compound as a heat transfer fluid in a laboratory-scale setup.

Protocol 1: Determination of Heat Transfer Coefficient

Objective: To experimentally determine the heat transfer coefficient of this compound in a model heat exchanger system.

Materials:

  • Jacketed reaction vessel or a small-scale shell-and-tube heat exchanger.

  • Circulating bath/heater capable of maintaining a stable temperature.

  • Flow meter.

  • Temperature probes (e.g., thermocouples or RTDs) for fluid inlet, outlet, and vessel wall.

  • Data acquisition system.

  • This compound (analytical grade).

Procedure:

  • System Setup: Assemble the heat exchanger system, ensuring all connections are secure and leak-proof. Place temperature probes at the fluid inlet and outlet of the heat exchanger, and on the surface of the inner vessel.

  • Fluid Circulation: Fill the circulating bath with this compound. Start the pump to circulate the fluid through the heat exchanger at a predetermined flow rate.

  • Heating/Cooling: Set the circulator to the desired operating temperature. Allow the system to reach a steady state, where the inlet and outlet temperatures are stable.[24]

  • Data Logging: Record the inlet temperature (Tin), outlet temperature (Tout), wall temperature (Twall), and the mass flow rate (ṁ) of the this compound.[25]

  • Calculations:

    • Calculate the heat transfer rate (Q) using the formula: Q = ṁ * Cp * (Tout - Tin), where Cp is the specific heat capacity of this compound at the average fluid temperature.[25]

    • Calculate the Log Mean Temperature Difference (LMTD).

    • Calculate the heat transfer surface area (A).

    • Determine the overall heat transfer coefficient (U) using the formula: Q = U * A * LMTD.

  • Repeat: Repeat the experiment at different flow rates and temperatures to characterize the fluid's performance under various conditions.[26]

Protocol 2: Thermal Stability Assessment

Objective: To assess the thermal degradation of this compound after prolonged use at elevated temperatures.

Materials:

  • High-pressure, sealed stainless-steel vessel.

  • Oven or heating mantle with precise temperature control.

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Viscometer.

  • Flash point apparatus.

Procedure:

  • Initial Analysis: Before heating, measure the initial viscosity, flash point, and chemical composition (via GC-MS) of a fresh this compound sample.

  • Thermal Stressing: Place a known volume of this compound into the high-pressure vessel. Seal the vessel and place it in an oven set to a high operating temperature (e.g., 200°C) for an extended period (e.g., 100 hours).

  • Post-Analysis: After the designated time, allow the vessel to cool to room temperature. Carefully open the vessel in a fume hood.

  • Re-evaluation: Measure the viscosity and flash point of the heat-stressed sample.[27]

  • Compositional Analysis: Analyze the sample using GC-MS to identify and quantify any degradation products. A significant change in physical properties or the appearance of new chemical species indicates thermal decomposition.

Visualizations

Experimental_Workflow_Heat_Transfer_Coefficient cluster_setup System Setup & Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis A Assemble Heat Exchanger System B Install Temperature Probes (Inlet, Outlet, Wall) A->B C Fill Circulator with This compound B->C D Set Flow Rate & Circulate Fluid C->D E Set Operating Temperature D->E F Achieve Steady State E->F G Record Data: Tin, Tout, Twall, Flow Rate F->G  Stable Temps H Calculate Heat Transfer Rate (Q) G->H I Calculate LMTD H->I J Determine Heat Transfer Coefficient (U) I->J

Caption: Workflow for determining the heat transfer coefficient.

Logic_Diagram_Safety_Considerations cluster_hazards Primary Hazards cluster_controls Control Measures This compound This compound Use Flammable Flammable Liquid (Low Flash Point) This compound->Flammable Toxic Toxic & Irritant (Inhalation, Contact) This compound->Toxic Engineering Engineering Controls: - Fume Hood - Grounded Equipment Flammable->Engineering Mitigated by Toxic->Engineering PPE Personal Protective Equipment: - Gloves - Goggles Toxic->PPE SafeOperation Safe Operation Engineering->SafeOperation Administrative Administrative Controls: - SOPs - Training Administrative->SafeOperation PPE->SafeOperation

Caption: Key hazards and control measures for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Chlorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorobenzene (B131634). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

I. Troubleshooting Guide: Chlorination of Benzene (B151609)

This section focuses on the direct chlorination of benzene using a Lewis acid catalyst, the most common industrial method for producing this compound.

Q1: My reaction is producing a high proportion of dichlorobenzenes. How can I increase the selectivity for monothis compound?

A1: The formation of dichlorobenzenes is a common side reaction resulting from over-chlorination.[1] To favor the production of monothis compound, consider the following factors:

  • Molar Ratio of Reactants: Ensure you are using a correct molar ratio of benzene to chlorine. An excess of benzene is crucial to minimize the further chlorination of the desired monothis compound product. For industrial processes, a product mixture aiming for high monothis compound concentration might consist of 73% monothis compound, 22-23% dichlorobenzenes, and 4-5% unreacted benzene.[2]

  • Reaction Time: Prolonged reaction times can lead to the formation of more highly chlorinated products. Monitor the reaction progress and stop it once the optimal conversion to monothis compound is achieved.

  • Temperature Control: The chlorination of benzene is an exothermic reaction.[3][4] Maintaining a controlled, lower temperature (typically between 20-40°C) is essential to reduce the rate of dithis compound formation.[4][5]

Q2: The ratio of ortho- to para-dithis compound in my byproducts is not ideal. How can I control the isomer distribution?

A2: The distribution of dithis compound isomers is influenced by both kinetic and thermodynamic factors.[6]

  • Catalyst Choice: The type of Lewis acid catalyst used significantly impacts the isomer ratio. While ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are common, their selectivity for the para isomer can be limited.[1][7] Using mixed catalyst systems (e.g., AlCl₃ with SnCl₄ or TiCl₄) or shape-selective catalysts like certain zeolites can enhance para-selectivity.[6]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the more thermodynamically stable para isomer.[6] Conversely, higher temperatures may favor the kinetically controlled ortho isomer.[6] At very high temperatures (500-600°C), the formation of the meta isomer can even become significant.[8]

Q3: I am observing catalyst deactivation. What are the potential causes and how can it be regenerated?

A3: Catalyst deactivation can be a significant issue in industrial settings.

  • Causes: The presence of water in the reactants (benzene or chlorine) can lead to the formation of hydrogen chloride (HCl), which can deactivate the Lewis acid catalyst.[7] Aging of the catalyst can also lead to a decrease in reactivity due to factors like the encapsulation of active sites by iron oxides.[9]

  • Prevention and Regeneration: Ensure that all reactants are anhydrous to prevent catalyst deactivation.[7] While regeneration of aged catalysts can be challenging, some studies have shown partial restoration of activity after treatment with HCl.[9] However, methods like reduction with sodium borohydride (B1222165) may not be effective.[9]

Q4: I am having difficulty purifying my this compound product by fractional distillation. What are the common challenges?

A4: Fractional distillation is the primary method for purifying this compound from the reaction mixture.[3][10]

  • Similar Boiling Points: The boiling points of benzene (80.1°C), this compound (131.7°C), and dichlorobenzenes (o-dithis compound: 180.5°C, p-dithis compound: 174°C) are sufficiently different for separation by fractional distillation. However, efficient separation requires a fractionating column with a sufficient number of theoretical plates.[11][12]

  • Process Control: In an industrial setting, a two-tower distillation process is often employed. The first tower removes unreacted benzene and any water, while the second tower separates monothis compound from the higher-boiling dichlorobenzenes.[10] Careful control of temperature, pressure, and reflux ratio is crucial for achieving high purity.

II. Troubleshooting Guide: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to this compound, starting from aniline (B41778).

Q1: The yield of my Sandmeyer reaction is low. What are the critical parameters to control?

A1: The Sandmeyer reaction is sensitive to several factors that can impact the yield.

  • Temperature Control: The formation of the benzenediazonium (B1195382) chloride intermediate is a critical step that must be carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt.[13][14] At higher temperatures, the diazonium salt can decompose rapidly, leading to the formation of byproducts like phenol (B47542).[13]

  • Purity of Reactants: The purity of the starting aniline is important, as impurities can lead to the formation of insoluble residues and lower the overall yield.[15]

  • Addition Rate: The diazonium salt solution should be added slowly to the cuprous chloride solution while maintaining the reaction temperature between 25-30°C.[15] Too low a temperature can slow the decomposition of the intermediate, while higher temperatures can increase the formation of tarry byproducts.[15]

Q2: My final product is colored and contains impurities. How can I improve the purification process?

A2: The crude this compound from a Sandmeyer reaction often contains byproducts like phenol that need to be removed.[13][16]

  • Washing: The organic layer should be washed sequentially with a sodium hydroxide (B78521) solution to remove acidic impurities like phenol, followed by water.[16]

  • Steam Distillation: Steam distillation can be an effective method for separating the volatile this compound from non-volatile, tarry byproducts.[15] It is important to avoid using an iron condenser during steam distillation, as it can cause some reduction of the product and lower the yield.[15]

  • Drying: After washing, the this compound should be dried over an anhydrous drying agent like calcium chloride before final distillation.[16]

III. Frequently Asked Questions (FAQs)

Q: What are the main byproducts in this compound synthesis via benzene chlorination?

A: The primary byproducts are dichlorobenzenes, with the ortho and para isomers being the most common.[1] Small amounts of trichlorobenzenes and other polychlorinated benzenes can also be formed, especially if an excess of chlorine is used or the reaction time is prolonged.[6]

Q: What analytical methods are used to monitor the reaction and assess product purity?

A: Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for separating and identifying the components of the reaction mixture, including this compound and its various chlorinated isomers.[17][18][19] For online reaction monitoring, mass spectrometry-based approaches can provide real-time data on the concentrations of reactants and products.[20]

Q: What are the key safety precautions to take during this compound synthesis?

A: this compound synthesis involves hazardous materials and requires strict safety protocols.

  • Flammability: Benzene and this compound are flammable liquids. All reactions should be carried out in a well-ventilated fume hood, away from ignition sources.[3]

  • Toxicity: Benzene is a known carcinogen. Chlorine gas and hydrogen chloride are corrosive and toxic. Aniline is also toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.

  • Exothermic Reaction: The chlorination of benzene is exothermic. The reaction vessel should be equipped with a cooling system to control the temperature and prevent runaway reactions.[3]

IV. Data Presentation

Table 1: Isomer Distribution of Dithis compound with Different Catalysts in Liquid-Phase Chlorination

CatalystRatio of p-dithis compound to o-dithis compound
Ferric Chloride (FeCl₃)1.5
Aluminum Chloride (AlCl₃)1.2
Antimony Trichloride (SbCl₃)1.8
Iodine + Antimony Trichloride2.0

Source: Adapted from Ullmann's Encyclopedia of Industrial Chemistry[7]

Table 2: Product Distribution in Benzene Chlorination under Different Conditions

Benzene ConversionMonothis compound (mol%)Dithis compound (mol%)
30%84%16%
38%75%25%
38%70%24%
40%--

Note: The original source did not provide complete data for the 40% conversion rate. Source: Adapted from US Patent 4306104A[21]

V. Experimental Protocols

Protocol 1: Synthesis of this compound by Direct Chlorination of Benzene

Materials:

  • Benzene (anhydrous)

  • Chlorine gas

  • Iron filings or anhydrous ferric chloride (FeCl₃) catalyst

  • 5% Sodium hydroxide solution

  • Anhydrous calcium chloride

  • Round-bottom flask with a reflux condenser and gas inlet tube

  • Gas drying tube (e.g., with concentrated sulfuric acid)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Set up the reaction apparatus in a fume hood. Place 100 mL of anhydrous benzene and a small amount of iron filings (or FeCl₃) in the round-bottom flask.

  • Dry the chlorine gas by passing it through a drying tube containing concentrated sulfuric acid.

  • Bubble the dry chlorine gas slowly into the benzene at room temperature. The reaction is exothermic and the temperature should be maintained between 20-40°C using a water bath.

  • Continue the addition of chlorine until the desired conversion is reached (this can be monitored by GC).

  • Stop the chlorine flow and purge the apparatus with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and HCl gas.

  • Transfer the reaction mixture to a separatory funnel and wash it with a 5% sodium hydroxide solution to remove HCl and unreacted chlorine, followed by washing with water until the washings are neutral.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the drying agent and purify the this compound by fractional distillation. Collect the fraction boiling at approximately 132°C.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

Materials:

  • Aniline

  • Concentrated hydrochloric acid

  • Sodium nitrite (B80452)

  • Copper(I) chloride (CuCl)

  • Ice

  • Sodium hydroxide solution

  • Anhydrous calcium chloride

  • Beakers, flasks, and a separatory funnel

  • Steam distillation apparatus

Procedure:

  • Diazotization: In a beaker, dissolve 10 mL of aniline in 30 mL of concentrated hydrochloric acid and 30 mL of water. Cool the solution to 0-5°C in an ice bath.

  • Slowly add a cold aqueous solution of sodium nitrite (7.5 g in 15 mL of water) to the aniline hydrochloride solution, keeping the temperature below 5°C.

  • Preparation of Cuprous Chloride: Prepare a solution of cuprous chloride in concentrated hydrochloric acid.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cuprous chloride solution. Nitrogen gas will be evolved. Allow the mixture to stand at room temperature for a while and then warm it gently on a water bath until the evolution of nitrogen ceases.

  • Purification: Perform steam distillation to separate the crude this compound.

  • Wash the collected this compound with dilute sodium hydroxide solution and then with water.

  • Dry the product over anhydrous calcium chloride and purify by simple distillation.

VI. Visualizations

Chlorination_Workflow cluster_prep Reactant Preparation cluster_reaction Chlorination Reaction cluster_purification Purification cluster_products Products & Byproducts Benzene Anhydrous Benzene Reactor Reactor (20-40°C) Benzene->Reactor Chlorine Dry Chlorine Gas Chlorine->Reactor Catalyst Lewis Acid Catalyst (e.g., FeCl3) Catalyst->Reactor Washing Washing (NaOH, H2O) Reactor->Washing Crude Product Drying Drying (Anhydrous CaCl2) Washing->Drying Distillation Fractional Distillation Drying->Distillation This compound This compound (Product) Distillation->this compound Dichlorobenzenes Dichlorobenzenes (Byproduct) Distillation->Dichlorobenzenes Unreacted_Benzene Unreacted Benzene (Recycled) Distillation->Unreacted_Benzene

Caption: Experimental workflow for this compound synthesis via benzene chlorination.

Troubleshooting_Logic cluster_dcb High Dithis compound Solutions cluster_isomer Isomer Ratio Solutions cluster_yield Low Yield Solutions Start Problem Encountered High_DCB High Dithis compound Content? Start->High_DCB Wrong_Isomer_Ratio Incorrect Isomer Ratio? High_DCB->Wrong_Isomer_Ratio No Check_Ratio Adjust Benzene/Chlorine Ratio High_DCB->Check_Ratio Yes Low_Yield Low Yield? Wrong_Isomer_Ratio->Low_Yield No Change_Catalyst Change Catalyst System Wrong_Isomer_Ratio->Change_Catalyst Yes Check_Catalyst_Activity Check Catalyst Activity Low_Yield->Check_Catalyst_Activity Yes Check_Time Reduce Reaction Time Check_Ratio->Check_Time Check_Temp_DCB Lower Reaction Temperature Check_Time->Check_Temp_DCB Check_Temp_Isomer Adjust Reaction Temperature Change_Catalyst->Check_Temp_Isomer Check_Purification_Loss Optimize Purification Steps Check_Catalyst_Activity->Check_Purification_Loss

Caption: Troubleshooting logic for common issues in this compound synthesis.

Sandmeyer_Pathway Aniline Aniline Diazonium_Salt Benzenediazonium Chloride Aniline->Diazonium_Salt NaNO2, HCl, 0-5°C This compound This compound Diazonium_Salt->this compound CuCl

Caption: Simplified reaction pathway for the Sandmeyer synthesis of this compound.

References

Technical Support Center: Improving Selectivity in Chlorobenzene Halogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the regioselectivity of chlorobenzene (B131634) halogenation.

Frequently Asked Questions (FAQs)

Q1: Why is controlling selectivity a major issue in the halogenation of this compound?

A1: The chlorine atom on the benzene (B151609) ring is an ortho, para-directing group. This means that during electrophilic aromatic substitution, such as halogenation, the incoming halogen atom is directed to the positions adjacent (ortho) or opposite (para) to the existing chlorine atom.[1][2] While the chlorine atom is deactivating overall, meaning this compound reacts more slowly than benzene, it enriches electron density at the ortho and para positions through resonance.[3] Consequently, the reaction typically yields a mixture of 1,2-dithis compound (B45396) (ortho) and 1,4-dithis compound (B42874) (para), with the para isomer often being the major product.[4][5] The challenge lies in maximizing the yield of the desired isomer while minimizing the formation of the other, as well as preventing further substitution that leads to trichlorobenzenes.

Q2: What is the primary role of a Lewis acid catalyst in this reaction?

A2: A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is crucial for activating the halogenating agent (e.g., Cl₂ or Br₂).[6][7] The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile (e.g., Cl⁺).[8][9] This "activated" electrophile is then more readily attacked by the electron-rich benzene ring of this compound, facilitating the substitution reaction.[6] The catalyst is regenerated at the end of the reaction cycle.[8]

Q3: How does reaction temperature influence the ortho/para product ratio?

A3: Lower reaction temperatures generally favor the para isomer. The formation of the ortho isomer is often more sterically hindered due to the proximity of the existing chlorine atom. By reducing the kinetic energy of the reactants, the reaction becomes more sensitive to this steric hindrance, leading to a higher proportion of the thermodynamically more stable para product. Conversely, higher temperatures can provide enough energy to overcome the steric barrier, potentially increasing the yield of the ortho isomer.[10]

Q4: Can the choice of solvent affect the selectivity of the reaction?

A4: Yes, the solvent can influence both the reactivity and selectivity.

  • Nonpolar Aprotic Solvents (e.g., dichloromethane (B109758), carbon tetrachloride): These are commonly used to achieve milder reaction conditions and can help in controlling the reaction rate.[10]

  • Polar Protic Solvents (e.g., acetic acid): These solvents can solvate the intermediates and may influence the directing effects within the molecule, although they are less common for standard halogenations.[10] The optimal solvent choice depends on the specific halogenating agent and desired outcome.

Q5: What are some alternative halogenating agents to elemental chlorine (Cl₂) or bromine (Br₂)?

A5: Milder halogenating agents can offer better control and selectivity. N-halosuccinimides, such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS), are common alternatives. These reagents are solids, easier to handle than gaseous chlorine, and often lead to less over-halogenation.[10] Their reactivity can be tuned by the choice of catalyst and reaction conditions.

Troubleshooting Guides

Issue 1: Low Yield of Dithis compound and Poor Conversion of this compound

Possible CauseSuggested Solution
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., FeCl₃, AlCl₃) is anhydrous. Moisture will deactivate it. Consider using freshly opened or properly stored catalyst.
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). Increase the reaction time if starting material is still present.
Low Reaction Temperature While lower temperatures can improve selectivity, they also slow down the reaction rate. Gradually increase the temperature to find a balance between rate and selectivity.
Poor Reagent Purity Use pure, and where necessary, dry solvents and reagents. Impurities can interfere with the catalytic cycle.

Issue 2: Excessive Formation of Polysubstituted Products (e.g., Trithis compound)

Possible CauseSuggested Solution
Over-halogenation Use a stoichiometry of the halogenating agent that is close to 1:1 with this compound. A large excess of the halogen will drive the reaction towards multiple substitutions.[10]
High Reaction Temperature High temperatures can increase the reaction rate indiscriminately, leading to multiple halogenations. Lower the reaction temperature to gain better control.[10]
Highly Active Catalyst Consider using a milder Lewis acid or reducing the catalyst loading. For some substrates, a highly active catalyst can accelerate subsequent halogenation steps.
Choice of Halogenating Agent Switch to a milder halogenating agent, such as N-chlorosuccinimide (NCS), which is less prone to over-reactivity compared to Cl₂.[10]

Issue 3: Poor Regioselectivity (Unfavorable ortho/para Ratio)

Possible CauseSuggested Solution
Steric and Electronic Effects To favor the para product, lower the reaction temperature. To increase the proportion of the ortho product, a different catalytic system might be needed, potentially one involving shape-selective catalysts like zeolites.[11]
Catalyst Choice The nature of the catalyst can influence the isomer ratio. A patent describes using a mixed catalyst system of aluminum chloride and stannic chloride or titanium tetrachloride to achieve high para-to-ortho isomer ratios.[12]
Reaction Conditions Systematically vary the solvent and temperature to optimize the ratio for the desired isomer.

Quantitative Data on Selectivity

Table 1: Isomer Distribution in the Chlorination of this compound at High Temperatures

Temperature (°C)Ortho-dithis compound (%)Meta-dithis compound (%)Para-dithis compound (%)
27531861
500301060

Data adapted from a study on gas-phase chlorination of this compound. The isomer composition shows little variation in this temperature range.[13]

Experimental Protocols

Protocol 1: Selective Chlorination of this compound to 1,4-Dithis compound

This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.

Materials:

  • This compound

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine Gas (Cl₂) or N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM, anhydrous)

  • Sodium Bicarbonate solution (saturated, aqueous)

  • Brine (saturated NaCl solution, aqueous)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, gas inlet/outlet, ice bath, separatory funnel.

Procedure using N-Chlorosuccinimide (NCS):

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add this compound (1.0 eq) and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Carefully add anhydrous FeCl₃ (0.05 eq) to the stirred solution.

  • Halogenating Agent: Add NCS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[10]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm slowly to room temperature.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the this compound is consumed.

  • Workup:

    • Quench the reaction by slowly adding cold water.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 times).[10]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[10]

  • Purification: Purify the crude product by column chromatography or recrystallization to isolate the 1,4-dithis compound isomer.

Visualizations

G cluster_start Reaction Setup cluster_reaction Halogenation cluster_workup Workup & Purification start Dissolve this compound in Anhydrous Solvent cool Cool to 0 °C start->cool cat Add Anhydrous Lewis Acid Catalyst (e.g., FeCl3) cool->cat reagent Add Halogenating Agent (e.g., NCS) Portion-wise cat->reagent stir Stir at 0 °C, then Warm to Room Temp. reagent->stir monitor Monitor by TLC/GC stir->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry, Filter, Concentrate wash->dry purify Purify (Chromatography/ Recrystallization) dry->purify

Caption: Experimental workflow for selective this compound halogenation.

G start Start Troubleshooting problem What is the main issue? start->problem low_yield Low Yield / Incomplete Reaction problem->low_yield Low Conversion over_halogenation Too Much Polysubstitution problem->over_halogenation Byproducts bad_ratio Poor Ortho/Para Ratio problem->bad_ratio Wrong Isomer Mix sol_yield1 Check Catalyst Activity (ensure anhydrous) low_yield->sol_yield1 sol_yield2 Increase Reaction Time (monitor progress) low_yield->sol_yield2 sol_yield3 Slightly Increase Temperature low_yield->sol_yield3 sol_over1 Decrease Halogen Stoichiometry (use ~1.05 eq) over_halogenation->sol_over1 sol_over2 Lower Reaction Temperature over_halogenation->sol_over2 sol_over3 Use Milder Reagent (e.g., NCS instead of Cl2) over_halogenation->sol_over3 sol_ratio1 To Favor Para: Lower Reaction Temperature bad_ratio->sol_ratio1 sol_ratio2 Experiment with Different Catalysts or Solvents bad_ratio->sol_ratio2

Caption: Troubleshooting flowchart for this compound halogenation.

Caption: Pathway of electrophilic halogenation on this compound.

References

Chlorobenzene Distillation & Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the distillation and purification of chlorobenzene (B131634).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process, offering potential causes and solutions.

Issue 1: Poor Separation Efficiency or Low Final Product Purity

Your distillation is complete, but analytical results (e.g., GC-MS) show significant impurities remaining in the final this compound product.

  • Potential Cause 1: Presence of Azeotropes. this compound forms azeotropes with water and other organic solvents, which cannot be separated by simple distillation.[1][2]

    • Solution: If water is the contaminant, consider pre-drying the crude this compound with agents like silica (B1680970) gel or caustic soda.[3] For azeotropes with organic solvents, an alternative separation method like extractive distillation or using a different entrainer might be necessary.[4]

  • Potential Cause 2: Inefficient Distillation Column. The number of theoretical plates in your column may be insufficient for separating components with close boiling points.[5]

    • Solution: Increase the length or efficiency of the distillation column (e.g., by using a packed column with a higher surface area). Optimize the reflux ratio; a higher ratio can improve separation but increases distillation time and energy consumption.[6]

  • Potential Cause 3: Column Operating Issues. Problems like flooding (excessive liquid holdup), weeping (liquid leaking through trays at low vapor flow), or channeling (uneven liquid flow) can severely reduce separation efficiency.[7][8]

    • Solution: Monitor pressure and temperature profiles across the column.[7] A sudden pressure drop may indicate weeping, while a sharp increase can signal flooding.[8] Adjust the heat input to the reboiler and the reflux ratio to maintain stable operation.[9] Ensure the column internals (trays or packing) are not damaged or fouled.[7]

G start Low Purity Detected (Post-Distillation) check_azeotrope Check for Azeotrope Formation (e.g., with Water) start->check_azeotrope check_column Evaluate Column Efficiency (Plates, Packing) start->check_column check_op Review Operating Conditions (Flooding, Weeping) start->check_op solution_azeotrope Implement Pre-Drying Step or Use Extractive Distillation check_azeotrope->solution_azeotrope Yes solution_column Increase Column Length/ Efficiency or Optimize Reflux Ratio check_column->solution_column Inefficient solution_op Adjust Heat Input and Reflux to Stabilize Column; Inspect Internals check_op->solution_op Unstable end_node Achieve High Purity This compound solution_azeotrope->end_node solution_column->end_node solution_op->end_node

Diagram 1: Troubleshooting workflow for low product purity.

Issue 2: Difficulty Removing a Specific, Known Impurity

You are struggling to separate a persistent impurity, such as benzene, dithis compound isomers, or perchloroethylene.

  • Potential Cause: Close Boiling Points or Low Relative Volatility. Some impurities have boiling points very close to this compound, making separation by standard distillation difficult. Perchloroethylene, for instance, has a relative volatility of only 1.4 relative to this compound despite an 11.3°C difference in boiling points.[5]

    • Solution 1 (for Benzene/Dichlorobenzenes): Standard fractional distillation is usually effective.[5] Ensure your column has a sufficient number of theoretical plates and is operated at an optimal reflux ratio. Industrial processes often use a two-column system: the first removes light components like benzene, and the second removes heavy components like dichlorobenzenes.[10][11]

    • Solution 2 (for difficult impurities like Perchloroethylene): A multi-step approach may be required. One patented method involves selectively photochlorinating the impurity to a more chlorinated, higher-boiling compound, which can then be easily separated by distillation.[5] Alternatively, azeotropic distillation with an entrainer like methanol (B129727) can be used.[5]

    • Solution 3 (for lab-scale): For small quantities, silica gel column chromatography can be very effective. This compound is nonpolar and will elute quickly with a nonpolar solvent like hexane (B92381), leaving more polar impurities behind.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

Impurities in this compound typically originate from the manufacturing process, which involves the chlorination of benzene.[14] Common impurities include:

  • Unreacted Starting Material: Benzene.[5]

  • Reaction Byproducts: Dichlorobenzenes (o-, m-, p-isomers), and smaller amounts of higher chlorinated benzenes (trichlorobenzenes, etc.).[5][15]

  • Side-Reaction Products: In some processes, partly chlorinated aliphatic compounds like perchloroethylene can be present.[5]

CompoundBoiling Point (°C at 760 mmHg)Notes on Separation
Benzene80.1Easily removed as a light impurity by fractional distillation.[5]
This compound 132.0 Main Product
Perchloroethylene121.1Difficult to separate due to low relative volatility.[5]
o-Dithis compound180.5Easily removed as a heavy impurity by fractional distillation.[5]
m-Dithis compound173.0Easily removed as a heavy impurity by fractional distillation.[5]
p-Dithis compound174.0Easily removed as a heavy impurity by fractional distillation.[5]

Q2: How can I break the this compound-water azeotrope?

This compound and water form a minimum-boiling azeotrope at 90.2°C, with a composition of approximately 71.6% this compound and 28.4% water by mass at atmospheric pressure.[2] This means you cannot completely remove water from this compound by simple distillation alone.

  • Methods for Water Removal:

    • Chemical Drying: Before distillation, treat the wet this compound with a suitable drying agent.

    • Azeotropic Distillation: Use the azeotrope to your advantage. During distillation, the vapor that boils off will be rich in the azeotropic mixture. By using a Dean-Stark apparatus or a similar setup, the condensed vapor can be collected, the water separated, and the this compound-rich layer returned to the distillation flask.

Q3: What analytical methods are best for assessing the purity of this compound?

High-purity this compound (often >99.8%) is critical for its use as a chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[16] The most common and effective analytical technique is:

  • Gas Chromatography (GC): GC provides excellent separation of volatile compounds.

    • Detector Choice: A Flame Ionization Detector (FID) is a good general-purpose detector. For higher sensitivity and specificity, especially for chlorinated impurities, a Mass Spectrometer (MS) or an Electron Capture Detector (ECD) is highly effective.[17][18]

    • Column Choice: A capillary column with a nonpolar or medium-polarity stationary phase (like DB-5 or Rtx-624) is typically used for good separation of this compound and its related impurities.[17][18]

Q4: What are the key safety precautions for this compound distillation?

This compound is a flammable, harmful, and environmentally toxic substance.[19][20] Strict safety protocols are mandatory.

  • Ventilation: Always perform distillation in a well-ventilated fume hood to avoid inhaling harmful vapors.[21]

  • Ignition Sources: this compound is flammable with a flash point of around 29°C.[22] Eliminate all potential ignition sources, such as sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[20][21]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), splash goggles, and a lab coat.[22][23]

  • Handling & Storage: Store this compound in tightly closed containers in a cool, dry, well-ventilated area designated for flammable liquids.[22] Ground all equipment to prevent static discharge.[21]

  • Spill & Waste: Have a spill kit ready. Dispose of this compound waste according to all federal, state, and local environmental regulations.[19]

G cluster_pre Pre-Distillation cluster_dist Distillation Process cluster_post Post-Distillation crude Crude this compound (with Benzene, DiCBs, Water) drying Optional: Pre-Drying (e.g., with Na2SO4) crude->drying dist_1 Column 1 (Primary) Removes Light Impurities drying->dist_1 dist_2 Column 2 (Rectification) Removes Heavy Impurities dist_1->dist_2 Bottoms from Column 1 benzene_out Benzene + Water (Azeotrope) dist_1->benzene_out Overhead analysis Purity Analysis (GC-MS) dist_2->analysis dicb_out Dichlorobenzenes (DiCBs) + Heavies dist_2->dicb_out Bottoms product High-Purity this compound (>99.8%) analysis->product

Diagram 2: General experimental workflow for two-stage this compound purification.

Experimental Protocols

Protocol 1: General Fractional Distillation for Benzene and Dithis compound Removal (Lab Scale)

This protocol outlines a standard two-stage fractional distillation, mirroring the common industrial approach.[10][11]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all glass joints are properly sealed.

  • Charge the Flask: Charge the distillation flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar.

  • First Fraction (Benzene Removal):

    • Slowly heat the flask.

    • Monitor the temperature at the distillation head. The first fraction, primarily the benzene-water azeotrope followed by benzene, will distill at a temperature below 132°C.

    • Collect this low-boiling fraction in a separate receiving flask until the head temperature begins to rise sharply towards the boiling point of this compound (132°C).

  • Main Fraction (this compound Collection):

    • Change the receiving flask.

    • Collect the fraction that distills at a stable temperature of approximately 132°C (adjust for atmospheric pressure). This is your purified this compound.

  • Final Fraction (Heavy Impurity Removal):

    • Stop the distillation when the temperature begins to rise significantly above 132°C or when only a small volume of residue remains. This residue contains higher-boiling impurities like dichlorobenzenes.[14]

  • Analysis: Analyze the collected main fraction for purity using GC-MS or GC-FID.

Protocol 2: Small-Scale Purification by Column Chromatography

This method is ideal for removing small amounts of polar or very high-boiling impurities when high purity is essential.[12]

  • Column Preparation: Pack a glass chromatography column with silica gel using a nonpolar solvent slurry (e.g., hexane).

  • Sample Loading: Dissolve a small amount of the impure this compound in a minimal volume of hexane. Carefully load this solution onto the top of the silica column.

  • Elution:

    • Begin eluting the column with pure hexane.

    • This compound is very nonpolar and will travel down the column quickly with the solvent front.[13]

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or GC to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the hexane using a rotary evaporator. The remaining liquid is highly purified this compound.

References

minimizing byproduct formation in chlorobenzene reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chlorobenzene (B131634) Reactions

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during this compound reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing a high ratio of dithis compound byproducts. How can I increase the yield of monothis compound?

A1: High levels of dithis compound are typically due to the further chlorination of the desired monothis compound product. To minimize this, consider the following factors:

  • Stoichiometry: The molar ratio of chlorine to benzene (B151609) is a critical parameter. Using a large excess of benzene will favor the formation of monothis compound. For the synthesis of dithis compound, a molar ratio of approximately 2:1 (chlorine to benzene) is required, so for monothis compound, this ratio should be significantly lower.[1]

  • Reaction Time: Extended reaction times can lead to the further chlorination of the desired product. It is crucial to monitor the reaction's progress using techniques like Gas Chromatography (GC) to determine the optimal time to stop the reaction.[1]

  • Temperature: The reaction can be conducted between 20–40 °C to minimize the production of dithis compound, which is favored at higher temperatures.[2] Maintaining a lower temperature is crucial, as the reaction is exothermic.[2]

  • Catalyst Activity: A highly active catalyst can promote further chlorination. You might consider using a less active catalyst or reducing the amount of catalyst used.[1]

Q2: I am observing significant amounts of trithis compound and other polychlorinated byproducts. What is causing this and how can I prevent it?

A2: The formation of trithis compound and other polychlorinated benzenes is a result of over-chlorination.[1] This can be mitigated by:

  • Controlling Chlorine Input: Ensure you are using the correct molar ratio of chlorine to your starting material. A large excess of chlorine will inevitably lead to higher chlorinated products.[1][3]

  • Monitoring Reaction Progress: Periodically take samples and analyze them by GC. This will help you determine the optimal point to stop the reaction to maximize the yield of your desired product and minimize the formation of polychlorinated byproducts.[1][3]

  • Reaction Time: Avoid prolonged reaction times, as this provides more opportunity for over-chlorination to occur.[1][3]

Q3: How can I increase the selectivity for the para-dithis compound isomer over the ortho-isomer?

A3: The ratio of para to ortho isomers is influenced by several factors:

  • Catalyst Choice: While common Lewis acids like ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are effective, their selectivity for the para isomer can be limited.[1] Using a mixed catalyst system, such as aluminum chloride with stannic chloride or titanium tetrachloride, has been shown to improve the para-to-ortho ratio.[1][4] Shape-selective catalysts like modified zeolites can also enhance para-selectivity.[1]

  • Reaction Temperature: Lower reaction temperatures generally favor the formation of the more stable para isomer (thermodynamic control).[1] The formation of the ortho isomer often has a lower activation energy, making it the kinetically favored product at higher temperatures.[1] One study noted that as reaction temperature increased from 30°C to 70°C, the para/ortho ratio of dithis compound decreased.[5]

  • Solvent: The choice of solvent can influence the isomer distribution by stabilizing the transition state that leads to the desired isomer.[1]

Q4: My chlorination reaction is proceeding very slowly or has stopped. What are the potential causes and solutions?

A4: A slow or stalled reaction can be caused by several issues:

  • Catalyst Deactivation: Lewis acid catalysts are sensitive to moisture. Ensure all reagents (benzene, chlorine) and glassware are anhydrous.[1] Using freshly sublimed or anhydrous grade catalysts is recommended.[1]

  • Insufficient Catalyst: The amount of catalyst can be critical. A slight increase in catalyst concentration might be necessary, but be aware that this could also increase the rate of side reactions.[1]

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they also decrease the overall reaction rate.[1] You may need to find an optimal temperature that balances selectivity and reaction speed.

  • Impurities: Impurities in the starting materials can interfere with the catalyst. Using high-purity benzene is recommended.[1]

Q5: What is the fundamental role of the Lewis acid catalyst in these reactions?

A5: A Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential for the chlorination of benzene and this compound.[6][7] Chlorine (Cl₂) itself is not a strong enough electrophile to react directly with the stable benzene ring.[6] The Lewis acid coordinates with a chlorine molecule, polarizing the Cl-Cl bond.[6][8] This makes one of the chlorine atoms more positively charged and thus a much more reactive electrophile, which can then attack the benzene ring in an electrophilic aromatic substitution reaction.[7][9] The catalyst also helps to stabilize the carbocation intermediate formed during the reaction.[6]

Data Summary: Reaction Parameter Effects

The following table summarizes the impact of key experimental parameters on byproduct formation in this compound reactions.

ParameterEffect on Dithis compound FormationEffect on Polychlorinated Byproduct FormationEffect on para/ortho Isomer Ratio
Temperature Increases at higher temperatures.[2][5]Increases with higher temperatures.[5]Lower temperatures favor the para isomer.[1]
Chlorine:Benzene Ratio Increases with a higher ratio of chlorine.[1]Significantly increases with excess chlorine.[1][3]Less direct impact, but over-chlorination leads to di-isomers.
Reaction Time Increases with longer reaction times.[1]Increases significantly with prolonged reaction times.[1][3]Less direct impact.
Catalyst Type Highly active catalysts can increase formation.[1]Highly active catalysts can promote over-chlorination.[1]Mixed catalysts (e.g., AlCl₃/SnCl₄) or zeolites can increase the para isomer yield.[1]
Catalyst Concentration Higher concentrations can increase formation rates.[1][3]Higher concentrations can increase formation rates.[3]Can influence selectivity; optimization is key.

Experimental Protocols

Protocol: Minimizing Dithis compound in the Synthesis of Monothis compound

This protocol outlines a standard laboratory procedure for the chlorination of benzene with an emphasis on maximizing the yield of monothis compound.

1. Materials and Apparatus:

  • Anhydrous benzene (high purity)

  • Lewis acid catalyst (e.g., anhydrous FeCl₃ or AlCl₃)

  • Dry chlorine gas

  • Round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a reflux condenser, and a gas outlet leading to a trap (e.g., a sodium hydroxide (B78521) solution to neutralize excess chlorine and HCl gas)

  • Ice bath

  • Gas Chromatography (GC) setup for reaction monitoring

2. Procedure:

  • Setup: Assemble the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent catalyst deactivation.[1]

  • Charging the Reactor: To the round-bottom flask, add anhydrous benzene and the Lewis acid catalyst (e.g., 0.5-1 mol% relative to benzene).

  • Initiating the Reaction: Cool the reaction mixture in an ice bath to the desired temperature (e.g., 20-30°C).[2]

  • Chlorine Addition: Slowly bubble dry chlorine gas through the stirred reaction mixture.[1] The rate of chlorine addition should be carefully controlled to maintain the desired reaction temperature, as the reaction is exothermic.[1][2] Do not add more than one molar equivalent of chlorine relative to benzene.

  • Reaction Monitoring: Periodically (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture, quench it with water, extract the organic layer, and analyze it by GC. This will allow you to track the formation of monothis compound and the appearance of dithis compound byproducts.[1]

  • Quenching the Reaction: Once the GC analysis shows that the optimal conversion to monothis compound has been achieved with minimal dithis compound formation, stop the flow of chlorine gas.[1] Pour the reaction mixture into cold water to quench the reaction and hydrolyze the catalyst.[1]

  • Workup: Separate the organic layer. Wash it sequentially with a dilute sodium bicarbonate solution and then water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the drying agent by filtration. The resulting mixture of unreacted benzene and this compound can be separated by fractional distillation to isolate the pure monothis compound product.[10]

Visualizations

Below are diagrams illustrating key relationships and workflows for minimizing byproducts in this compound reactions.

Byproduct_Formation_Logic cluster_params Reaction Parameters cluster_products Product Distribution Temp Temperature MCB Monothis compound (Desired Product) Temp->MCB Low Temp ↑ DCB Dichlorobenzenes (o-, p-isomers) Temp->DCB High Temp ↑ PCB Polychlorinated Byproducts Temp->PCB High Temp ↑ Stoich Stoichiometry (Cl2:Benzene Ratio) Stoich->MCB Low Ratio ↑ Stoich->DCB High Ratio ↑ Stoich->PCB High Ratio ↑ Time Reaction Time Time->MCB Short Time ↑ Time->DCB Long Time ↑ Time->PCB Long Time ↑ Catalyst Catalyst Choice Catalyst->DCB Activity/Type

Caption: Logic diagram of reaction parameter effects.

Experimental_Workflow start_end start_end process process decision decision output output Start Start Setup 1. Assemble Dry Apparatus Start->Setup Charge 2. Charge Benzene & Catalyst Setup->Charge Cool 3. Cool to Target Temp Charge->Cool AddCl2 4. Add Chlorine Gas (Controlled Rate) Cool->AddCl2 Monitor 5. Monitor by GC AddCl2->Monitor Check Optimal Conversion? Monitor->Check Check->AddCl2 No Quench 6. Quench Reaction (Stop Cl2, Add H2O) Check->Quench Yes Workup 7. Wash & Dry Organic Layer Quench->Workup Purify 8. Fractional Distillation Workup->Purify Product Pure this compound Purify->Product End End Product->End

Caption: Experimental workflow for selective chlorination.

References

Technical Support Center: Catalyst Deactivation in Chlorobenzene Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst deactivation in chlorobenzene (B131634) hydrogenation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Rapid Decline in Catalyst Activity

Q1: My catalyst is rapidly losing activity during this compound hydrogenation. What are the likely causes?

A1: A rapid decline in catalyst activity is a common issue and can be attributed to several factors:

  • Catalyst Poisoning: The most frequent cause is the poisoning of the catalyst's active sites. In this compound hydrogenation, chloride ions (Cl-), formed as a byproduct (HCl), are known to be potent poisons for noble metal catalysts like Palladium (Pd) and Platinum (Pt).[1] These ions can adsorb strongly onto the active metal surfaces, blocking sites required for the reaction. Non-metal contaminants such as sulfur or nitrogen compounds present in the feedstock can also act as poisons.[2]

  • Coking/Fouling: At certain process conditions, carbonaceous deposits, often referred to as coke, can form on the catalyst surface.[3][4] These deposits physically block the active sites and pores of the catalyst, preventing reactants from reaching them. Insoluble byproducts or polymers can also lead to fouling.[5]

  • Changes in Feed Composition: An insufficient hydrogen-to-chlorobenzene ratio (H₂/PhCl) can accelerate deactivation. A low H₂ concentration may not be adequate to effectively remove the adsorbed chlorine from the catalyst surface, leading to its accumulation and subsequent poisoning.

Troubleshooting Steps:

  • Analyze Feedstock Purity: Ensure the this compound and hydrogen feeds are free from potential poisons like sulfur and nitrogen compounds.

  • Optimize H₂/PhCl Ratio: Increasing the H₂/PhCl ratio can help mitigate poisoning by facilitating the removal of HCl from the catalyst surface.

  • Reaction Temperature Control: While higher temperatures can increase reaction rates, they can also promote coking. Evaluate if the reaction temperature is within the optimal range for your specific catalyst.

  • Catalyst Characterization: Analyze the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of coke, and X-ray Photoelectron Spectroscopy (XPS) to detect surface poisons.

Issue 2: Gradual Loss of Activity Over Time

Q2: My catalyst shows good initial activity, but its performance degrades slowly over several runs. What could be the reason?

A2: Gradual deactivation is often due to more subtle, long-term changes in the catalyst's properties:

  • Sintering (Thermal Degradation): At elevated temperatures, the fine metal nanoparticles on the catalyst support can agglomerate into larger particles.[5][6] This process, known as sintering, leads to a decrease in the active surface area of the metal, resulting in a lower overall activity.

  • Leaching: The active metal component of the catalyst can slowly dissolve or "leach" into the reaction medium, particularly in liquid-phase reactions.[6][7] This leads to a permanent loss of active sites.

  • Mechanical Attrition: In stirred or fluidized bed reactors, the physical breakdown of the catalyst support can occur over time, leading to the loss of active material.[4]

Troubleshooting Steps:

  • Operate at Milder Temperatures: If sintering is suspected, try running the reaction at the lowest possible temperature that still provides an acceptable reaction rate.

  • Select a Stable Catalyst Support: The choice of support material can influence the catalyst's thermal stability. Supports with strong metal-support interactions can help prevent sintering.

  • Monitor Metal Content in the Product Stream: Analyzing the product mixture for traces of the active metal can confirm if leaching is occurring.

  • Consider Catalyst Regeneration: For deactivation caused by reversible mechanisms like coking or some forms of poisoning, a regeneration step can restore activity.

Issue 3: Inconsistent Results and Poor Reproducibility

Q3: I am observing significant variations in catalyst performance between different experimental batches. What should I investigate?

A3: Inconsistent results often point to variability in experimental conditions or materials:

  • Moisture Content: Water can act as a catalyst deactivator in some systems.[2] Variations in the moisture content of reactants or solvents can lead to inconsistent performance.

  • Purity of Reagents: Impurities in the this compound, solvent, or hydrogen gas can poison the catalyst.[5] The purity of these materials should be consistent across all experiments.

  • Catalyst Pre-treatment: The activation procedure for the catalyst (e.g., reduction in H₂) is crucial for achieving its optimal performance. Inconsistencies in the pre-treatment protocol can lead to variations in initial activity and stability.

  • Mass Transfer Limitations: Inefficient stirring or improper reactor loading can lead to mass transfer limitations, where the rate of reaction is limited by the transport of reactants to the catalyst surface rather than the intrinsic catalyst activity. This can mask the true kinetic behavior and lead to irreproducible results.[5]

Troubleshooting Steps:

  • Standardize Procedures: Ensure that all experimental parameters, including reagent purification, catalyst pre-treatment, and reaction setup, are strictly standardized.

  • Verify Reagent Purity: Use reagents of the highest possible purity and consider performing quality control checks on new batches.

  • Ensure Inert Atmosphere: For air-sensitive catalysts like Pd(0), ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen).[5]

  • Evaluate Mass Transfer Effects: Perform experiments at different stirring speeds or with varying catalyst particle sizes to determine if mass transfer is influencing the observed reaction rate.

Data Presentation

Table 1: Common Catalysts and Deactivation Observations in this compound Hydrogenation

Catalyst SystemSupportCommon Deactivation Mechanism(s)Key ObservationsReference(s)
Au/Al₂O₃AluminaCarbon deposition (coking)Significant carbon content (6.3% w/w) detected on the spent catalyst. Activity restored after oxidative/reductive treatment.[3]
Pd/FeIronEncapsulation of Pd by iron oxides, Pd dislodgmentAged particles showed a significant decrease in dechlorination reactivity.[8]
Pd/CCarbonChloride poisoningInhibition by HCl is a significant factor. Stable for over 50 hours with a high H₂/PhCl ratio.
Pd/Al₂O₃AluminaChloride poisoning, leachingSusceptible to deactivation by chloride ions.[7]
Pt NanocatalystsPVP (stabilizer)Fouling by stabilizerA large amount of PVP stabilizer hindered reactant-catalyst contact.[9]

Table 2: Influence of Reaction Parameters on Catalyst Stability

ParameterEffect on DeactivationRecommended Action for Improved StabilityReference(s)
H₂/Chlorobenzene RatioA low ratio can lead to increased chloride poisoning.Maintain a high H₂/chlorobenzene ratio (>1).
TemperatureHigh temperatures can promote sintering and coking.Operate at the lowest effective temperature.[5]
SolventCan influence mass transfer of byproducts and catalyst stability.An aqueous-organic solvent system can help remove chloride ions.[7]
Reactant PurityImpurities (e.g., sulfur, nitrogen) can act as poisons.Use high-purity reactants and solvents.[2][5]

Experimental Protocols

Protocol 1: Catalyst Regeneration by Oxidative/Reductive Treatment

This protocol is suitable for catalysts deactivated by carbon deposition (coking).

  • Oxidation Step:

    • Place the spent catalyst in a tube furnace.

    • Heat the catalyst to a specified temperature (e.g., 300-500 °C, catalyst dependent) under a flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in N₂).

    • Maintain this condition for a set duration (e.g., 2-4 hours) to burn off the carbon deposits.

  • Reduction Step:

    • After the oxidation step, purge the system with an inert gas (e.g., N₂ or Ar) to remove all traces of oxygen.

    • Introduce a flow of hydrogen gas (or a H₂/inert gas mixture).

    • Heat the catalyst to a reduction temperature (e.g., 300-400 °C, catalyst dependent) and hold for 2-4 hours to reduce the oxidized metal species back to their active metallic state.

  • Cooling:

    • Cool the catalyst to room temperature under an inert gas flow before handling.

Protocol 2: Characterization of Spent Catalysts - Temperature Programmed Desorption (TPD) of Ammonia (B1221849)

This protocol is used to assess the acidity of a catalyst, which can be affected by deactivation.

  • Sample Preparation:

    • Accurately weigh a small amount of the spent catalyst (typically 50-100 mg) and place it in the TPD sample cell.

  • Pre-treatment:

    • Heat the sample under an inert gas flow (e.g., He or Ar) to a high temperature (e.g., 500 °C) to clean the surface.

  • Ammonia Adsorption:

    • Cool the sample to a lower temperature (e.g., 100 °C) and introduce a flow of a gas mixture containing ammonia (e.g., 5% NH₃ in He) until the surface is saturated.

  • Purging:

    • Switch the gas flow back to the inert gas to remove any physisorbed ammonia.

  • Temperature Programming:

    • Heat the sample at a constant rate (e.g., 10 °C/min) under the inert gas flow.

  • Data Acquisition:

    • Monitor the concentration of desorbed ammonia in the effluent gas using a thermal conductivity detector (TCD) or a mass spectrometer as a function of temperature. The resulting spectrum provides information about the number and strength of the acid sites.

Mandatory Visualization

CatalystDeactivationPathways cluster_causes Primary Causes of Deactivation cluster_effects Effects on Catalyst cluster_outcome Overall Outcome Poisoning Poisoning (e.g., Cl-, S, N compounds) BlockSites Active Site Blocking Poisoning->BlockSites Coking Coking/Fouling (Carbon Deposition) Coking->BlockSites PoreBlockage Pore Blockage Coking->PoreBlockage Sintering Sintering (Thermal Degradation) SurfaceAreaLoss Loss of Active Surface Area Sintering->SurfaceAreaLoss Leaching Leaching (Metal Dissolution) LossOfMetal Loss of Active Metal Leaching->LossOfMetal ActivityLoss Decreased Catalytic Activity & Selectivity BlockSites->ActivityLoss PoreBlockage->ActivityLoss SurfaceAreaLoss->ActivityLoss LossOfMetal->ActivityLoss

Caption: Major pathways of catalyst deactivation in this compound hydrogenation.

TroubleshootingWorkflow Start Observe Catalyst Deactivation (Decreased Activity/Selectivity) CheckPoisoning Investigate Poisoning - Analyze feedstock purity - Optimize H2/PhCl ratio Start->CheckPoisoning CheckFouling Investigate Coking/Fouling - Analyze spent catalyst (TPO) - Adjust reaction temperature Start->CheckFouling CheckThermal Investigate Thermal Effects - Check for sintering (TEM) - Operate at milder temperatures Start->CheckThermal Regenerate Attempt Catalyst Regeneration - Oxidative/Reductive Treatment - Washing CheckPoisoning->Regenerate CheckFouling->Regenerate Failure Permanent Deactivation (Consider new catalyst) CheckThermal->Failure If sintering/leaching is severe Success Activity Restored Regenerate->Success If successful Regenerate->Failure If unsuccessful

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

Technical Support Center: Overcoming Low Reactivity of Chlorobenzene in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of chlorobenzene (B131634) in nucleophilic aromatic substitution (SNA r) reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution reaction with this compound failing or showing very low yield under standard conditions?

A: this compound is inherently unreactive towards nucleophilic substitution for several key reasons:

  • Resonance Effect: The lone pair of electrons on the chlorine atom delocalizes into the benzene (B151609) ring, creating a partial double-bond character in the C-Cl bond. This makes the bond significantly stronger and harder to break compared to the C-Cl bond in an alkyl halide.[1][2][3]

  • Hybridization of Carbon: The carbon atom bonded to the chlorine is sp² hybridized. Sp² hybridized carbons are more electronegative than sp³ carbons found in alkyl halides, which shortens the C-Cl bond and increases its strength.[2][4]

  • Repulsion of Nucleophile: The electron-rich π-system of the benzene ring repels the incoming electron-rich nucleophile, making an attack on the ring difficult.[3][5][6]

  • Instability of Phenyl Cation: The SN1 pathway is not feasible because the resulting phenyl cation cannot be stabilized by resonance.[7]

Q2: What general strategies can I use to increase the reactivity of this compound?

A: Two primary strategies are employed:

  • Harsh Reaction Conditions: Unsubstituted this compound can be forced to react, but this requires extreme industrial conditions, such as high temperatures (350-400°C) and pressures (around 300 atm or 200 atmospheres).[1][3][7][8] These conditions are often impractical and unsafe for standard laboratory synthesis.

  • Activation with Electron-Withdrawing Groups (EWGs): The most effective and common strategy is to add strong electron-withdrawing groups (like -NO₂, -CN, -SO₃H) to the benzene ring. These groups activate the ring for nucleophilic attack.[7][8][9]

Q3: How do electron-withdrawing groups (EWGs) activate the ring for nucleophilic attack?

A: EWGs activate the ring by stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction.[8][9] This stabilization occurs through resonance, delocalizing the negative charge onto the EWG. This lowers the activation energy of the reaction, allowing it to proceed under much milder conditions.[7]

Q4: Does the position of the electron-withdrawing group on the ring matter?

A: Yes, the position is critical. EWGs are only effective at activating the ring when they are in the ortho or para positions relative to the chlorine atom.[7] When the EWG is in the meta position, it cannot participate in the resonance stabilization of the negative charge on the Meisenheimer complex, and therefore has little to no activating effect.[7]

Q5: My reaction yield is still low even with an activating group. What should I troubleshoot?

A: If your yield is low despite having an ortho/para EWG, consider the following:

  • Nucleophile Strength: Weak nucleophiles may still require more forcing conditions. Consider using a stronger nucleophile (e.g., using the sodium or potassium salt of your nucleophile).[9][10]

  • Reaction Temperature: The reaction may be too slow at your current temperature. Cautiously increasing the heat can improve the reaction rate, but be mindful of potential side reactions.[10]

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are often preferred as they can enhance the rate of nucleophilic aromatic substitution.[10][11]

  • Number of Activating Groups: A single EWG makes the reaction feasible, but adding a second EWG (e.g., 2,4-dinitrothis compound) dramatically increases reactivity further, allowing the reaction to proceed at even lower temperatures.[7]

Data Presentation: Reaction Conditions

The presence of electron-withdrawing groups drastically reduces the severity of the conditions required for nucleophilic substitution on this compound.

SubstrateActivating GroupsReagentTemperature (°C)Pressure (atm)Product
This compoundNoneaq. NaOH350300Phenol
p-Nitrothis compound1 (-NO₂ at para)aq. NaOH170~15-20p-Nitrophenol
2,4-Dinitrothis compound2 (-NO₂ at ortho, para)aq. NaOH951 (Atmospheric)2,4-Dinitrophenol

Data compiled from multiple sources.[7][8]

Experimental Protocols

Key Experiment: Synthesis of p-Nitrophenol from p-Nitrothis compound

This protocol demonstrates the nucleophilic aromatic substitution of chlorine with a hydroxyl group, activated by a para-nitro group.

Materials:

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and filter paper

  • pH paper or meter

  • Melting point apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, place p-nitrothis compound and a 10% aqueous solution of NaOH. The molar ratio of NaOH to p-nitrothis compound should be approximately 2:1.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 170°C) using a heating mantle with constant stirring.[7] Maintain reflux for 2-3 hours. The reaction mixture will turn a deep red/orange, indicating the formation of the sodium salt of p-nitrophenol.

  • Cooling and Acidification: After the reflux period, cool the reaction mixture to room temperature, and then further in an ice bath.

  • Slowly and carefully add concentrated HCl with stirring until the solution is acidic (test with pH paper, pH ~2-3). This protonates the sodium p-nitrophenoxide to form p-nitrophenol, which will precipitate as a yellow solid.

  • Isolation: Isolate the crude p-nitrophenol by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any remaining salts.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol or a water-ethanol mixture to obtain pure, yellow crystals of p-nitrophenol.

  • Characterization: Dry the purified crystals and determine the yield and melting point.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • p-Nitrothis compound is toxic and an irritant. Handle it in a fume hood.

  • Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme care.

  • Perform the reaction in a well-ventilated fume hood.

Visualizations

SNAr_Mechanism Figure 1. SNAr Mechanism Workflow sub Aryl Halide (e.g., this compound with EWG) complex Meisenheimer Complex (Negatively charged, resonance-stabilized intermediate) nuc Nucleophile (e.g., OH⁻) nuc->complex Attack on C-Cl carbon prod Substituted Product complex->prod Loss of Leaving Group (Cl⁻) & Ring Aromatization

Caption: Figure 1. The SNAr mechanism proceeds via a two-step addition-elimination pathway.

EWG_Position_Effect Figure 2. Influence of EWG Position on Reactivity sub This compound with Electron-Withdrawing Group (EWG) ortho_para ortho_para sub->ortho_para Ortho / Para Position meta meta sub->meta Meta Position stab Resonance Stabilization of Meisenheimer Complex ortho_para->stab Enables... no_stab Resonance Stabilization of Meisenheimer Complex meta->no_stab Prevents... react Lower Activation Energy & Increased Reactivity stab->react Leads to... no_effect No Significant Change in Reactivity no_stab->no_effect Leads to...

Caption: Figure 2. EWGs activate nucleophilic attack only from ortho/para positions.

Troubleshooting_Workflow Figure 3. Troubleshooting Low-Yield Reactions start Start: Low or No Product Yield q1 Is a strong EWG present at the ortho/para position? start->q1 q2 Are reaction conditions sufficiently harsh? q1->q2 Yes a1_yes Add EWG (e.g., nitration) to ortho/para position. q1->a1_yes No q3 Is the nucleophile strong enough? q2->q3 Yes a2_yes Increase temperature and/or pressure cautiously. q2->a2_yes No a3_yes Use a stronger nucleophile (e.g., Na salt of NuH). q3->a3_yes No end Re-evaluate experiment with modifications. q3->end Yes a1_yes->end a2_yes->end a3_yes->end

Caption: Figure 3. A logical workflow for diagnosing and solving common issues in SNAr reactions.

References

Technical Support Center: Analytical Method Development for Complex Chlorobenzene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures, frequently asked questions (FAQs), and experimental protocols for the analysis of complex chlorobenzene (B131634) mixtures.

Frequently Asked questions (FAQs)

Q1: What is the most common analytical technique for this compound mixtures? A1: Gas chromatography (GC) is the technique of choice for analyzing chlorobenzenes in environmental samples.[1][2] Specifically, GC coupled with a mass spectrometer (MS) or an electron capture detector (ECD) is frequently used. GC-MS is often preferred for its ability to identify and quantify individual this compound congeners, even in complex matrices.[1][2][3]

Q2: Why is the separation of dithis compound isomers so challenging? A2: The separation of dithis compound isomers is difficult because they have very close boiling points, which makes conventional fractional distillation and some chromatographic methods inefficient, especially for separating meta and para isomers.[4][5] This necessitates the use of high-resolution capillary columns or advanced purification techniques that exploit other differences in their physical properties, such as melting points.[4]

Q3: What are the key challenges in sample preparation for this compound analysis? A3: Key challenges include the volatility of lower-chlorinated benzenes like monothis compound (MCB), which can lead to low recovery rates.[1][2] Other challenges involve efficiently extracting all 12 congeners from diverse matrices (e.g., soil, water, sediment) and removing interfering substances, such as sulfur from sediment samples, which requires cleanup steps using materials like activated copper.[1][2]

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for this compound analysis? A4: Yes, HPLC can be used, particularly for determining this compound as an impurity in other chemical products. A common method is reversed-phase HPLC on a C18 column with a mobile phase like methanol-water or acetonitrile-water and UV detection.[6] However, for complex environmental mixtures with multiple congeners, GC is generally the superior technique due to its higher resolution for these types of volatile compounds.[1]

Q5: What are common interferences in the analysis of chlorobenzenes? A5: In environmental samples, co-elution with other persistent organic pollutants like polychlorinated biphenyls (PCBs) can be a significant issue.[7][8] The cleanup process is critical to remove these interferences. For example, silica (B1680970) gel columns are often used to separate chlorobenzenes from other compounds.[1][2][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the GC-MS analysis of chlorobenzenes.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Co-elution of Isomers 1. Inappropriate GC column phase or dimensions.[1] 2. Suboptimal oven temperature program.[1] 3. Carrier gas flow rate is too high or too low.1. Use a long (e.g., 60 m) capillary column with a mid-polarity stationary phase (e.g., 6% cyanopropylphenyl-94% dimethyl polysiloxane) known to separate this compound isomers well.[1] 2. Optimize the temperature ramp. A slower ramp rate (e.g., 5°C/min) can improve separation.[1] 3. Adjust the carrier gas flow rate to the optimal linear velocity for the column.
Low Recovery of Monothis compound (MCB) 1. Loss during sample preparation, especially during solvent evaporation steps due to its high volatility.[1][2] 2. Inefficient extraction from the sample matrix.1. Evaporate extracts under a very gentle stream of nitrogen.[1] Avoid high temperatures. Consider using a correction factor based on recovery studies if loss is consistent.[1] 2. Ensure the chosen extraction solvent (e.g., pentane-acetone mixture) and method (e.g., shaking, sonication) are appropriate for the matrix.[1]
Peak Tailing 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Dead volume from improper column installation.1. Use a deactivated inlet liner. If tailing persists, trim the first few centimeters of the column's inlet side.[9] 2. Bake out the column at its maximum recommended temperature.[10] If contamination is severe, replace the column. 3. Re-install the column, ensuring it is cut squarely and inserted to the correct depth in both the injector and detector.
Ghost Peaks 1. Contamination from previous injections (carryover).[4] 2. Contaminated syringe, solvent, or carrier gas. 3. Septum bleed.1. Run a solvent blank after a high-concentration sample to check for carryover. Clean the injection port and replace the liner if necessary.[4] 2. Replace rinse solvents and clean or replace the syringe.[9] Ensure high-purity carrier gas with appropriate traps.[11] 3. Use a high-quality, low-bleed septum and replace it regularly.
Inconsistent Retention Times 1. Leaks in the carrier gas line or connections. 2. Insufficient oven equilibration time.[9] 3. Fluctuations in carrier gas flow rate or head pressure.1. Perform a leak check of the system from the gas source to the detector.[11] 2. Extend the oven equilibration time at the start of the run.[9] 3. Check the gas supply and regulators. Ensure electronic pressure control (EPC) is functioning correctly.

Quantitative Data Summary

The following table provides typical GC-MS parameters for the analysis of a standard mixture of 12 chlorobenzenes. These are starting points and may require optimization for specific instruments and matrices.

Parameter Value / Description Reference
GC Column Rtx-624, 60 m x 0.32 mm ID, 1.8 µm film thickness[1]
Carrier Gas Helium[1]
Flow Rate ~2 cm³/min (100 kPa)[1]
Injection Mode On-column or Splitless[1][12]
Injection Volume 1-2 µL[1][12]
Injector Temp. 220-280°C[12][13]
Oven Program 60°C start, ramp 5°C/min to 200°C (hold 3 min), then 10°C/min to 250°C (hold 9 min)[1]
MS Ionization Electron Ionization (EI) at 70 eV[13]
MS Mode Selected Ion Monitoring (SIM) for high sensitivity and selectivity[1][3]
MS Interface Temp. ~240°C[13]
Ion Source Temp. ~230°C[13]

Table of Target Ions for SIM Mode

Compound Group Quantification Ion (m/z) Confirmation Ion(s) (m/z)
Monothis compound11277
Dichlorobenzenes146111, 75
Trichlorobenzenes180145, 109
Tetrachlorobenzenes214179, 144
Pentathis compound250215, 178
Hexathis compound284249, 142

Experimental Protocols

Protocol 1: Extraction and Cleanup of Chlorobenzenes from Sediment

This protocol is adapted from a method for determining chlorobenzenes in sediment samples.[1][2]

1. Sample Preparation and Spiking: a. Weigh 1.0 g of wet sediment into a glass vial. b. Add anhydrous sodium sulfate (B86663) (Na₂SO₄) and mix until the sample is dry and free-flowing. c. Spike the sample with a known amount of an internal standard (e.g., deuterated 1,2-dithis compound).[1]

2. Solvent Extraction: a. Add 5 mL of a 4:1 (v/v) pentane:acetone mixture to the vial.[1] b. Seal the vial and place it on a mechanical shaker. Shake for 24 hours at room temperature.[1] c. Allow the sediment to settle and carefully decant the solvent extract.

3. Extract Cleanup (Sulfur Removal and Fractionation): a. Prepare a small glass column packed with activated silica gel. b. Add a layer of freshly activated copper powder to the top of the silica gel to remove elemental sulfur.[1][2] c. Apply the decanted extract to the top of the column. d. Elute the chlorobenzenes with 10 mL of pentane.[1] Collect the eluate.

4. Concentration and Final Preparation: a. Concentrate the cleaned extract to approximately 0.3 mL under a gentle stream of high-purity nitrogen.[1][2] b. Add a recovery standard (e.g., 4-bromo-1-fluorobenzene) for GC-MS quantitation.[1] c. Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

Visualizations

Workflow and Decision Diagrams

The following diagrams illustrate the logical workflow for method development and a troubleshooting decision tree for a common analytical problem.

MethodDevelopmentWorkflow start Define Analytical Objective lit_review Literature Review & Method Scouting start->lit_review sample_prep Develop Sample Preparation Protocol (Extraction, Cleanup) lit_review->sample_prep instrument_setup Select & Configure Instrument (GC-MS) lit_review->instrument_setup method_opt Optimize GC & MS Parameters (Oven, Flow, SIM ions) sample_prep->method_opt instrument_setup->method_opt validation Method Validation method_opt->validation linearity Linearity & Range validation->linearity Test lod_loq LOD & LOQ Determination validation->lod_loq Test accuracy Accuracy & Precision validation->accuracy Test robustness Robustness Testing validation->robustness Test sop Finalize SOP & Implement Routine Analysis linearity->sop lod_loq->sop accuracy->sop robustness->sop end End sop->end

Caption: General workflow for analytical method development.

TroubleshootingTree problem Problem: Poor Peak Resolution q1 Is this a new or established method? problem->q1 new_method New Method q1->new_method New est_method Established Method q1->est_method Established check_column Verify Column Choice (Phase, Length, ID) new_method->check_column opt_oven Optimize Oven Program (Slower Ramp Rate) check_column->opt_oven opt_flow Optimize Carrier Gas Flow Rate opt_oven->opt_flow q2 Check Maintenance Logs Any recent changes? est_method->q2 no_change No Recent Changes q2->no_change No yes_change Recent Changes Made q2->yes_change Yes leak_check Perform Leak Check (Septum, Fittings) no_change->leak_check replace_consumables Replace Liner & Septum leak_check->replace_consumables trim_col Trim Column Inlet (10-20 cm) replace_consumables->trim_col revert Revert to Validated Parameters/Consumables yes_change->revert

Caption: Troubleshooting decision tree for poor peak resolution.

References

Technical Support Center: Analysis of Chlorobenzene in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the environmental analysis of chlorobenzene (B131634).

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects during the analysis of this compound in environmental samples.

Issue 1: Poor recovery of this compound from spiked samples.

Possible Cause Recommended Action
Inefficient Extraction The chosen extraction method (e.g., LLE, SPE) may not be optimal for your specific sample matrix. For soil and sediment, ensure the solvent adequately penetrates the particles. Consider methods like accelerated solvent extraction or ultrasonic-assisted extraction.[1][2]
Analyte Volatility This compound is a volatile organic compound (VOC). Losses can occur during sample preparation, especially during solvent evaporation steps. Evaporate solvents under a gentle stream of nitrogen at a controlled temperature.[3]
Strong Matrix Adsorption This compound can adsorb strongly to organic matter in soil or sediment.[3] Ensure your extraction solvent has the appropriate polarity to overcome these interactions. A mixture of polar and non-polar solvents (e.g., pentane (B18724) and acetone) can be effective.[1]
Matrix-Induced Signal Suppression Co-extracted matrix components can interfere with the ionization of this compound in the mass spectrometer, leading to a lower signal.[3][4] Implement strategies to mitigate matrix effects as detailed below (e.g., use of internal standards, matrix-matched calibration).

Issue 2: High variability in results between replicate injections.

Possible Cause Recommended Action
Inconsistent Sample Preparation Ensure uniform and consistent execution of the sample preparation protocol for all samples and standards.
Instrument Instability Check the stability of your analytical instrument (GC-MS or LC-MS). Perform system suitability tests before running your sample sequence.
Lack of Internal Standard An internal standard can compensate for variations in injection volume and instrument response, improving precision.[5]

Issue 3: Calibration curve has a poor correlation coefficient (R² < 0.99).

Possible Cause Recommended Action
Matrix Effects If using a solvent-based calibration curve for samples with a complex matrix, matrix effects can cause a non-linear response.[3] Prepare a matrix-matched calibration curve.[3][6][7]
Contamination Contamination in the blank, standards, or solvents can skew the calibration curve.[3] Use high-purity solvents and test all reagents for potential interferences.[3]
Inappropriate Calibration Range Ensure the concentration range of your calibration standards brackets the expected concentration of this compound in your samples.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of this compound caused by other components co-extracted from the environmental sample (e.g., soil, water).[3][8] These effects can lead to either signal enhancement (an artificially high reading) or signal suppression (an artificially low reading), which compromises the accuracy and reliability of the results.[3][4]

Q2: Which analytical techniques are most susceptible to matrix effects for this compound analysis?

A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and widely used for this compound analysis.[3][6] Both techniques are susceptible to matrix effects, which can interfere with the ionization process and lead to inaccurate quantification.[3][6]

Q3: How can I mitigate matrix effects?

A3: Several strategies can be employed to mitigate matrix effects:

  • Internal Standards: The use of an internal standard, particularly a stable isotope-labeled version like this compound-d5, is highly effective.[5][9][10][11] The internal standard is added to all samples, standards, and blanks and experiences similar matrix effects as the analyte, allowing for accurate correction.[4][5]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed.[3][6][7] This helps to compensate for systematic matrix effects.[3]

  • Method of Standard Additions: Known amounts of a this compound standard are added to the sample extracts to create a calibration curve within the sample matrix itself.[3][8] This is highly effective but more time-consuming.[3]

  • Sample Cleanup: Employing rigorous sample cleanup techniques like Solid Phase Extraction (SPE) with appropriate sorbents can remove interfering compounds before analysis.[1][3][4]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[8][12] However, this is only feasible if the this compound concentration remains above the method's limit of quantification.[12]

Q4: What are suitable internal standards for this compound analysis?

A4: The ideal internal standard is a stable isotope-labeled analog of the analyte, such as this compound-d5.[9][10][11] These compounds have very similar chemical and physical properties to their non-labeled counterparts and co-elute, but can be distinguished by mass spectrometry.[5] If a labeled standard is not available, a compound with similar chemical properties that is not present in the sample, such as 4-bromofluorobenzene, can be used.[1][5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline and may require optimization for specific water matrices.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.[12]

  • Sample Loading: Pass 500 mL of the water sample (acidified to pH 2.5) through the conditioned cartridge at a flow rate of approximately 5-25 mL/min.[13]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[12]

  • Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual water.

  • Elution: Elute the retained this compound with a suitable solvent. A common approach is to use 5 mL of acetone (B3395972) followed by 3 x 5 mL of methylene (B1212753) dichloride.[13]

  • Reconstitution: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen. Add the internal standard and bring to a final volume for GC-MS or LC-MS analysis.

Protocol 2: Matrix-Matched Calibration Curve Preparation

  • Obtain Blank Matrix: Source a sample of the matrix (e.g., soil, water) that is known to be free of this compound.

  • Prepare Blank Extract: Process the blank matrix using the same extraction and cleanup procedure as your unknown samples.

  • Spike Blank Extract: Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of a this compound standard solution.[3]

  • Concentration Range: The concentration range of the calibration standards should encompass the expected concentration of this compound in your samples.[3]

  • Analysis: Analyze the matrix-matched standards using the same analytical method as for your unknown samples.

  • Construct Calibration Curve: Plot the instrument response versus the concentration of this compound to construct the calibration curve.[3]

Quantitative Data Summary

Table 1: Recovery of Chlorobenzenes from Spiked Sediment Samples

Compound Recovery (%)
Monothis compound58
Dichlorobenzenes78 - 85
Trichlorobenzenes88 - 95
Tetrachlorobenzenes96 - 102
Pentathis compound107
Hexathis compound105

Data adapted from a study on the determination of chlorobenzenes in sediments. The recovery for monothis compound was noted to be lower due to its higher volatility.[1][14]

Table 2: Limits of Detection (LODs) for Chlorobenzenes in Water Samples

Compound Group LOD Range (µg/L)
Dichlorobenzenes0.02 - 0.4
Trichlorobenzenes0.0022 - 0.044
Tetrachlorobenzenes0.0005 - 0.01
Pentathis compound & Hexathis compound0.00025 - 0.005

Data from a study utilizing solid-phase disk extraction and gas chromatography-electron capture detection.[13]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Environmental Sample (Soil, Water, Sediment) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, etc.) Spike->Extraction Cleanup Extract Cleanup (e.g., Florisil, Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS or LC-MS Analysis Concentration->GCMS Data Data Acquisition GCMS->Data Quantification Quantification (using Calibration Curve) Data->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

troubleshooting_matrix_effects Start Inaccurate Results or Poor Recovery Observed CheckIS Is a suitable Internal Standard (IS) used? Start->CheckIS ImplementIS Implement IS (e.g., this compound-d5) CheckIS->ImplementIS No CheckCal Is Matrix-Matched Calibration used? CheckIS->CheckCal Yes Reanalyze Re-analyze Samples ImplementIS->Reanalyze ImplementCal Prepare Matrix-Matched Calibration Curve CheckCal->ImplementCal No CheckCleanup Is Sample Cleanup Sufficient? CheckCal->CheckCleanup Yes ImplementCal->Reanalyze ImproveCleanup Optimize Cleanup (e.g., SPE, Florisil) CheckCleanup->ImproveCleanup No ConsiderDilution Consider Sample Dilution (if concentration allows) CheckCleanup->ConsiderDilution Yes ImproveCleanup->Reanalyze ConsiderDilution->Reanalyze

Caption: Troubleshooting decision tree for matrix effects.

matrix_matched_calibration cluster_matrix Matrix-Matched Calibration cluster_comparison Analysis & Comparison SolventStd This compound Standard in pure solvent SolventCurve Calibration Curve A SolventStd->SolventCurve Analysis Analyze Sample and both sets of Standards SolventCurve->Analysis BlankMatrix Blank Matrix Extract (free of this compound) MatrixStd Spike Blank Extract with This compound Standard BlankMatrix->MatrixStd MatrixCurve Calibration Curve B MatrixStd->MatrixCurve MatrixCurve->Analysis Sample Unknown Sample Extract Sample->Analysis ResultA Quantify using Curve A (Potentially Inaccurate) Analysis->ResultA ResultB Quantify using Curve B (More Accurate) Analysis->ResultB

Caption: Concept of matrix-matched vs. solvent-based calibration.

References

Technical Support Center: Optimization of Photocatalytic Degradation of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the photocatalytic degradation of chlorobenzene (B131634).

Troubleshooting Guide

This guide addresses common issues encountered during the photocatalytic degradation of this compound, offering potential causes and actionable solutions.

Issue Potential Causes Recommended Solutions
Low Degradation Efficiency Inadequate Light Source: Insufficient light intensity or wavelength mismatch with the photocatalyst's bandgap.- Ensure the light source emits at a wavelength that can activate the photocatalyst (e.g., UV-A for TiO₂). - Increase light intensity, but be aware of potential catalyst overheating.
Suboptimal Catalyst Loading: Too little catalyst provides insufficient active sites, while too much can cause light scattering and reduce light penetration.[1]- Experimentally determine the optimal catalyst concentration. A typical starting range for TiO₂ is 0.5-2.0 g/L.[2]
Incorrect pH: The surface charge of the photocatalyst and the speciation of this compound are pH-dependent, affecting adsorption and reaction rates.[3]- Adjust the pH of the solution to the optimal range for the specific catalyst. For TiO₂, acidic conditions (pH 3-4) are often favorable for this compound degradation.[3]
Presence of Inhibitory Species: Certain ions (e.g., carbonate, sulfate) can scavenge reactive oxygen species (ROS) or adsorb to the catalyst surface, hindering the reaction.[4]- Analyze the water matrix for potential interfering ions. - Consider a pre-treatment step to remove inhibitory species if their concentration is high.
Catalyst Deactivation Fouling of Catalyst Surface: Adsorption of intermediate byproducts or other compounds in the solution onto the catalyst surface, blocking active sites.- After each cycle, wash the catalyst with deionized water or a suitable solvent to remove adsorbed species. - For severe fouling, consider regeneration through thermal treatment or chemical washing (e.g., with dilute acid or base).[5]
Photocatalyst Poisoning: Irreversible binding of certain species to the active sites of the catalyst.- Identify and eliminate the source of the poisoning agent in the reaction mixture. - Synthesize a new batch of catalyst if regeneration is not effective.
Aggregation of Catalyst Particles: Nanoparticle catalysts may aggregate during the reaction, reducing the available surface area.- Improve the dispersion of the catalyst in the solution through methods like ultrasonication before the experiment. - Consider immobilizing the catalyst on a support to prevent aggregation.
Poor Reproducibility Inconsistent Experimental Conditions: Variations in catalyst preparation, reactant concentrations, light intensity, temperature, or pH between experiments.- Standardize all experimental parameters and protocols. - Calibrate instruments regularly. - Prepare a stock solution of this compound and catalyst slurry for a series of experiments to ensure consistency.
Inadequate Mixing: Poor mixing can lead to concentration gradients and uneven illumination of the catalyst particles.- Use a magnetic stirrer or mechanical agitator to ensure the reaction mixture is well-homogenized.
Formation of Toxic Byproducts Incomplete Mineralization: The degradation process may stall at intermediate stages, leading to the accumulation of potentially more toxic byproducts like chlorophenols.[1]- Prolong the irradiation time to promote complete mineralization to CO₂, H₂O, and HCl. - Add an electron acceptor like hydrogen peroxide (H₂O₂) to enhance the generation of hydroxyl radicals and accelerate the degradation of intermediates.[4] - Monitor the formation of byproducts using techniques like HPLC or GC-MS.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the photocatalytic degradation of this compound using TiO₂?

A1: The optimal pH for this compound degradation using TiO₂ is typically in the acidic range, around pH 3-4.[3] This is because the surface of TiO₂ is positively charged at acidic pH, which promotes the adsorption of the electron-rich this compound molecule.

Q2: How does the initial concentration of this compound affect the degradation rate?

A2: The degradation rate generally increases with the initial this compound concentration up to a certain point. However, at very high concentrations, the reaction rate may decrease due to the saturation of the catalyst surface and the increased absorption of light by the this compound molecules, which reduces the light available to activate the photocatalyst.[6]

Q3: What is the role of oxygen in the photocatalytic degradation process?

A3: Oxygen plays a crucial role as an electron scavenger. It traps the photogenerated electrons from the conduction band of the photocatalyst, which prevents the recombination of electron-hole pairs and leads to the formation of superoxide (B77818) radicals (•O₂⁻). These radicals are key reactive species that contribute to the degradation of this compound.

Q4: Can I reuse my photocatalyst? If so, how?

A4: Yes, one of the advantages of heterogeneous photocatalysis is the ability to reuse the catalyst. After a reaction cycle, the catalyst can be recovered by filtration or centrifugation. To regenerate the catalyst and remove any adsorbed byproducts, it should be washed thoroughly with deionized water and/or a suitable solvent, and then dried. For more significant deactivation, thermal treatment (calcination) or chemical washing may be necessary.[5]

Q5: My degradation reaction stops before all the this compound is removed. What could be the reason?

A5: This could be due to several factors:

  • Catalyst deactivation: The catalyst surface may be fouled by byproducts. Try regenerating the catalyst as described above.

  • Depletion of oxidants: The concentration of dissolved oxygen or other added oxidants may have become the limiting factor. Try sparging the solution with air or oxygen during the experiment.

  • Formation of recalcitrant intermediates: Some intermediate byproducts may be more resistant to degradation than this compound itself. Consider adding H₂O₂ to enhance the oxidative power of the system.[4]

Experimental Protocols

General Protocol for Photocatalytic Degradation of this compound in an Aqueous Slurry Reactor
  • Catalyst Preparation:

    • Synthesize or procure the desired photocatalyst (e.g., TiO₂ P25).

    • Characterize the catalyst for its properties such as crystal structure (XRD), surface area (BET), and morphology (SEM/TEM).

  • Reactor Setup:

    • Use a batch photoreactor, typically made of quartz or borosilicate glass to allow for UV light penetration.

    • The reactor should be equipped with a light source (e.g., a mercury lamp or a xenon lamp with appropriate filters), a magnetic stirrer, and a cooling system to maintain a constant temperature.

  • Experimental Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Add the desired amount of photocatalyst to a specific volume of the this compound solution in the reactor to achieve the target catalyst loading.

    • Before irradiation, stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to reach adsorption-desorption equilibrium between the this compound and the catalyst surface.

    • Turn on the light source to initiate the photocatalytic reaction.

    • Collect aliquots of the suspension at regular time intervals.

  • Sample Analysis:

    • Immediately after collection, filter the aliquots through a syringe filter (e.g., 0.22 µm) to remove the catalyst particles.

    • Analyze the concentration of this compound in the filtrate using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    • Monitor the formation of byproducts and the mineralization of this compound by measuring the Total Organic Carbon (TOC).

Data Presentation: Effect of Operating Parameters on this compound Degradation
Parameter Condition A Condition B Degradation Efficiency (%) Reference
Catalyst TiO₂ P25Ag-TiO₂/bentonite~46% (at pH 3)~98% (under UV)
pH 3745.8%25%
Initial Concentration 50 mg/L100 mg/LIncreased degradationDecreased efficiency
Oxidant Without H₂O₂With H₂O₂Lower efficiencyHigher efficiency

Note: The values in this table are illustrative and have been compiled from various sources. Actual results will vary depending on the specific experimental conditions.

Visualizations

TroubleshootingWorkflow Start Low Degradation Efficiency CheckLight Check Light Source (Intensity & Wavelength) Start->CheckLight CheckCatalyst Optimize Catalyst Loading CheckLight->CheckCatalyst OK SolutionLight Increase Intensity or Use Appropriate Lamp CheckLight->SolutionLight Issue Found CheckpH Adjust pH CheckCatalyst->CheckpH OK SolutionCatalyst Perform Concentration Study (e.g., 0.5-2.0 g/L) CheckCatalyst->SolutionCatalyst Issue Found CheckInhibitors Analyze for Inhibitory Species CheckpH->CheckInhibitors OK SolutionpH Adjust to Optimal Range (e.g., pH 3-4 for TiO2) CheckpH->SolutionpH Issue Found SolutionInhibitors Pre-treat Water or Use Purified Water CheckInhibitors->SolutionInhibitors Issue Found End Improved Efficiency CheckInhibitors->End OK SolutionLight->CheckCatalyst SolutionCatalyst->CheckpH SolutionpH->CheckInhibitors SolutionInhibitors->End

Caption: Troubleshooting workflow for low degradation efficiency.

PhotocatalysisMechanism cluster_catalyst Photocatalyst (e.g., TiO2) VB Valence Band (VB) CB Conduction Band (CB) h h+ (hole) e e- (electron) H2O H2O h->H2O Oxidation OH_ion OH- h->OH_ion Oxidation O2 O2 e->O2 Reduction Light Light (hν ≥ Eg) Light->VB Excitation OH_radical •OH (Hydroxyl Radical) H2O->OH_radical OH_ion->OH_radical O2_radical •O2- (Superoxide Radical) O2->O2_radical This compound This compound DegradationProducts Degradation Products (CO2, H2O, HCl) This compound->DegradationProducts OH_radical->this compound Degradation O2_radical->this compound Degradation

Caption: Mechanism of photocatalytic degradation of this compound.

References

Technical Support Center: Enhancing Microbial Degradation of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial degradation of chlorobenzene (B131634).

Troubleshooting Guide

This guide addresses common issues encountered during this compound degradation experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low or no this compound degradation Inappropriate microbial strain or consortium.- Ensure the selected microorganism(s) are known to degrade this compound. Pseudomonas, Acidovorax, and Ochrobactrum species are effective under aerobic conditions.[1][2] - Consider using a microbial consortium, as synergistic interactions can enhance degradation. A fungal-bacterial consortium, for instance, can prevent the accumulation of inhibitory intermediates.[3][4][5] - For higher chlorinated benzenes, anaerobic conditions with halorespiring bacteria like Dehalococcoides may be necessary for initial reductive dechlorination.[6][7]
Suboptimal environmental conditions.- pH: Maintain the pH of the medium within the optimal range for your microbial culture. For many this compound-degrading bacteria, a pH between 6.0 and 7.0 is ideal.[2] Acidification can occur during degradation, so buffering the medium may be necessary.[1][8] - Temperature: Ensure the incubation temperature is optimal for the microbial strain. For example, Ochrobactrum sp. ZJUTCB-1 shows optimal degradation at 40°C.[2] - Oxygen: For aerobic degradation, ensure adequate aeration. Microaerobic conditions can sometimes enhance the degradation rate for certain strains.[2] For anaerobic degradation, strictly anoxic conditions must be maintained.
Presence of inhibitory co-contaminants.- Analyze the sample for the presence of other chemicals that might inhibit microbial activity. - Some co-contaminants, like toluene, can sometimes enhance this compound degradation through co-metabolism in specific strains like P. putida GJ31.[9] However, in other cases, they can be inhibitory.
Accumulation of toxic intermediates.- An intermediate in the degradation pathway, such as 2-chlorophenol (B165306), can accumulate and inhibit further degradation.[3][4][5] - Using a microbial consortium where one member can degrade the inhibitory intermediate produced by another can resolve this issue. For example, the fungus Trichoderma viride LW-1 can consume 2-chlorophenol produced by the bacterium Ralstonia pickettii L2 during this compound degradation.[4][5]
Degradation starts but then stops Depletion of essential nutrients.- Ensure the growth medium contains sufficient nitrogen, phosphorus, and other essential minerals to support microbial growth and metabolism.
Accumulation of toxic byproducts or drastic pH change.- As mentioned above, toxic intermediates can halt the degradation process.[3][4][5] - Monitor the pH of the medium throughout the experiment, as microbial activity can lead to significant pH shifts that inhibit further degradation.[1][8]
Inconsistent or non-reproducible results Variability in inoculum preparation.- Standardize the inoculum preparation by using a consistent cell density and growth phase.
Fluctuations in experimental conditions.- Tightly control experimental parameters such as temperature, pH, and aeration.
Analytical errors in measuring this compound concentration.- Calibrate analytical instruments regularly. - Use appropriate controls and standards in your analytical runs.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial pathways for this compound degradation?

A1: this compound is primarily degraded aerobically via two main pathways initiated by dioxygenase enzymes: the meta-cleavage pathway and the modified ortho-cleavage pathway.[1][9] In the meta-cleavage pathway, the aromatic ring is cleaved at the 2,3-position of chlorocatechol.[2][9] The modified ortho-cleavage pathway involves cleavage at the 1,2-position.[1] Under anaerobic conditions, higher chlorinated benzenes are typically degraded through reductive dechlorination by halorespiring bacteria to less chlorinated benzenes, which can then be mineralized.[6][7]

Q2: Can microbial consortia be more effective than single strains for this compound degradation?

A2: Yes, microbial consortia can be significantly more effective. For instance, a fungal-bacterial consortium of Ralstonia pickettii L2 and Trichoderma viride LW-1 showed a higher degradation rate than either strain alone.[4][5] This is often due to the ability of different members of the consortium to perform complementary metabolic functions, such as one organism degrading an inhibitory intermediate produced by another.[3][4][5]

Q3: What is the effect of co-contaminants on this compound degradation?

A3: The effect of co-contaminants can be complex. Some compounds, like toluene, can enhance the degradation of this compound in certain bacteria such as Pseudomonas putida GJ31.[9] In other cases, co-contaminants can be inhibitory. The presence of multiple chlorinated compounds can also lead to synergistic or antagonistic toxic effects.[10]

Q4: What are the optimal conditions for aerobic this compound degradation?

A4: Optimal conditions are strain-dependent. However, many efficient this compound-degrading bacteria thrive at a pH between 6.0 and 7.0 and temperatures ranging from 30°C to 40°C.[2][11] Adequate oxygen supply is crucial for aerobic degradation, though some strains may perform well under microaerobic conditions.[2]

Q5: How can I monitor the progress of this compound degradation?

A5: The concentration of this compound and its intermediates can be monitored using gas chromatography (GC) or high-performance liquid chromatography (HPLC).[2][12][13] The final products of complete mineralization, carbon dioxide and chloride ions, can also be measured.[2] The release of chloride ions can be quantified using ion chromatography.[2]

Quantitative Data Summary

Table 1: Comparison of this compound Degradation Rates by Different Microorganisms/Consortia

Microorganism/ConsortiumConditionInitial this compound ConcentrationDegradation RateReference
Ochrobactrum sp. ZJUTCB-1AerobicNot specified170.9 µmol L⁻¹ h⁻¹[2]
Ralstonia pickettii L2Aerobic220 mg L⁻¹0.34 mg CB·g⁻¹protein·h⁻¹[4][5]
Trichoderma viride LW-1Aerobic220 mg L⁻¹0.32 mg CB·g⁻¹protein·h⁻¹[4][5]
R. pickettii L2 & T. viride LW-1 ConsortiumAerobic220 mg L⁻¹0.50 mg CB·g⁻¹protein·h⁻¹[4][5]
Serratia marcescens strain TF-1Aerobic20-200 mg L⁻¹0.32 - 1.65 mg L⁻¹ h⁻¹[11]

Table 2: Optimal Conditions for this compound Degradation

ParameterOptimal Value/RangeMicroorganismReference
pH6.0 - 7.0 (Optimum: 7.0)Ochrobactrum sp. ZJUTCB-1[2]
pH7.0Serratia marcescens strain TF-1[11]
Temperature30 - 40 °C (Optimum: 40°C)Ochrobactrum sp. ZJUTCB-1[2]
Temperature30 °CSerratia marcescens strain TF-1[11]
Oxygen Concentration10%Mixed culture in Bio-Trickling Filter[12]
Empty Bed Retention Time (EBRT)80 sMixed culture in Bio-Trickling Filter[12]

Experimental Protocols

Protocol 1: Aerobic Degradation of this compound in Liquid Culture
  • Microorganism and Medium Preparation:

    • Cultivate the selected this compound-degrading bacterium (e.g., Ochrobactrum sp. ZJUTCB-1) in a suitable growth medium until it reaches the mid-logarithmic phase.

    • Prepare a mineral salt medium (MSM) with a defined composition. Ensure the medium is buffered to maintain a stable pH (e.g., pH 7.0).

  • Inoculation and Incubation:

    • Harvest the bacterial cells by centrifugation and wash them with sterile MSM to remove any residual growth substrate.

    • Resuspend the cells in fresh MSM to a specific optical density (e.g., OD600 of 0.1).

    • Add a known concentration of this compound to the culture as the sole carbon and energy source.

    • Incubate the cultures in a shaker at the optimal temperature (e.g., 40°C) with vigorous shaking to ensure aeration.

  • Sampling and Analysis:

    • At regular time intervals, withdraw samples from the culture flasks.

    • To stop microbial activity, the samples can be centrifuged and the supernatant collected, or a quenching agent can be added.

    • Analyze the concentration of this compound in the supernatant using gas chromatography (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).[2]

    • Monitor cell growth by measuring the optical density at 600 nm.

    • Measure the concentration of chloride ions released into the medium using ion chromatography to assess mineralization.[2]

Protocol 2: Analytical Method for this compound Quantification by GC
  • Instrumentation:

    • Gas chromatograph (e.g., Agilent 6890N) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-INNOWax).[2]

  • GC Conditions:

    • Injector Temperature: 200°C

    • Detector Temperature: 180°C

    • Oven Temperature Program: Isothermal at 100°C

    • Carrier Gas: Nitrogen at a flow rate of 33.4 mL min⁻¹

    • Injection Mode: Split

  • Sample Preparation:

    • For liquid samples, centrifuge to remove cells. The supernatant can be directly injected or extracted with a suitable solvent (e.g., hexane) if lower detection limits are required.

  • Calibration:

    • Prepare a series of this compound standards of known concentrations in the same matrix as the samples.

    • Inject the standards to generate a calibration curve.

  • Analysis:

    • Inject a known volume of the sample into the GC.

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the concentration of this compound by comparing the peak area to the calibration curve.

Visualizations

Aerobic_Degradation_Pathway cluster_enzymes Enzymatic Steps CB This compound Dihydrodiol Chloro-cis-1,2-dihydroxy- cyclohexa-3,5-diene CB->Dihydrodiol O2 Dioxygenase Dioxygenase Chlorocatechol 3-Chlorocatechol Dihydrodiol->Chlorocatechol NAD+ -> NADH Dehydrogenase Dehydrogenase Meta_Cleavage meta-Cleavage (Catechol 2,3-dioxygenase) Chlorocatechol->Meta_Cleavage Ortho_Cleavage ortho-Cleavage (Catechol 1,2-dioxygenase) Chlorocatechol->Ortho_Cleavage Intermediates_Meta Downstream Intermediates Meta_Cleavage->Intermediates_Meta Intermediates_Ortho Downstream Intermediates Ortho_Cleavage->Intermediates_Ortho TCA TCA Cycle Intermediates_Meta->TCA Intermediates_Ortho->TCA Mineralization CO2 + H2O + Cl- TCA->Mineralization Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results Culture 1. Prepare Microbial Culture (e.g., Ochrobactrum sp.) Inoculate 3. Inoculate Medium with Microbial Culture Culture->Inoculate Medium 2. Prepare Mineral Salt Medium Medium->Inoculate Add_CB 4. Add this compound (Sole Carbon Source) Inoculate->Add_CB Incubate 5. Incubate under Optimal Conditions Add_CB->Incubate Sample 6. Collect Samples at Time Intervals Incubate->Sample Analyze 7. Analyze this compound Concentration (GC/HPLC) Sample->Analyze Monitor 8. Monitor Cell Growth (OD600) and Mineralization (Cl-) Sample->Monitor Data 9. Data Interpretation and Reporting Analyze->Data Monitor->Data Troubleshooting_Guide Start Low/No Degradation? Check_Strain Is the microbial strain appropriate? Start->Check_Strain Yes Check_Conditions Are environmental conditions optimal (pH, Temp, O2)? Check_Strain->Check_Conditions Yes Solution_Strain Use a known CB degrader or a consortium. Check_Strain->Solution_Strain No Check_Intermediates Is there accumulation of toxic intermediates? Check_Conditions->Check_Intermediates Yes Solution_Conditions Adjust pH, temperature, and aeration. Check_Conditions->Solution_Conditions No Solution_Intermediates Use a co-culture to degrade toxic intermediates. Check_Intermediates->Solution_Intermediates Yes Success Degradation Enhanced Solution_Strain->Success Solution_Conditions->Success Solution_Intermediates->Success

References

Technical Support Center: Strategies for the Removal of Chlorobenzene from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the removal of chlorobenzene (B131634) from wastewater. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH).[1]

Troubleshooting Guide for AOPs
IssuePossible Cause(s)Suggested Solution(s)
Low this compound Degradation Efficiency in Fenton/Photo-Fenton Process Incorrect pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 4.5.[2][3] Outside this range, iron precipitates as ferric hydroxide, reducing the generation of hydroxyl radicals.- Adjust the initial pH of the wastewater to the optimal range using sulfuric acid (H2SO4).[2] - Monitor the pH throughout the reaction and adjust as necessary, as the degradation process can alter the pH.
Inappropriate H₂O₂/Fe²⁺ Ratio: An excess or deficit of either hydrogen peroxide or ferrous ions can inhibit the reaction. Too much H₂O₂ can scavenge ·OH radicals, while too little limits their production.[4]- Optimize the molar ratio of H₂O₂ to Fe²⁺ through preliminary experiments. Common starting ratios are between 10:1 and 5:1. - Consider stepwise addition of H₂O₂ to maintain an optimal concentration throughout the reaction.
Catalyst Poisoning: Other organic or inorganic compounds in the wastewater can compete for hydroxyl radicals or deactivate the iron catalyst.- Characterize the wastewater to identify potential interfering substances. - Pre-treat the wastewater to remove interfering compounds if necessary.
Formation of Harmful Byproducts in Ozonation Incomplete Oxidation: Insufficient ozone dosage or contact time can lead to the formation of potentially more toxic byproducts like bromate (B103136) and aldehydes.[5]- Optimize the ozone dosage and contact time to ensure complete mineralization of this compound.[6] - Combine ozonation with other processes like UV irradiation or hydrogen peroxide (AOPs) to enhance the generation of hydroxyl radicals and promote complete oxidation.[6]
Reaction with Other Wastewater Components: Ozone can react with other organic and inorganic matter in the wastewater, leading to the formation of disinfection byproducts (DBPs).[7]- Pre-treat the wastewater to reduce the concentration of DBP precursors. - Monitor the formation of common DBPs and adjust operating conditions accordingly.
Low Efficiency in Photocatalytic Degradation Catalyst Deactivation: The surface of the photocatalyst (e.g., TiO₂) can become fouled by reaction intermediates or other substances in the wastewater, blocking active sites.- Optimize the catalyst loading to avoid aggregation and ensure good dispersion. - Periodically regenerate the catalyst through washing or thermal treatment.
Insufficient Light Penetration: High turbidity or color in the wastewater can prevent UV light from reaching the catalyst surface.[8]- Pre-treat the wastewater to remove suspended solids and color. - Use a reactor design that maximizes light distribution.[9]
Inappropriate pH: The surface charge of the photocatalyst and the speciation of this compound can be affected by pH, influencing the adsorption and subsequent degradation.- Determine the optimal pH for the specific photocatalyst and this compound system through experimentation. For TiO₂, a pH of 3 has shown high degradation rates for this compound.[10]
FAQs for AOPs

Q1: What is the fundamental mechanism of the Fenton process?

A1: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (·OH). These radicals are powerful oxidizing agents that can non-selectively degrade organic pollutants like this compound into less harmful compounds, and ultimately to carbon dioxide and water.[11]

Q2: How can I stop the Fenton reaction at a specific time point for analysis?

A2: To quench the Fenton reaction, you can add a strong chelating agent like EDTA to bind the iron catalyst, or a reducing agent like sodium sulfite (B76179) or sodium thiosulfate (B1220275) to consume the remaining hydrogen peroxide.[7] Raising the pH above 8 will also precipitate the iron and effectively stop the reaction.

Q3: What are the main challenges associated with ozonation for wastewater treatment?

A3: The primary challenges of ozonation include its high operational cost due to significant energy consumption, the potential for forming harmful disinfection byproducts, the corrosive nature of ozone requiring specialized equipment, and its ineffectiveness for wastewater with high levels of suspended solids or organic carbon.[9][12]

Q4: What factors influence the efficiency of photocatalytic degradation?

A4: The efficiency of photocatalytic degradation is influenced by several factors, including the type and concentration of the photocatalyst, the intensity of the light source, the pH of the solution, the initial concentration of the pollutant, and the presence of other dissolved organic and inorganic species that can act as scavengers for hydroxyl radicals.[13]

Quantitative Data for AOPs
AOP MethodCatalyst/ReagentsInitial this compound ConcentrationRemoval Efficiency (%)Reaction TimeReference
Fenton-like (Fe⁰/H₂O₂) with Fe³⁺Iron powder, H₂O₂, Fe³⁺Not specified>99%Not specified[14]
Ozonation combined with Aerobic BiodegradationOzone803 mg/L (TOC)>98% (TOC)180 min
PhotocatalysisTiO₂0.96 x 10⁻⁴ M74.4%600 s[12]
PhotocatalysisCu-substituted ZnONot specifiedHighNot specified[12]
Wet scrubbing with CoFe₂O₄/PGC catalyst and PMSCoFe₂O₄/PGC, PMS25 ppmv>68%Not specified[15]
Experimental Protocols for AOPs

1.4.1. Lab-Scale Fenton Oxidation of this compound

  • Preparation: Prepare a stock solution of this compound in deionized water. In a typical experiment, a 500 mL beaker is used as the reactor.

  • pH Adjustment: Adjust the pH of the this compound solution to the desired value (typically 3.0-3.5) using dilute sulfuric acid.[2]

  • Catalyst Addition: Add the calculated amount of ferrous sulfate (B86663) (FeSO₄·7H₂O) to the solution and stir until it dissolves completely.

  • Reaction Initiation: Start the reaction by adding the required volume of hydrogen peroxide (H₂O₂) to the solution. The solution should be continuously stirred.

  • Sampling: At predetermined time intervals, withdraw samples and immediately quench the reaction by adding a suitable reagent (e.g., sodium sulfite) or by raising the pH.

  • Analysis: Analyze the concentration of remaining this compound in the samples using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS).

1.4.2. Lab-Scale Photocatalytic Degradation of this compound

  • Catalyst Suspension: Add a specific amount of photocatalyst (e.g., TiO₂) to a known volume of this compound solution in a photoreactor.

  • Adsorption Equilibrium: Stir the suspension in the dark for a certain period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the this compound and the catalyst surface.

  • Photoreaction: Turn on the UV lamp to initiate the photocatalytic reaction. The solution should be continuously stirred and may require purging with air or oxygen to provide the necessary electron acceptor.

  • Sampling: Withdraw samples at regular intervals. Immediately centrifuge or filter the samples to remove the catalyst particles.

  • Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical technique.

Visualization

Fenton_Process Fe2 Fe²⁺ (Catalyst) OH_radical •OH (Hydroxyl Radical) Fe2->OH_radical reacts with H2O2 H₂O₂ H2O2->OH_radical This compound This compound OH_radical->this compound attacks Intermediates Chlorinated Intermediates This compound->Intermediates degrades to End_Products CO₂, H₂O, Cl⁻ Intermediates->End_Products further oxidizes to

Fenton Process for this compound Degradation.

Adsorption

Adsorption is a surface phenomenon where molecules of a substance (adsorbate) accumulate on the surface of a solid or a liquid (adsorbent).

Troubleshooting Guide for Adsorption
IssuePossible Cause(s)Suggested Solution(s)
Low Adsorption Capacity Inappropriate Adsorbent: The selected adsorbent may not have a high affinity for this compound.- Test different types of adsorbents (e.g., activated carbon from different sources, zeolites, resins). - Consider modifying the surface chemistry of the adsorbent to enhance its affinity for this compound.
Unfavorable pH: The pH of the solution can affect the surface charge of the adsorbent and the speciation of this compound, influencing adsorption.- Conduct batch experiments at different pH values to determine the optimal pH for adsorption.
High Temperature: Adsorption is often an exothermic process, so increasing the temperature can decrease the adsorption capacity.[5]- Operate the adsorption process at a lower temperature if feasible.
Rapid Saturation of Adsorption Column (Early Breakthrough) High Influent Concentration: A high concentration of this compound will saturate the adsorbent more quickly.- Consider diluting the influent or using a larger adsorption column.
Inadequate Adsorbent Mass: The amount of adsorbent in the column may be insufficient for the given flow rate and concentration.- Increase the bed depth of the adsorbent.
Channeling: The wastewater may not be flowing uniformly through the adsorbent bed, leading to localized saturation.- Ensure proper packing of the adsorbent in the column to avoid voids and channels. - Optimize the flow rate to ensure good distribution.
Difficulty in Adsorbent Regeneration Strong Adsorbate-Adsorbent Interaction: The interaction between this compound and the adsorbent may be too strong for conventional regeneration methods.- Explore different regeneration techniques such as thermal regeneration, chemical regeneration (e.g., with solvents or oxidizing agents like ozone), or steam regeneration.[16]
Pore Blockage: The pores of the adsorbent may be blocked by other substances from the wastewater.- Pre-treat the wastewater to remove suspended solids and other potential foulants.
FAQs for Adsorption

Q1: What are the most common adsorbents used for this compound removal?

A1: Activated carbon is the most widely used adsorbent for this compound removal due to its high surface area, porous structure, and favorable surface chemistry.[17] Other materials like zeolites and polymeric resins are also used.

Q2: What is an adsorption isotherm and why is it important?

A2: An adsorption isotherm is a mathematical model that describes the equilibrium relationship between the concentration of the adsorbate in the liquid phase and the amount of adsorbate adsorbed on the solid phase at a constant temperature. It is crucial for determining the maximum adsorption capacity of an adsorbent and for designing adsorption systems.

Q3: How does temperature affect the adsorption of this compound on activated carbon?

A3: The adsorption of this compound on activated carbon is generally an exothermic process. Therefore, an increase in temperature typically leads to a decrease in adsorption capacity.[5]

Q4: What are the common methods for regenerating spent activated carbon?

A4: Common regeneration methods include thermal regeneration (heating in an inert atmosphere), chemical regeneration using solvents or reagents to desorb the adsorbate, and steam regeneration. Ozonation has also been shown to be effective for regenerating activated carbon saturated with this compound.[16]

Quantitative Data for Adsorption
AdsorbentAdsorption Capacity (mg/g)ConditionsReference
Activated Carbon Fiber (ACF)628.35120 °C, 5000 ppmv inlet concentration[5]
Activated Carbon Fiber (ACF)22.5200 °C, 5000 ppmv inlet concentration[5]
Granular Activated Carbon (GAC)88-288 (kJ/mol isosteric heat of adsorption)283-303 K[15]
Hypercrosslinked Polystyrene Adsorbent267.5 (benzene), 296.1 (this compound)Breakthrough capacity
Experimental Protocol for Adsorption Isotherm Study
  • Adsorbent Preparation: Wash the adsorbent (e.g., activated carbon) with deionized water to remove impurities and then dry it in an oven at a specific temperature (e.g., 105-110 °C) until a constant weight is achieved.

  • Stock Solution: Prepare a stock solution of this compound of a known concentration.

  • Batch Experiments: Prepare a series of flasks containing a fixed volume of this compound solutions with varying initial concentrations. Add a precise amount of the prepared adsorbent to each flask.

  • Equilibration: Agitate the flasks on a shaker at a constant temperature for a sufficient period to reach equilibrium (e.g., 24 hours).

  • Analysis: After equilibration, separate the adsorbent from the solution by filtration or centrifugation. Analyze the final concentration of this compound in the supernatant.

  • Data Analysis: Calculate the amount of this compound adsorbed per unit mass of adsorbent at equilibrium for each initial concentration. Plot the amount adsorbed versus the equilibrium concentration and fit the data to various isotherm models (e.g., Langmuir, Freundlich) to determine the adsorption parameters.

Visualization

Adsorption_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent_Prep Prepare and Dry Adsorbent Batch_Setup Add Adsorbent to Solutions in Flasks Adsorbent_Prep->Batch_Setup Solution_Prep Prepare this compound Solutions of Varying Concentrations Solution_Prep->Batch_Setup Equilibration Agitate at Constant Temperature to Reach Equilibrium Batch_Setup->Equilibration Separation Separate Adsorbent from Solution Equilibration->Separation Concentration_Analysis Analyze Final this compound Concentration Separation->Concentration_Analysis Isotherm_Modeling Calculate Adsorption Capacity and Fit to Isotherm Models Concentration_Analysis->Isotherm_Modeling

Experimental Workflow for Adsorption Isotherm Study.

Biological Degradation

Biological degradation utilizes microorganisms to break down this compound into less toxic substances. This process can occur under aerobic (with oxygen) or anaerobic (without oxygen) conditions.

Troubleshooting Guide for Biological Degradation
IssuePossible Cause(s)Suggested Solution(s)
Low or No Degradation Absence of Suitable Microorganisms: The microbial consortium may lack the specific enzymes required to degrade this compound.- Acclimatize the biomass to this compound by gradually increasing its concentration. - Bioaugment with known this compound-degrading microbial strains.
Toxicity/Inhibition: High concentrations of this compound or the presence of other toxic co-contaminants can inhibit microbial activity.[18]- Lower the influent concentration of this compound. - Pre-treat the wastewater to remove co-contaminants.
Nutrient Limitation: The wastewater may lack essential nutrients (e.g., nitrogen, phosphorus) required for microbial growth.[6]- Supplement the wastewater with a balanced nutrient solution.
Slow Degradation Rate Suboptimal Environmental Conditions: Factors like pH, temperature, and dissolved oxygen (for aerobic processes) may not be in the optimal range for the degrading microorganisms.- Monitor and control pH, temperature, and dissolved oxygen levels within the optimal range for the specific microbial culture. Low temperatures can significantly decrease biodegradation efficiency.[6]
Mass Transfer Limitation: The transfer of this compound from the liquid phase to the microorganisms may be the rate-limiting step.- Improve mixing in the bioreactor to enhance contact between the microorganisms and this compound. - Consider using a bioreactor configuration with a high surface area for biofilm growth.
Biomass Washout High Hydraulic Loading Rate: The flow rate of the wastewater may be too high, washing out the microbial biomass from the reactor.- Reduce the hydraulic loading rate. - Use a bioreactor design that promotes biomass retention, such as a membrane bioreactor (MBR) or a moving bed biofilm reactor (MBBR).
FAQs for Biological Degradation

Q1: What is the difference between aerobic and anaerobic biodegradation of this compound?

A1: Aerobic biodegradation occurs in the presence of oxygen, where microorganisms use oxygen as an electron acceptor to break down this compound, often leading to complete mineralization.[19] Anaerobic biodegradation occurs in the absence of oxygen and typically involves reductive dechlorination, where chlorine atoms are removed from the this compound molecule.[19]

Q2: Can this compound be completely mineralized through biological processes?

A2: Yes, under aerobic conditions, certain microbial strains can completely mineralize this compound to carbon dioxide, water, and chloride ions.[20]

Q3: What are some common types of bioreactors used for treating this compound-contaminated wastewater?

A3: Common bioreactor configurations include sequencing batch reactors (SBRs), membrane bioreactors (MBRs), moving bed biofilm reactors (MBBRs), and packed bed reactors. The choice of reactor depends on the specific application and wastewater characteristics.

Q4: What is the role of co-metabolism in the biodegradation of this compound?

A4: Co-metabolism is a process where microorganisms degrade a compound (like this compound) that they cannot use as a primary energy or carbon source, in the presence of another compound (a primary substrate) that they can metabolize. The enzymes produced to degrade the primary substrate can fortuitously also act on the co-metabolite.

Quantitative Data for Biological Degradation
ProcessMicroorganism(s)Initial this compound ConcentrationDegradation Rate/EfficiencyConditionsReference
Aerobic BiodegradationIndigenous groundwater community21.9 mg/L100% dechlorination in the first aerobic incubationGroundwater microcosm[21]
Aerobic BiodegradationField-derived microcosmsNot specified71.4% of MCB degraded within 15 daysAerobic microcosms[18]
Anaerobic BiotransformationIndigenous groundwater community21.9 mg/LBiotransformation without dechlorinationAnoxic conditions[21]
Experimental Protocol for Lab-Scale Bioreactor Operation
  • Bioreactor Setup: Assemble a lab-scale bioreactor (e.g., a stirred tank reactor). Equip it with probes for monitoring pH, dissolved oxygen (for aerobic studies), and temperature.

  • Inoculation and Acclimatization: Inoculate the bioreactor with a suitable microbial culture (e.g., activated sludge from a wastewater treatment plant). Start feeding a synthetic wastewater medium containing a low concentration of this compound. Gradually increase the this compound concentration over time to acclimatize the biomass.

  • Operation: Once the culture is acclimatized, operate the bioreactor in either batch or continuous mode. For continuous operation, maintain a constant hydraulic retention time (HRT) and organic loading rate (OLR).

  • Monitoring: Regularly monitor key operating parameters such as pH, temperature, and dissolved oxygen. Also, collect influent and effluent samples for analysis.

  • Analysis: Analyze the concentration of this compound in the influent and effluent to determine the removal efficiency. Other parameters like chemical oxygen demand (COD) and biomass concentration (e.g., mixed liquor suspended solids - MLSS) should also be monitored.

Visualization

Biodegradation_Pathways cluster_aerobic Aerobic Pathway cluster_anaerobic Anaerobic Pathway This compound This compound Catechol Chlorocatechols This compound->Catechol Dioxygenase Benzene Benzene This compound->Benzene Reductive Dechlorination Ring_Cleavage Ring Cleavage Products Catechol->Ring_Cleavage Mineralization CO₂, H₂O, Cl⁻ Ring_Cleavage->Mineralization Further_Degradation Further Degradation Products Benzene->Further_Degradation

Simplified Aerobic and Anaerobic Biodegradation Pathways of this compound.

Analytical Methods

Accurate quantification of this compound is essential for evaluating the performance of any removal strategy.

Troubleshooting Guide for Analytical Methods
IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape or Resolution in GC Analysis Column Contamination: Non-volatile compounds from the sample matrix can accumulate on the column.- Bake out the GC column at a high temperature (within the column's limits). - Use a guard column to protect the analytical column.
Improper Injection Technique: Injecting too large a volume or injecting too slowly can lead to peak broadening.- Optimize the injection volume and speed. - Use an autosampler for better reproducibility.
Incorrect GC Oven Temperature Program: The temperature program may not be suitable for separating this compound from other compounds.- Optimize the initial temperature, ramp rate, and final temperature of the oven program.
Low Analyte Response or No Peak Detected Sample Loss during Preparation: this compound is volatile and can be lost during sample handling and preparation.- Minimize headspace in sample vials. - Use appropriate extraction techniques like solid-phase microextraction (SPME) or liquid-liquid extraction with a volatile solvent.
Detector Issues (GC-MS/FID): The detector may not be sensitive enough or may be malfunctioning.- Check the detector settings and perform routine maintenance. - For GC-MS, ensure the mass spectrometer is properly tuned.
Poor Reproducibility Inconsistent Sample Preparation: Variations in extraction efficiency or dilution factors can lead to inconsistent results.- Standardize the sample preparation procedure and use internal standards to correct for variations.
Instrument Drift: The performance of the analytical instrument can change over time.- Calibrate the instrument regularly using a set of known standards.
FAQs for Analytical Methods

Q1: What is the most common method for analyzing this compound in water samples?

A1: Gas Chromatography (GC) coupled with a suitable detector is the most common method. Detectors like Mass Spectrometry (MS), Flame Ionization Detector (FID), or Electron Capture Detector (ECD) are frequently used. GC-MS is particularly powerful as it provides both quantification and identification of the compound.[22]

Q2: Why is sample preparation important for this compound analysis?

A2: Sample preparation is crucial to extract and concentrate this compound from the aqueous matrix and to remove interfering substances. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).

Q3: What is an internal standard and why is it used?

A3: An internal standard is a compound with similar chemical properties to the analyte that is added in a known amount to both the standards and the samples. It is used to correct for variations in sample injection volume, extraction efficiency, and instrument response, thereby improving the accuracy and precision of the analysis. A deuterated analog of the analyte, such as 1,4-dithis compound-d4, is often used as an internal standard for this compound analysis.[23]

Experimental Protocol for GC-MS Analysis of this compound
  • Sample Preparation (Liquid-Liquid Extraction):

    • Take a known volume of the water sample (e.g., 100 mL) in a separatory funnel.

    • Add a known amount of an internal standard.

    • Add a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane).

    • Shake the funnel vigorously for a few minutes and then allow the layers to separate.

    • Collect the organic layer containing the extracted this compound.

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.

    • Gas Chromatography: Use a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms column). Set up an appropriate oven temperature program to achieve good separation.

    • Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for this compound and the internal standard.

  • Quantification:

    • Prepare a calibration curve by analyzing a series of standard solutions of this compound with a constant concentration of the internal standard.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the sample by using the calibration curve.

Visualization

GC_MS_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample_Collection Collect Water Sample Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Concentration Concentrate Extract Extraction->Concentration Injection Inject Sample into GC Concentration->Injection Separation Separation on GC Column Injection->Separation Detection Detection by Mass Spectrometer (SIM Mode) Separation->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Curve Construct Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Concentration Calibration_Curve->Quantification

References

Technical Support Center: Separation of Chlorobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of chlorobenzene (B131634) isomers. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the separation of this compound isomers.

Problem Potential Cause Recommended Solution
Low Purity of 1,4-Dithis compound (B42874) after Crystallization 1. The cooling rate is too rapid, leading to the co-precipitation of other isomers.[1] 2. Inefficient removal of the mother liquor from the crystals.[1] 3. An insufficient number of recrystallization steps have been performed.[1]1. Reduce the cooling rate to facilitate the formation of purer crystals.[1] 2. Ensure thorough filtration and wash the crystals with a small amount of cold solvent.[1] 3. Perform one or more additional recrystallization steps to achieve the desired level of purity.[1]
Poor Separation via Fractional Distillation 1. The boiling points of the isomers, particularly m-dithis compound and p-dithis compound, are too close for the efficiency of the column.[1] 2. The distillation column is experiencing flooding or channeling.1. Employ a distillation column with a higher number of theoretical plates.[1] 2. Optimize the rate of distillation by adjusting the heat input to ensure proper vapor-liquid equilibrium. 3. For challenging separations, consider using extractive distillation.[1]
Incomplete Removal of m-Dithis compound by Selective Chlorination 1. The reaction time or the amount of chlorinating agent is insufficient.[1] 2. The catalyst has become deactivated.[1]1. Monitor the reaction's progress using Gas Chromatography (GC) and continue until the m-dithis compound peak is minimized.[1] 2. Ensure the catalyst is active and present in the appropriate amount.
Inconsistent GC Analysis Results 1. Contamination of the injection port or column. 2. The sample is not fully dissolved or contains particulate matter.[1]1. Thoroughly clean the injection port and column between analyses.[1] 2. Ensure the sample is completely dissolved and filtered before injection to prevent blockages.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities produced during the synthesis of 1,4-dithis compound?

A1: The synthesis of 1,4-dithis compound (p-DCB), typically via the electrophilic chlorination of benzene, results in a mixture of dithis compound isomers.[1] The most common impurities are 1,2-dithis compound (B45396) (o-DCB) and 1,3-dithis compound (B1664543) (m-DCB).[1]

Q2: Why is the separation of dithis compound isomers so challenging?

A2: The primary difficulty lies in the very close boiling points of the isomers, which renders conventional fractional distillation inefficient, especially for separating the meta and para isomers.[1] Many applications require a high degree of purity, which necessitates the use of more advanced purification techniques.[1]

Q3: What are the most effective methods for purifying 1,4-dithis compound?

A3: Effective purification methods typically exploit differences in physical and chemical properties other than boiling points. These include:

  • Fractional Crystallization: This is a highly effective method due to the significantly higher melting point of 1,4-dithis compound compared to its isomers.[1]

  • Fractional Distillation: While not ideal for complete separation, it can be used to remove the bulk of the higher-boiling o-DCB.[1]

  • Extractive Distillation: This industrial technique utilizes aprotic polar solvents to alter the relative volatilities of the isomers.[1][2]

  • Adsorption: Separation can be achieved using molecular sieves or zeolites, which leverages differences in molecular shape and polarity.[1]

  • Selective Chemical Reactions: Methods like selective chlorination or bromination can chemically alter the more reactive isomers, facilitating their separation.[1][3][4]

Q4: How does fractional crystallization work for purifying 1,4-dithis compound?

A4: Fractional crystallization takes advantage of the significant difference in melting points among the dithis compound isomers.[1] 1,4-Dithis compound is a solid at room temperature with a melting point of 53.5 °C, while the ortho and meta isomers are liquids.[1] By cooling a mixture of the isomers, the 1,4-DCB will selectively crystallize, leaving the o-DCB and m-DCB impurities in the liquid mother liquor.[1] The purified solid 1,4-DCB can then be isolated by filtration.[1]

Q5: Can chemical methods be used to specifically remove the meta-isomer?

A5: Yes, selective chlorination is a targeted chemical method for removing m-dithis compound. The meta isomer undergoes chlorination at a much faster rate than the ortho and para isomers.[1] By treating the isomer mixture with chlorine in the presence of a Friedel-Crafts catalyst, m-DCB is converted to trithis compound.[1] The resulting trithis compound has a significantly different boiling point and can be easily removed by distillation.[1]

Data Presentation

Physical Properties of Dithis compound Isomers

IsomerMelting Point (°C)Boiling Point (°C)Rationale for Separation Method Selection
o-Dithis compound-17.0180.5Higher boiling point allows for separation from m- and p-isomers by fractional distillation.
m-Dithis compound-24.8173.0Close boiling point to p-DCB makes distillation difficult.[1]
p-Dithis compound53.5174.1High melting point makes fractional crystallization a highly effective purification method.[1]

Experimental Protocols

Protocol 1: Purification of 1,4-Dithis compound by Fractional Crystallization

This protocol describes the purification of 1,4-dithis compound from a mixture containing ortho and meta isomers.

Materials:

  • Crude 1,4-dithis compound mixture

  • Ethanol (B145695) or methanol

  • Ice bath

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Dissolution: In a fume hood, dissolve the crude 1,4-dithis compound mixture in a minimal amount of hot ethanol or methanol. Stir until all the solid has dissolved.[1]

  • Cooling and Crystallization: Slowly cool the solution to room temperature. Once at room temperature, place the flask in an ice bath to induce the crystallization of 1,4-dithis compound.[1] The ortho and meta isomers will remain in the liquid phase.[1]

  • Filtration: Separate the crystals from the mother liquor by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (ethanol or methanol) to remove any residual mother liquor containing impurities.[1]

  • Drying: Air-dry the purified crystals on the filter paper, then transfer them to a watch glass and dry completely in a vacuum oven at a temperature below the melting point (e.g., 40 °C).[1]

  • Purity Analysis: Assess the purity of the final product using Gas Chromatography (GC) or by measuring its melting point. Repeat the recrystallization if the desired purity has not been achieved.[1]

Protocol 2: Selective Removal of m-Dithis compound by Chlorination

This protocol outlines a method to chemically remove m-dithis compound from an isomeric mixture.

Materials:

  • Dithis compound isomer mixture

  • Ferric chloride (FeCl₃) catalyst

  • Chlorine gas

  • Reaction vessel with a stirrer and gas inlet

  • Heating mantle

  • Gas chromatograph (GC)

Procedure:

  • Reaction Setup: In a fume hood, charge the reaction vessel with the dithis compound isomer mixture. Add the ferric chloride catalyst (e.g., 1-3% by weight).[1]

  • Chlorination: Heat the mixture to a moderate temperature (e.g., 40-70 °C).[3] Bubble chlorine gas through the stirred mixture. The m-dithis compound will react preferentially to form 1,2,4-trithis compound.[1]

  • Monitoring: Periodically take samples and analyze them by GC to monitor the disappearance of the m-dithis compound peak.[1] Continue the reaction until the meta isomer concentration is below the desired level.

  • Workup: Once the reaction is complete, stop the chlorine flow and cool the mixture. The trithis compound can be separated from the remaining o- and p-dithis compound by fractional distillation.

Visualizations

Separation_Workflow cluster_start Initial Mixture cluster_methods Separation Methods cluster_products Products start Crude Dithis compound Isomer Mixture crystallization Fractional Crystallization start->crystallization distillation Fractional Distillation start->distillation chem_sep Selective Chlorination start->chem_sep pDCB Pure p-Dithis compound crystallization->pDCB High Purity oDCB_mDCB o- and m-Dithis compound Mixture crystallization->oDCB_mDCB Mother Liquor distillation->oDCB_mDCB Separates o-DCB trithis compound Trithis compound chem_sep->trithis compound Removes m-DCB oDCB_mDCB->distillation Further Separation

Caption: General workflow for separating dithis compound isomers.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions problem Poor Isomer Separation check_method Review Separation Method problem->check_method check_purity Analyze Product Purity (GC) problem->check_purity check_params Check Experimental Parameters check_method->check_params optimize_dist Optimize Distillation check_params->optimize_dist Distillation Issue adjust_cryst Adjust Crystallization Conditions check_params->adjust_cryst Crystallization Issue modify_chem Modify Chemical Reaction check_params->modify_chem Chemical Method Issue

Caption: Troubleshooting logic for poor isomer separation.

References

Technical Support Center: Optimizing the Amination of Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of chlorobenzene (B131634). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the amination of this compound?

A1: The most prevalent and versatile method for the amination of this compound is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen (C-N) bond between this compound and a wide variety of amine coupling partners under relatively mild conditions.[3][4]

Q2: Why is this compound considered a challenging substrate for amination?

A2: this compound is generally less reactive than other aryl halides like aryl bromides or iodides in palladium-catalyzed coupling reactions.[5] This is due to the strong carbon-chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[5] Consequently, reactions with this compound often require more specialized and highly active catalyst systems, including specific ligands and potentially higher reaction temperatures, to achieve good yields.[3][5]

Q3: What are the critical reaction parameters to optimize for this transformation?

A3: The key parameters to optimize for a successful Buchwald-Hartwig amination of this compound are:

  • Palladium Source: Pre-catalysts are often preferred over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ for better reliability.[3][5]

  • Ligand: The choice of phosphine (B1218219) ligand is crucial for catalyst stability and activity, especially with a less reactive substrate like this compound.[6] Electron-rich and sterically hindered ligands are often required.[6]

  • Base: A strong, non-nucleophilic base is needed. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary for substrates with base-sensitive functional groups.[3][7]

  • Solvent: The solvent choice affects the solubility of reagents and the reaction temperature. Common solvents include toluene, dioxane, and THF.[3][8]

  • Temperature: Typical reaction temperatures range from 80-110 °C to facilitate the challenging oxidative addition of this compound.[3][7]

Q4: What are the most common side reactions to be aware of?

A4: The primary side reaction of concern is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom, yielding benzene (B151609). This can compete with the desired C-N bond formation.[9] Another potential side product is the diarylation of primary amines, resulting in a tertiary aniline. Judicious choice of ligand and reaction conditions can help minimize these unwanted pathways.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or no conversion of starting materials.

  • Potential Cause 1: Catalyst Inactivation. The palladium catalyst may be inhibited or deactivated. Pyridine-containing substrates, for example, can coordinate to the palladium center and hinder its catalytic activity.[9] The purity of the amine is also critical, as trace impurities can poison the catalyst.

  • Solution:

    • Ensure all reagents, especially the amine, are pure.

    • Use a palladium pre-catalyst for more reliable generation of the active catalytic species.[3][5]

    • Screen different, often more electron-rich and bulky, phosphine ligands that can promote the desired reaction over catalyst inhibition.[9]

    • Increase the catalyst loading or add an extra equivalent of ligand relative to the palladium source.

  • Potential Cause 2: Suboptimal Reaction Conditions. The temperature may be too low, or the chosen base/solvent combination may be inappropriate for the specific substrates.

  • Solution:

    • Gradually increase the reaction temperature, as higher temperatures can be necessary for activating the C-Cl bond.

    • Screen a variety of solvents to improve solubility.[9] Aromatic hydrocarbons (toluene) or ethereal solvents (dioxane, THF) are common starting points.[3]

    • Evaluate different bases. While NaOtBu is a strong and common choice, other bases may offer better performance for your specific system.[7][11]

Problem 2: Significant formation of benzene (hydrodehalogenation).

  • Potential Cause: The rate of hydrodehalogenation is competing with or exceeding the rate of C-N bond formation.

  • Solution:

    • Employ bulkier and more electron-donating ligands, which can accelerate reductive elimination to form the C-N bond.[9]

    • In some cases, lowering the reaction temperature can disfavor the hydrodehalogenation side reaction.[9]

    • Screen different bases, as the choice of base can significantly influence the extent of this side reaction.[9]

Problem 3: Poor solubility of reagents.

  • Potential Cause: The chosen solvent is not suitable for your specific this compound derivative or amine.

  • Solution:

    • Screen a range of solvents with different polarities. For more polar substrates, consider aprotic polar solvents like DMF or DMSO, but be aware that some solvents like acetonitrile (B52724) can inhibit the reaction.[3][9]

    • Using a mixture of solvents can sometimes improve solubility.[3]

    • Increasing the reaction temperature can also enhance the solubility of starting materials.[9]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of the amination of this compound with various amines, based on literature data.

Table 1: Effect of Base on the Amination of this compound with Aniline [7]

EntryBaseTime (h)Yield (%)
1t-BuONa1295
2t-BuOK1293
3K₃PO₄2470
4Cs₂CO₃2465
5None2454

Reaction Conditions: this compound (1 mmol), Aniline (1.2 mmol), Catalyst (0.07 mol%), Water (1 mL), 80 °C.

Table 2: Effect of Temperature on the Amination of this compound with Aniline [11]

EntryTemperature (°C)Time (h)Yield (%)
11001292
2801295
3701281
4Room Temp.2425

Reaction Conditions: this compound (1 mmol), Aniline (1.2 mmol), t-BuONa, Catalyst (0.07 mol%), Water (1 mL).

Table 3: Effect of Solvent on the Amination of this compound with Morpholine [12]

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene100398
2Dioxane100392
3THF652055
4DME852060

Reaction Conditions: this compound (1.0 mmol), Morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (1 mol%), Ligand (4 mol%).

Experimental Protocols

General Protocol for Palladium-Catalyzed Amination of this compound

This protocol provides a starting point for the Buchwald-Hartwig amination. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a dedicated pre-catalyst)

  • Phosphine ligand

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or similar reaction vessel

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

  • Addition of Reagents: Under a positive pressure of inert gas, add the this compound, the amine, and the anhydrous, degassed solvent via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[9] Poor mixing can negatively impact the reaction rate, especially with inorganic bases.[3]

  • Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.[9]

  • Extraction: If necessary, wash the filtrate with water or brine to remove soluble byproducts.[13] For example, if a tert-butoxide base was used, an aqueous wash can remove the resulting tert-butanol.[13]

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired aryl amine.[9]

Visualizations

experimental_workflow start_end start_end process process decision decision io io start Start setup 1. Add Catalyst, Ligand, & Base to Schlenk Tube start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_reagents 3. Add Substrates & Degassed Solvent inert->add_reagents react 4. Heat & Stir Reaction (e.g., 100 °C) add_reagents->react monitor 5. Monitor Progress (TLC, GC/LC-MS) react->monitor complete Reaction Complete? monitor->complete complete->react No workup 6. Cool, Dilute, & Filter through Celite complete->workup Yes purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end troubleshooting_workflow problem problem question question action action result result start Problem: Low or No Conversion q1 Are reagents pure & atmosphere inert? start->q1 a1_yes Screen Catalyst System: 1. Change Ligand 2. Use Pre-catalyst 3. Increase Catalyst Loading q1->a1_yes Yes a1_no Purify Amine/Solvent Ensure Proper Inert Technique q1->a1_no No q2 Conversion Improved? a1_yes->q2 a1_no->start Re-run a2_yes Optimization Successful q2->a2_yes Yes a2_no Screen Reaction Conditions: 1. Increase Temperature 2. Change Solvent 3. Change Base q2->a2_no No end Re-evaluate & Monitor a2_no->end

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Chlorobenzene Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of chlorobenzene (B131634) is crucial for ensuring the quality and safety of pharmaceutical products. This guide provides an objective comparison of two common analytical techniques for this compound quantification: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The performance of these methods is evaluated based on key validation parameters, with supporting experimental data and detailed methodologies.

Comparison of Analytical Method Validation Parameters

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. Below is a summary of the quantitative performance of GC-FID and HPLC-UV methods for this compound analysis.

Validation ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (Correlation Coefficient, r²) > 0.995[1]> 0.999[2]
Limit of Detection (LOD) 0.020–0.265 ng/mL[1]0.00001 mg/mL (with acetonitrile-water)[2]
Limit of Quantification (LOQ) 0.204–2.65 ng/mL[1]Not explicitly stated in the provided results.
Accuracy (Recovery) 83.6–107.2%[1]96.0–102.0%[2]
Precision (Relative Standard Deviation, % RSD) < 9.2%[1]Not explicitly stated in the provided results.
Specificity High, good separation of isomers achieved with appropriate temperature programming.[3]Good, dependent on column chemistry and mobile phase composition.
Robustness Method performance can be affected by variations in temperature and carrier gas flow rate.Method performance is sensitive to changes in mobile phase composition and flow rate.

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV methods are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of volatile organic compounds like this compound.

Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and a capillary column.

Chromatographic Conditions:

  • Column: SBPX-5 capillary column (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or equivalent.[1]

  • Injector Temperature: 250°C.[1]

  • Detector Temperature: 300°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Injection Mode: Splitless.[1]

  • Oven Temperature Program: Initial temperature of 60°C held for 2 minutes, ramped at 10°C/min to 70°C and held for 4 minutes, then ramped at 5°C/min to 85°C, followed by a ramp of 15°C/min to 205°C, and a final ramp of 25°C/min to 280°C, held for 5 minutes.[1]

Sample Preparation (Direct Immersion Solid-Phase Microextraction - DI-SPME):

  • Use a 100 µm polydimethylsiloxane (B3030410) (PDMS) coated SPME fiber.[1]

  • Immerse the fiber in a 5 mL water sample.[1]

  • Agitate the sample at 700 r/min for an extraction time of 30 minutes.[1]

  • Desorb the analyte from the fiber in the GC injector.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a versatile technique for the analysis of a wide range of compounds, including this compound.

Instrumentation: An HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis detector.[2]

Chromatographic Conditions:

  • Column: Kromasil C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.[2]

  • Mobile Phase: Two mobile phase systems can be used:

    • Methanol-water (65:35, v/v).[2]

    • Acetonitrile-water (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 215 nm.[2]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh 25.00 mg of this compound reference standard into a 25 mL volumetric flask and dilute to volume with methanol.[2]

  • Working Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with methanol.[2]

  • Sample Solution: Prepare the sample in a suitable solvent to achieve a concentration within the calibration range.

Visualizing the Analytical Workflow and Validation Process

To better understand the processes involved in analytical method validation, the following diagrams illustrate the typical workflow and the relationship between different validation parameters.

Analytical_Method_Validation_Workflow cluster_prep Sample Handling cluster_analysis Analysis cluster_data Data Processing cluster_validation Validation Sample_Collection Sample Collection Sample_Preparation Sample Preparation (e.g., SPME, Dilution) Sample_Collection->Sample_Preparation Chromatographic_Separation Chromatographic Separation (GC or HPLC) Sample_Preparation->Chromatographic_Separation Detection Detection (FID or UV) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis & Quantification Data_Acquisition->Data_Analysis Method_Validation Method Validation Report Data_Analysis->Method_Validation

Caption: A typical workflow for the validation of an analytical method.

Validation_Parameters_Relationship Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection Validation->LOD LOQ Limit of Quantification Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ Accuracy->Precision

Caption: Interrelationship of analytical method validation parameters.

References

A Comparative Study of Chlorobenzene and Bromobenzene Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of aryl halides is paramount for efficient synthetic planning. This guide provides an objective comparison of the reactivity of chlorobenzene (B131634) and bromobenzene (B47551) in key organic transformations, supported by experimental data and detailed protocols.

This analysis focuses on three fundamental reaction classes: electrophilic aromatic substitution, nucleophilic aromatic substitution, and palladium-catalyzed Suzuki-Miyaura coupling. The differing electronic properties and leaving group abilities of chlorine and bromine significantly influence their reactivity in these transformations.

Executive Summary of Reactivity

The relative reactivity of this compound and bromobenzene is highly dependent on the reaction mechanism. In electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile, bromobenzene is generally more reactive than this compound. Conversely, in reactions where the carbon-halogen bond is cleaved, such as nucleophilic aromatic substitution and many cross-coupling reactions, the superior leaving group ability of bromide often renders bromobenzene more reactive.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data comparing the reactivity of this compound and bromobenzene.

Table 1: Relative Rates of Electrophilic Aromatic Nitration

CompoundRelative Rate (Benzene = 1.0)
This compound0.033
Bromobenzene0.030

Source: Based on data from various organic chemistry resources.

Table 2: Relative Rates of Electrophilic Sulfonation

CompoundRelative Rate (Benzene = 1.0)
This compound0.087
BromobenzeneNot directly available, but generally follows the trend of being slightly more reactive than this compound in EAS.

Source: Corrected for secondary reaction effects.

Table 3: Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Leaving GroupGeneral Reactivity Trend
-ClF > Cl ≈ Br > I
-BrF > Cl ≈ Br > I

Note: In SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond. The high electronegativity of the halogen is a dominant factor.

Table 4: Comparative Reaction Times in Suzuki-Miyaura Coupling

SubstrateReaction Time for 100% Conversion
This compound25 minutes
Bromobenzene8 minutes

Conditions: Reaction with phenylboronic acid catalyzed by palladium nanoparticles in aqueous media.[1]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Competitive Electrophilic Nitration

This protocol allows for the direct comparison of the nitration rates of this compound and bromobenzene.

Materials:

  • This compound

  • Bromobenzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Dichloromethane (anhydrous)

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place equimolar amounts of this compound and bromobenzene in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a pre-cooled nitrating mixture (a 1:1 mixture of fuming nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes.

  • Quench the reaction by carefully pouring the mixture into ice water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) and analyze the product mixture by GC to determine the relative amounts of nitrothis compound and nitrobromobenzene isomers. The ratio of products will reflect the relative rates of nitration.

Nucleophilic Aromatic Substitution with Piperidine (B6355638)

This experiment compares the leaving group ability of chloride and bromide in an SNAr reaction.

Materials:

Procedure:

  • Prepare separate standard solutions of 1-chloro-2,4-dinitrobenzene and 1-bromo-2,4-dinitrobenzene in ethanol.

  • Prepare a solution of piperidine in ethanol.

  • In a cuvette, mix the solution of the aryl halide with the piperidine solution.

  • Monitor the formation of the product, N-(2,4-dinitrophenyl)piperidine, over time by measuring the increase in absorbance at its λmax using a UV-Vis spectrophotometer.

  • Repeat the experiment under identical conditions with the other aryl halide.

  • The initial rates of the reactions can be calculated from the absorbance data, providing a quantitative comparison of the reactivity of this compound and bromobenzene derivatives in this SNAr reaction.

Competitive Suzuki-Miyaura Coupling

This protocol directly compares the reactivity of this compound and bromobenzene in a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound

  • Bromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene/Water (4:1 mixture)

  • Gas chromatograph (GC)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add an equimolar mixture of this compound and bromobenzene, followed by phenylboronic acid.

  • Add the degassed toluene/water solvent mixture.

  • Heat the reaction mixture at 80 °C and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • The relative rates of consumption of this compound and bromobenzene will provide a direct measure of their comparative reactivity in the Suzuki-Miyaura coupling.

Mandatory Visualizations

Electrophilic Aromatic Substitution: The σ-Complex Intermediate

The mechanism of electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the overall reaction rate.

EAS_Mechanism ArylHalide Aryl Halide (this compound or Bromobenzene) SigmaComplex σ-Complex (Resonance Stabilized) ArylHalide->SigmaComplex Attack by π-system Electrophile Electrophile (E+) Electrophile->SigmaComplex Product Substituted Product SigmaComplex->Product Deprotonation Proton H+ SigmaComplex->Proton

Caption: General mechanism of electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The Meisenheimer Complex

SNAr reactions proceed via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.

SNAr_Mechanism ArylHalide Activated Aryl Halide (e.g., Dinitrohalobenzene) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) ArylHalide->Meisenheimer Nucleophilic Attack Nucleophile Nucleophile (Nu-) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product Loss of Leaving Group LeavingGroup Leaving Group (X-) Meisenheimer->LeavingGroup

Caption: Mechanism of nucleophilic aromatic substitution (SNAr).

Suzuki-Miyaura Coupling: Catalytic Cycle

This palladium-catalyzed cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the aryl halide affects the rate-determining oxidative addition step.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X RedElim_label Transmetal Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ OxAdd_label (Rate-determining for Ar-Cl) Transmetal->Pd0 Ar-Ar' Transmetal_label RedElim Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Conclusion

The choice between this compound and bromobenzene as a starting material is a critical decision in synthesis design. For electrophilic aromatic substitutions, bromobenzene offers a slight reactivity advantage. In contrast, for reactions involving the cleavage of the carbon-halogen bond, such as the Suzuki-Miyaura coupling, bromobenzene is significantly more reactive due to the better leaving group ability of bromide. In nucleophilic aromatic substitution reactions, their reactivities are often comparable, with the reaction rate being more dependent on the electronic activation of the aromatic ring and the nature of the nucleophile. The experimental protocols and data presented in this guide provide a foundation for making informed decisions in the selection of these ubiquitous aryl halides.

References

A Comparative Guide to Chlorobenzene and Bromobenzene in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with unparalleled versatility. The choice of the starting organohalide is a critical parameter influencing the reaction's success, with chlorobenzene (B131634) and bromobenzene (B47551) representing two of the most common aryl halide substrates. This guide provides an objective comparison of their performance in Grignard reactions, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your synthetic needs.

Executive Summary

Bromobenzene is significantly more reactive than this compound in the formation of Grignard reagents. This heightened reactivity translates to easier initiation, milder reaction conditions, and often higher yields. The primary reason for this difference lies in the bond dissociation energies of the carbon-halogen bonds; the carbon-bromine bond is weaker and thus more readily undergoes oxidative addition with magnesium. While this compound offers a more cost-effective alternative, its use necessitates more stringent conditions and often the use of initiators or co-solvents to achieve reasonable reaction rates and yields.

Data Presentation: A Quantitative Comparison

The following table summarizes the key differences in performance between this compound and bromobenzene in Grignard reactions.

ParameterThis compoundBromobenzeneCitation
Relative Reactivity LowerHigher[1]
Bond Dissociation Energy (C-X) ~96 kcal/mol~88 kcal/mol[2]
Initiation Difficult; often requires initiators (I₂, ethyl bromide), co-solvents (THF), heating, or sonication.Relatively easy; can often be initiated with gentle warming or an iodine crystal.[1][3][4]
Typical Solvents Tetrahydrofuran (THF), often required over diethyl ether.Diethyl ether, Tetrahydrofuran (THF)[1][5]
Reaction Time Generally longer reaction times required for complete conversion.Shorter reaction times.[6]
Reported Yields Can be high (e.g., 95% for a subsequent reaction in a mixed-halide system), but often lower and more variable than with bromobenzene.Generally high; crude yields of 50-80% (dropping to 15-30% after purification) have been reported for related reactions.[3][7]
Key Side Reaction Biphenyl formation via Wurtz-type coupling.Biphenyl formation, particularly at higher concentrations and temperatures.[8]

The Underlying Science: Bond Dissociation Energy

The disparate reactivity of this compound and bromobenzene can be fundamentally explained by their respective carbon-halogen bond dissociation energies (BDEs). The C-Cl bond in this compound is approximately 7.55 kcal/mol stronger than the C-Br bond in bromobenzene.[2] This higher energy barrier for the C-Cl bond cleavage makes the initial oxidative addition of magnesium, the rate-determining step in Grignard reagent formation, significantly more challenging for this compound.

Experimental Protocols

The following are representative experimental protocols for the preparation of phenylmagnesium bromide and phenylmagnesium chloride. All procedures must be conducted under strictly anhydrous conditions using oven-dried glassware and an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Preparation of Phenylmagnesium Bromide

This protocol is adapted from standard organic chemistry laboratory procedures.[9][10]

Materials:

  • Magnesium turnings (1.2 g, 50 mmol)

  • Bromobenzene (5.5 mL, 8.2 g, 52 mmol)

  • Anhydrous diethyl ether (40 mL)

  • Iodine crystal (one small crystal)

Procedure:

  • Place the magnesium turnings and a small iodine crystal in a dry 100-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • In a separate dry dropping funnel, prepare a solution of bromobenzene in 10 mL of anhydrous diethyl ether.

  • Add approximately 2-3 mL of the bromobenzene solution to the flask containing the magnesium.

  • Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color, the appearance of a cloudy or grayish solution, and spontaneous boiling of the ether. Gentle warming with a heat gun may be necessary to initiate the reaction.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, add the remaining 30 mL of anhydrous diethyl ether and continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 30-60 minutes).

  • The resulting dark grey to brown solution of phenylmagnesium bromide is ready for use in subsequent reactions.

Protocol 2: Preparation of Phenylmagnesium Chloride

Due to the lower reactivity of this compound, this protocol incorporates an initiator (ethyl bromide) and a co-solvent system as described in a procedure for Grignard addition to an aldehyde via this compound metalation.[3]

Materials:

  • Magnesium turnings (14.5 g, 0.6 mol)

  • This compound (50 g, 0.45 mol)

  • Bromobenzene (15 g, 0.10 mol, as initiator)

  • Ethyl bromide (2-3 mL, as initiator)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

  • Anhydrous Toluene (200 mL)

  • Iodine (small crystal, optional)

Procedure:

  • To a dry 1-L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add the magnesium turnings.

  • Add a small amount of iodine and ethyl bromide to the magnesium and observe for signs of initiation (bubble formation).

  • Prepare a solution of this compound and bromobenzene in toluene.

  • Add a small portion (3-5 mL) of the this compound/bromobenzene solution to the activated magnesium. Gentle warming may be required to start the reaction.

  • Once the reaction initiates, add the remaining this compound/bromobenzene solution dropwise over 1 hour, maintaining a steady reflux.

  • After the addition is complete, reflux the mixture for an additional 2 hours under a nitrogen atmosphere.

  • Cool the resulting solution of phenylmagnesium chloride for use in the next synthetic step.

Logical Relationship of Factors Affecting Reactivity

The choice between this compound and bromobenzene for a Grignard reaction is influenced by a hierarchy of factors, from fundamental chemical properties to practical experimental considerations.

G Factors Influencing Aryl Halide Reactivity in Grignard Reactions Reactivity Reactivity in Grignard Reaction Initiation Ease of Initiation Reactivity->Initiation Conditions Reaction Conditions (Solvent, Temperature) Reactivity->Conditions Yield Product Yield Reactivity->Yield Bond_Energy C-X Bond Dissociation Energy Bond_Energy->Reactivity determines Initiation->Conditions Conditions->Yield Cost Reagent Cost Cost->Reactivity influences choice This compound This compound This compound->Bond_Energy Higher This compound->Cost Lower Bromobenzene Bromobenzene Bromobenzene->Bond_Energy Lower Bromobenzene->Cost Higher

Caption: Factors influencing aryl halide reactivity in Grignard reactions.

Conclusion

For most applications where ease of reaction and high yield are paramount, bromobenzene is the superior choice for Grignard reactions. Its lower C-Br bond dissociation energy facilitates a more straightforward and reliable reaction. However, for large-scale syntheses where cost is a significant driver, the economic advantage of this compound may warrant the additional effort required to overcome its lower reactivity. This includes the use of more forcing reaction conditions, co-solvents like THF, and appropriate initiation techniques. Careful consideration of these trade-offs is essential for the successful design and execution of Grignard reactions in a research and development setting.

References

A Comparative Guide to Catalysts for Chlorobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common catalysts for the synthesis of chlorobenzene (B131634) via the electrophilic chlorination of benzene (B151609). The performance of different catalysts is evaluated based on experimental data, with a focus on yield, selectivity, and reaction conditions. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the most suitable catalyst for their specific applications.

Catalyst Performance Comparison

The synthesis of this compound from benzene is predominantly achieved through electrophilic aromatic substitution, a reaction catalyzed by Lewis acids. Among these, ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are the most extensively used in both laboratory and industrial settings.[1][2][3][4][5] The primary role of the Lewis acid is to polarize the chlorine molecule, generating a potent electrophile (Cl⁺) that can attack the electron-rich benzene ring.[2][6][7]

The choice of catalyst can significantly influence the reaction's efficiency, particularly the yield of the desired monothis compound and the formation of polychlorinated byproducts, such as dichlorobenzenes. While both FeCl₃ and AlCl₃ are effective, their reactivity and selectivity can differ. AlCl₃ is generally considered a more reactive Lewis acid than FeCl₃, which can sometimes lead to a higher rate of reaction but also potentially more side products if not carefully controlled.[8]

The following table summarizes the performance of ferric chloride as a catalyst for this compound synthesis based on experimental data. It highlights the impact of catalyst concentration on product distribution.

CatalystCatalyst Loading (mol % relative to benzene)Benzene Conversion (%)This compound in Product (%)Dichlorobenzenes in Product (%)Key Observations
FeCl₃ 0.13Not specified49.94PresentLower catalyst loading.
FeCl₃ 0.19Not specified51.72PresentOptimal purity of this compound achieved at this loading in the study.
FeCl₃ 0.25Increases with catalyst loading up to this point~50PresentHighest reaction progress observed at this concentration.
FeCl₃ 0.37Decreases beyond 0.25 mol %48.49PresentHigher catalyst loading leads to a decrease in this compound purity.

Note: The data presented is based on a specific experimental setup and may vary depending on reaction conditions such as temperature, reaction time, and the purity of reactants.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via electrophilic aromatic substitution proceeds through a well-established mechanism. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the reaction and a typical experimental workflow.

G Mechanism of Benzene Chlorination cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation and Catalyst Regeneration Cl2 Chlorine (Cl₂) FeCl4- Tetrachloroferrate(III) ion (FeCl₄⁻) Cl2->FeCl4- + FeCl₃ FeCl3 Ferric Chloride (FeCl₃) Cl+ Chloronium ion (Cl⁺) FeCl4-->Cl+ Benzene Benzene SigmaComplex Arenium Ion (Sigma Complex) Benzene->SigmaComplex + Cl⁺ This compound This compound SigmaComplex->this compound + FeCl₄⁻ HCl Hydrogen Chloride (HCl) This compound->HCl + FeCl₃ FeCl3_regen Ferric Chloride (FeCl₃)

Caption: Mechanism of benzene chlorination catalyzed by ferric chloride.

G Experimental Workflow for this compound Synthesis Start Start Setup Reaction Setup: - Dry three-necked flask - Stirrer, condenser, gas inlet Start->Setup Charge Charge Reactor: - Benzene - Anhydrous Lewis Acid Catalyst Setup->Charge Chlorination Introduce Chlorine Gas: - Controlled flow rate - Maintain temperature (e.g., 40-55°C) Charge->Chlorination Monitor Monitor Reaction: - Gas Chromatography (GC) Chlorination->Monitor Workup Reaction Work-up: - Purge with inert gas - Wash with NaOH solution - Wash with water Monitor->Workup Dry Dry Organic Layer: - Anhydrous MgSO₄ or Na₂SO₄ Workup->Dry Purify Purification: - Fractional Distillation Dry->Purify Product This compound Purify->Product

Caption: A generalized experimental workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound using ferric chloride and aluminum chloride as catalysts. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Synthesis of this compound using Ferric Chloride (FeCl₃) Catalyst

This protocol is adapted from a demonstrated laboratory procedure.[6]

Materials:

  • Benzene (30 g)

  • Anhydrous Ferric Chloride (FeCl₃) or a piece of steel wool (to generate FeCl₃ in situ)

  • Chlorine gas (generated from potassium permanganate (B83412) and hydrochloric acid, or from a cylinder)

  • Concentrated Sulfuric Acid (for drying chlorine gas)

  • 10% Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Dichloromethane (DCM) for washing

Equipment:

  • Three-necked 250 mL round-bottom flask

  • Condenser

  • Gas inlet tube

  • Chlorine generator setup (if applicable)

  • Drying tube with concentrated sulfuric acid

  • Heating mantle or oil bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-necked flask with a condenser, a gas inlet tube extending below the surface of the reaction mixture, and a stopper. The outlet of the condenser should be connected to a gas trap to neutralize excess chlorine and HCl gas.

  • Charging the Reactor: Add 30 g of dry benzene and a catalytic amount of anhydrous FeCl₃ (or a piece of steel wool) to the flask.

  • Chlorination: Begin bubbling dry chlorine gas through the benzene. The reaction is exothermic and will become vigorous.[6] Control the flow of chlorine to maintain a steady reaction and minimize the formation of polychlorinated byproducts.

  • Reaction Completion: After the chlorine addition is complete, heat the reaction mixture at 70°C for 30 minutes to ensure the reaction goes to completion.[6]

  • Work-up:

    • Cool the reaction mixture and transfer it to a separatory funnel.

    • Wash sequentially with 50 mL of water, 50 mL of 10% NaOH solution, and 50 mL of saturated NaCl solution.[6]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and wash it with a small amount of dichloromethane. The filtrate is then purified by fractional distillation. Collect the fraction boiling between 131-134°C as this compound.[6]

Protocol 2: Synthesis of this compound using Aluminum Chloride (AlCl₃) Catalyst

This protocol is a general procedure for Friedel-Crafts type reactions and can be adapted for the chlorination of benzene.[9][10]

Materials:

  • Benzene (anhydrous)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Chlorine gas

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Dry three-necked round-bottom flask

  • Magnetic stirrer

  • Condenser with a drying tube

  • Gas inlet tube

  • Ice bath

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Set up a dry three-necked flask equipped with a magnetic stirrer, a condenser fitted with a drying tube, and a gas inlet tube.

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (a catalytic amount, e.g., 1-5 mol%) in anhydrous benzene. Cool the mixture in an ice bath to 0-5°C with stirring.

  • Chlorination: Slowly bubble chlorine gas into the stirred mixture. Maintain the temperature between 0-10°C during the initial phase to control the exothermic reaction.[9]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[9]

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter and remove any unreacted benzene and solvent (if used) by distillation.

  • Purification: The crude this compound can be further purified by fractional distillation.

Conclusion

Both ferric chloride and aluminum chloride are effective Lewis acid catalysts for the synthesis of this compound from benzene. The choice between them may depend on factors such as desired reactivity, cost, and ease of handling. Experimental data suggests that optimizing the catalyst concentration is crucial for maximizing the yield of monothis compound while minimizing the formation of dithis compound byproducts. The provided protocols offer a solid foundation for researchers to perform and adapt these synthesis procedures for their specific needs. Careful control of reaction conditions, particularly temperature and chlorine flow rate, is paramount for achieving high selectivity and yield.

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide for Chlorobenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chlorobenzene (B131634) is critical due to its potential as a persistent environmental pollutant and its use in various industrial processes. This guide provides a comprehensive overview of the methodologies employed in the inter-laboratory analysis of this compound, offering a comparative look at their performance based on available experimental data. The information presented here is designed to assist in the selection of appropriate analytical strategies and to foster a deeper understanding of the quality assurance practices essential for generating reliable and comparable data across different laboratories.

Inter-laboratory comparison studies and proficiency testing (PT) are fundamental to ensuring the quality and validity of analytical measurements.[1] These programs allow laboratories to assess their performance against their peers and a known reference value, thereby identifying potential analytical biases and areas for improvement.[2] This guide synthesizes data from various studies to present a comparative overview of common analytical techniques for this compound determination in environmental matrices such as water and soil.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound analysis is often dictated by the sample matrix, the required detection limits, and the available instrumentation. Gas chromatography (GC) coupled with various detectors is the most prevalent technique. The following tables summarize the performance of different methods as reported in scientific literature, providing a basis for comparison.

Table 1: Performance of this compound Analysis in Water Samples

Analytical MethodSample PreparationLimit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-ECDSolid-Phase Disk Extraction (SPDE)0.05 - 4 ng/L91 - 1153.6 - 7.6[3]
GC-MSMicroextraction by Packed Sorbent (MEPS)0.0003 - 0.07 µg/LNot Reported< 12[4]
GC-FIDDirect Immersion Solid Phase Microextraction (DI-SPME)0.020 - 0.265 ng/mL83.6 - 107.2< 9.2[5]
GC-ECDHeadspace Solid Phase Microextraction (HS-SPME)parts per billion (ppb) to part per trillion (ppt) levelsNot ReportedNot Reported[6]

Table 2: Performance of this compound Analysis in Soil and Sediment Samples

Analytical MethodSample PreparationLimit of Detection (LOD)Recovery (%)Relative Standard Deviation (RSD) (%)Reference
GC-MSSolvent ExtractionNot Specified78 - 107 (except for monothis compound at 58%)< 20 (for concentrations from 15 to 40 µg/kg)[1][7]
GC-ECDAccelerated Solvent Extraction (ASE)0.14 - 765.31 µg/kg9.8 - 84.13Not Reported[8]
GC-ECDAccelerated Solvent Extraction (ASE)0.002 - 0.030 mg/kg45.3 - 1402.7 - 24[9]

Experimental Protocols: A Closer Look

Detailed and standardized experimental protocols are the bedrock of reproducible and comparable analytical results. Below are outlines of common methodologies cited in the performance tables.

Method 1: Solid-Phase Disk Extraction (SPDE) for Water Samples

This method offers a rapid and efficient way to extract chlorobenzenes from water matrices.[3]

  • Sample Preparation: 500 mL of a water sample is acidified to a pH of 2.5.

  • Extraction: The sample is passed through a C18 solid-phase extraction disk at a flow rate of 5 to 50 mL/min.

  • Elution: The trapped analytes are eluted from the disk using 5 mL of acetone (B3395972) followed by 3 x 5 mL of methylene (B1212753) dichloride.

  • Analysis: The eluate is then concentrated and analyzed by Gas Chromatography-Electron Capture Detection (GC-ECD).

Method 2: Solvent Extraction for Sediment Samples

A classic and robust method for the extraction of chlorobenzenes from solid matrices.[1][7]

  • Extraction: The sediment sample is subjected to solvent extraction, often through shaking or sonication, using solvents like acetone and hexane.[1]

  • Drying and Clean-up: The extract is dried using sodium sulfate (B86663) and then cleaned up using a column packed with activated silica (B1680970) gel and copper to remove interferences.[1]

  • Concentration: The cleaned extract is carefully evaporated to a small volume (e.g., 0.3 mL).[1]

  • Analysis: An aliquot of the concentrated extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS) for separation and quantification.[1]

Visualizing the Workflow and Logic

To better illustrate the processes involved in an inter-laboratory comparison, the following diagrams, generated using Graphviz (DOT language), depict a typical experimental workflow and the logical flow of a proficiency test.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_distribution Distribution cluster_analysis Laboratory Analysis cluster_reporting Data Reporting A Homogeneous Bulk Sample B Spiking with this compound Standard A->B C Aliquoting into Blinded Samples B->C D Sample Shipment to Participating Labs C->D Lab1 Lab 1: Analysis using Method A D->Lab1 Lab2 Lab 2: Analysis using Method B D->Lab2 LabN Lab N: Analysis using Method X D->LabN E Submission of Results to PT Coordinator Lab1->E Lab2->E LabN->E

Figure 1: A generalized workflow for an inter-laboratory comparison study of this compound analysis.

ProficiencyTestLogic cluster_data_collection Data Collection & Initial Processing cluster_performance_evaluation Performance Evaluation cluster_outcome Outcome A Receive Results from Participating Labs B Calculate Assigned Value (e.g., Consensus Mean) A->B C Determine Standard Deviation for Proficiency Assessment B->C D Calculate z-score for each Laboratory C->D E |z-score| <= 2? D->E F Satisfactory Performance E->F Yes G Unsatisfactory Performance E->G No

Figure 2: The logical flow for evaluating laboratory performance in a proficiency test using z-scores.

References

A Comparative Guide to the Accuracy and Precision of Chlorobenzene Measurement Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chlorobenzene (B131634) is critical for various applications, from environmental monitoring to quality control in chemical synthesis. This guide provides an objective comparison of common analytical techniques used for this compound measurement, supported by experimental data to aid in method selection.

Data Summary: Performance of Analytical Methods for this compound Measurement

The selection of an appropriate analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and the desired accuracy and precision. Below is a summary of the performance of commonly employed techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), based on published experimental data.

Analytical TechniqueSample MatrixAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Linearity (r²)
GC-MS (PTV) WaterNot explicitly stated, but confirmed in spiked samples[1]< 12%[1]0.0003 - 0.07 µg/L[1]> 0.99[2]
GC-ECD Water83 - 116%[3]1.6 - 6.3%[3]0.0002 - 0.04 µg/L[3]0.9992 - 0.9999[3]
GC-ECD (SPE) Water95.7 - 105.4%3.1 - 6.8%0.05 - 4 ng/L0.9991 - 0.9999[4]
GC-MS (Purge and Trap) Water95%3.4%0.048 ppb0.9998[5]
GC-MS Sediment78 - 107% (58% for monothis compound)[6]< 20% (analyte concentration dependent)[6]Not explicitly stated> 0.99[6]
GC-FID (DI-SPME) Dam Water83.6 - 107.2%[7]< 9.2%[7]0.020 - 0.265 ng/mL[7]0.9957 - 0.9995[7]
HPLC-UV Benzene (B151609) Sulfonylchloride96.0 - 102.0%[8]Not explicitly stated0.00004 mg/mL[8]> 0.999[8]
HPLC-DAD/FLD AqueousNot explicitly stated0.25 - 14.39%[9]Not explicitly stated> 0.99[9]

Experimental Protocols

Detailed methodologies are crucial for replicating experimental results and ensuring the validity of the chosen analytical method.

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorobenzenes in Water

  • Sample Preparation (Microextraction by Packed Sorbent - MEPS): A fully automated method where water samples are extracted using a C18 sorbent. An internal standard, such as 1,4-dithis compound (B42874) d4, is used for quantification.[1]

  • Instrumentation: A Programmed Temperature Vaporizer (PTV) coupled with a Gas Chromatograph-Mass Spectrometer (GC-MS).[1]

  • Chromatographic Conditions: Specific column types and temperature programs are utilized to achieve separation of the 12 this compound congeners.[1]

  • Detection: Mass spectrometry is used for the detection and quantification of the analytes.[1]

2. Gas Chromatography with Electron Capture Detection (GC-ECD) for Chlorobenzenes in Water

  • Sample Preparation (Static Headspace - HS): A 10 mL water sample with 20% (w/v) sodium chloride is placed in a 20 mL vial and heated at 70°C for 30 minutes to partition the chlorobenzenes into the headspace.[3]

  • Instrumentation: A Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD).[10]

  • Chromatographic Conditions: A Rxi-5ms capillary column (30m × 0.25 mm × 0.25 µm) is used with nitrogen as the carrier gas at a flow rate of 1 mL/min. The oven temperature is programmed to separate the this compound isomers.[10]

  • Detection: The ECD is used for sensitive detection of the halogenated chlorobenzenes.[10]

3. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for this compound in Benzene Sulfonylchloride

  • Sample Preparation: A stock solution of this compound reference standard is prepared in methanol. Samples of benzene sulfonylchloride are dissolved in the mobile phase to a concentration within the calibration range.[8]

  • Instrumentation: An HPLC system with a UV detector.

  • Chromatographic Conditions: A Kromasil C18 column (150 x 4.6 mm, 5 µm) is used at 30°C. The mobile phase is a mixture of either methanol-water (65:35, v/v) or acetonitrile-water (60:40, v/v) at a flow rate of 1.0 mL/min.[8][11]

  • Detection: UV detection is performed at a wavelength of 215 nm.[8][11]

Method Selection Workflow

The selection of an appropriate analytical method for this compound measurement is a critical step that influences the quality and reliability of the results. The following diagram illustrates a logical workflow to guide researchers in choosing the most suitable technique based on key experimental considerations.

Workflow for this compound Measurement Method Selection cluster_input Initial Considerations cluster_decision Method Selection cluster_methods Analytical Techniques cluster_output Final Method Start Define Analytical Requirements: - Sample Matrix (Water, Soil, etc.) - Required Sensitivity (LOD/LOQ) - Throughput Needs Volatile Is the sample suitable for volatile analysis? Start->Volatile GC Gas Chromatography (GC) Volatile->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatile->HPLC No HighSensitivity Is high sensitivity (sub-ppb) required? Halogenated Is the primary analyte halogenated? HighSensitivity->Halogenated Yes GC_MS GC with Mass Spectrometry (MS) HighSensitivity->GC_MS No GC_ECD GC with Electron Capture Detector (ECD) Halogenated->GC_ECD Halogenated->GC_MS No ComplexMatrix Is the sample matrix complex? HPLC_UV HPLC with UV Detector ComplexMatrix->HPLC_UV No ComplexMatrix->HPLC_UV Yes (with appropriate sample prep) GC->HighSensitivity HPLC->ComplexMatrix SelectedMethod Selected Analytical Method GC_ECD->SelectedMethod GC_MS->SelectedMethod HPLC_UV->SelectedMethod

Caption: A decision-making workflow for selecting the optimal analytical method for this compound measurement.

References

Detecting Chlorobenzene in the Environment: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorobenzene (B131634), a prevalent industrial solvent and chemical intermediate, is a compound of environmental concern due to its potential toxicity and persistence. Accurate and sensitive detection of this compound in environmental matrices such as water, soil, and air is crucial for monitoring, risk assessment, and remediation efforts. This guide provides a comprehensive comparison of common analytical methods for the determination of this compound, offering insights into their limits of detection (LODs) and detailed experimental protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Performance Comparison: Limits of Detection

The selection of an analytical method is often driven by the required sensitivity. The following tables summarize the limits of detection (LODs) for this compound in various environmental samples using different analytical techniques. These values, compiled from various studies, demonstrate the performance capabilities of each method.

Table 1: Comparison of Methods for this compound Detection in Water

Analytical MethodSample PreparationLimit of Detection (LOD)Reference
GC-MSMicroextraction by Packed Sorbent (MEPS)0.0003 - 0.07 µg/L[1]
GC-ECDSolid-Phase Disk Extraction (SPDE)0.05 - 4 ng/L[2][3]
GC-FIDStatic Headspace0.15 - 0.4 µg/L[4]
GC-MSMembrane-Protected Micro-Solid Phase Extraction0.002 - 0.008 ng/mL[5]
GC-MSMagnetic Molecularly Imprinted Chitosan Membrane0.0016–0.057 ng/L[6]
HPLC-UVDirect Injection (of industrial sample)1.00 x 10⁻⁴ mg/mL[7]
GC-MSPurge and Trap~0.020 - 0.190 µg/L[8]
GC-FIDSingle-Drop Microextraction0.1 - 0.5 µg/L[9]

Table 2: Comparison of Methods for this compound Detection in Soil & Sediment

Analytical MethodSample PreparationLimit of Detection (LOD)Reference
GC-ECDHeadspace Liquid-Phase Microextraction (HS-LPME)6 - 14 ng/g[10]
GC-MSSolvent ExtractionLODs in the µg/kg range[11][12]
GC-ECDAccelerated Solvent Extraction0.002 - 0.030 mg/kg

Table 3: Comparison of Methods for this compound Detection in Air

Analytical MethodSample PreparationLimit of Detection (LOD)Reference
GC-PIDSolid Adsorbent CollectionDown to 5 ppb (v/v)
GC-MSCanister Sampling (EPA TO-15)Sub-ppb levels[9]
GC-ECD/GC-MSSolid-Phase Extraction & SPMESub ng/m³
GC-FIDCharcoal Tube Adsorption (NIOSH 1003)Dependent on sample volume[13]

Experimental Workflows and Methodologies

A generalized workflow for the analysis of this compound in environmental samples typically involves sample collection, preparation/extraction, and instrumental analysis.

This compound Analysis Workflow cluster_collection Sample Collection cluster_prep Sample Preparation / Extraction cluster_analysis Instrumental Analysis cluster_results Data Analysis Water Water Sample (Grab Sample) LLE Liquid-Liquid Extraction Water->LLE SPE Solid-Phase Extraction Water->SPE SPME Solid-Phase Microextraction Water->SPME PT Purge and Trap Water->PT Soil Soil/Sediment Sample (Core/Grab Sample) Soil->SPE HS Headspace Analysis Soil->HS Air Air Sample (Canister/Sorbent Tube) Air->SPE Sorbent GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Air->GCMS Canister LLE->GCMS GCECD Gas Chromatography- Electron Capture Detector (GC-ECD) SPE->GCECD GCFID Gas Chromatography- Flame Ionization Detector (GC-FID) SPME->GCFID PT->GCMS HS->GCECD Data Quantification & Reporting GCMS->Data GCECD->Data GCFID->Data HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Data

Caption: A generalized workflow for the analysis of this compound in environmental samples.

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in this guide.

Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples (Based on EPA Method 8260)

This method is suitable for the determination of volatile organic compounds, including this compound, in water and wastewater.

  • Sample Preparation:

    • Collect water samples in 40 mL vials with zero headspace.

    • Add a preservative, such as hydrochloric acid, to lower the pH to <2.

    • Store samples at 4°C until analysis.

    • For analysis, a 5-25 mL aliquot of the sample is placed in a purging vessel.

    • Internal standards and surrogates are added to the sample.

  • Purge and Trap Procedure:

    • An inert gas (e.g., helium) is bubbled through the water sample at a specified flow rate (e.g., 40 mL/min) for a set time (e.g., 11 minutes).

    • The volatile compounds, including this compound, are purged from the sample and carried into a sorbent trap.

    • The trap is then rapidly heated, and the analytes are desorbed onto the gas chromatograph.

  • GC-MS Analysis:

    • Gas Chromatograph (GC):

      • Column: A capillary column suitable for volatile organic compounds, such as a DB-624 or equivalent.

      • Injector: Split/splitless injector, operated in splitless mode.

      • Oven Temperature Program: A programmed temperature ramp is used to separate the compounds, for example, starting at 35°C and ramping to 220°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

      • Quantification: Based on the integrated peak area of a characteristic ion of this compound compared to the internal standard.

Headspace Gas Chromatography (GC) for Soil and Sediment Samples

This method is used for the determination of volatile organic compounds like this compound in solid matrices.

  • Sample Preparation:

    • A known weight of the soil or sediment sample (e.g., 5-10 g) is placed into a headspace vial.

    • A matrix-modifying solution, such as a salt solution or water, may be added.

    • The vial is sealed with a septum and cap.

    • The vial is then heated in a headspace autosampler to a specific temperature (e.g., 80°C) for a set time to allow the volatile compounds to partition into the headspace.

  • GC Analysis:

    • A heated, gas-tight syringe automatically samples a portion of the headspace gas.

    • The sampled gas is injected into the GC.

    • Gas Chromatograph (GC):

      • Column: Similar to the one used for water analysis (e.g., DB-624).

      • Injector: Split/splitless injector.

      • Detector: A Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) can be used. An ECD is particularly sensitive to halogenated compounds like this compound. Mass spectrometry (MS) can also be used for definitive identification.

    • Quantification: Based on a calibration curve generated from standards of known this compound concentrations.

Canister Sampling and GC-MS for Air Samples (Based on EPA Method TO-15)

This method is a standard for the determination of volatile organic compounds in ambient and indoor air.

  • Sample Collection:

    • Air samples are collected in passivated stainless steel canisters (e.g., Summa canisters).

    • The canisters are evacuated prior to sampling.

    • Sampling can be done as a grab sample (instantaneous) or over a specified time period using a flow controller.

  • Sample Analysis:

    • A known volume of the air sample from the canister is drawn through a preconcentration system.

    • The preconcentrator traps the volatile organic compounds, often using cryogenic cooling.

    • The trap is then rapidly heated, and the analytes are desorbed into the GC-MS system.

    • GC-MS System:

      • The GC-MS parameters are similar to those used for water analysis, with the oven temperature program optimized for the separation of a wide range of volatile organic compounds found in air.

      • Analysis is typically performed in full scan mode to identify a broad range of compounds, but SIM mode can be used for lower detection limits of specific target compounds like this compound.

Conclusion

The choice of an analytical method for this compound detection in environmental samples depends on several factors, including the sample matrix, the required limit of detection, available instrumentation, and regulatory requirements.

  • For water analysis, Purge and Trap GC-MS offers excellent sensitivity, with microextraction techniques providing even lower detection limits for trace analysis.

  • For soil and sediment, Headspace GC is a robust and widely used technique, with solvent extraction methods also being effective.

  • For air analysis, EPA Method TO-15 using canister sampling followed by GC-MS is the gold standard, providing reliable and defensible data.

This guide provides a foundational understanding of the available methods. Researchers are encouraged to consult the specific referenced methods and perform in-house validation to ensure the chosen method meets the specific data quality objectives of their study.

References

A Comparative Analysis of Chlorobenzene Degradation Techniques for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to Advanced Oxidation Processes, Bioremediation, and Catalytic Degradation

Chlorobenzene (B131634), a persistent and toxic environmental pollutant, poses significant challenges for remediation. Its widespread use as an industrial solvent and in the synthesis of various chemicals necessitates effective degradation strategies. This guide provides a comparative analysis of three prominent techniques for this compound degradation: Advanced Oxidation Processes (AOPs), Bioremediation, and Catalytic Degradation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the performance, mechanisms, and experimental considerations of these methods.

Performance Comparison of this compound Degradation Techniques

The efficacy of different this compound degradation techniques varies significantly based on factors such as reaction conditions, time, and the extent of mineralization. The following tables summarize quantitative data from various studies to facilitate a direct comparison of these methods.

Table 1: Comparison of Degradation Efficiency and Reaction Time

TechniqueSub-techniqueInitial this compound ConcentrationDegradation Efficiency (%)Reaction TimeKey Findings & By-productsReference
Advanced Oxidation Processes (AOPs) UV PhotolysisNot specified~48.7%600 sLower efficiency compared to other AOPs. Intermediates include phenol, biphenyl, and chlorobiphenyls.[1]
UV/H₂O₂Not specified~74.4%600 sSignificantly higher degradation rate than UV alone. Intermediates include chlorophenols and dichlorobiphenyls.[1][2]
UV/O₃Not specifiedSimilar to UV/H₂O₂Not specifiedHigh degradation rates.[2]
Fenton's Reagent (Fe²⁺/H₂O₂)18.3 mg/L>99%Not specifiedEnhanced by the addition of Fe³⁺. Residual this compound can be as low as 10-20 µg/L. By-products include chlorophenols and dichlorobiphenyls.[3]
OzonationNot specifiedVariable400 minTOC removal ranged from 28.6% (pH 2.5) to 53.0% (pH 7.2).[1]
Bioremediation Pseudomonas aeruginosa200 ppm86%48 hoursDegradation is faster in the initial hours.[4]
Ochrobactrum sp. ZJUTCB-11216 µmol/L100%26 hoursHigh degradation rate of 170.9 µmol L⁻¹ h⁻¹.[5]
Immobilized P. aeruginosa crude extract30 ppm~83%35 minutesRapid degradation compared to whole-cell bioremediation.
Catalytic Degradation Catalytic Hydrodechlorination (Pd/Fe)100 mg/L45%5 hoursWith low Pd loading (0.005%). The primary reduction product is benzene (B151609).[6]
Catalytic Oxidation (CuO/γ-Al₂O₃ with DBD)Not specified58.9%SED of 750 J·L⁻¹Higher efficiency compared to DBD alone.[7]

Table 2: Comparison of Mineralization Efficiency (TOC Removal)

TechniqueSub-techniqueInitial this compound ConcentrationTOC Removal Efficiency (%)Reaction TimeReference
Advanced Oxidation Processes (AOPs) OzonationNot specified28.6% - 53.0%400 min[1]
Fenton's Reagent (Fe²⁺/H₂O₂)Not specifiedNear complete removal of organic matter240 min[8]
Bioremediation Anaerobic BioaugmentationNot specifiedComplete degradation to CO₂ and CH₄ demonstrated with ¹³C-chlorobenzene.Not specified[9]
Catalytic Degradation Not specifiedNot specifiedNot specifiedNot specifiedData not readily available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide outlines of experimental protocols for key this compound degradation techniques.

Advanced Oxidation Processes (AOPs)

1. Photocatalytic Degradation using TiO₂ and UV Light

  • Materials: this compound solution of known concentration, TiO₂ photocatalyst (e.g., Degussa P25), UV lamp (e.g., medium-pressure mercury lamp), photoreactor with a cooling jacket, magnetic stirrer, pH meter, syringe filters.

  • Procedure:

    • Prepare a stock solution of this compound in deionized water.

    • Suspend a specific amount of TiO₂ catalyst (e.g., 1.0 g/L) in the this compound solution within the photoreactor.

    • Adjust the pH of the suspension to the desired value (e.g., pH 7) using dilute acid or base.

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction. Maintain a constant temperature using the cooling jacket.

    • Withdraw samples at regular time intervals using a syringe and filter them to remove TiO₂ particles.

    • Analyze the concentration of this compound and its by-products in the filtrate using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Measure the Total Organic Carbon (TOC) of the initial and final samples to determine the extent of mineralization.[3][10]

2. Fenton's Reagent Oxidation

  • Materials: this compound solution, Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O), hydrogen peroxide (H₂O₂), sulfuric acid (H₂SO₄) and sodium hydroxide (B78521) (NaOH) for pH adjustment, batch reactor, magnetic stirrer.

  • Procedure:

    • Place a known volume of this compound solution into the batch reactor.

    • Adjust the initial pH of the solution to the optimal range for the Fenton reaction (typically pH 2-3) using H₂SO₄.

    • Add the desired amount of FeSO₄·7H₂O and stir until dissolved.

    • Initiate the reaction by adding a specific volume of H₂O₂ to the solution.

    • Collect samples at different time intervals.

    • Quench the reaction in the samples immediately by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron catalyst.

    • Analyze the samples for residual this compound and its degradation products.[3]

3. Ozonation

  • Materials: this compound solution, ozone generator, bubble diffuser, reaction vessel, off-gas ozone destructor, sampling ports.

  • Procedure:

    • Fill the reaction vessel with the this compound solution.

    • Bubble ozone gas through the solution using a diffuser at a constant flow rate.

    • Ensure proper mixing within the reactor.

    • Vent the off-gas through an ozone destructor to remove any unreacted ozone.

    • Collect aqueous samples at various time points to monitor the degradation of this compound.

    • Analyze the samples for this compound concentration and TOC.[7][11]

Bioremediation

1. Microbial Degradation using Pseudomonas putida in a Batch Reactor

  • Materials: Pseudomonas putida strain (e.g., GJ31), mineral salts medium, this compound as the sole carbon source, sterile batch reactor or flasks, incubator shaker, spectrophotometer.

  • Procedure:

    • Prepare a sterile mineral salts medium.

    • Inoculate the medium with a pre-culture of Pseudomonas putida.

    • Add a known concentration of this compound to the culture.

    • Incubate the reactor at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm).

    • Monitor bacterial growth by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

    • Withdraw liquid samples periodically and analyze for the concentration of this compound to determine the degradation rate.[12][13]

Catalytic Degradation

1. Catalytic Hydrodechlorination using Pd/Fe Nanoparticles

  • Materials: this compound solution, nanoscale zero-valent iron (nZVI), palladium source (e.g., palladium acetate), sodium borohydride (B1222165) (NaBH₄) for reduction, reaction vessel, magnetic stirrer, nitrogen gas supply.

  • Procedure:

    • Synthesize Pd/Fe nanoparticles by adding nZVI to a solution of the palladium salt, followed by reduction with NaBH₄ under a nitrogen atmosphere.

    • Wash the synthesized nanoparticles to remove residual reactants.

    • Introduce the Pd/Fe nanoparticles into the this compound solution in a reaction vessel.

    • Purge the system with nitrogen to create an anaerobic environment.

    • Stir the mixture at a constant temperature.

    • Collect samples over time and analyze for this compound and benzene concentrations to assess the dechlorination efficiency.[14][15]

Signaling Pathways and Experimental Workflows

Visualizing the complex mechanisms and processes involved in this compound degradation is essential for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

Bioremediation_Pathway cluster_aerobic Aerobic Degradation cluster_anaerobic Anaerobic Degradation This compound This compound Dihydrodiol cis-1,2-Dihydroxy-3-chlorocyclohexa-3,5-diene This compound->Dihydrodiol Dioxygenase Chlorocatechol 3-Chlorocatechol Dihydrodiol->Chlorocatechol Dehydrogenase RingCleavage Ring Cleavage Products Chlorocatechol->RingCleavage Dioxygenase (ortho/meta cleavage) TCA TCA Cycle Intermediates RingCleavage->TCA Mineralization CO₂ + H₂O + Cl⁻ TCA->Mineralization CB This compound Benzene Benzene CB->Benzene Reductive Dechlorination AnaerobicMineralization CO₂ + CH₄ Benzene->AnaerobicMineralization Fermentation/Methanogenesis

Fig. 1: Microbial degradation pathways of this compound.

AOP_Workflow cluster_prep Sample Preparation cluster_reaction Degradation Reaction cluster_analysis Analysis Prep Prepare this compound Solution Adjust_pH Adjust pH Prep->Adjust_pH Add_Reagents Add Oxidants/Catalysts (e.g., H₂O₂, Fe²⁺, O₃, TiO₂) Adjust_pH->Add_Reagents Initiate Initiate Reaction (e.g., UV irradiation, Stirring) Add_Reagents->Initiate Sampling Collect Samples at Intervals Initiate->Sampling Analysis Analyze Samples (HPLC, GC-MS, TOC) Sampling->Analysis

Fig. 2: General experimental workflow for AOPs.

Catalytic_Degradation_Logic Start This compound Contamination Catalyst Catalyst System (e.g., Pd/Fe, CuO/γ-Al₂O₃) Start->Catalyst Reaction_Type Reaction Type Catalyst->Reaction_Type Hydrodechlorination Catalytic Hydrodechlorination Reaction_Type->Hydrodechlorination Reductive Conditions Oxidation Catalytic Oxidation Reaction_Type->Oxidation Oxidative Conditions Products_Hydro Products: Benzene, HCl Hydrodechlorination->Products_Hydro Products_Ox Products: CO₂, H₂O, HCl Oxidation->Products_Ox

Fig. 3: Logical relationship in catalytic degradation.

Conclusion

The selection of an appropriate this compound degradation technique depends on various factors, including the concentration of the pollutant, the environmental matrix, cost-effectiveness, and the desired level of treatment. Advanced Oxidation Processes generally offer rapid degradation rates but may involve higher operational costs and the formation of halogenated by-products. Bioremediation presents a more environmentally friendly and potentially cost-effective solution, particularly for large-scale applications, although degradation rates can be slower. Catalytic degradation shows promise for high efficiency and selectivity, with ongoing research focused on developing more robust and economical catalysts. This comparative guide provides a foundational understanding to aid researchers and professionals in making informed decisions for the remediation of this compound contamination.

References

A Comparative Guide to the Reactivity of Chlorobenzene versus Other Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the selection of an appropriate aryl halide is a critical decision that can significantly impact the outcome of a chemical transformation. While often considered a cost-effective and readily available starting material, chlorobenzene (B131634) presents unique reactivity challenges and advantages when compared to its fellow aryl halides: fluorobenzene, bromobenzene, and iodobenzene. This guide provides an objective comparison of their performance in key aromatic substitution and cross-coupling reactions, supported by experimental data and detailed methodologies.

Executive Summary of Reactivity Trends

The reactivity of aryl halides is fundamentally governed by the nature of the carbon-halogen (C-X) bond and the electronic effects the halogen exerts on the aromatic ring. In general, two opposing factors are at play: the inductive effect, where the electronegative halogen withdraws electron density from the ring, and the resonance effect, where a lone pair on the halogen can donate electron density to the ring. The interplay of these effects, along with the C-X bond strength, dictates the reactivity in different reaction classes.

A general overview of the reactivity trends is as follows:

  • Nucleophilic Aromatic Substitution (SNA r): For activated systems, the reactivity order is typically Ar-F > Ar-Cl > Ar-Br > Ar-I . This is because the rate-determining step is the nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of the more electronegative halogens.

  • Electrophilic Aromatic Substitution: All halobenzenes are deactivating compared to benzene (B151609), but are ortho, para-directing. The overall reactivity is a nuanced balance of inductive and resonance effects, with a typical order for nitration being Ar-I > Ar-F > Ar-Br > Ar-Cl (relative to benzene, all are less reactive).

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The reactivity is dominated by the C-X bond strength, with the weaker bonds being easier to break in the rate-limiting oxidative addition step. The established order of reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F .

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data that underpin the observed reactivity trends of aryl halides.

Table 1: Carbon-Halogen Bond Dissociation Energies (BDEs) of Halobenzenes

Aryl HalideC-X BondBond Dissociation Energy (kJ/mol)
FluorobenzeneC-F~523-552
This compoundC-Cl~400-410
BromobenzeneC-Br~335-347
IodobenzeneC-I~270-280

This data highlights the inverse relationship between C-X bond strength and reactivity in cross-coupling reactions.

Table 2: Relative Rates of Nitration of Halobenzenes (Electrophilic Aromatic Substitution)

SubstrateRelative Rate (Benzene = 1)
Benzene1.0
Iodobenzene0.13
Fluorobenzene0.11
Bromobenzene0.06
This compound0.02

This table illustrates the deactivating effect of halogens in electrophilic aromatic substitution, with this compound being the most deactivating in this specific reaction.[1][2]

Table 3: Relative Rates of Nucleophilic Aromatic Substitution of p-Nitrohalobenzenes with Sodium Methoxide

SubstrateRelative Rate (p-Nitrothis compound = 1)
p-Nitrofluorobenzene312
p-Nitrothis compound1.0
p-Nitrobromobenzene0.8
p-Nitroiodobenzene0.4

This data demonstrates the superior reactivity of aryl fluorides in SNAr reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer intermediate.[3]

Table 4: Comparative Yields in Suzuki-Miyaura Cross-Coupling

Aryl HalideTypical Yield (%)General Reaction Conditions
Iodobenzene>95%Mild conditions, wide range of catalysts
Bromobenzene>90%Mild to moderate conditions
This compound70-95%Requires more specialized, electron-rich ligands and stronger bases
Fluorobenzene<10% (typically unreactive)Very harsh conditions, rarely used

These yields are illustrative and highly dependent on the specific substrates, catalyst, ligand, and base used.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These are representative protocols and may require optimization for specific substrates.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol is adapted for the coupling of an aryl chloride, which typically requires more robust catalytic systems.

Reaction: Aryl-Cl + Aryl'-B(OH)₂ → Aryl-Aryl'

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add 4-chlorotoluene (1.0 equivalent) and phenylboronic acid (1.5 equivalents).

  • Add degassed toluene and a small amount of water (e.g., 10:1 toluene:water).

  • Seal the tube and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Buchwald-Hartwig Amination of this compound

This protocol describes a typical procedure for the C-N cross-coupling of an aryl chloride with an amine.

Reaction: Aryl-Cl + R₂NH → Aryl-NR₂

Materials:

  • 4-Chlorotoluene

  • Morpholine (B109124)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add toluene, followed by 4-chlorotoluene (1.0 equivalent) and morpholine (1.2 equivalents).

  • Seal the tube and heat the mixture at 100 °C with stirring.

  • After the reaction is complete (as determined by TLC or GC-MS), cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase, concentrate, and purify the product by chromatography.

Mandatory Visualizations

Aryl_Halide_Reactivity_Trends cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Nucleophilic Aromatic Substitution (SNAr) Ar-I Ar-I Ar-Br Ar-Br Ar-I->Ar-Br Decreasing Reactivity Ar-Cl Ar-Cl Ar-Br->Ar-Cl Decreasing Reactivity Ar-F Ar-F Ar-Cl->Ar-F Decreasing Reactivity Ar-F_SNAr Ar-F Ar-Cl_SNAr Ar-Cl Ar-F_SNAr->Ar-Cl_SNAr Decreasing Reactivity Ar-Br_SNAr Ar-Br Ar-Cl_SNAr->Ar-Br_SNAr Decreasing Reactivity Ar-I_SNAr Ar-I Ar-Br_SNAr->Ar-I_SNAr Decreasing Reactivity

Caption: Reactivity trends of aryl halides in common organic reactions.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition (Rate-Limiting) Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)(X)-L2 OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)(Ar')-L2 Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' RedElim->Ar-Ar' Ar-X Ar-X (Aryl Halide) Ar-X->OxAdd Ar'B(OR)2 Ar'B(OR)2 Ar'B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

comparison of experimental and theoretical data for chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Experimental and Theoretical Data for Chlorobenzene (B131634)

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical compounds is paramount. This guide provides a detailed (C₆H₅Cl), a common solvent and intermediate in organic synthesis. The information is presented in a clear, comparative format to support research and development activities.

Physicochemical Properties: A Side-by-Side Comparison

The following tables summarize the key physicochemical properties of this compound, presenting both experimentally determined and theoretically calculated values for easy comparison.

Table 1: General and Physical Properties of this compound

PropertyExperimental Value(s)Theoretical/Computed Value
Molecular Weight 112.56 g/mol [1][2]112.55 g/mol [1]
Boiling Point 131.6 °C[1]; 131.7 °C[3]; 132 °C[2][4]Not specified
Melting Point -45.6 °C[1]; -45 °C[2]Not specified
Density 1.1058 g/cm³ at 20°C[5]; 1.106 g/mL at 25°C[2]Not specified
Appearance Colorless to clear, yellowish liquid[1]Not applicable
Odor Sweet, almond-like odor[1]Not applicable

Table 2: Solubility Data for this compound

PropertyExperimental Value(s)Theoretical/Computed Value
Solubility in Water 0.4 g/L at 20 °C[2]; 0.5 g/L at 20°C[3]; Practically insoluble[1]Not specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental data. The following are standard protocols for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of an organic compound like this compound is the distillation method or the Thiele tube method.[6][7]

Distillation Method:

  • Assemble a simple distillation apparatus, ensuring the thermometer bulb is positioned correctly in the distillation head.

  • Place a sample of this compound in the distilling flask along with boiling chips.

  • Heat the flask gently.

  • Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.[6]

Thiele Tube Method:

  • A small amount of this compound is placed in a small test tube, and an inverted capillary tube is added.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing oil.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6]

Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid. For a pure substance, this occurs at a sharp, well-defined temperature. The capillary method is a standard technique for determining the melting point.[8][9]

Capillary Method:

  • A small, finely powdered sample of the substance (if solidified) is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range.[8]

Determination of Density

Density is the mass of a substance per unit volume. It can be determined by measuring the mass and volume of a sample.

Procedure:

  • Measure the mass of a clean, dry graduated cylinder.

  • Add a known volume of this compound to the graduated cylinder and measure the combined mass.

  • The mass of the this compound is the difference between the two measurements.

  • The density is calculated by dividing the mass of the this compound by its volume.[10]

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent. The solubility of this compound in water can be determined by preparing a saturated solution and measuring its concentration.

Procedure:

  • Add an excess amount of this compound to a known volume of water in a flask.

  • Stir the mixture for an extended period to ensure saturation.

  • Allow any undissolved this compound to settle.

  • Carefully extract a known volume of the aqueous layer.

  • Analyze the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography.[11][12]

Data Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical data for a given chemical compound like this compound.

G cluster_0 Data Acquisition cluster_1 Methodology cluster_2 Analysis & Comparison exp_data Experimental Data (e.g., Boiling Point, Density) data_table Data Comparison Tables exp_data->data_table theo_data Theoretical Data (e.g., Computed Molecular Weight) theo_data->data_table exp_protocol Experimental Protocols (e.g., Distillation, Capillary Method) exp_protocol->exp_data comp_method Computational Methods (e.g., DFT, Ab initio) comp_method->theo_data validation Validation & Discrepancy Analysis data_table->validation

Caption: Workflow for comparing experimental and theoretical chemical data.

This guide provides a foundational . For more in-depth research, it is recommended to consult the primary literature and specialized chemical databases.

References

Validating the Mechanism of Buchwald-Hartwig Amination of Chlorobenzene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, particularly within drug development, for its efficient construction of carbon-nitrogen (C-N) bonds. The reaction of an aryl halide, such as chlorobenzene (B131634), with an amine in the presence of a palladium catalyst and a base has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. Understanding and validating the reaction mechanism is crucial for optimizing reaction conditions, predicting outcomes, and extending the methodology to complex molecular scaffolds.

This guide provides a comparative analysis of the established mechanistic pathway for the Buchwald-Hartwig amination of this compound, supported by experimental data. We will delve into the key steps of the catalytic cycle, present a detailed experimental protocol for its investigation, and explore a potential alternative mechanistic pathway for a comprehensive understanding.

The Predominant Catalytic Cycle: An Inner-Sphere Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2][3] This is considered an "inner-sphere" mechanism as the key bond-forming step, reductive elimination, occurs from the coordination sphere of the palladium center.

Key Mechanistic Steps:
  • Oxidative Addition: The active Pd(0) catalyst reacts with this compound to form a Pd(II) intermediate.[1] This step involves the insertion of the palladium atom into the carbon-chlorine bond.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. Subsequently, a base removes a proton from the coordinated amine to form a palladium-amido complex.[2][3]

  • Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4]

Experimental Validation of the Mechanism

The validation of this mechanism relies on a combination of experimental techniques, including kinetic studies, isotopic labeling, and the characterization of intermediates.

Experimental Protocol for a Model Reaction

The following protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline (B41778), which can be adapted for mechanistic studies.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • (±)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (B28343) (anhydrous)

  • Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Analytical equipment (GC-MS or LC-MS)

Procedure: [5]

  • To a dry Schlenk flask under a nitrogen atmosphere, add Pd(OAc)₂ (0.05 equiv.) and (±)-BINAP (0.08 equiv.).

  • Add anhydrous toluene (10 volumes relative to the limiting reagent).

  • Stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • Add this compound (1 equiv.), aniline (1.5 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

  • Heat the mixture to 110 °C and stir for 8-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Mechanistic Insight

The choice of ligand and base significantly impacts the efficiency of the Buchwald-Hartwig amination, providing valuable data for mechanistic validation. The following table summarizes representative yields for the amination of this compound with aniline using different catalytic systems.

Palladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃P(o-tol)₃NaOt-BuToluene10088[4]
Pd(OAc)₂(±)-BINAPCs₂CO₃Toluene11095[5]
γ-Fe₂O₃@MBD/Pd-Co-NaOt-BuWater8098[6][7]
Pd(OAc)₂XantphosK₃PO₄Toluene10085[8]
PdCl₂dppfNaOt-BuToluene10092[8]

Note: dba = dibenzylideneacetone; P(o-tol)₃ = tri(o-tolyl)phosphine; BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; dppf = 1,1'-bis(diphenylphosphino)ferrocene.

An Alternative Mechanistic Consideration: Outer-Sphere Reductive Elimination

While the inner-sphere mechanism is widely accepted, the possibility of an outer-sphere reductive elimination has been considered in palladium catalysis, particularly in specific contexts.[9][10] In this scenario, the C-N bond formation would not occur directly from a palladium-amido complex where both the aryl and amino groups are coordinated to the metal center. Instead, it could involve the attack of a free amine or an amine coordinated in the outer sphere on the palladium-bound aryl group.

Evidence and Comparison:

  • Inner-Sphere (Concerted) Reductive Elimination: This is the generally favored pathway and is supported by numerous kinetic and computational studies.[11] The observation of well-defined palladium-amido intermediates that undergo reductive elimination upon heating provides strong evidence for this mechanism.[12]

  • Outer-Sphere Reductive Elimination: Direct experimental evidence for this pathway in the Buchwald-Hartwig amination is scarce. However, computational studies on related palladium-catalyzed reactions have suggested that outer-sphere pathways can be energetically feasible under certain conditions, for instance, with specific solvent participation.[9] Validating this alternative would require sophisticated experiments designed to probe the interaction of the amine with the palladium complex at the transition state of the C-N bond formation, potentially through advanced kinetic isotope effect studies.

Visualizing the Mechanisms and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the validated inner-sphere catalytic cycle and the general experimental workflow for its investigation.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Inner-Sphere Catalytic Cycle Pd0 Pd(0)Ln OA_complex Ar-Pd(II)(Cl)Ln Pd0->OA_complex Oxidative Addition + Ar-Cl Amine_adduct [Ar-Pd(II)(NH₂R')Ln]⁺Cl⁻ OA_complex->Amine_adduct Amine Coordination + R'NH₂ Amido_complex Ar-Pd(II)(NHR')Ln Amine_adduct->Amido_complex Deprotonation - Base-H⁺Cl⁻ Amido_complex->Pd0 Reductive Elimination + Ar-NHR' Product Diphenylamine ArCl This compound Amine Aniline Base Base

Caption: The validated inner-sphere catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Assemble Reactants reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction_progress Reaction Monitoring (GC-MS/LC-MS) reaction_setup->reaction_progress workup Aqueous Workup reaction_progress->workup purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End: Isolated Product analysis->end

Caption: General experimental workflow for validating the Buchwald-Hartwig amination mechanism.

References

performance comparison of different GC columns for chlorobenzene separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reliable separation of chlorobenzene (B131634) isomers is crucial for environmental monitoring, chemical synthesis control, and toxicological studies. The choice of a gas chromatography (GC) column is a critical factor that directly impacts resolution, peak shape, and overall analytical performance. This guide provides a comprehensive comparison of commonly used GC columns for this compound analysis, supported by experimental data to facilitate informed decision-making.

The separation of the twelve this compound congeners, from monothis compound to hexathis compound, presents a significant analytical challenge due to their similar physicochemical properties. The selection of a GC column with the appropriate stationary phase is paramount for resolving these closely eluting isomers. This guide focuses on the performance of three popular capillary columns: a non-polar, a mid-polarity, and a column with a unique selectivity for aromatic compounds.

Comparative Analysis of GC Column Performance

The performance of different GC columns for the separation of chlorobenzenes is primarily dictated by the polarity and selectivity of their stationary phases. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5), are widely used for their versatility. However, for complex mixtures of this compound isomers, columns with intermediate polarity or specialized phases often provide superior resolution.

A notable challenge in this compound analysis is the co-elution of certain isomers on standard non-polar columns. For instance, 1,2,3,5-tetrathis compound (B107539) and 1,2,4,5-tetrathis compound (B31791) are often difficult to separate on a DB-5 column.[1][2] In such cases, a column with a different selectivity, such as a mid-polarity column, is required to achieve baseline separation.

The following table summarizes the performance characteristics of three commonly employed GC columns for this compound separation. The data has been compiled from various studies to provide a comparative overview.

Column Stationary Phase Polarity Key Performance Characteristics for this compound Separation Reference
DB-5 5% Phenyl - 95% DimethylpolysiloxaneNon-PolarGood general-purpose column, separates most this compound isomers. However, co-elution of 1,2,3,5- and 1,2,4,5-tetrathis compound is a known issue.[1][2]
DB-1701 14% Cyanopropylphenyl - 86% DimethylpolysiloxaneMid-PolarityOffers different selectivity compared to DB-5, which can aid in resolving some co-eluting isomers. It is particularly well-suited for the analysis of various chlorinated compounds.[3]
Rtx-624 6% Cyanopropylphenyl - 94% DimethylpolysiloxaneMid-PolarityProvides excellent separation of all 12 this compound isomers, including the critical pair of 1,2,3,5- and 1,2,4,5-tetrathis compound, which often co-elute on DB-5 columns.[2]

Experimental Protocols

Detailed experimental conditions are crucial for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of chlorobenzenes using different GC columns.

Method 1: Analysis of Chlorobenzenes using a DB-5 GC Column

This method is suitable for the general screening of chlorobenzenes but may not resolve all tetrathis compound isomers.

  • Column: DB-5 (30 m x 0.32 mm ID, 0.25 µm film thickness)[1]

  • Carrier Gas: Helium[1]

  • Oven Temperature Program: 60°C (hold for 2 min), ramp at 5°C/min to 190°C, then ramp at 20°C/min to 280°C (hold for 7 min)[1]

  • Injector Temperature: 240°C[1]

  • Detector: Electron Capture Detector (ECD) at 290°C[1]

  • Injection Mode: Splitless (1 µL)[1]

Method 2: High-Resolution Separation of Chlorobenzenes using an Rtx-624 GC Column

This method is recommended for the complete separation of all 12 this compound isomers, including critical pairs.

  • Column: Rtx-624 (60 m x 0.32 mm ID, 1.8 µm film thickness)[2]

  • Carrier Gas: Helium at a flow rate of 2 cm³/min[2]

  • Oven Temperature Program: 60°C, ramp at 5°C/min to 200°C (hold for 3 min), then ramp at 10°C/min to 250°C (hold for 9 min)[2]

  • Injector: On-column injection (2 µL)[2]

  • Detector: Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode[2]

Experimental Workflow

The general workflow for the analysis of chlorobenzenes in a sample matrix involves sample preparation, GC separation, and detection. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Cleanup Extract Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_Injection GC Injection Concentration->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation Detection Detection (ECD or MS) GC_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Figure 1. A generalized experimental workflow for the analysis of chlorobenzenes.

Conclusion

The choice of a GC column is a critical determinant of success in the analysis of this compound isomers. While non-polar columns like the DB-5 are suitable for general screening, they may not provide complete resolution of all congeners. For comprehensive and accurate quantification, especially of tetrathis compound isomers, a mid-polarity column such as the Rtx-624 is recommended. The detailed experimental protocols and the generalized workflow provided in this guide serve as a valuable resource for researchers in developing and optimizing their analytical methods for this compound analysis.

References

A Comparative Analysis of the Toxicity of Chlorobenzene and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity of chlorobenzene (B131634) and its primary metabolites, supported by experimental data. The information is intended to assist researchers in understanding the toxicological profiles of these compounds and to provide detailed methodologies for relevant experimental assays.

Executive Summary

This compound, a widely used industrial solvent, undergoes metabolic activation in the body to form a series of phenolic and catecholic derivatives. This biotransformation significantly alters the toxicological properties of the parent compound. In general, the acute toxicity of this compound metabolites, particularly chlorinated phenols and catechols, is greater than that of this compound itself. This increased toxicity is often associated with the degree of chlorination and the specific isomeric form of the metabolite. The primary mechanisms of toxicity involve oxidative stress, disruption of cellular signaling pathways, and, in some cases, genotoxicity.

Data Presentation: Comparative Toxicity

The following table summarizes the available quantitative toxicity data for this compound and its major metabolites. The data are presented as LD50 (median lethal dose) values from in vivo studies and EC50/IC50 (half-maximal effective/inhibitory concentration) values from in vitro cytotoxicity assays.

CompoundTest SpeciesRoute of AdministrationLD50 (mg/kg)In Vitro Assay (Cell Line)IC50/EC50 (mM)Reference(s)
This compound RatOral1,110 - 2,910--[1][2]
MouseOral1,445--[1]
2-Chlorophenol RatOral670L929-
4-Chlorophenol RatOral670L9292.18 (24h), 1.18 (48h)[3]
2,4-Dichlorophenol RatOral580 - 4,000L9290.83 (24h), 0.13 (48h)[3][4]
MouseOral1,276 - 1,352--
3,4-Dichlorophenol MouseOral1,685 - 2,046--[5]
4-Chlorocatechol MouseIntravenous75--[6]
Hydroquinone RatOral>375--[7]

Note: The toxicity values can vary depending on the specific experimental conditions, including the vehicle used for administration.

Metabolic Pathway of this compound

This compound is metabolized primarily in the liver by the cytochrome P450 enzyme system. The initial step involves the formation of reactive epoxide intermediates, which can then be detoxified or further metabolized to various phenolic and catecholic compounds.

Caption: Metabolic activation of this compound and the increasing toxicity of its metabolites.

Toxicological Signaling Pathways

The toxicity of this compound and its metabolites is often mediated through the activation of key cellular signaling pathways, leading to inflammation, apoptosis, and other adverse cellular responses. The Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways are two such critical pathways.

NF-κB and p38 MAPK Signaling

Exposure to this compound and its phenolic metabolites can induce oxidative stress, a primary trigger for the activation of both the NF-κB and p38 MAPK pathways.

Toxicity_Signaling_Pathways cluster_stimulus Cellular Stress cluster_pathways Signaling Cascades cluster_response Cellular Response Chlorobenzene_Metabolites This compound Metabolites (e.g., Chlorophenols) IKK IKK Complex Chlorobenzene_Metabolites->IKK MKK3_6 MKK3/6 Chlorobenzene_Metabolites->MKK3_6 IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Cytokine_Production Cytokine Production (e.g., IL-6, TNF-α) NFkappaB->Cytokine_Production promotes transcription p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Inflammation Inflammation p38_MAPK->Inflammation Apoptosis Apoptosis p38_MAPK->Apoptosis Cytokine_Production->Inflammation

Caption: Activation of NF-κB and p38 MAPK signaling pathways by this compound metabolites.

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Experimental Workflow:

MTT_Assay_Workflow Cell_Seeding 1. Seed cells in a 96-well plate Compound_Treatment 2. Treat cells with test compounds Cell_Seeding->Compound_Treatment MTT_Addition 3. Add MTT reagent and incubate Compound_Treatment->MTT_Addition Formazan_Solubilization 4. Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement 5. Measure absorbance at ~570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 6. Calculate cell viability and IC50 values Absorbance_Measurement->Data_Analysis

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its metabolites) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Note for Volatile Compounds: When working with volatile compounds like this compound, it is crucial to minimize evaporation. This can be achieved by using plate sealers during incubation and ensuring that the plates are kept covered as much as possible.

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test measures the ability of a chemical to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.

Experimental Workflow:

Ames_Test_Workflow Preparation 1. Prepare bacterial strains, test compound, and S9 mix Incubation 2. Mix bacteria, compound, and S9 mix (or buffer) Preparation->Incubation Plating 3. Plate mixture on minimal glucose agar (B569324) Incubation->Plating Incubation_Plates 4. Incubate plates for 48-72 hours Plating->Incubation_Plates Colony_Counting 5. Count revertant colonies Incubation_Plates->Colony_Counting Analysis 6. Compare to controls to determine mutagenicity Colony_Counting->Analysis

Caption: General workflow for the Ames test.

Detailed Protocol:

  • Preparation: Grow overnight cultures of the desired Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537). Prepare serial dilutions of the test compound. Prepare the S9 fraction from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254) for metabolic activation.

  • Exposure: In a test tube, combine the test compound, the bacterial culture, and either the S9 mix (for metabolic activation) or a phosphate (B84403) buffer (without metabolic activation).

  • Plating: After a short pre-incubation, mix the contents of the tube with molten top agar and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants observed in the negative control.

Note for Aromatic Compounds: Many aromatic compounds, including this compound, require metabolic activation to become mutagenic. Therefore, it is essential to perform the Ames test both with and without the S9 mix to assess the mutagenic potential of the parent compound and its metabolites.

Conclusion

The metabolic transformation of this compound leads to the formation of metabolites with significantly increased toxicity. Chlorinated phenols and catechols, in particular, demonstrate greater cytotoxic and, in some cases, genotoxic potential than the parent compound. The activation of pro-inflammatory and apoptotic signaling pathways, such as NF-κB and p38 MAPK, appears to be a key mechanism underlying the toxicity of these metabolites. The experimental protocols provided in this guide offer standardized methods for the comparative assessment of the toxicological properties of this compound and its derivatives. This information is critical for risk assessment and for guiding the development of safer industrial processes and pharmaceuticals.

References

Safety Operating Guide

Proper Disposal of Chlorobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of chlorobenzene (B131634) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with environmental regulations.

Immediate Safety and Handling Protocols

This compound is a flammable, harmful, and environmentally toxic liquid.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure and accidents.

1.1 Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or a full-face shield.[3][4]

  • Hand Protection: Chemical-resistant gloves, such as PVC or neoprene.[3][4] Inspect gloves for integrity before each use.

  • Body Protection: A lab coat, apron, or coveralls to prevent skin contact.[3] For large-scale operations, tight-weave, non-static clothing is recommended.[3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If ventilation is inadequate or there's a risk of exceeding exposure limits, use a NIOSH-approved respirator.[5]

1.2 Safe Handling and Storage:

  • Keep containers tightly closed in a cool, dry, and well-ventilated area.[2]

  • Store away from heat sources, sparks, open flames, and incompatible materials like strong oxidizing agents and aluminum.[2][3][6]

  • Ground and bond all containers and transfer equipment to prevent the buildup of static electricity.[7]

  • Use only non-sparking tools when handling containers.[7]

  • Be aware that empty containers are hazardous as they can retain explosive vapors.[3]

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[3][8] Never dispose of this compound by evaporating it in a fume hood or pouring it down the drain.[9]

Step 1: Waste Identification and Classification

  • This compound is classified as a hazardous waste.[8]

  • It is assigned the EPA hazardous waste number U037.[3][10]

  • It may also be classified under D001 for ignitability (B1175610) and D021 for toxicity if the extract from a solid waste contains more than 100 mg/L of this compound.[3]

Step 2: Waste Collection and Segregation

  • Collect waste this compound in a designated, properly labeled hazardous waste container. The original container is often the best choice.[2][9]

  • Ensure the container is made of a compatible material, is in good condition, and is free from leaks.[9]

  • Do not mix this compound waste with other chemical wastes unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[2]

  • Keep the waste container securely sealed when not in use.[2]

Step 3: Arrange for Licensed Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][2]

  • Provide them with accurate information about the waste stream.

Step 4: Final Disposal Method

  • The preferred method for disposing of this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][4] Other approved methods include liquid injection, rotary kiln, or fluidized bed incineration.[10]

  • Land disposal of liquid this compound waste is generally prohibited.[10]

Spill Management

Accidental spills must be managed immediately and safely.

  • Minor Spills (in a fume hood):

    • Alert others in the immediate area.

    • Ensure all ignition sources are removed.[3]

    • Contain and absorb the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[8]

    • Using non-sparking tools, collect the absorbed material and any contaminated debris into a sealable container for hazardous waste disposal.[7][8]

    • Clean the spill area with a soda solution.[3][7]

  • Major Spills (outside a fume hood):

    • Evacuate all non-essential personnel from the area and secure entry.[8]

    • Alert your institution's emergency response team and EHS office immediately.

    • Remove all ignition sources.[8]

    • If trained and equipped to do so, proceed with containment and cleanup as described for a minor spill. Otherwise, await the arrival of the emergency response team.

All materials used for spill cleanup must be disposed of as hazardous waste.[9]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, crucial for safety assessments and regulatory compliance.

PropertyValueReference(s)
EPA Waste Number U037[3][10]
UN Number 1134[4][10]
Hazard Class 3 (Flammable Liquid)[4][10]
Packing Group III[4][10]
Flash Point 28°C / 82°F (closed cup)[11]
Explosive Limits LEL: 1.3%, UEL: 9.6%[1][11]
OSHA PEL (8-hr TWA) 75 ppm[5]
ACGIH TLV (8-hr TWA) 10 ppm[5]
IDLH 1,000 ppm[7]
Toxicity Characteristic > 100 mg/L in waste extract (D021)[3]

Visualized Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

ChlorobenzeneDisposal cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_disposal Disposal & Emergency Start Handling this compound PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Ventilation Use in Well-Ventilated Area (Fume Hood) PPE->Ventilation Ignition Eliminate Ignition Sources Ventilation->Ignition Grounding Ground/Bond Equipment Ignition->Grounding Waste_Generated This compound Waste Generated Grounding->Waste_Generated Label_Container Use Labeled, Compatible Hazardous Waste Container Waste_Generated->Label_Container Spill Spill Occurs Waste_Generated->Spill Potential Event Segregate Segregate from Other Wastes Label_Container->Segregate Seal Keep Container Sealed Segregate->Seal Contact_EHS Contact EHS for Pickup Seal->Contact_EHS Incineration Licensed Incineration Contact_EHS->Incineration Minor_Spill Minor Spill Procedure: Absorb, Collect, Clean Spill->Minor_Spill Small & Contained? Major_Spill Major Spill Procedure: Evacuate & Call Emergency Spill->Major_Spill Large or Uncontained? Spill_Waste Dispose of Cleanup Materials as Hazardous Waste Minor_Spill->Spill_Waste Major_Spill->Spill_Waste Spill_Waste->Contact_EHS

Caption: Workflow for safe handling and disposal of this compound.

References

Personal protective equipment for handling Chlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Chlorobenzene (B131634)

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for handling this compound, including personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1][2] Occupational exposure can occur through inhalation, skin contact, or eye contact.[3][4]

Eye and Face Protection:

  • Chemical safety goggles and/or a full face shield should be worn where splashing is possible.[5]

  • Ensure that an eyewash fountain and quick-drench facilities are readily available in the work area.[5]

Skin Protection:

  • Avoid skin contact with this compound.[1]

  • Wear protective gloves and clothing made from materials that cannot be permeated or degraded by the substance.[1] Safety equipment suppliers can provide recommendations on the most protective materials.[1]

    • Recommended glove materials include Polyvinyl Alcohol (PVA), Silver Shield/4H, Teflon, and Viton.[1][6]

  • Contaminated clothing should be removed immediately, and the skin washed with soap and water.[1][2]

Respiratory Protection:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7][8]

  • If engineering controls are insufficient, use a NIOSH-approved respirator.[3][5]

    • For concentrations up to 1000 ppm, a NIOSH-approved air-purifying respirator with a full facepiece is recommended.[4]

    • For higher concentrations or in situations where the concentration is unknown, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode is required.[1][4]

Exposure Limits

Adherence to established exposure limits is critical for personnel safety.

ParameterValueIssuing Organization
Permissible Exposure Limit (PEL) 75 ppmOSHA
Threshold Limit Value (TLV) 10 ppmACGIH
Immediately Dangerous to Life or Health (IDLH) 1000 ppmNIOSH

Data sourced from NJDOH Hazardous Substance Fact Sheet and Greenfield Global SDS.[1][5]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to minimize risks associated with this compound.

Handling:

  • Training: Before working with this compound, ensure you are trained on its proper handling and storage.[1]

  • Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood.[7][9]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[7][9] this compound is a flammable liquid.[1][9]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[7][9]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[7]

Storage:

  • Containers: Store in tightly closed, original containers in a cool, dry, and well-ventilated place.[5][6]

  • Location: Store in an approved flammable liquid storage area.[6] Avoid storing in pits, basements, or areas where vapors may be trapped.[6]

  • Incompatibilities: Keep away from strong oxidizing agents (e.g., perchlorates, nitrates), alkali metals, and dimethyl sulfoxide.[1]

Emergency Procedures: Spills and First Aid

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Evacuate personnel from the area.[1]

  • Control Ignition Sources: Eliminate all ignition sources.[1]

  • Containment: For small spills, absorb the liquid with vermiculite, dry sand, or earth.[1] For large spills, dike the area to prevent spreading.[10]

  • Ventilate: Ventilate the area of the spill.[1]

  • Disposal: Place the absorbed material into sealed containers for disposal as hazardous waste.[1]

First Aid:

  • Eyes: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower lids.[1]

  • Skin: Quickly remove contaminated clothing and wash the skin with large amounts of soap and water.[1]

  • Inhalation: Move the person to fresh air. If breathing has stopped, begin artificial respiration.[1]

  • Ingestion: Seek immediate medical attention.[4]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7][11] Do not empty into drains or release into the environment.[7] Wastes containing this compound may be disposed of via incineration methods such as liquid injection, rotary kiln, or fluidized bed.[11]

Process Flow for this compound Handling

The following diagram outlines the decision-making process for ensuring safety when working with this compound.

Chlorobenzene_Handling_Workflow This compound Handling Safety Workflow cluster_prep Preparation cluster_handling Handling Procedure cluster_emergency Emergency Response cluster_disposal Waste and Disposal start Start: Handling this compound training Verify Handler is Trained on this compound Safety Protocols start->training sds_review Review Safety Data Sheet (SDS) training->sds_review ppe_check Assemble Required PPE sds_review->ppe_check ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) ppe_check->ventilation ignition_control Eliminate All Ignition Sources ventilation->ignition_control grounding Ground and Bond All Equipment ignition_control->grounding spill Spill Occurs? grounding->spill exposure Personnel Exposure? spill->exposure No spill_protocol Follow Spill Response Protocol spill->spill_protocol Yes exposure_protocol Administer First Aid and Seek Medical Attention exposure->exposure_protocol Yes waste_collection Collect Waste in Labeled, Sealed Containers exposure->waste_collection No spill_protocol->waste_collection exposure_protocol->waste_collection disposal Dispose of as Hazardous Waste per Regulations waste_collection->disposal end End of Process disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.